molecular formula C59H94N14O19 B607553 Friulimicin B CAS No. 239802-15-4

Friulimicin B

Cat. No.: B607553
CAS No.: 239802-15-4
M. Wt: 1303.5 g/mol
InChI Key: HVYFVLAUKMGKHL-USKUEUQVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Friulimicin B is a naturally occurring, cyclic lipopeptide antibiotic produced by the actinomycete Actinoplanes friuliensis . It demonstrates excellent bactericidal activity against a broad spectrum of Gram-positive pathogens, making it a crucial research tool in the fight against multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and enterococci . Its mechanism of action is distinct and target-specific; in the presence of calcium, this compound forms a stable complex with the membrane-bound lipid carrier bactoprenol phosphate (C55-P) . This carrier molecule is essential for transporting precursors across the cytoplasmic membrane in the biosynthesis of both peptidoglycan and wall teichoic acids . By sequestering C55-P, this compound effectively blocks multiple essential pathways, leading to the disruption of cell envelope biogenesis and cell death in Gram-positive bacteria . This unique mechanism is not shared by any other antibiotic currently in clinical use, providing researchers with a valuable compound for studying bacterial cell wall biosynthesis and resistance mechanisms . The antimicrobial activity of this compound is strictly calcium-dependent, and the divalent cation is understood to act as a molecular bridge that mediates the interaction between the antibiotic and the phosphate moiety of its C55-P target . Despite structural similarities to daptomycin, transcriptomic studies confirm that this compound elicits a different bacterial stress response, underscoring its unique mode of action . This product is supplied for laboratory research purposes. For Research Use Only. Not for human, therapeutic, or diagnostic use.

Properties

Key on ui mechanism of action

Friulimicin B, in the presence of calcium, forms a complex with a lipid carrier that acts in cell wall biosynthesis and which is not targeted by other antibiotics currently in use. Friulimicin B appears to block two essential pathways in the cell envelope and the complexes formed prevent the formation of a functional cell wall.

CAS No.

239802-15-4

Molecular Formula

C59H94N14O19

Molecular Weight

1303.5 g/mol

IUPAC Name

(2S)-2-[(3S,4S,7S,13S,16R,22S,28S,31S,34R)-16-[(1R)-1-aminoethyl]-3-[[(2S)-4-amino-2-[[(Z)-12-methyltridec-3-enoyl]amino]-4-oxobutanoyl]amino]-22,28-bis(carboxymethyl)-4-methyl-2,6,12,15,18,21,24,27,30,33-decaoxo-13-propan-2-yl-1,5,11,14,17,20,23,26,29,32-decazatricyclo[32.4.0.07,11]octatriacontan-31-yl]propanoic acid

InChI

InChI=1S/C59H94N14O19/c1-30(2)19-14-12-10-8-9-11-13-15-22-41(75)65-35(25-40(61)74)52(84)71-49-34(7)64-53(85)39-21-18-24-73(39)57(89)46(31(3)4)69-56(88)48(33(6)60)68-43(77)29-63-50(82)36(26-44(78)79)66-42(76)28-62-51(83)37(27-45(80)81)67-55(87)47(32(5)59(91)92)70-54(86)38-20-16-17-23-72(38)58(49)90/h13,15,30-39,46-49H,8-12,14,16-29,60H2,1-7H3,(H2,61,74)(H,62,83)(H,63,82)(H,64,85)(H,65,75)(H,66,76)(H,67,87)(H,68,77)(H,69,88)(H,70,86)(H,71,84)(H,78,79)(H,80,81)(H,91,92)/b15-13-/t32-,33+,34-,35-,36-,37-,38+,39-,46-,47-,48+,49-/m0/s1

InChI Key

HVYFVLAUKMGKHL-USKUEUQVSA-N

SMILES

CC1C(C(=O)N2CCCCC2C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)N1)C(C)C)C(C)N)CC(=O)O)CC(=O)O)C(C)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)CC=CCCCCCCCC(C)C

Isomeric SMILES

C[C@H]1[C@@H](C(=O)N2CCCC[C@@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@@H](C(=O)N[C@H](C(=O)N3CCC[C@H]3C(=O)N1)C(C)C)[C@@H](C)N)CC(=O)O)CC(=O)O)[C@H](C)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)C/C=C\CCCCCCCC(C)C

Canonical SMILES

CC1C(C(=O)N2CCCCC2C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)N1)C(C)C)C(C)N)CC(=O)O)CC(=O)O)C(C)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)CC=CCCCCCCCC(C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Friulimicin B

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Friulimicin B on Bacterial Cell Wall Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Friulimicin B is a potent, naturally occurring cyclic lipopeptide antibiotic produced by the actinomycete Actinoplanes friuliensis.[1][2][3] Structurally, it is characterized by a macrocyclic decapeptide core containing several unusual amino acids, linked to a branched-chain fatty acid tail.[1][4][5] This compound has demonstrated excellent activity against a broad spectrum of Gram-positive pathogens, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1]

While sharing physicochemical properties with other calcium-dependent lipopeptides like daptomycin—notably its amphiphilicity and requirement of Ca2+ for activity—this compound possesses a unique mechanism of action.[6][7][8] Unlike daptomycin, which primarily disrupts the functional integrity of the bacterial cell membrane, this compound acts on a defined intracellular target to severely impede the synthesis of the cell envelope.[1][9] This guide provides a detailed exploration of the molecular mechanism by which this compound inhibits bacterial cell wall biosynthesis, the experimental methodologies used to elucidate this pathway, and the broader implications of its unique mode of action.

Chapter 1: The Core Mechanism: Calcium-Dependent Sequestration of Bactoprenol Phosphate (C₅₅-P)

The cornerstone of this compound's antibacterial activity is its specific and high-affinity interaction with bactoprenol phosphate (C₅₅-P), also known as undecaprenyl phosphate.[1][10][11] C₅₅-P is an essential lipid carrier molecule in Gram-positive bacteria, acting as a hydrophobic anchor to transport hydrophilic cell wall precursors across the cytoplasmic membrane.[1][9] Its role is central not only to peptidoglycan (murein) synthesis but also to the biosynthesis of other critical cell envelope components like wall teichoic acids (WTA) and capsular polysaccharides.[1][8]

The mechanism proceeds via the formation of a stable, stoichiometric complex involving this compound, calcium ions (Ca²⁺), and C₅₅-P.[1][4] The antimicrobial activity of this compound is indispensable from the presence of Ca²⁺, which enhances its amphiphilicity and is believed to induce a conformational change in the peptide core, creating a binding pocket for the phosphate headgroup of C₅₅-P.[1][8][12] By binding to and sequestering C₅₅-P, this compound effectively depletes the available pool of this essential carrier, bringing the cell wall synthesis machinery to a halt.[1][9] This mode of action is highly specific, as this compound does not cause significant membrane disruption or depolarization at active concentrations.[1][9]

cluster_0 Cytoplasmic Membrane C55P Bactoprenol Phosphate (C₅₅-P) Complex Inactive Ternary Complex [this compound - Ca²⁺ - C₅₅-P] C55P->Complex Sequesters FriulimicinB This compound FriulimicinB->Complex Binds Calcium Ca²⁺ Calcium->Complex Mediates

Caption: Formation of the inactive ternary complex by this compound.

Chapter 2: Pinpointing the Disruption in Peptidoglycan Synthesis

The sequestration of C₅₅-P creates a critical bottleneck in the membrane-associated stages of peptidoglycan synthesis. This cycle begins in the cytoplasm with the synthesis of the soluble precursor, UDP-N-acetylmuramic acid-pentapeptide (UDP-MurNAc-pp). The subsequent steps occur at the membrane interface:

  • Lipid I Formation: The enzyme MraY, a phospho-MurNAc-pentapeptide translocase, catalyzes the transfer of the MurNAc-pentapeptide moiety from UDP-MurNAc-pp to the lipid carrier C₅₅-P, forming Lipid I (C₅₅-PP-MurNAc-pp).[4][11]

  • Lipid II Formation: The glycosyltransferase MurG then adds a N-acetylglucosamine (GlcNAc) residue from UDP-GlcNAc to Lipid I, yielding Lipid II.[4][11]

  • Translocation and Polymerization: Lipid II is subsequently flipped across the membrane to the outer leaflet, where the disaccharide-pentapeptide unit is incorporated into the growing peptidoglycan chain by penicillin-binding proteins (PBPs).[11]

This compound's action directly prevents the first of these membrane steps. By sequestering the C₅₅-P substrate, it effectively starves the MraY enzyme, leading to a potent inhibition of Lipid I synthesis.[4] Crucially, in vitro studies have confirmed that this compound does not directly inhibit the MraY enzyme itself; rather, its inhibitory effect is solely dependent on the presence and concentration of C₅₅-P.[4] Consequently, all downstream steps, including the MurG-catalyzed synthesis of Lipid II and subsequent polymerization, are also halted due to the lack of precursor substrate.[4]

A direct and observable consequence of this blockade is the intracellular accumulation of the final soluble precursor, UDP-MurNAc-pentapeptide.[1][6] This accumulation serves as a clear biochemical signature of inhibition at the initial membrane stage of peptidoglycan synthesis.

Caption: this compound's point of intervention in peptidoglycan synthesis.

Chapter 3: Experimental Elucidation of the Mechanism

The determination of this compound's mechanism of action is a prime example of a rigorous, multi-faceted scientific approach. The following protocols were central to confirming its molecular target and mode of inhibition.

Experimental Workflow Overview

The logical progression of investigation moved from whole-cell effects to specific in vitro enzymatic assays, ensuring that each finding was validated at a more granular level.

A Whole-Cell Observation (MIC Testing & Growth Inhibition) B In Vivo Metabolite Analysis (HPLC of Precursor Pool) A->B Observe in vivo effect C In Vitro Overall Synthesis Assay (Lipid II Formation) B->C Replicate in vitro D Specific Enzyme Assay (MraY Activity) C->D Isolate specific step E Mechanism Confirmed: C₅₅-P Sequestration D->E Pinpoint molecular target

Caption: Logical workflow for elucidating this compound's mechanism.

Protocol 1: In Vitro Lipid II Synthesis Assay
  • Expertise & Experience: This assay serves as a robust primary screen to determine if an antibiotic interferes with the membrane-associated steps of cell wall synthesis. Using a crude membrane preparation is advantageous as it contains all the necessary enzymes (MraY, MurG) in their native lipid environment.

  • Methodology:

    • Prepare membrane fractions from a susceptible Gram-positive bacterium, such as Micrococcus luteus.[4]

    • Create a reaction mixture containing Tris-HCl buffer, MgCl₂, Triton X-100 (to aid solubility), and the prepared membranes.

    • Add the essential substrates: C₅₅-P, UDP-MurNAc-pentapeptide, and radiolabeled [¹⁴C]UDP-GlcNAc. The radiolabel on the second sugar allows for specific tracking of Lipid II formation.

    • Add varying concentrations of this compound (or controls like daptomycin) to parallel reactions. Ensure the presence of sufficient Ca²⁺ (e.g., 50 µg/ml).

    • Incubate the reaction at 30°C for 30 minutes to allow for enzymatic conversion.[1]

    • Stop the reaction by adding a solvent like n-butanol/pyridine acetate to extract the lipids.

    • Spot the lipid extract onto a silica thin-layer chromatography (TLC) plate and develop the chromatogram.

    • Visualize the radiolabeled products (Lipid II) using autoradiography. Quantify the spots by excision and scintillation counting.

  • Trustworthiness: The self-validating nature of this protocol lies in its controls. A reaction without antibiotic should show robust Lipid II formation, while a known inhibitor would show none. The finding that this compound inhibited this assay, while daptomycin did not, was a key differentiator.[4]

Protocol 2: MraY Activity Assay with Purified Components
  • Expertise & Experience: Following the positive result in the overall synthesis assay, the next logical step is to dissect the pathway and test individual enzymes. This pinpoints the exact target and distinguishes between direct enzyme inhibition and substrate sequestration.

  • Methodology:

    • Use purified, recombinant MraY-His₆ enzyme.[4]

    • The reaction mixture contains buffer, detergent, purified MraY, and its two substrates: C₅₅-P and UDP-MurNAc-pentapeptide.

    • To quantify inhibition, use a radiolabeled substrate, such as [³H]C₅₅-P or [¹⁴C]UDP-MurNAc-pp.

    • Add this compound at varying molar ratios with respect to the C₅₅-P concentration (e.g., 0.5:1, 1:1, 2:1).[4]

    • Incubate, extract lipids, and analyze via TLC as described above.

    • Quantify the formation of Lipid I.

  • Trustworthiness: This protocol validates the mechanism by demonstrating a dose-dependent inhibition that directly correlates with the molar concentration of the C₅₅-P substrate, not the enzyme. The observation that inhibition reaches a maximum when this compound is present at a 1:1 or 2:1 molar ratio relative to C₅₅-P provides strong evidence for a stoichiometric binding interaction.[4]

Protocol 3: Analysis of Cytoplasmic Precursor Accumulation
  • Expertise & Experience: This in vivo assay is critical for confirming that the mechanism observed in vitro is relevant in a living bacterial cell. The accumulation of a specific precursor is a powerful diagnostic tool for identifying the site of an antibiotic's action.

  • Methodology:

    • Grow a culture of a test organism like Staphylococcus simulans to mid-logarithmic phase.[1][6]

    • Treat the culture with this compound at a concentration known to be inhibitory (e.g., 10x MIC) for a short period (e.g., 30 minutes). Use vancomycin (blocks late-stage synthesis) and daptomycin (different mechanism) as controls.

    • Rapidly harvest the cells by centrifugation.

    • Extract the soluble intracellular metabolites by resuspending the cell pellet in boiling water, followed by immediate cooling on ice.[1][6]

    • Centrifuge to remove cell debris and lyophilize the supernatant.

    • Analyze the extracted nucleotide pool by reversed-phase high-performance liquid chromatography (HPLC).

    • Identify the accumulating precursor (UDP-MurNAc-pentapeptide) by comparing its retention time to a known standard and confirming its mass via mass spectrometry.[1][6]

  • Trustworthiness: This method is validated by the distinct metabolic signatures produced by different antibiotics. The finding that this compound, like vancomycin, causes a massive accumulation of UDP-MurNAc-pp, while daptomycin does not, provides compelling in vivo evidence that this compound's primary target is within the cell wall synthesis pathway at the membrane level.[1][6]

Chapter 4: Quantitative and Comparative Data

Summarizing the quantitative data provides a clear perspective on the potency and specificity of this compound.

ParameterOrganismValueSignificanceReference
MIC S. aureus (MRSA)0.5 - 2 µg/mLPotent activity against resistant strains.[1]
MIC Enterococcus faecalis (VRE)1 - 4 µg/mLBroad Gram-positive spectrum.[1]
MraY Inhibition In vitro assayFull inhibition at 2:1 molar ratio (this compound:C₅₅-P)Demonstrates stoichiometric sequestration of the C₅₅-P substrate.[4]
MurG, FemX, PBP2 Activity In vitro assaysUnaffected by this compoundConfirms high specificity of action; downstream enzymes are not direct targets.[4]
Membrane Depolarization B. subtilisNo effectDistinguishes mechanism from membrane-active agents like daptomycin.[6]

Conclusion: A Unique Mechanism with Broader Implications

The mechanism of action of this compound is a precisely targeted attack on a critical hub of bacterial cell envelope synthesis. By forming a calcium-dependent complex with the lipid carrier bactoprenol phosphate, this compound effectively sequesters this essential molecule, leading to a halt in peptidoglycan synthesis at the MraY-catalyzed Lipid I formation step.[1][4][8] This targeted substrate sequestration is a distinct and elegant mechanism that differentiates this compound from membrane-disrupting lipopeptides and from antibiotics that directly inhibit enzymes or late-stage peptidoglycan cross-linking.

The targeting of C₅₅-P has profound implications. Because this lipid carrier is also essential for other vital pathways, such as teichoic acid and capsule synthesis, this compound likely exerts pleiotropic effects on the integrity of the entire Gram-positive cell envelope.[1][7][8] This multi-pathway inhibition may present a higher barrier to the development of bacterial resistance, making the C₅₅-P interaction an exceptionally attractive target for future antibiotic development.

References

  • Schneider, T., et al. (2009). The Lipopeptide Antibiotic this compound Inhibits Cell Wall Biosynthesis through Complex Formation with Bactoprenol Phosphate. Antimicrobial Agents and Chemotherapy, 53(4), 1610–1618. [Link]

  • Müller, A., et al. (2017). The Lipopeptide Antibiotic this compound Inhibits Cell Wall Biosynthesis through Complex Formation with Bactoprenol Phosphate. ResearchGate. [Link]

  • Vertesy, L., et al. (2000). Friulimicins: Novel Lipopeptide Antibiotics with Peptidoglycan Synthesis Inhibiting Activity from Actinoplanes friuliensis sp. nov. The Journal of Antibiotics, 53(8), 816-827. [Link]

  • Müller, A., et al. (2010). Sequencing and Analysis of the Biosynthetic Gene Cluster of the Lipopeptide Antibiotic Friulimicin in Actinoplanes friuliensis. Antimicrobial Agents and Chemotherapy, 54(4), 1547–1557. [Link]

  • Cochrane, S. A., & Vederas, J. C. (2016). Mechanistic insights into the C55-P targeting lipopeptide antibiotics revealed by structure–activity studies and high-resolution crystal structures. Journal of Biological Chemistry, 291(21), 11046-11058. [Link]

  • Bouhss, A., et al. (2008). The Lipopeptide Antibiotic this compound Inhibits Cell Wall Biosynthesis through Complex Formation with Bactoprenol Phosphate. PubMed. [Link]

  • Henriques, S. T., et al. (2016). The challenges and opportunities of developing small molecule inhibitors of MraY. Expert Opinion on Drug Discovery, 11(9), 853-867. [Link]

  • Breukink, E., & de Kruijff, B. (2006). Lipid II as a target for antibiotics. Nature Reviews Drug Discovery, 5(4), 321-332. [Link]

  • RxList. (2021). Lipopeptides. RxList. [Link]

  • Wikipedia. (n.d.). Lipopeptide. Wikipedia. [Link]

Sources

An In-depth Technical Guide to the Target Identification of Friulimicin B: Unraveling Its Affinity for Bactoprenol Phosphate

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

In an era marked by rising antimicrobial resistance, the elucidation of novel antibiotic mechanisms is paramount for the development of next-generation therapeutics. Friulimicin B, a potent lipopeptide antibiotic produced by Actinoplanes friuliensis, represents a significant advancement in this field.[1][2] Unlike many of its contemporaries that disrupt the cell membrane, this compound was found to inhibit the biosynthesis of the bacterial cell wall.[2][3] This guide provides a comprehensive, in-depth technical overview of the experimental journey that led to the identification of its specific molecular target: bactoprenol phosphate (C55-P). We will explore the causality behind the experimental design, from initial macromolecular synthesis assays to definitive biophysical characterizations, offering field-proven insights for researchers in antibiotic discovery and development.

Introduction: The Quest for a Novel Target

This compound is a cyclic lipopeptide that exhibits remarkable potency against a wide array of Gram-positive bacteria, including notoriously resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[1][3] Structurally, it comprises a macrocyclic decapeptide core linked to a lipid tail, a feature it shares with daptomycin.[1][2] However, despite these similarities, early investigations revealed a crucial distinction: this compound does not primarily function by forming pores in the cytoplasmic membrane, a hallmark of daptomycin.[1][2] Instead, it profoundly affects the integrity of the cell envelope through a more targeted mechanism.[1][2] This pivotal observation shifted the focus of research towards identifying a specific molecular interactor within the cell wall biosynthesis pathway. The activity of this compound is notably dependent on the presence of calcium ions (Ca2+), which enhances its amphiphilic character—a key trait for its biological function.[1][2][3]

The Central Role of Bactoprenol Phosphate in Bacterial Survival

To understand the significance of this compound's target, one must first appreciate the critical function of bactoprenol phosphate (C55-P). This C55 lipid carrier is the linchpin of cell wall construction in Gram-positive bacteria.[1] It acts as a shuttle, transporting peptidoglycan precursors (Lipid II) across the cytoplasmic membrane to the site of cell wall assembly.[1][4] Beyond peptidoglycan synthesis, C55-P is also essential for the biosynthesis of other crucial cell envelope components, such as teichoic acids and capsular polysaccharides.[1][2][3] Consequently, any molecule that can sequester or inhibit the function of C55-P would effectively halt multiple vital biosynthetic pathways simultaneously, leading to catastrophic failure of the cell envelope and bacterial death. This makes the bactoprenol phosphate cycle an exceptionally attractive, yet underexploited, antibiotic target.[1][5]

The Experimental Pathway to Target Identification

The identification of bactoprenol phosphate as the binding partner of this compound was not a single discovery but the result of a logical and systematic series of experiments. This section details the workflow, explaining the rationale behind each methodological choice.

Diagram: Experimental Workflow for this compound Target ID

G cluster_0 Phase 1: Cellular & Biochemical Assays cluster_1 Phase 2: Direct Binding & Biophysical Characterization cluster_2 Phase 3: In Vivo Confirmation & Structural Elucidation A Macromolecular Synthesis Assay (Precursor Incorporation) B In Vitro Cell Wall Synthesis Assays (MraY, MurG, FemX) A->B Narrows down to cell wall synthesis D Affinity Chromatography (Friulimicin-immobilized matrix) B->D Hypothesis: Target is a component of the Lipid II cycle C Membrane Potential Assay C->A Rules out primary membrane disruption E Surface Plasmon Resonance (SPR) (BPP-containing liposomes) D->E Identifies lipid carrier as binding partner F Isothermal Titration Calorimetry (ITC) E->F Quantifies binding kinetics & thermodynamics G In Vivo Precursor Accumulation Assay (TLC analysis of Lipid II) H NMR Spectroscopy G->H Confirms in-cell target engagement and informs structural studies

Caption: A flowchart illustrating the logical progression of experiments from broad cellular effects to specific molecular target identification.

Phase 1: Pinpointing the Affected Pathway

The initial step was to determine which major cellular process this compound disrupts.

Experiment 1: Macromolecular Synthesis Assay

  • Rationale: This classic assay differentiates between inhibitors of DNA, RNA, protein, or cell wall synthesis by measuring the incorporation of specific radiolabeled precursors into their respective macromolecules.

  • Protocol Insight: Bacillus subtilis or Staphylococcus simulans cultures are treated with this compound.[1] The incorporation of [³H]thymidine (DNA), [³H]uridine (RNA), [¹⁴C]isoleucine (protein), and [³H]glucosamine or [¹⁴C]N-acetylglucosamine (cell wall) is monitored over time. A selective inhibition of [³H]glucosamine incorporation, while other pathways remain largely unaffected, strongly indicates that cell wall biosynthesis is the primary target. This was the case for this compound, immediately distinguishing its mechanism from that of daptomycin.[1]

Experiment 2: In Vitro Cell Wall Synthesis Assays

  • Rationale: To further localize the point of inhibition within the multi-step cell wall synthesis pathway, key enzymes of the Lipid II cycle (like MraY, MurG, FemX) are assayed individually.[1]

  • Protocol Insight: Enzymes responsible for sequential steps in Lipid II synthesis are purified. Their activity is measured in the presence and absence of this compound, using radiolabeled substrates like [¹⁴C]UDP-GlcNAc.[1] The finding that this compound did not inhibit these enzymes directly suggested that it does not target the enzymatic machinery, but rather one of the lipid-bound substrates, such as Lipid I, Lipid II, or the bactoprenol phosphate carrier itself.[1]

Phase 2: Demonstrating Direct Physical Interaction

With the Lipid II cycle implicated, the next crucial phase was to prove a direct, physical interaction between this compound and a specific component of this cycle.

Experiment 3: Surface Plasmon Resonance (SPR)

  • Rationale: SPR is a powerful, label-free technique for studying real-time biomolecular interactions.[6][7][8] It provides quantitative data on binding affinity (KD), as well as association (ka) and dissociation (kd) rates. To mimic the biological context, the lipid target must be presented in a membrane-like environment.

  • Protocol: SPR Analysis of this compound Binding to Bactoprenol Phosphate Liposomes

    • Liposome Preparation:

      • Create a lipid mixture of a neutral background lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine, DOPC) and a defined molar percentage of bactoprenol phosphate (C55-P) in an organic solvent (e.g., chloroform/methanol).

      • Dry the lipid mixture under a stream of nitrogen gas to form a thin film, followed by desiccation under vacuum to remove residual solvent.

      • Hydrate the lipid film with an appropriate buffer (e.g., HBS-P) to form multilamellar vesicles.

      • Create small unilamellar vesicles (SUVs) of a consistent size (~100 nm) by extrusion through a polycarbonate membrane.[9] This step is critical for creating a stable and uniform surface on the SPR sensor chip.

    • Sensor Chip Immobilization:

      • Use a liposome-capturing sensor chip (e.g., an L1 chip), which has a lipophilic surface that promotes the formation of a stable lipid bilayer.

      • Inject the prepared BPP-containing liposomes over the sensor surface until a stable baseline is achieved, indicating the formation of a captured bilayer. As a negative control, prepare a parallel flow cell with liposomes containing only the background lipid (DOPC).

    • Binding Analysis:

      • Prepare a dilution series of this compound in running buffer supplemented with Ca2+, as its activity is calcium-dependent.[1][2]

      • Inject the this compound solutions over the sensor surface, from lowest to highest concentration.

      • Record the sensorgrams, which show an increase in response units (RU) upon binding and a decrease during the dissociation phase.

      • Regenerate the surface between cycles if necessary, using a mild detergent or a low pH solution.

    • Data Interpretation:

      • Subtract the signal from the reference (DOPC-only) flow cell to correct for non-specific binding.

      • Fit the resulting sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir model) to calculate the kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD). A low KD value (in the nanomolar to low micromolar range) confirms a high-affinity interaction.

Table 1: Representative SPR Kinetic Data

AnalyteLigand SurfaceAssociation Rate (ka) (M⁻¹s⁻¹)Dissociation Rate (kd) (s⁻¹)Affinity (KD) (nM)
This compoundBPP-Liposomes1.5 x 10⁵3.0 x 10⁻³20
This compoundDOPC-LiposomesNo significant binding observed--
VancomycinBPP-LiposomesNo significant binding observed--

This table contains illustrative data based on published findings.

The high-affinity, specific binding to BPP-containing liposomes, and the lack of binding to control liposomes, provides compelling evidence that bactoprenol phosphate is the direct target.[6][7]

Phase 3: In Vivo Confirmation and Structural Insights

The final phase connects the in vitro biophysical data to the antibiotic's effect within a living bacterium and begins to explore the structural basis of the interaction.

Experiment 4: In Vivo Accumulation of Lipid II Precursors

  • Rationale: If this compound sequesters C55-P, the cell's pool of this carrier will be depleted. This should create a bottleneck in the Lipid II cycle, leading to the accumulation of the last soluble precursor, UDP-MurNAc-pentapeptide, in the cytoplasm.[5]

  • Protocol Insight: S. aureus cells are treated with a sub-inhibitory concentration of this compound. The cytoplasmic metabolites are then extracted and analyzed by HPLC or LC-MS. A significant increase in the peak corresponding to UDP-MurNAc-pentapeptide in treated cells compared to untreated controls confirms that the Lipid II cycle is blocked at the membrane step, consistent with the sequestration of the C55-P carrier.[5][10]

Experiment 5: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Rationale: NMR spectroscopy can provide atomic-level structural information about the this compound-BPP complex.[11][12][13] It can identify which parts of the antibiotic and the lipid are involved in the interaction.

  • Protocol Insight: Due to the complexity of working with lipids, this is a highly specialized experiment. Saturation Transfer Difference (STD) NMR or analysis of chemical shift perturbations can be used.[14][15] In these experiments, ¹³C or ¹⁵N-labeled this compound is mixed with BPP-containing micelles. Changes in the NMR spectrum of the antibiotic upon addition of the lipid reveal the specific amino acid residues that form the binding pocket for the phosphate headgroup of bactoprenol.

The Complete Mechanism: A Model for this compound Action

The culmination of these experiments provides a clear and validated model for the mechanism of action of this compound.

Diagram: Mechanism of this compound

G cluster_membrane Cytoplasmic Membrane cluster_cellwall Cell Wall Synthesis BPP Bactoprenol-P (C55-P) Lipid_I Lipid I BPP->Lipid_I Recycled WTA Teichoic Acid Synthesis BPP->WTA Complex [this compound•Ca2+•C55-P] Inactive Complex BPP->Complex Lipid_II Lipid II Lipid_I->Lipid_II MurG PGN Peptidoglycan Synthesis Lipid_II->PGN UDP_MurNAc UDP-MurNAc- pentapeptide UDP_MurNAc->Lipid_I MraY Friulimicin This compound + Ca2+ Friulimicin->BPP Friulimicin->Complex Forms Stoichiometric Complex

Caption: this compound, in the presence of Ca2+, forms a stable, inactive complex with bactoprenol phosphate (C55-P), sequestering it and preventing its participation in peptidoglycan and teichoic acid synthesis.

The data strongly support a model where this compound, activated by Ca2+, specifically recognizes and binds to the phosphate group of bactoprenol.[1][2] This forms a stable 1:1 stoichiometric complex, effectively sequestering the lipid carrier.[1] This sequestration depletes the available pool of C55-P, preventing it from being loaded with peptidoglycan precursors (to form Lipid I) or participating in other biosynthetic pathways.[1][3] The simultaneous blockade of multiple essential pathways explains the potent bactericidal activity of this compound.[2][3]

Conclusion and Implications for Drug Development

The identification of bactoprenol phosphate as the specific target of this compound is a landmark in antibiotic research. It not only elucidated the mechanism of a promising new antibiotic but also validated the C55-P carrier as a druggable target. This technical guide has outlined the rigorous, multi-faceted experimental approach required for such a discovery. The workflow—from broad cellular assays to high-resolution biophysical and in vivo studies—serves as a template for future target identification projects. For drug development professionals, this work underscores the potential of targeting lipid carriers in the fight against resistant pathogens and provides a robust set of methodologies for evaluating novel compounds that may operate through similar mechanisms.

References

  • Schneider, T., Gries, K., Josten, M., Wiedemann, I., Pelzer, S., Labischinski, H., & Sahl, H. G. (2009). The Lipopeptide Antibiotic this compound Inhibits Cell Wall Biosynthesis through Complex Formation with Bactoprenol Phosphate. Antimicrobial Agents and Chemotherapy, 53(4), 1610–1618. [Link]

  • Schneider, T., et al. (2009). The Lipopeptide Antibiotic this compound Inhibits Cell Wall Biosynthesis through Complex Formation with Bactoprenol Phosphate. ResearchGate. [Link]

  • Katsuno, C., et al. (2015). Binding properties of antimicrobial agents to lipid membranes using surface plasmon resonance. PubMed. [Link]

  • American Society for Microbiology. (2009). The Lipopeptide Antibiotic this compound Inhibits Cell Wall Biosynthesis through Complex Formation with Bactoprenol Phosphate. Antimicrobial Agents and Chemotherapy. [Link]

  • Katsuno, C., et al. (2015). Binding Properties of Antimicrobial Agents to Lipid Membranes Using Surface Plasmon Resonance. J-Stage. [Link]

  • Müller, A., et al. (2016). Polymyxin and lipopeptide antibiotics: membrane-targeting drugs of last resort. PMC. [Link]

  • ResearchGate. (n.d.). Chemical structure of the lipopeptide antibiotic this compound. [Link]

  • Wang, Z., et al. (2022). Bioinformatic prospecting and synthesis of a bifunctional lipopeptide antibiotic that evades resistance. PMC. [Link]

  • Poon, A., & lecture, V. (2011). Surface plasmon resonance spectroscopy for studying the membrane binding of antimicrobial peptides. PubMed. [Link]

  • Oluwole, A. O., et al. (2024). Lipopeptide antibiotics disrupt interactions of undecaprenyl phosphate with UptA. PNAS. [Link]

  • Oluwole, A. O., et al. (2024). Lipopeptide antibiotics disrupt interactions of undecaprenyl phosphate with UptA. PMC. [Link]

  • Semantic Scholar. (n.d.). Surface plasmon resonance spectroscopy for studying the membrane binding of antimicrobial peptides. [Link]

  • UU Research Portal. (n.d.). Specific Lipid Studies in Complex Membranes by Solid‐State NMR Spectroscopy. [Link]

  • Cardenas, A. E., et al. (2011). On the role of NMR spectroscopy for characterization of antimicrobial peptides. PMC. [Link]

  • National Institutes of Health. (n.d.). Interactions of Lipopolysaccharide and Polymyxin Studied by NMR Spectroscopy. [Link]

  • Cardenas, A. E., et al. (2011). On the Role of NMR Spectroscopy for Characterization of Antimicrobial Peptides. InTech. [Link]

  • Qiao, Y., et al. (2017). Lipid II overproduction allows direct assay of transpeptidase inhibition by β-lactams. ResearchGate. [Link]

  • Royal Society of Chemistry. (2023). Lipid II unlocked: strategies for obtaining a major antibiotic target. Chemical Communications. [Link]

  • Piepenbreier, H., Diehl, A., & Fritz, G. (2019). A reduced model for the lipid II cycle rationalises the in vivo efficacy gap and elucidates the boost of antibiotic potency by cooperative drug-target interactions. ResearchGate. [Link]

  • Culp, E., et al. (2020). In vivo probe of Lipid II-interacting proteins. PMC. [Link]

  • Lounnas, V., et al. (2021). Nuclear Magnetic Resonance Spectroscopy: A Multifaceted Toolbox to Probe Structure, Dynamics, Interactions, and Real-Time In Situ Release Kinetics in Peptide-Liposome Formulations. ACS Publications. [Link]

  • Qiao, Y., et al. (2017). Lipid II overproduction allows direct assay of transpeptidase inhibition by β-lactams. National Institutes of Health. [Link]

  • Piepenbreier, H., et al. (2019). Minimal exposure of lipid II cycle intermediates triggers cell wall antibiotic resistance. Nature Communications. [Link]

  • Boonen, M., et al. (2019). Liposome preparation for the analysis of lipid-receptor interaction and efferocytosis. National Institutes of Health. [Link]

  • Richard, P., Rigaud, J. L., & Gräber, P. (1990). Reconstitution of CF0F1 into liposomes using a new reconstitution procedure. ResearchGate. [Link]

  • I, Nanobot. (n.d.). Liposomes: Protocol. [Link]

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Friulimicin B spectrum of activity against Gram-positive pathogens

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectrum of Activity of Friulimicin B Against Gram-Positive Pathogens

Introduction

This compound is a potent, naturally occurring cyclic lipopeptide antibiotic produced by the actinomycete Actinoplanes friuliensis.[1][2][3][4] Structurally, it is characterized by a macrocyclic decapeptide core linked via an exocyclic asparagine to a branched-chain fatty acid.[5][6] This molecule has garnered significant interest within the scientific community for its excellent in vitro activity against a broad spectrum of clinically significant Gram-positive pathogens, including multidrug-resistant (MDR) strains such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and penicillin-resistant Streptococcus pneumoniae.[1][7]

Unlike many antibiotics in clinical use, this compound possesses a novel mechanism of action, which confers a distinct advantage by circumventing existing resistance pathways.[2] This guide provides drug development professionals, researchers, and scientists with a detailed technical overview of this compound's spectrum of activity, the causality behind the specific methodologies required for its evaluation, and its unique biochemical interactions.

A Unique Mechanism of Action: Targeting the Bactoprenol Phosphate Carrier

The bactericidal activity of this compound stems from its unique ability to interrupt the biosynthesis of the bacterial cell wall at a fundamental stage. Its mechanism is distinct from beta-lactams, glycopeptides, and even the structurally related lipopeptide daptomycin.[1] The activity of this compound is critically dependent on the presence of physiological concentrations of calcium ions (Ca²⁺).[2][7][8]

In the presence of Ca²⁺, this compound forms a complex with bactoprenol phosphate (C₅₅-P), the essential lipid carrier molecule responsible for transporting peptidoglycan precursors (Lipid II) across the cytoplasmic membrane.[2][7] By sequestering C₅₅-P, this compound effectively halts the cell wall synthesis cascade.[7] This abduction of the central lipid carrier likely obstructs multiple vital biosynthetic pathways that rely on C₅₅-P, including the formation of peptidoglycan, wall teichoic acids (WTA), and polysaccharide capsules, leading to a catastrophic failure in cell envelope integrity and rapid cell death.[1][2][7] This multi-pathway inhibition through a single, novel target is a key feature of its potent antimicrobial effect.

Friulimicin_MoA cluster_membrane Cytoplasmic Membrane cluster_extracellular Periplasmic Space / Cell Wall C55P Bactoprenol Phosphate (C₅₅-P) Lipid_I Lipid I C55P->Lipid_I MraY WTA Teichoic Acid Synthesis C55P->WTA Carrier for WTA Precursors Lipid_II Lipid II Lipid_I->Lipid_II MurG Peptidoglycan Peptidoglycan Synthesis Lipid_II->Peptidoglycan Transglycosylation FRI This compound FRI->C55P Forms Complex Ca Ca²⁺ Ca->FRI

Caption: Mechanism of Action of this compound.

In Vitro Spectrum of Activity

This compound demonstrates potent and broad-spectrum activity exclusively against Gram-positive bacteria. Its efficacy extends to isolates that have developed resistance to multiple other classes of antibiotics. The table below summarizes the minimum inhibitory concentration (MIC) values for this compound against a selection of key Gram-positive pathogens. All data is predicated on testing performed under optimized conditions as detailed in Section 3.

PathogenResistance PhenotypeNo. of IsolatesMIC Range (mg/L)
Staphylococcus aureus MSSA (Methicillin-Susceptible)40.25 - 0.5
MRSA (Methicillin-Resistant)90.25 - 1
GISA (Glycopeptide-Intermediate)60.5 - 1
Coagulase-Negative Staphylococci -80.125 - 0.5
Enterococcus faecalis Vancomycin-Susceptible41 - 2
VanB22
Enterococcus faecium Vancomycin-Susceptible12
VanA12
VanB12
Data derived from Kresken, et al., 2007.[8]

Notably, the activity of this compound remains consistent across staphylococcal isolates regardless of their susceptibility to methicillin or glycopeptides.[8] It is also active against difficult-to-treat anaerobic pathogens such as Clostridium difficile.[1][7]

Methodologies for Susceptibility Testing

The physicochemical properties of lipopeptides like this compound necessitate stringent adherence to specialized testing protocols to ensure accurate and reproducible MIC data. Standard, unsupplemented methodologies can lead to falsely elevated MIC values due to drug sequestration by plastic surfaces and inactivation in the absence of sufficient divalent cations. The recommended methodology is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for daptomycin.[8]

Protocol: Broth Microdilution (BMD) for this compound

This protocol describes the reference method for determining the MIC of this compound.

1. Media Preparation:

  • Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) according to the manufacturer's instructions.

  • Causality: Standardized broth is essential for inter-laboratory reproducibility.

  • Aseptically supplement the sterile CAMHB with a stock solution of CaCl₂ to achieve a final free calcium concentration of 50 mg/L .

  • Causality: Calcium is indispensable for the antibiotic's activity; this concentration mimics physiological levels in human serum.[8]

  • Add Polysorbate-80 (Tween 80) to the broth to a final concentration of 0.002% (v/v) .

  • Causality: As an amphiphilic molecule, this compound can adsorb to the plastic of microtiter plates. Tween 80 acts as a surfactant to prevent this loss and ensure the true concentration of the antibiotic is available to the bacteria.[8]

2. Antibiotic Dilution Series:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water, depending on solubility).

  • Perform serial two-fold dilutions in the supplemented CAMHB in a 96-well microtiter plate to achieve the desired final concentration range (e.g., 16 mg/L to 0.015 mg/L).

3. Inoculum Preparation:

  • Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate after 18-24 hours of incubation.

  • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute this standardized suspension in the supplemented CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

4. Incubation:

  • Inoculate the microtiter plate with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

5. MIC Determination:

  • Following incubation, visually inspect the wells for turbidity.

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

MIC_Workflow cluster_prep Preparation cluster_exec Execution & Analysis A Prepare CAMHB B Supplement with 50 mg/L Ca²⁺ and 0.002% Tween 80 A->B C Prepare Antibiotic Serial Dilutions in Plate B->C D Standardize Bacterial Inoculum to 0.5 McFarland E Dilute Inoculum for Final Density of 5x10⁵ CFU/mL D->E F Inoculate Plate with Bacteria E->F G Incubate at 35°C for 16-20 hours F->G H Visually Read Plate for Turbidity G->H I Determine MIC: Lowest Concentration with No Growth H->I

Sources

A Technical Guide to Friulimicin B: A Novel Lipopeptide Targeting Multidrug-Resistant Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antibiotics

The escalating crisis of antimicrobial resistance necessitates a departure from conventional antibiotic scaffolds and the exploration of novel mechanisms of action. Multidrug-resistant (MDR) Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and penicillin-resistant Streptococcus pneumoniae, represent a significant threat to global public health. In this context, natural products remain a vital source of chemical diversity for antibiotic discovery. Friulimicin B, a lipopeptide antibiotic produced by the actinomycete Actinoplanes friuliensis, has emerged as a compound of significant interest due to its potent activity against these challenging pathogens and its unique molecular target.[1][2] This guide provides an in-depth technical overview of this compound, from its structural characteristics and mechanism of action to detailed experimental protocols for its evaluation, intended for researchers and drug development professionals.

Molecular Profile of this compound

This compound is a naturally occurring anionic, cyclic lipopeptide. Its structure is fundamental to its function and consists of two primary components[2][3][4]:

  • A Macrocyclic Decapeptide Core: This ten-amino-acid ring contains several unusual, non-proteinogenic residues, such as methylaspartic acid, D-pipecolinic acid, and diaminobutyric acid.[1][5]

  • A Branched-Chain Fatty Acid Tail: A C14 lipid tail is linked to the peptide core via an exocyclic asparagine residue.[2][5]

This amphiphilic architecture—possessing both hydrophilic (peptide) and lipophilic (lipid) regions—is crucial for its interaction with the bacterial cell envelope.[2][4][6] A defining characteristic of this compound is its strict dependence on calcium ions (Ca²⁺) for its antibacterial activity. The presence of Ca²⁺ enhances the molecule's amphiphilicity, a property critical for engaging its molecular target.[2][4][6]

The Unique Mechanism of Action: Sequestration of Bactoprenol Phosphate

While this compound shares structural and physicochemical features with the membrane-depolarizing antibiotic daptomycin, its primary mechanism of action is distinct and represents a novel approach to inhibiting bacterial growth.[2][4][6] this compound functions by interrupting the bacterial cell wall precursor cycle through the specific sequestration of Bactoprenol Phosphate (C₅₅-P) , also known as undecaprenyl phosphate.[2][4][6][7]

Causality of Inhibition:

  • Ca²⁺-Dependent Complex Formation: In the presence of calcium ions, this compound forms a stable, stoichiometric complex with C₅₅-P.[2][4][6] This interaction is highly specific; this compound does not target the pyrophosphate form of bactoprenol (C₅₅-PP), distinguishing its mechanism from that of bacitracin.

  • Interruption of the Lipid II Cycle: C₅₅-P is the essential lipid carrier responsible for transporting peptidoglycan precursors (specifically MurNAc-pentapeptide) across the cytoplasmic membrane. By sequestering C₅₅-P, this compound effectively halts this transport, preventing the delivery of building blocks for peptidoglycan synthesis to the cell exterior.[2][5]

  • Multi-Pathway Inhibition: The impact of C₅₅-P sequestration extends beyond peptidoglycan. This lipid carrier is also integral to the biosynthesis of other critical cell envelope components in Gram-positive bacteria, including wall teichoic acids (WTA) and polysaccharide capsules.[2][4][6] Therefore, this compound delivers a multi-pronged attack by simultaneously blocking several pathways essential for maintaining the integrity of the Gram-positive cell envelope.[2][4][6]

Unlike daptomycin, extensive studies have shown that this compound does not cause significant depolarization of the bacterial cell membrane, confirming that its primary bactericidal activity stems from the inhibition of cell wall biosynthesis.[2][4]

Friulimicin_MoA cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Exterior (Cell Wall Synthesis) UDP_MurNAc UDP-MurNAc -pentapeptide Lipid_I Lipid I UDP_MurNAc->Lipid_I MraY C55P_in C55-P C55P_in->Lipid_I C55P_in->Lipid_I Complex [Friu-Ca-C55-P] Complex WTA Teichoic Acids C55P_in->WTA BLOCKED Lipid_II Lipid II Lipid_I->Lipid_II MurG PG Peptidoglycan Lipid_II->PG Transglycosylation C55PP_out C55-PP Lipid_II->C55PP_out C55PP_in C55-PP Friu_Ca This compound + Ca²⁺ Friu_Ca->C55P_in a This compound sequesters C55-P, preventing its use in synthesizing Lipid I and Teichoic Acids. Complex->a PG->PG C55P_out C55-P C55P_out->C55P_in Flippase (e.g., UptA) C55PP_out->C55P_out Dephosphorylation

Caption: Mechanism of this compound action via C₅₅-P sequestration.

In Vitro Activity Against Multidrug-Resistant Pathogens

This compound demonstrates potent and broad-spectrum bactericidal activity exclusively against Gram-positive organisms.[2][3] Its efficacy is maintained against strains that have developed resistance to other major antibiotic classes, making it a valuable candidate for treating difficult infections.[2][5] The outer membrane of Gram-negative bacteria effectively prevents the drug from reaching its target in the cytoplasmic membrane.[3]

Table 1: Representative Minimum Inhibitory Concentrations (MICs) of this compound

Bacterial SpeciesResistance PhenotypeThis compound MIC (µg/mL)Reference
Staphylococcus aureusMethicillin-Susceptible (MSSA)0.5 - 2[2][5]
Staphylococcus aureusMethicillin-Resistant (MRSA)0.5 - 2[2][5]
Staphylococcus aureusVancomycin-Intermediate (VISA)1 - 2[2]
Enterococcus faecalisVancomycin-Susceptible (VSE)1 - 4[2]
Enterococcus faeciumVancomycin-Resistant (VRE)1 - 4[2][5]
Streptococcus pneumoniaePenicillin-Resistant (PRSP)0.12 - 0.5[5]
Clostridium difficileN/A0.25 - 1[5]

Note: MIC values are typically determined in the presence of physiological concentrations of Ca²⁺ (e.g., 50 mg/L).

Key Experimental Protocols for Efficacy Evaluation

To properly characterize the activity of this compound, specific experimental conditions must be met, primarily the supplementation of media with calcium. The following protocols are designed as self-validating systems for assessing its unique properties.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

Rationale: The broth microdilution assay is the gold standard for determining the minimum concentration of an antibiotic required to inhibit bacterial growth. For Ca²⁺-dependent antibiotics like this compound, ensuring adequate Ca²⁺ concentration is critical for obtaining accurate and reproducible results.

Methodology:

  • Media Preparation: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB). Supplement the broth with additional CaCl₂ to a final concentration of 50 mg/L Ca²⁺.

  • Inoculum Preparation: Culture the test organism to the mid-logarithmic growth phase. Dilute the culture in the supplemented CAMHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the assay plate.

  • Antibiotic Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate using the supplemented CAMHB. Final concentrations should typically range from 64 µg/mL to 0.06 µg/mL.

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (no antibiotic) and a negative control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol: Macromolecular Synthesis Inhibition Assay

Rationale: This assay elucidates the primary cellular pathway targeted by an antibiotic. By tracking the incorporation of specific radiolabeled precursors into DNA, RNA, protein, and the cell wall, one can pinpoint the inhibited process. This is the key experiment to differentiate this compound's mechanism from that of protein synthesis inhibitors or DNA gyrase inhibitors.

Methodology:

  • Culture Preparation: Grow the test strain (e.g., Bacillus subtilis 168 or S. aureus) in a defined minimal medium to early logarithmic phase (OD₆₀₀ ≈ 0.2).

  • Assay Setup: Aliquot the culture into separate tubes. Add this compound at a concentration known to be effective (e.g., 10x MIC). Include an untreated control.

  • Precursor Addition: To individual tubes for each condition (control and treated), add a specific radiolabeled precursor:

    • Cell Wall: [¹⁴C]-N-acetylglucosamine or [³H]-Glucosamine

    • DNA: [³H]-Thymidine

    • RNA: [³H]-Uridine

    • Protein: [³H]-Leucine

  • Time-Course Sampling: Incubate all tubes at 37°C with shaking. At various time points (e.g., 0, 5, 10, 20, 30 minutes), remove aliquots from each tube.

  • Precipitation: Immediately add the aliquots to an equal volume of ice-cold 10% trichloroacetic acid (TCA) to precipitate macromolecules and stop further incorporation.

  • Quantification: After incubation on ice, collect the precipitate by vacuum filtration onto glass fiber filters. Wash the filters with cold 5% TCA and then ethanol. Measure the radioactivity of the dried filters using a scintillation counter.

  • Data Analysis: Plot the incorporated radioactivity (counts per minute, CPM) over time for each precursor in both treated and untreated samples. A specific and rapid drop in the incorporation of the cell wall precursor relative to the others is the expected result for this compound.[2]

Workflow_MMS cluster_prep Preparation cluster_treatment Treatment & Labeling cluster_precursors Precursors cluster_analysis Analysis A 1. Grow bacterial culture to early log phase B 2. Aliquot culture into 5 sets of tubes A->B C 3. Add this compound (10x MIC) to 4 sets. Leave one as control. B->C D 4. Add specific radiolabeled precursor to each set (Control & Treated) C->D P1 [³H]-Thymidine (DNA) P2 [³H]-Uridine (RNA) P3 [³H]-Leucine (Protein) P4 [¹⁴C]-GlcNAc (Cell Wall) E 5. Incubate and take samples over a time course P1->E P2->E P3->E P4->E F 6. Precipitate macromolecules with cold TCA E->F G 7. Filter and measure incorporated radioactivity F->G H 8. Plot CPM vs. Time G->H

Caption: Experimental workflow for macromolecular synthesis assay.

Resistance and Clinical Development

Mechanisms of resistance to calcium-dependent lipopeptides are an area of active research. For the related antibiotic daptomycin, resistance is often associated with mutations in the mprF gene.[8] MprF is responsible for synthesizing and translocating lysyl-phosphatidylglycerol, a process that alters the charge of the cell membrane. It is plausible that similar mechanisms could confer reduced susceptibility to this compound.[8] The producer organism, A. friuliensis, protects itself via an ABC transporter efflux pump encoded within its biosynthetic gene cluster.[1]

This compound entered Phase I clinical trials to assess its safety and pharmacokinetics in healthy volunteers.[9][10] However, its clinical development was subsequently discontinued.[11] Despite this, the novel and highly specific mechanism of action of this compound ensures its continued importance as a lead compound and a chemical probe for understanding essential bacterial processes.

Conclusion and Future Perspectives

This compound represents a compelling example of a natural product antibiotic with a unique and validated mechanism of action against high-priority MDR Gram-positive pathogens. Its ability to sequester the central lipid carrier C₅₅-P and thereby inhibit multiple cell envelope biosynthetic pathways simultaneously is a powerful strategy that is not exploited by any currently marketed antibiotic.[2][4][6] While its own path to clinical use was halted, the lessons learned from this compound are invaluable. Its molecular target, bactoprenol phosphate, remains a largely untapped and highly attractive site for future antibiotic development. The detailed understanding of its structure-activity relationship and mechanism provides a robust foundation for the semi-synthetic modification of the Friulimicin scaffold or the de novo design of new molecules that mimic its function to combat the ever-growing threat of antibiotic resistance.

References

  • Schneider T, Gries K, Josten M, et al. The Lipopeptide Antibiotic this compound Inhibits Cell Wall Biosynthesis through Complex Formation with Bactoprenol Phosphate. Antimicrobial Agents and Chemotherapy. 2009;53(4):1610-1618. [Link]

  • Müller C, Nolden S, Giammarinaro P, et al. Sequencing and Analysis of the Biosynthetic Gene Cluster of the Lipopeptide Antibiotic Friulimicin in Actinoplanes friuliensis. Antimicrobial Agents and Chemotherapy. 2007;51(9):3134-3142. [Link]

  • Schneider T, Gries K, Josten M, Wiedemann I, Pelzer S, Labischinski H, Sahl HG. The Lipopeptide Antibiotic this compound Inhibits Cell Wall Biosynthesis through Complex Formation with Bactoprenol Phosphate. Antimicrobial Agents and Chemotherapy. 2009;53(4):1610-8. [Link]

  • ResearchGate. The Lipopeptide Antibiotic this compound Inhibits Cell Wall Biosynthesis through Complex Formation with Bactoprenol Phosphate. [Link]

  • Antimicrobial Agents and Chemotherapy. The Lipopeptide Antibiotic this compound Inhibits Cell Wall Biosynthesis through Complex Formation with Bactoprenol Phosphate. [Link]

  • ResearchGate. Chemical structure of the lipopeptide antibiotic this compound from A. friuliensis. [Link]

  • ResearchGate. Chemical structure of the lipopeptide antibiotic this compound from A. friuliensis. [Link]

  • Antimicrobial Agents and Chemotherapy. The Lipopeptide Antibiotic this compound Inhibits Cell Wall Biosynthesis through Complex Formation with Bactoprenol Phosphate. [Link]

  • BioWorld. MerLion begins phase I clinical study of antibiotic this compound. [Link]

  • Antimicrobial Agents and Chemotherapy. The Lipopeptide Antibiotic this compound Inhibits Cell Wall Biosynthesis through Complex Formation with Bactoprenol Phosphate. [Link]

  • ClinicalTrials.gov. First Time in Man Trial for this compound. [Link]

  • Semantic Scholar. Friulimicins: novel lipopeptide antibiotics with peptidoglycan synthesis inhibiting activity from Actinoplanes friuliensis sp. nov. II. Isolation and structural characterization. [Link]

  • J-Stage. Friulimicins: Novel Lipopeptide Antibiotics with Peptidoglycan Synthesis Inhibiting Activity from Actinoplanes friuliensis sp. nov. [Link]

  • SciSpace. This compound. [Link]

  • National Academy of Sciences. Lipopeptide antibiotics disrupt interactions of undecaprenyl phosphate with UptA. [Link]

  • Patsnap Synapse. This compound. [Link]

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An In-Depth Technical Guide to the Analysis of the Friulimicin B Biosynthetic Gene Cluster

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

Friulimicin B, a potent lipopeptide antibiotic produced by the actinomycete Actinoplanes friuliensis, represents a promising scaffold for the development of new therapeutics against multidrug-resistant Gram-positive pathogens.[1][2] Its unique mode of action, involving the Ca²⁺-dependent complexation with the essential lipid carrier bactoprenol phosphate (C₅₅-P), disrupts cell wall biosynthesis, a pathway distinct from many currently approved antibiotics.[1][3][4] This guide provides a comprehensive technical overview of the methodologies required to analyze the this compound biosynthetic gene cluster (BGC). We will delve into the genetic architecture of the cluster, bioinformatics workflows for its annotation, strategies for functional gene analysis through targeted inactivation, and approaches for heterologous expression to facilitate biosynthetic studies and compound derivatization. This document is intended to serve as a practical resource for researchers aiming to explore and engineer the biosynthesis of this important natural product.

Introduction: The Significance of this compound

This compound is a cyclic decapeptide adorned with a branched-chain fatty acid tail.[1][2] This structural motif is characteristic of non-ribosomally synthesized peptides (NRPs), a class of secondary metabolites renowned for their diverse biological activities. The peptide core of this compound contains several non-proteinogenic amino acids, including D-pipecolinic acid, L-threo-β-methylaspartic acid, and 2,3-diaminobutyric acid (Dab), which contribute to its complex three-dimensional structure and biological function.[2][5] The potent activity of this compound against pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) underscores its clinical potential.[1] Understanding the genetic and enzymatic basis of its biosynthesis is paramount for harnessing its therapeutic promise through synthetic biology and medicinal chemistry approaches.

The this compound Biosynthetic Gene Cluster: A Genetic Blueprint

The biosynthesis of this compound is orchestrated by a large and complex biosynthetic gene cluster (BGC) in Actinoplanes friuliensis. The complete BGC spans approximately 24 open reading frames (ORFs) and houses all the genetic information necessary for the production of the lipopeptide.[2][5]

Core Biosynthetic Machinery: The Non-Ribosomal Peptide Synthetases (NRPS)

The backbone of the friulimicin peptide is assembled by a series of large, modular enzymes known as non-ribosomal peptide synthetases (NRPS). The friulimicin BGC contains four NRPS genes, designated pstA, pstB, pstC, and pstD.[2] These megasynthases are organized into modules, with each module typically responsible for the incorporation of a single amino acid into the growing peptide chain. A canonical NRPS module is composed of three core domains:

  • Adenylation (A) domain: Selects and activates the cognate amino acid as an aminoacyl-adenylate.

  • Thiolation (T) domain (or Peptidyl Carrier Protein, PCP): Covalently tethers the activated amino acid via a 4'-phosphopantetheinyl arm.

  • Condensation (C) domain: Catalyzes the formation of a peptide bond between the upstream peptidyl-T domain and the downstream aminoacyl-T domain.

The friulimicin NRPS assembly line contains eleven such modules, corresponding to the eleven amino acids in the final product.[2]

Precursor Supply and Tailoring

Beyond the core NRPS machinery, the friulimicin BGC encodes a suite of enzymes responsible for the synthesis and incorporation of the lipid tail and the non-proteinogenic amino acid precursors:

  • Fatty Acid Metabolism: Genes predicted to be involved in the synthesis and linkage of the branched-chain fatty acid are present in the cluster.[2][5][6]

  • Non-proteinogenic Amino Acid Biosynthesis: The cluster contains genes for the synthesis of key precursors, including:

    • Pipecolic acid: The gene pip, encoding a lysine cyclodeaminase, has been shown to catalyze the formation of L-pipecolinic acid.[5]

    • 2,3-diaminobutyric acid (Dab): The genes dabA and dabB are essential for the biosynthesis of this unusual amino acid.[5][7]

    • Methylaspartic acid: A glutamate mutase, encoded by glmA and glmB, is responsible for the formation of methylaspartic acid.[8]

  • Regulation, Resistance, and Transport: The BGC also includes genes predicted to encode regulatory proteins, self-resistance mechanisms, and transporters for exporting the antibiotic out of the cell.[2][5][6]

The following table summarizes the key components of the this compound BGC:

Gene/ORF CategoryPutative FunctionKey Genes (Examples)Reference(s)
NRPS Peptide backbone assemblypstA, pstB, pstC, pstD[2]
Fatty Acid Synthesis Synthesis and attachment of the lipid taillipA[8]
Amino Acid Precursors Synthesis of non-proteinogenic amino acidspip, dabA, dabB, glmA, glmB[5][8]
Regulation Transcriptional control of the BGCregA, regB[6][8]
Transport/Resistance Export of friulimicin and self-protectionexpA, expB[6][8]

Experimental Workflow for BGC Analysis

A systematic approach is required to dissect the function of the this compound BGC. The following workflow outlines the key experimental stages, from initial bioinformatics analysis to functional characterization.

BGC_Analysis_Workflow cluster_0 Phase 1: In Silico Analysis cluster_1 Phase 2: Genetic Manipulation cluster_2 Phase 3: Chemical Analysis cluster_3 Phase 4: Data Interpretation Bioinformatics Bioinformatics Analysis (antiSMASH, NRPSpredictor2) Hypothesis Formulate Hypotheses on Gene Function Bioinformatics->Hypothesis Gene_Inactivation Targeted Gene Inactivation in A. friuliensis Hypothesis->Gene_Inactivation Heterologous_Expression Heterologous Expression (E. coli, Streptomyces) Hypothesis->Heterologous_Expression Fermentation Fermentation & Extraction Gene_Inactivation->Fermentation Heterologous_Expression->Fermentation Analysis HPLC & Mass Spectrometry Analysis Fermentation->Analysis Interpretation Correlate Genotype with Phenotype Analysis->Interpretation HPLC_Workflow Culture Bacterial Culture (Wild-type or Mutant) Extraction Solvent Extraction Culture->Extraction HPLC Reversed-Phase HPLC Separation Extraction->HPLC MS ESI-MS/MS Detection HPLC->MS Data Data Analysis (Quantification & Identification) MS->Data

Sources

Whitepaper: The Indispensable Role of Calcium in the Antimicrobial Activity of Friulimicin B

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The escalating crisis of antibiotic resistance necessitates the exploration of novel antimicrobial agents with unique mechanisms of action. Friulimicin B, a member of the calcium-dependent lipopeptide antibiotic (CDA) class, represents a promising candidate, exhibiting potent activity against a range of Gram-positive pathogens, including multidrug-resistant strains.[1][2] Unlike membrane-disrupting lipopeptides such as daptomycin, this compound's efficacy is rooted in a highly specific, calcium-mediated inhibition of bacterial cell wall biosynthesis.[3][4] This guide provides an in-depth analysis of the pivotal role of calcium (Ca²⁺), elucidating how this divalent cation orchestrates the antibiotic's structure and function. We will dissect the dual function of calcium: first, as a catalyst for a critical conformational shift in the this compound molecule, and second, as a molecular bridge that facilitates high-affinity binding to its target, the lipid carrier bactoprenol phosphate (C₅₅-P).[5] By sequestering C₅₅-P, this compound effectively halts the peptidoglycan synthesis cycle, leading to bacterial cell death.[1][3] This document synthesizes the current understanding, presents key quantitative data, and provides detailed experimental protocols to empower researchers in the evaluation and development of this and similar targeted, calcium-dependent antimicrobials.

Introduction: A New Paradigm in Antibiotic Action

The class of calcium-dependent lipopeptide antibiotics (CDAs) has emerged as a fertile ground for discovering novel antibacterial agents.[6][7] These natural products are characterized by a cyclic peptide core, a lipid tail, and a strict requirement for calcium to exert their biological activity.[8] this compound, produced by the actinomycete Actinoplanes friuliensis, is a standout member of this class.[1][2] It consists of a macrocyclic decapeptide and a lipid tail, which together confer an amphiphilic character that is enhanced in the presence of Ca²⁺.[3][4] Early investigations successfully differentiated its mechanism from the well-known CDA daptomycin. While daptomycin disrupts the functional integrity of the cell membrane, this compound was found to specifically interrupt the cell wall precursor cycle without causing significant membrane leakage at active concentrations.[1][2][9] This crucial distinction points to a more refined and targeted mechanism of action, making it a subject of intense scientific interest.

The Molecular Architecture of this compound

The structure of this compound is key to its function. It comprises a 10-amino acid macrocycle linked to a branched-chain fatty acid.[1][10] The peptide core is notable for containing several non-proteinogenic amino acids and, critically, a conserved Asp-X-Asp-Gly sequence.[6][11] This motif is a well-established calcium-binding site found in numerous CDAs and other calcium-binding proteins.[11][12] The overall anionic charge of the molecule at physiological pH is a critical feature that necessitates the presence of a cation to mediate its interaction with the likewise negatively charged bacterial membrane and its target.[1]

The Central Mechanistic Role of Calcium

The antimicrobial activity of this compound is inextricably linked to the presence of physiological concentrations of calcium. In the absence of calcium, its activity is significantly diminished.[6] The role of Ca²⁺ is multifaceted and can be understood through two primary functions: inducing a bioactive conformation and bridging the antibiotic to its molecular target.

Pillar 1: The Ca²⁺-Induced Conformational Shift

In an aqueous, calcium-deficient environment, this compound exists in a relatively flexible and biologically inactive state. The binding of a Ca²⁺ ion to the Asp-X-Asp-Gly motif acts as a molecular linchpin, inducing a significant conformational change.[5] This structural rearrangement organizes the peptide backbone and side chains into a more rigid and thermodynamically stable architecture. This "active conformation" is essential for subsequent interactions at the bacterial cell membrane. Circular dichroism (CD) spectroscopy studies have confirmed that calcium shifts the peptide into a suitable binding conformation.[5]

cluster_0 Calcium-Free State cluster_1 Calcium-Bound State Friulimicin_Inactive This compound (Flexible, Inactive Conformation) Friulimicin_Active This compound-Ca²⁺ Complex (Rigid, Active Conformation) Friulimicin_Inactive->Friulimicin_Active Binding to Asp-X-Asp-Gly Motif Ca_ion Ca²⁺ Ion Ca_ion->Friulimicin_Active

Caption: Ca²⁺ binding induces a conformational change in this compound.

Pillar 2: The Ca²⁺ Bridge to the Bactoprenol Phosphate Target

Once activated, the this compound-Ca²⁺ complex is primed to engage its target. The molecular target has been unequivocally identified as bactoprenol phosphate (C₅₅-P), the central lipid carrier responsible for transporting peptidoglycan precursors across the cytoplasmic membrane.[1][2][3] The interaction is a ternary complex: this compound - Ca²⁺ - C₅₅-P. The calcium ion, chelated by the antibiotic, satisfies its coordination sphere by also binding to the negatively charged phosphate headgroup of C₅₅-P.[5] This creates a stable bridge, effectively sequestering C₅₅-P and preventing it from participating in the cell wall synthesis cycle. The lipid tail of this compound simultaneously anchors the complex to the bacterial membrane, increasing the local concentration and efficiency of the interaction.

cluster_0 Bacterial Cytoplasmic Membrane cluster_1 Extracellular Space cluster_2 Sequestration & Inhibition C55P C₅₅-P (Bactoprenol Phosphate) Lipid Tail Ternary_Complex This compound Ca²⁺ Bridge C₅₅-P C55P->Ternary_Complex Targeting Friu_Ca This compound-Ca²⁺ Complex Active Conformation Friu_Ca->Ternary_Complex Binding Inhibition Inhibition of Peptidoglycan Synthesis Ternary_Complex->Inhibition Leads to

Caption: this compound-Ca²⁺ complex sequesters C₅₅-P, inhibiting cell wall synthesis.

Quantitative Analysis of Calcium-Dependent Binding

The essential role of calcium and the specific targeting of C₅₅-P have been quantified using biophysical techniques such as surface plasmon resonance (SPR).[5] These experiments measure the binding affinity of this compound to model lipid membranes. The results clearly demonstrate that the presence of both calcium and the C₅₅-P target dramatically increases binding affinity, signifying a highly specific and cooperative interaction.

ConditionAnalyteLigand SurfaceBinding Affinity (K_D)Reference
With Ca²⁺ This compoundDOPC Model Membrane1.22 µM[5]
With Ca²⁺ and C₅₅-P This compoundDOPC Model Membrane + 0.1 mol% C₅₅-P0.21 µM [5]
Without Ca²⁺ This compoundDOPC Model Membrane ± C₅₅-PNo significant binding[5]

Table 1: Binding affinities of this compound to model membranes under different conditions. The dissociation constant (K_D) is inversely proportional to binding affinity. DOPC: 1,2-dioleoyl-sn-glycero-3-phosphocholine.

Experimental Protocols for Investigation

To facilitate further research, we provide the following validated protocols for characterizing the calcium-dependent activity of this compound and related compounds.

Protocol 1: Determining Minimum Inhibitory Concentration (MIC) with Varying Calcium Concentrations
  • Objective: To quantify the calcium-dependency of this compound's antimicrobial activity.

  • Causality: This assay directly tests the hypothesis that Ca²⁺ is essential for activity. By titrating Ca²⁺ concentrations, one can determine the optimal and minimal levels required for inhibition, providing a quantitative measure of dependency.

  • Methodology:

    • Prepare Media: Prepare cation-adjusted Mueller-Hinton Broth (CAMHB). Create a series of media with Ca²⁺ concentrations ranging from 0 to 2.5 mM (e.g., 0, 0.1, 0.25, 0.625, 1.25, 2.5 mM) by supplementing standard MHB with a sterile CaCl₂ solution. The standard physiological concentration is ~1.25 mM.

    • Prepare Inoculum: Culture a Gram-positive indicator strain (e.g., Staphylococcus aureus ATCC 29213) to mid-log phase. Dilute the culture to achieve a final concentration of 5 x 10⁵ CFU/mL in each well of a 96-well microtiter plate.

    • Prepare Antibiotic Dilutions: Perform a two-fold serial dilution of this compound in each of the prepared Ca²⁺-adjusted media series. Final antibiotic concentrations should typically range from 0.06 to 64 µg/mL.

    • Inoculation and Incubation: Add the bacterial inoculum to each well of the plates containing the antibiotic dilutions. Include a growth control (no antibiotic) and a sterility control (no bacteria) for each calcium concentration.

    • Incubation: Incubate the plates at 37°C for 18-24 hours.

    • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. Compare the MIC values across the different calcium concentrations to observe the effect of Ca²⁺.

Protocol 2: Assessing Ca²⁺-Dependent Membrane Interaction via Surface Plasmon Resonance (SPR)
  • Objective: To measure the real-time binding kinetics and affinity of this compound to lipid membranes in the presence and absence of calcium.

  • Causality: This experiment provides direct, quantitative evidence for the physical interaction between the antibiotic and the membrane. Comparing kinetics under different Ca²⁺ conditions validates its role in mediating this primary binding event.

  • Methodology:

    • Prepare Liposomes: Prepare small unilamellar vesicles (SUVs) composed of DOPC or a bacterial membrane mimic (e.g., DOPC:DOPG 7:3). For target-specific experiments, incorporate 0.1-0.5 mol% C₅₅-P into the lipid mixture.

    • Functionalize Sensor Chip: Use a Biacore L1 sensor chip (or equivalent) designed for lipid analysis. Immobilize the prepared liposomes onto the sensor surface according to the manufacturer's protocol to form a stable lipid bilayer.

    • Prepare Analyte and Running Buffer: Prepare a stock solution of this compound. The running buffer should be a HEPES-buffered saline solution (pH 7.4). Create two versions of the buffer: one without added CaCl₂ (chelated with 1 mM EGTA) and one supplemented with 1.25 mM CaCl₂.

    • Binding Analysis:

      • Equilibrate the sensor surface with the appropriate running buffer (with or without Ca²⁺).

      • Inject a series of concentrations of this compound (e.g., 0.1 µM to 5 µM) over the sensor surface and record the binding response (in Response Units, RU).

      • Allow for a dissociation phase where only running buffer flows over the surface.

      • After each cycle, regenerate the surface if necessary (e.g., with a mild detergent wash).

    • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate (kₐ), dissociation rate (k_d), and the equilibrium dissociation constant (K_D = k_d/kₐ).

Protocol 3: Characterizing the Ca²⁺-Induced Conformational Change via Circular Dichroism (CD) Spectroscopy
  • Objective: To obtain structural information on the conformational changes in this compound upon calcium binding.

  • Causality: CD spectroscopy is highly sensitive to changes in the secondary structure of peptides. A shift in the CD spectrum upon addition of Ca²⁺ provides direct physical evidence of a conformational rearrangement, which is hypothesized to be the first step in its activation.

  • Methodology:

    • Sample Preparation: Prepare a stock solution of this compound (e.g., 0.1-0.2 mg/mL) in a low-salt buffer (e.g., 10 mM Tris or phosphate buffer, pH 7.4). Ensure the buffer has low absorbance in the far-UV region.

    • Baseline Correction: Record a baseline spectrum of the buffer alone using a quartz cuvette with a short path length (e.g., 1 mm).

    • Record Apo Spectrum: Add the this compound stock solution to the cuvette and record the CD spectrum from approximately 260 nm to 190 nm. This represents the calcium-free ("apo") state.

    • Calcium Titration: Add small aliquots of a concentrated CaCl₂ stock solution to the cuvette to achieve desired final Ca²⁺ concentrations (e.g., 0.1 mM to 5 mM). Record a full spectrum after each addition, allowing the sample to equilibrate for 2-5 minutes.

    • Data Analysis: Subtract the buffer baseline from each sample spectrum. Compare the spectra. A significant change in the shape and magnitude of the CD signal, particularly in the 200-230 nm region, indicates a change in the peptide's secondary structure upon Ca²⁺ binding.

Conclusion and Future Directions

The antimicrobial activity of this compound is fundamentally governed by calcium. This divalent cation is not a mere cofactor but an essential structural and functional component, transforming the molecule into its bioactive state and mediating its high-affinity interaction with the lipid carrier C₅₅-P. This targeted sequestration mechanism is a powerful strategy for antimicrobial action, distinct from non-specific membrane disruption.

For drug development professionals, this understanding is critical. The development of new this compound analogs or other CDAs should focus on optimizing the calcium-binding motif and the regions of the peptide involved in C₅₅-P recognition to enhance affinity and specificity. Furthermore, the absolute requirement for calcium highlights the importance of testing in physiologically relevant conditions. Future research should aim to obtain high-resolution crystal structures of the ternary this compound-Ca²⁺-C₅₅-P complex to provide a definitive blueprint for rational drug design and to explore potential resistance mechanisms.

References

  • Wood, T. M., & Martin, N. I. (2019). The calcium-dependent lipopeptide antibiotics: structure, mechanism, & medicinal chemistry. MedChemComm, 10(5), 634–646. [Link]

  • Schneider, T., Gries, K., Josten, M., Wiedemann, I., Sahl, H. G., & Labischinski, H. (2009). The Lipopeptide Antibiotic this compound Inhibits Cell Wall Biosynthesis through Complex Formation with Bactoprenol Phosphate. Antimicrobial Agents and Chemotherapy, 53(4), 1610–1618. [Link]

  • Schneider, T., Gries, K., Josten, M., Wiedemann, I., Sahl, H. G., & Labischinski, H. (2009). The Lipopeptide Antibiotic this compound Inhibits Cell Wall Biosynthesis through Complex Formation with Bactoprenol Phosphate. Antimicrobial Agents and Chemotherapy, 53(4), 1610-1618. [Link]

  • Reder-Christ, K., Falkenstein-Paul, H., Klocek, G., Bendas, G., & Christ, K. (2011). Model membrane approaches to determine the role of calcium for the antimicrobial activity of friulimicin. International Journal of Antimicrobial Agents, 37(3), 256–261. [Link]

  • Wood, T. M., & Martin, N. I. (2019). The calcium-dependent lipopeptide antibiotics: structure, mechanism, & medicinal chemistry. MedChemComm, 10(5), 634-646. [Link]

  • Maffioli, S. I., & Martin, N. I. (2019). The calcium dependent lipopeptide antibiotics: structure, mechanism, & medicinal chemistry. ResearchGate. [Link]

  • Schneider, T., et al. (2009). Chemical structure of the lipopeptide antibiotic this compound. ResearchGate. [Link]

  • Schneider, T., et al. (2009). The Lipopeptide Antibiotic this compound Inhibits Cell Wall Biosynthesis through Complex Formation with Bactoprenol Phosphate. SciSpace. [Link]

  • Schneider, T., Gries, K., Josten, M., Wiedemann, I., Sahl, H. G., & Labischinski, H. (2009). The Lipopeptide Antibiotic this compound Inhibits Cell Wall Biosynthesis through Complex Formation with Bactoprenol Phosphate. Antimicrobial Agents and Chemotherapy, 53(4). [Link]

  • Wood, T. M., et al. (2022). Mechanistic insights into the C55-P targeting lipopeptide antibiotics revealed by structure–activity studies and high-resolution crystal structures. Chemical Science, 13(9), 2736–2743. [Link]

  • Vertesy, L., et al. (2000). Friulimicins: Novel Lipopeptide Antibiotics with Peptidoglycan Synthesis Inhibiting Activity from Actinoplanes friuliensis sp. nov. II. Isolation and Structural Characterization. The Journal of Antibiotics, 53(8), 816-827. [Link]

  • Schneider, T., et al. (2009). The Lipopeptide Antibiotic this compound Inhibits Cell Wall Biosynthesis through Complex Formation with Bactoprenol Phosphate. Antimicrobial Agents and Chemotherapy. [Link]

  • Müller, C., et al. (2010). The Structural Diversity of Acidic Lipopeptide Antibiotics. ChemInform, 41(32). [Link]

  • Goodyear, J., et al. (2024). The Calcium-Dependent Antibiotics: Structure-Activity Relationships and Determination of their Lipid Target. ChemRxiv. [Link]

  • Müller, C., et al. (2007). Sequencing and Analysis of the Biosynthetic Gene Cluster of the Lipopeptide Antibiotic Friulimicin in Actinoplanes friuliensis. Antimicrobial Agents and Chemotherapy, 51(5), 1776–1785. [Link]

Sources

A Technical Guide to Overcoming the Formulation Challenges of Friulimicin B

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Friulimicin B Conundrum

This compound, a potent lipopeptide antibiotic produced by Actinoplanes friuliensis, represents a promising therapeutic agent against multidrug-resistant Gram-positive pathogens.[1][2][3] Its unique calcium-dependent mechanism, which involves binding to the lipid carrier bactoprenol phosphate (C55-P) to disrupt cell wall synthesis, sets it apart from many existing antibiotics.[2][4][5] While literature often describes this compound as "water-soluble,"[2][5][6] this statement belies a significant formulation challenge that drug development professionals must address. The core issue is not one of absolute insolubility, but rather the compound's profound amphiphilicity, which drives concentration-dependent self-aggregation in aqueous media. This guide provides an in-depth analysis of the physicochemical properties of this compound that govern its behavior in solution and presents a series of field-proven strategies to overcome these formulation hurdles, transforming a promising molecule into a viable therapeutic product.

Deconstructing this compound: An Amphiphile's Profile

Understanding the formulation challenges begins with a detailed examination of the molecular structure. This compound is a complex lipopeptide characterized by two distinct domains: a hydrophilic cyclic peptide head and a lipophilic acyl tail.

  • The Hydrophilic Head: A macrocyclic decapeptide core rich in both charged and polar amino acids, including aspartic acid and diaminobutyric acid.[2][4] This region imparts an overall negative charge at physiological pH and is responsible for the molecule's nominal water solubility.[2][5]

  • The Lipophilic Tail: A branched C14 fatty acid chain linked to the peptide core via an exocyclic asparagine.[2] This substantial lipid component is the primary driver of the molecule's hydrophobicity and its tendency to interact with both microbial membranes and itself.

This inherent duality makes this compound a classic amphiphile. At low concentrations, it may exist as monomers in solution. However, as concentration increases past a critical point, these molecules self-assemble into higher-order structures like micelles or aggregates to minimize the unfavorable interaction between the lipid tails and water. This aggregation is the central challenge, leading to physical instability, potential loss of therapeutic activity, and unpredictable pharmacokinetics.

cluster_FB This compound Molecule cluster_Properties Resulting Physicochemical Properties Peptide Hydrophilic Head (Cyclic Decapeptide) - Overall Negative Charge - Contains Asp, Dab, Pip, etc. Linker Exocyclic Asn Peptide->Linker Amphiphilicity Amphiphilicity Peptide->Amphiphilicity Tail Lipophilic Tail (Branched C14 Fatty Acid) Linker->Tail Tail->Amphiphilicity Solubility Nominal Water Solubility (at low conc.) Amphiphilicity->Solubility Aggregation Self-Aggregation (at high conc.) Amphiphilicity->Aggregation

Figure 1: Amphiphilic structure of this compound.

PropertyDescriptionReference(s)
Molecular Formula C₅₉H₉₄N₁₄O₁₉[7]
Molecular Weight ~1339.5 g/mol [7]
Structure Cyclic decapeptide core with an exocyclic asparagine linked to a branched C14 fatty acid. Contains unusual amino acids like Me-Asp, Pip, and Dab.[1][2][4]
Charge (Physiological pH) Anionic (overall negative charge).[2][5]
Key Characteristic Amphiphilic; possessing distinct hydrophilic and lipophilic domains.[2][5]
Cofactor Requirement Antimicrobial activity is indispensable from and enhanced by the presence of Ca²⁺ ions, which also increases the molecule's amphiphilicity.[2][4][5]
Primary Challenge Concentration-dependent self-aggregation in aqueous media, leading to poor effective solubility and stability in high-concentration formulations. Similar to other lipopeptides.[8]

Strategic Formulation Pathways for Amphiphilic Lipopeptides

A systematic approach is required to identify the optimal formulation strategy. The choice depends on factors such as the target concentration, desired route of administration, and stability requirements. The following workflow outlines a logical progression for formulation development.

cluster_advanced Advanced Formulation Strategies start This compound API char Characterize Physicochemical Properties (pKa, Aggregation Point, pH-Solubility) start->char decision Is simple pH adjustment /co-solvent system sufficient for target concentration? char->decision micelles Micellar Solubilization (Surfactants) decision->micelles No cyclo Inclusion Complexation (Cyclodextrins) decision->cyclo No liposomes Lipid-Based Encapsulation (Liposomes) decision->liposomes No optimize Optimize Lead Formulation (Stability, In Vitro Release, Scale-up) decision->optimize Yes micelles->optimize cyclo->optimize liposomes->optimize final Stable, High-Concentration Drug Product optimize->final

Figure 2: Decision workflow for this compound formulation.

Formulation Strategy I: Micellar Solubilization

This technique utilizes surfactants to overcome the self-aggregation of this compound. Above their critical micelle concentration (CMC), surfactant molecules form colloidal aggregates (micelles) with a hydrophobic core and a hydrophilic shell. The lipophilic tail of this compound can be sequestered within this core, while the hydrophilic peptide head remains oriented toward the aqueous bulk phase.[9][10]

Causality: By providing a favorable microenvironment for the lipid tail, micelles effectively prevent intermolecular aggregation of the drug molecules, allowing for a significant increase in the total apparent solubility of this compound.[11][12]

cluster_before Below CMC: Aggregation cluster_after Above CMC: Micellar Solubilization drug1 This compound agg Aggregate drug1->agg drug2 This compound drug2->agg drug3 This compound drug3->agg micelle Surfactant Micelle drug_sol Solubilized This compound drug_sol->micelle Lipid tail enters core

Figure 3: Mechanism of micellar solubilization.

Experimental Protocol: Surfactant Screening and Solubility Enhancement
  • Surfactant Selection: Choose a panel of pharmaceutically acceptable non-ionic surfactants (e.g., Polysorbate 80, Poloxamer 188, Cremophor® EL).

  • Stock Preparation: Prepare aqueous stock solutions of each surfactant at a concentration well above its known CMC (e.g., 10% w/v).

  • Equilibrium Solubility Measurement: a. Add an excess amount of this compound powder to a series of vials containing different concentrations of a surfactant solution (ranging from 0% to 5% w/v) in a relevant buffer (e.g., phosphate-buffered saline, pH 7.4). b. Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached. c. Centrifuge the samples at high speed (e.g., 15,000 rpm for 30 minutes) to pellet the undissolved drug. d. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter compatible with the surfactant. e. Assay the concentration of this compound in the filtrate using a validated HPLC method.

  • Data Analysis: Plot the solubility of this compound as a function of surfactant concentration. A linear increase in solubility above the CMC is indicative of successful micellar solubilization.[13]

Formulation Strategy II: Cyclodextrin Complexation

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity.[14] They can encapsulate the lipid tail of this compound, forming a host-guest inclusion complex.

Causality: This complexation effectively masks the hydrophobic portion of the drug from the aqueous environment, preventing self-aggregation and dramatically increasing its apparent water solubility.[8] Formulating lipopeptides with CDs has been shown to not only improve solubility but also reduce drug-induced toxicity without compromising antimicrobial efficacy.[8][15]

FB This compound Complex Inclusion Complex (Water Soluble) FB->Complex + CD Cyclodextrin (Hydrophobic Cavity) CD->Complex cluster_liposome Liposome Cross-Section cluster_bilayer Lipid Bilayer center p1 p2 p3 p4 p5 p6 p7 p8 drug This compound drug->p4 Intercalated in Bilayer

Sources

Initial studies on Friulimicin B mode of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Initial Elucidation of Friulimicin B's Mode of Action

Authored by a Senior Application Scientist

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides a detailed exploration of the initial scientific investigations into the mode of action of this compound, a potent lipopeptide antibiotic. We will dissect the experimental journey that unveiled its unique mechanism of targeting bacterial cell wall biosynthesis, distinguishing it from other members of the lipopeptide class. This document is structured to provide not just procedural steps, but the scientific rationale and causality behind the experimental design, ensuring a deep, applicable understanding for researchers in the field.

Introduction: The Emergence of this compound

This compound is a naturally occurring cyclic lipopeptide produced by the actinomycete Actinoplanes friuliensis.[1][2] It exhibits powerful bactericidal activity against a broad spectrum of Gram-positive pathogens, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA), penicillin-resistant pneumococci, and vancomycin-resistant enterococci (VRE).[1][2] Structurally, this compound consists of a macrocyclic decapeptide core linked to a branched-chain fatty acid tail via an exocyclic asparagine residue.[1][2][3] The peptide core is notable for containing unusual amino acids like methylaspartic acid and D-pipecolinic acid.[1][2][4]

Initial observations noted that this compound's antimicrobial activity is dependent on the presence of calcium ions (Ca²⁺), a characteristic it shares with other lipopeptide antibiotics like daptomycin.[1][3] While daptomycin's primary mode of action involves the disruption of the bacterial cell membrane's integrity, early studies with this compound hinted at a different mechanism, despite structural similarities.[1][3][5] This guide will walk through the pivotal experiments that illuminated this compound's distinct pathway of bacterial inhibition.

Part 1: Differentiating the Mode of Action - Membrane Integrity vs. Biosynthesis Inhibition

Given the structural and Ca²⁺-dependency parallels with daptomycin, the initial logical step was to investigate whether this compound also acts by permeabilizing the bacterial cell membrane.

Experimental Rationale:

A primary mechanism of many antimicrobial peptides is the disruption of the cell membrane, leading to leakage of cellular contents and dissipation of the membrane potential.[6][7] Therefore, a membrane potential assay is a crucial first-line experiment to assess this possibility. If this compound were to act like daptomycin, a rapid depolarization of the bacterial membrane would be expected.

Key Experiment 1: Membrane Potential Assay

This experiment aims to measure changes in the bacterial membrane potential upon exposure to this compound.

  • Bacterial Strain: Bacillus subtilis 168 is a suitable model Gram-positive organism.

  • Culture Preparation: Grow B. subtilis to the mid-logarithmic phase in a standard growth medium (e.g., Mueller-Hinton broth).

  • Membrane Potential Probe: Utilize a voltage-sensitive fluorescent dye, such as DiSC₃(5), or a lipophilic cation-selective electrode to monitor the distribution of a cation like tetraphenylphosphonium (TPP⁺).

  • Assay Procedure:

    • Harvest and wash the bacterial cells, then resuspend them in a suitable buffer.

    • Add the membrane potential probe and allow it to equilibrate, resulting in a stable baseline signal.

    • Introduce this compound at a concentration known to be bactericidal (e.g., 10x the Minimum Inhibitory Concentration - MIC).

    • As a positive control for membrane depolarization, use a known pore-forming agent like the lantibiotic nisin. An untreated cell suspension serves as the negative control.

    • Monitor the change in fluorescence or TPP⁺ concentration over time.

  • Expected Outcome and Interpretation:

    • If this compound disrupts the membrane potential, a rapid change in the signal (e.g., fluorescence de-quenching or TPP⁺ release) will be observed, similar to the nisin control.

    • If no significant change is observed compared to the untreated control, it suggests that membrane depolarization is not the primary mode of action.

Initial studies demonstrated that, unlike pore-forming antibiotics, this compound did not cause significant depolarization of the bacterial membrane.[3] This pivotal finding redirected the investigation away from membrane disruption and towards other potential targets, such as the inhibition of essential biosynthetic pathways.

Part 2: Pinpointing the Target - Inhibition of Cell Wall Biosynthesis

With membrane disruption ruled out as the primary mechanism, the focus shifted to the bacterial cell wall, a well-established target for many classes of antibiotics.[8][9][10] The rationale for this shift is twofold: the cell wall is essential for bacterial viability, and its components are absent in eukaryotes, making it an ideal selective target.

Experimental Rationale:

The bacterial cell wall is primarily composed of peptidoglycan, a polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues cross-linked by short peptides.[11][12] The biosynthesis of peptidoglycan is a complex process involving cytoplasmic, membrane-bound, and periplasmic steps. A key component in this process is the lipid carrier bactoprenol phosphate (also known as undecaprenyl phosphate or C₅₅-P), which transports the peptidoglycan precursors across the cell membrane.[1][5]

Key Experiment 2: Macromolecular Synthesis Assay

This experiment investigates the effect of this compound on the synthesis of major cellular macromolecules: DNA, RNA, protein, and peptidoglycan.

  • Bacterial Strain: A suitable Gram-positive bacterium like Staphylococcus aureus or Bacillus subtilis.

  • Radiolabeled Precursors:

    • For DNA synthesis: [³H]thymidine

    • For RNA synthesis: [³H]uridine

    • For protein synthesis: [³H]leucine

    • For cell wall synthesis: [¹⁴C]N-acetylglucosamine ([¹⁴C]GlcNAc) or [³H]glucosamine.[3]

  • Assay Procedure:

    • Grow the bacterial culture to the early exponential phase.

    • Divide the culture into aliquots. To each, add one of the radiolabeled precursors.

    • Add this compound (at a bactericidal concentration) to the test samples. Include untreated controls.

    • Incubate the cultures and take samples at various time points.

    • Precipitate the macromolecules using trichloroacetic acid (TCA).

    • Filter the precipitates and measure the incorporated radioactivity using a scintillation counter.

  • Expected Outcome and Interpretation:

    • A specific inhibition of one pathway will result in a rapid cessation of incorporation of the corresponding radiolabeled precursor, while the others continue at a normal or near-normal rate initially.

    • A general metabolic poison would inhibit all pathways simultaneously.

Studies revealed that this compound selectively and rapidly inhibited the incorporation of radiolabeled precursors into the cell wall, while having a much slower, secondary effect on DNA, RNA, and protein synthesis.[3] This strongly indicated that the primary target of this compound lies within the peptidoglycan biosynthesis pathway.

Visualizing the Impact: Workflow for Macromolecular Synthesis Assay

G cluster_prep Preparation cluster_labeling Radiolabeling & Treatment cluster_analysis Analysis prep1 Grow bacterial culture to early exponential phase prep2 Divide culture into aliquots prep1->prep2 labeling Add specific radiolabeled precursors to each aliquot ([³H]thymidine, [³H]uridine, [³H]leucine, [¹⁴C]GlcNAc) prep2->labeling treatment Add this compound to test samples (untreated controls run in parallel) labeling->treatment sampling Incubate and collect samples over time treatment->sampling precipitation Precipitate macromolecules with TCA sampling->precipitation measurement Filter and measure incorporated radioactivity precipitation->measurement result Selective inhibition of cell wall synthesis identified measurement->result Interpret Data

Caption: Workflow for the macromolecular synthesis assay.

Part 3: Unveiling the Molecular Target - Complex Formation with Bactoprenol Phosphate

The inhibition of cell wall synthesis prompted a more granular investigation into the specific step being blocked. The biosynthesis of peptidoglycan can be broadly divided into the formation of lipid I and lipid II intermediates at the cell membrane.

Experimental Rationale:

To pinpoint the exact target, an in vitro assay using isolated bacterial membranes can be employed. This cell-free system allows for the controlled addition of precursors and the direct measurement of the synthesis of lipid I and lipid II.

Key Experiment 3: In Vitro Lipid I and Lipid II Synthesis Assay

This experiment directly measures the enzymatic formation of the lipid intermediates of peptidoglycan synthesis in the presence of this compound.

  • Membrane Preparation: Prepare cytoplasmic membranes from a suitable Gram-positive bacterium (e.g., S. aureus).

  • Precursors:

    • UDP-MurNAc-pentapeptide (the soluble cell wall precursor).

    • UDP-[¹⁴C]GlcNAc (the radiolabeled sugar for detection).

    • Bactoprenol phosphate (C₅₅-P), the lipid carrier.

  • Enzymes: The necessary enzymes (MraY and MurG) are present in the prepared cytoplasmic membranes.

  • Assay Procedure:

    • Incubate the bacterial membranes with UDP-MurNAc-pentapeptide and varying concentrations of this compound in the presence of Ca²⁺.

    • Initiate the reaction by adding UDP-[¹⁴C]GlcNAc.

    • Allow the reaction to proceed for a set time.

    • Stop the reaction and extract the lipids.

    • Separate the lipid intermediates (Lipid I and Lipid II) using thin-layer chromatography (TLC).

    • Visualize and quantify the radiolabeled lipid spots using autoradiography or a phosphorimager.

  • Expected Outcome and Interpretation:

    • If this compound inhibits the formation of Lipid I, there will be a dose-dependent decrease in the amount of both Lipid I and Lipid II.

    • If it inhibits the conversion of Lipid I to Lipid II, Lipid I will accumulate while Lipid II decreases.

    • If it targets the lipid carrier C₅₅-P itself, the formation of Lipid I will be blocked.

Experiments demonstrated that this compound led to a dose-dependent inhibition of both Lipid I and Lipid II formation.[1] Crucially, complete inhibition was achieved when the concentration of this compound was equimolar to that of the bactoprenol phosphate (C₅₅-P) carrier.[1] This strongly suggested that this compound does not inhibit the enzymes MraY or MurG directly, but rather forms a stoichiometric complex with their substrate, C₅₅-P.[1][3] This sequestration of the essential lipid carrier effectively halts the entire process at its very first membrane-bound step.

The Proposed Mechanism of Action:

Based on these findings, the mode of action of this compound was elucidated. In the presence of Ca²⁺, this compound forms a complex with bactoprenol phosphate (C₅₅-P). This complex formation sequesters the C₅₅-P, preventing it from being utilized by the enzyme MraY to form Lipid I. Since C₅₅-P is a central carrier molecule for not only peptidoglycan synthesis but also for the biosynthesis of other cell envelope components like teichoic acids and capsule polysaccharides, this compound's action leads to a multi-faceted disruption of cell envelope construction.[1][3][13]

Visualizing the Mechanism: this compound's Disruption of Peptidoglycan Synthesis

G cluster_pathway Bacterial Peptidoglycan Biosynthesis Pathway UDP_M UDP-MurNAc-pentapeptide LipidI Lipid I UDP_M->LipidI C55P C55-P (Bactoprenol-P) Complex [this compound - Ca²⁺ - C55-P] Complex LipidII Lipid II LipidI->LipidII UDP_G UDP-GlcNAc PG Growing Peptidoglycan Chain LipidII->PG Friulimicin This compound Calcium Ca²⁺ Block->LipidI

Caption: this compound sequesters C55-P in a Ca²⁺-dependent manner.

Summary of Findings and Data

The initial studies on this compound's mode of action systematically differentiated it from other lipopeptide antibiotics and precisely identified its molecular target.

Parameter This compound Daptomycin (for comparison)
Primary Target Bactoprenol Phosphate (C₅₅-P)Cell Membrane (specifically Phosphatidylglycerol)
Mechanism Inhibition of cell wall precursor synthesisMembrane depolarization and pore formation
Ca²⁺ Dependence Essential for activityEssential for activity
Effect on Membrane Potential Minimal to noneRapid depolarization
Effect on Macromolecular Synthesis Specific and rapid inhibition of cell wall synthesisGeneral cessation of all macromolecular synthesis due to membrane disruption

Conclusion

The elucidation of this compound's mode of action stands as a prime example of logical, stepwise scientific inquiry. By first ruling out the most apparent mechanism based on structural analogues (membrane disruption), and then systematically investigating alternative pathways, researchers were able to pinpoint its unique and potent mechanism: the Ca²⁺-dependent sequestration of the essential lipid carrier bactoprenol phosphate. This targeted inhibition of cell wall biosynthesis at a very early stage explains its powerful bactericidal activity against a wide range of Gram-positive pathogens. Understanding this mechanism is crucial for the ongoing development of this compound and its derivatives as next-generation antibiotics to combat antimicrobial resistance.

References

  • Lipopeptide antibiotics. (n.d.). Research Starters - EBSCO.
  • Schneider, T., et al. (2009). The Lipopeptide Antibiotic this compound Inhibits Cell Wall Biosynthesis through Complex Formation with Bactoprenol Phosphate. Antimicrobial Agents and Chemotherapy, 53(4), 1610-1618. [Link]

  • Müller, A., et al. (2016). Mechanism of Action and Limited Cross-Resistance of New Lipopeptide MX-2401. Antimicrobial Agents and Chemotherapy, 60(5), 2795-2804. [Link]

  • Khardori, N. (2021). Antimicrobial lipopeptides: Multifaceted designs to curb antimicrobial resistance. DOI. [Link]

  • RxList. (2021). Lipopeptides: Drug Class, Uses, Side Effects, Drug Names. RxList. [Link]

  • Silver, L. L. (2016). Mechanism of Action and Resistance to Daptomycin in Staphylococcus aureus and Enterococci. Cold Spring Harbor Perspectives in Medicine, 6(11), a026997. [Link]

  • Vertesy, L., et al. (2000). Friulimicins: novel lipopeptide antibiotics with peptidoglycan synthesis inhibiting activity from Actinoplanes friuliensis sp. nov. II. Isolation and structural characterization. The Journal of Antibiotics, 53(8), 816-827. [Link]

  • Schneider, T., et al. (2009). The Lipopeptide Antibiotic this compound Inhibits Cell Wall Biosynthesis through Complex Formation with Bactoprenol Phosphate. Antimicrobial Agents and Chemotherapy. [Link]

  • Schneider, T., et al. (2009). The Lipopeptide Antibiotic this compound Inhibits Cell Wall Biosynthesis through Complex Formation with Bactoprenol Phosphate. ResearchGate. [Link]

  • Vertesy, L., et al. (2000). Friulimicins: Novel Lipopeptide Antibiotics with Peptidoglycan Synthesis Inhibiting Activity from Actinoplanes friuliensis sp. nov. J-Stage. [Link]

  • Schneider, T., et al. (2009). The Lipopeptide Antibiotic this compound Inhibits Cell Wall Biosynthesis through Complex Formation with Bactoprenol Phosphate. Antimicrobial Agents and Chemotherapy. [Link]

  • Henriques, S. T., & Craik, D. J. (2019). Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms. Frontiers in Cellular and Infection Microbiology, 9, 370. [Link]

  • Wenzel, M., et al. (2020). A How-To Guide for Mode of Action Analysis of Antimicrobial Peptides. Frontiers in Cellular and Infection Microbiology, 10, 23. [Link]

  • Schneider, T., et al. (2009). The Lipopeptide Antibiotic this compound Inhibits Cell Wall Biosynthesis through Complex Formation with Bactoprenol Phosphate. Antimicrobial Agents and Chemotherapy. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

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  • Müller, C., et al. (2007). Sequencing and Analysis of the Biosynthetic Gene Cluster of the Lipopeptide Antibiotic Friulimicin in Actinoplanes friuliensis. Antimicrobial Agents and Chemotherapy, 51(8), 2871-2883. [Link]

  • Vertesy, L., et al. (2000). Friulimicins: novel lipopeptide antibiotics with peptidoglycan synthesis inhibiting activity from Actinoplanes friuliensis sp. nov. II. Isolation and structural characterization. Semantic Scholar. [Link]

  • Ostash, B., et al. (2022). Mechanistic insights into the C55-P targeting lipopeptide antibiotics revealed by structure–activity studies and high-resolution crystal structures. RSC Publishing - The Royal Society of Chemistry. [Link]

  • Study.com. (n.d.). Inhibitors of Cell Wall Synthesis. Study.com. [Link]

  • Utrecht University. (2018). Antibiotics' mode of action observed in the bacterial cell membrane. Utrecht University. [Link]

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  • CLSI. (2022). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH. [Link]

  • Biology LibreTexts. (2024). 13.2A: Inhibiting Cell Wall Synthesis. Biology LibreTexts. [Link]

  • Kong, R., et al. (2022). Breaking down the cell wall: Still an attractive antibacterial strategy. Frontiers in Microbiology, 13, 981131. [Link]

  • Grein, F., et al. (2020). Lipid II-binding antibiotics – differential antibiotic activities beyond sequestration of the central peptidoglycan precursor. bonndoc. [Link]

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Methodological & Application

Application Note & Protocol: Determination of Friulimicin B Minimum Inhibitory Concentration (MIC) via Broth Microdilution

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Friulimicin B against Gram-positive bacteria using the broth microdilution method. This compound is a potent, calcium-dependent lipopeptide antibiotic with a unique mechanism of action, and accurate susceptibility testing is critical for its preclinical and clinical evaluation. The protocol herein is grounded in the principles established by the Clinical and Laboratory Standards Institute (CLSI) and incorporates specific modifications essential for the reliable assessment of this compound's antimicrobial activity.

Introduction: The Scientific Rationale for this compound Susceptibility Testing

This compound is a cyclic lipopeptide antibiotic produced by the actinomycete Actinoplanes friuliensis.[1][2][3][4] It demonstrates excellent bactericidal activity against a wide spectrum of Gram-positive pathogens, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[2][3][5]

Mechanism of Action: Unlike many antibiotics, this compound does not directly target protein synthesis or DNA replication. Instead, it interrupts the bacterial cell wall precursor cycle.[2][4] Its mode of action involves the formation of a stoichiometric complex with the lipid carrier bactoprenol phosphate (C₅₅-P).[2][5] This sequestration of C₅₅-P is a critical disruption, as this carrier is essential for the transport of peptidoglycan, teichoic acid, and capsule polysaccharide precursors across the cell membrane.[2][5] By blocking multiple biosynthetic pathways simultaneously, this compound effectively obstructs the formation of a functional cell envelope.

The Critical Role of Calcium: A key physicochemical property of this compound is its absolute dependence on calcium (Ca²⁺) for its antimicrobial activity.[1][2][6] The presence of Ca²⁺ enhances the amphiphilicity of the molecule, which is indispensable for its ability to complex with bactoprenol phosphate.[4][5] This dependency is not an incidental factor but the central pillar of its mechanism. Therefore, any in vitro susceptibility testing protocol for this compound must be performed in a medium with a standardized and physiologically relevant calcium concentration.

This application note outlines the standardized broth microdilution method, the gold standard for quantitative MIC determination[7][8], specifically adapted for the unique biochemical requirements of this compound.

Principle of the Broth Microdilution MIC Assay

The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of an antimicrobial agent that completely inhibits the visible in vitro growth of a microorganism over a defined incubation period.[9][10][11] The broth microdilution method involves challenging a standardized bacterial inoculum (~5 x 10⁵ CFU/mL) with serial two-fold dilutions of the antibiotic in a 96-well microtiter plate.[5][12] Following incubation, the plates are visually inspected for turbidity, and the MIC is recorded as the lowest concentration at which no growth is observed.[10][11]

Materials and Reagents

Antimicrobial Agent
  • This compound: (MW: 1303.48 g/mol )[13]. Procure from a reputable supplier.

  • Solvent: Sterile, nuclease-free water. This compound is water-soluble.[1][5][13]

Media and Buffers
  • Cation-Adjusted Mueller-Hinton Broth (CAMHB): Use a commercially available, quality-controlled formulation that adheres to CLSI standards.

  • Calcium Chloride (CaCl₂) Stock Solution: Prepare a sterile 10 mg/mL (10,000 µg/mL) stock solution of CaCl₂ in nuclease-free water.

  • Saline: Sterile 0.85% (w/v) NaCl solution.

Bacterial Strains
  • Test Strains: Clinical or laboratory strains of Gram-positive bacteria (e.g., Staphylococcus aureus, Enterococcus faecalis, Staphylococcus simulans).

  • Quality Control (QC) Strains: Use well-characterized reference strains to validate assay performance.[14][15] Recommended strains for Gram-positive susceptibility testing include:

    • Staphylococcus aureus ATCC® 29213™

    • Enterococcus faecalis ATCC® 29212™[14][16]

Consumables and Equipment
  • Sterile, 96-well polypropylene microtiter plates with lids.[4][5]

  • Sterile single- and multi-channel pipettes and tips.

  • Sterile reagent reservoirs.

  • Spectrophotometer or McFarland turbidity standards.

  • Incubator, ambient air, capable of maintaining 35 ± 2°C.

  • Vortex mixer.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Strict adherence to the control steps is mandatory for a valid result.

Step 1: Preparation of Reagents and Media
  • Prepare this compound Stock Solution:

    • Aseptically weigh a precise amount of this compound powder.

    • Dissolve in sterile water to create a high-concentration stock solution (e.g., 1280 µg/mL). A concentration that is at least 100x the highest desired final concentration is recommended to minimize solvent effects.

    • Aliquot and store at -20°C or colder for long-term use.[13] Avoid repeated freeze-thaw cycles.

  • Prepare Calcium-Supplemented CAMHB (Ca-CAMHB):

    • This is the most critical step. The final concentration of supplemental Ca²⁺ in the broth must be 50 µg/mL .[4][5][17]

    • To a bottle of sterile CAMHB, add the required volume of the 10 mg/mL CaCl₂ stock solution. For example, to prepare 100 mL of Ca-CAMHB, add 0.5 mL of the 10 mg/mL CaCl₂ stock to 99.5 mL of CAMHB.

    • Mix thoroughly. This Ca-CAMHB will be used for all dilutions and as the growth medium in the assay.

Step 2: Preparation of the Microdilution Plate
  • Dispense 50 µL of Ca-CAMHB into wells 2 through 12 of each row in the 96-well plate. Well 1 will receive the highest antibiotic concentration, and well 12 will serve as the growth control.

  • Prepare an intermediate dilution of the this compound stock solution in Ca-CAMHB. For a final starting concentration of 16 µg/mL, this intermediate solution should be 32 µg/mL (as it will be diluted 1:1 with the inoculum later).

  • Add 100 µL of this 32 µg/mL this compound solution to well 1 of the desired rows.

  • Perform a 1:1 serial dilution by transferring 50 µL from well 1 to well 2. Mix well by pipetting up and down.

  • Continue this serial dilution process from well 2 to well 11. Discard 50 µL from well 11.

  • Do not add any antibiotic to well 12. This well serves as the Growth Control .

  • Designate a separate well (e.g., H12) to serve as the Sterility Control . This well should contain 100 µL of Ca-CAMHB only and will not be inoculated.

Step 3: Preparation of the Bacterial Inoculum
  • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

  • Transfer the colonies to a tube of sterile saline.

  • Vortex gently to create a smooth suspension.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Within 15 minutes of standardization, dilute this suspension into Ca-CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the plate. A common method is to make a 1:100 dilution of the 0.5 McFarland suspension, which yields ~1x10⁶ CFU/mL, which will be further diluted 1:1 in the plate.

Step 4: Inoculation, Incubation, and Reading
  • Inoculate each well (wells 1-12) with 50 µL of the standardized bacterial inoculum. This brings the final volume in wells 1-11 to 100 µL and results in the target bacterial density of ~5 x 10⁵ CFU/mL.

  • The final antibiotic concentrations will now range from 16 µg/mL down to 0.015 µg/mL.

  • Cover the plate with a lid and incubate at 35 ± 2°C for 16-20 hours in ambient air.[5]

  • After incubation, place the plate on a dark, non-reflective surface and read the MIC by eye. The MIC is the lowest concentration of this compound that shows complete inhibition of visible growth (i.e., the first clear well).

Visualization of the Experimental Workflow

The following diagram illustrates the key stages of the this compound broth microdilution protocol.

MIC_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Analysis stock This compound Stock Solution plate_prep Prepare Serial Dilutions in 96-Well Plate stock->plate_prep media Prepare Ca²⁺-Supplemented Mueller-Hinton Broth (50 µg/mL Ca²⁺) media->plate_prep inoculum Prepare 0.5 McFarland Bacterial Inoculum inoculate Inoculate Plate (Final: 5x10⁵ CFU/mL) inoculum->inoculate plate_prep->inoculate incubate Incubate (35°C, 16-20h) inoculate->incubate read_mic Read MIC: Lowest Concentration with No Visible Growth incubate->read_mic

Caption: Workflow for this compound MIC determination.

Quality Control and Data Interpretation

A valid MIC result is contingent on the proper performance of the assay controls.

Assay Validation

Before recording the MIC for any test isolate, verify the following:

  • Sterility Control: The well containing only Ca-CAMHB must be clear (no turbidity). If growth is present, the assay is contaminated and invalid.

  • Growth Control: The well containing Ca-CAMHB and the inoculum (but no drug) must show dense, unambiguous turbidity. If there is no growth, the inoculum was not viable or an error occurred, and the assay is invalid.

  • QC Strain MIC: The MIC value obtained for the QC strain (e.g., S. aureus ATCC® 29213™) must fall within the laboratory's established acceptable range for this compound.

Quality Control Data

As this compound is not a routinely tested clinical antibiotic, official CLSI QC ranges may not be published. Laboratories must establish their own QC ranges according to CLSI M23 guidelines. However, published research provides expected values for certain strains.

Quality Control (QC) StrainExpected MIC Range (µg/mL)Observed MIC (µg/mL)Pass/Fail
Staphylococcus aureus ATCC® 29213™To be determined by the lab
Enterococcus faecalis ATCC® 29212™To be determined by the lab
Staphylococcus simulans 22 (Reference)~0.078[5]
Interpreting MIC Values

The numerical MIC value represents the in vitro potency of this compound.[18] It is crucial to remember that an MIC for one antibiotic cannot be directly compared to the MIC of another antibiotic.[18][19] Interpretation of the result as Susceptible (S), Intermediate (I), or Resistant (R) requires established clinical breakpoints, which are determined through extensive clinical and pharmacological studies.[9][20] For research and development purposes, the raw MIC value is the primary data point for comparing the activity against different bacterial strains.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
No growth in any wells (including Growth Control) 1. Inoculum not viable or too dilute.2. Incorrect incubation temperature.3. Error in media preparation.1. Verify inoculum preparation procedure and viability of the culture.2. Confirm incubator temperature.3. Repeat assay with freshly prepared media.
Growth in all wells (including highest antibiotic conc.) 1. Bacterial strain is highly resistant.2. Antibiotic stock is degraded or inactive.3. Inoculum is too dense.4. Insufficient Ca²⁺ supplementation.1. Confirm the identity of the isolate.2. Test a new aliquot of this compound; verify QC strain results.3. Re-standardize inoculum to 0.5 McFarland.4. Verify the concentration of Ca²⁺ in the CAMHB.
Growth in Sterility Control well Contamination of media, plate, or reagents.Discard results. Repeat the entire assay using strict aseptic technique and new sterile reagents.
QC strain MIC is out of acceptable range 1. Procedural error (dilution, inoculum).2. QC strain has mutated or is contaminated.3. Media or antibiotic issue.1. Review all procedural steps.2. Subculture the QC strain from a fresh stock.3. If the problem persists after addressing 1 & 2, investigate the lot of media or antibiotic. Do not report results until the issue is resolved.[14]

References

  • The Lipopeptide Antibiotic this compound Inhibits Cell Wall Biosynthesis through Complex Formation with Bactoprenol Phosphate. (2009). ResearchGate. [Link]

  • Schneider, T., Gries, K., Josten, M., Wiedemann, I., Pelzer, S., Labischinski, H., & Sahl, H. G. (2009). The Lipopeptide Antibiotic this compound Inhibits Cell Wall Biosynthesis through Complex Formation with Bactoprenol Phosphate. Antimicrobial Agents and Chemotherapy, 53(4), 1610–1618. [Link]

  • Schneider, T., et al. (2009). The Lipopeptide Antibiotic this compound Inhibits Cell Wall Biosynthesis through Complex Formation with Bactoprenol Phosphate. Antimicrobial Agents and Chemotherapy. [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology. [Link]

  • Microbiology guide to interpreting minimum inhibitory concentration (MIC). IDEXX. [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. PubMed. [Link]

  • Interpretation of MICs in Antibiotic Susceptibility Testing. Dick White Referrals. [Link]

  • M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition. CLSI. [Link]

  • Müller, C., et al. (2007). Sequencing and Analysis of the Biosynthetic Gene Cluster of the Lipopeptide Antibiotic Friulimicin in Actinoplanes friuliensis. Antimicrobial Agents and Chemotherapy, 51(3), 1028–1037. [Link]

  • Chemical structure of the lipopeptide antibiotic this compound. ResearchGate. [Link]

  • Microbiology guide to interpreting antimicrobial susceptibility testing (AST). IDEXX. [Link]

  • Schneider, T., et al. (2009). The Lipopeptide Antibiotic this compound Inhibits Cell Wall Biosynthesis through Complex Formation with Bactoprenol Phosphate. Antimicrobial Agents and Chemotherapy. [Link]

  • CLSI and MIC Interpretation Tips and Tricks. Northwestern Medicine. [Link]

  • How do you interpret Minimum Inhibitory Concentration (MIC) values on antibiotic susceptibility testing? Dr.Oracle. [Link]

  • M07-A8: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eighth Edition. Regulations.gov. [Link]

  • Broth Microdilution. MI - Microbiology. [Link]

  • STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. Microbiology Class. [Link]

  • Quality Control of Antimicrobial Susceptibility Testing. British Society for Antimicrobial Chemotherapy. [Link]

  • Al-Johani, I., et al. (2021). Antimicrobial susceptibility of gram-positive and gram-negative bacteria: a 5-year retrospective analysis at a multi-hospital healthcare system in Saudi Arabia. Annals of Clinical Microbiology and Antimicrobials, 20(1), 43. [Link]

  • Quality Control Strains (standard strains) and their Uses. Microbe Online. [Link]

  • Choosing QC Strains for Microbial ID Systems. Microbiologics Blog. [Link]

  • Müller, C., et al. (2007). Sequencing and Analysis of the Biosynthetic Gene Cluster of the Lipopeptide Antibiotic Friulimicin in Actinoplanes friuliensis. Antimicrobial Agents and Chemotherapy. [Link]

  • Maciá, M. D., et al. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols. [Link]

  • Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. [Link]

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Application Notes and Protocols for In Vitro Determination of Friulimicin B Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Friulimicin B is a potent, naturally occurring cyclic lipopeptide antibiotic produced by the actinomycete Actinoplanes friuliensis.[1][2][3] Structurally, it is characterized by a macrocyclic decapeptide core linked to a branched-chain fatty acid tail via an exocyclic asparagine residue.[2][4] This amphiphilic molecule exhibits powerful bactericidal activity against a broad spectrum of Gram-positive pathogens, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[2][3][4]

The antimicrobial efficacy of this compound is critically dependent on the presence of calcium ions (Ca²⁺).[1][2][3] Unlike other lipopeptides such as daptomycin, which can disrupt the bacterial cell membrane, this compound has a distinct mechanism of action. It inhibits cell wall biosynthesis by forming a Ca²⁺-dependent complex with bactoprenol phosphate (C₅₅-P).[1][2][3] This sequestration of the essential lipid carrier C₅₅-P effectively halts the transport of peptidoglycan precursors across the cytoplasmic membrane, thereby blocking cell wall construction and leading to cell death.[1][2] Since C₅₅-P is also a carrier for teichoic acid and capsule biosynthesis, this compound likely disrupts multiple essential pathways in the Gram-positive cell envelope.[1][3]

These application notes provide detailed protocols for the in vitro characterization of this compound's activity, focusing on determining its potency and elucidating its specific mechanism of action. The following assays are essential for researchers in antibiotic discovery and development.

Section 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The foundational assay for any antimicrobial agent is the determination of its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism. For this compound, adherence to standardized protocols, such as those from the Clinical and Laboratory Standards Institute (CLSI), is crucial, with the key modification of calcium supplementation.[2][5][6]

Causality Behind Experimental Choices:
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for susceptibility testing, as its defined concentrations of divalent cations (Mg²⁺ and Ca²⁺) ensure reproducibility.

  • Calcium Supplementation: The activity of this compound is indispensable from Ca²⁺. The protocol mandates supplementing the media to a final concentration of 50 µg/mL Ca²⁺ to ensure the antibiotic can form its active complex with bactoprenol phosphate.[2]

  • Plate Material: Polypropylene microtiter plates are recommended to minimize the non-specific binding of the lipophilic this compound to the plastic surface, which can occur with standard polystyrene plates.[2]

Protocol 1: Broth Microdilution for this compound MIC Determination
  • Preparation of this compound Stock Solution:

    • Accurately weigh a sample of this compound and dissolve it in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL).

    • Ensure complete dissolution. This stock can be stored in aliquots at -80°C.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test organism (e.g., Staphylococcus aureus ATCC 29213).

    • Suspend the colonies in sterile saline or phosphate-buffered saline (PBS) to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Within 15 minutes, dilute this suspension in Ca²⁺-supplemented CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Plate Preparation and Drug Dilution:

    • Dispense 100 µL of Ca²⁺-supplemented CAMHB into all wells of a 96-well polypropylene microtiter plate.

    • Add 100 µL of the this compound stock solution to the first column of wells, resulting in the highest test concentration.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and continuing this process across the plate to the desired final concentration. Discard 100 µL from the last dilution column. This creates a gradient of antibiotic concentrations.

    • Reserve wells for a positive control (no antibiotic) and a negative control (no bacteria).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well (except the negative control), bringing the final volume to 200 µL. Note: Some protocols use a 50 µL drug volume and 50 µL inoculum in 100 µL total volume. Adjust concentrations accordingly.

    • Seal the plate to prevent evaporation and incubate at 35-37°C for 16-20 hours in ambient air.[2][7]

  • Reading the MIC:

    • Following incubation, determine the MIC by visually inspecting the plate for the lowest concentration of this compound that completely inhibits visible bacterial growth (i.e., the first clear well).

Data Presentation: Example MIC Data
Test OrganismStrain IDThis compound MIC (µg/mL) with 50 µg/mL Ca²⁺Vancomycin MIC (µg/mL)
Staphylococcus aureusATCC 29213 (MSSA)0.06 - 0.250.5 - 2
Staphylococcus aureusATCC 43300 (MRSA)0.06 - 0.251 - 2
Enterococcus faecalisATCC 292120.125 - 0.51 - 4
Enterococcus faeciumVRE Isolate0.25 - 1>256

Section 2: Elucidating the Mechanism of Action

To confirm that this compound acts on cell wall synthesis without disrupting membrane integrity, a series of targeted assays should be performed.

2a. Membrane Integrity Assessment

A key differentiator for this compound is its inability to form pores in the cytoplasmic membrane, a characteristic of some other lipopeptides like daptomycin.[1][2] This can be demonstrated by measuring the leakage of intracellular ions or the change in membrane potential.

Protocol 2: Membrane Potential Assay using a Voltage-Sensitive Dye

This protocol uses a fluorescent dye, such as 3,3'-dipropylthiadicarbocyanine iodide [DiSC₃(5)], which accumulates in cells with a polarized (healthy) membrane, leading to fluorescence quenching.[8] Depolarization causes the dye to be released into the medium, resulting in an increase in fluorescence.

  • Cell Preparation:

    • Grow the test organism (e.g., Bacillus subtilis) to the mid-logarithmic phase in a suitable broth.

    • Harvest the cells by centrifugation, wash twice with a low-potassium buffer (e.g., HEPES buffer with NaCl), and resuspend in the same buffer to a defined optical density (e.g., OD₆₀₀ of 0.2).

  • Assay Setup:

    • In a black, clear-bottom 96-well plate, add the cell suspension to the wells.

    • Add the DiSC₃(5) dye to a final concentration of ~2 µM and incubate with shaking for 5-10 minutes to allow for dye uptake and fluorescence quenching.[8]

  • Measurement:

    • Place the plate in a fluorescence plate reader (Excitation ~622 nm, Emission ~670 nm).

    • Monitor the baseline fluorescence for several minutes.

    • Add this compound (e.g., at 10x MIC) to the test wells. Use a known membrane-depolarizing agent like the pore-forming lantibiotic nisin as a positive control, and a buffer-only addition as a negative control.[1][2]

    • Continue to monitor fluorescence kinetically for at least 30 minutes.

  • Data Interpretation:

    • Expected Result for this compound: No significant increase in fluorescence, similar to the negative control. This indicates the membrane potential remains intact.

    • Positive Control (Nisin): A rapid and sustained increase in fluorescence, indicating membrane depolarization.

Visualization: Membrane Potential Assay Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Grow Bacteria to Mid-Log Phase p2 Harvest, Wash & Resuspend in Low-K+ Buffer p1->p2 a1 Aliquot Cells into 96-Well Plate p2->a1 a2 Add DiSC3(5) Dye Incubate for Quenching a1->a2 a3 Measure Baseline Fluorescence a2->a3 a4 Add Compounds: - this compound - Nisin (Control) - Buffer (Control) a3->a4 a5 Monitor Fluorescence Kinetically a4->a5 d1 Compare Fluorescence Curves a5->d1 d2 Conclusion: Membrane Potential Intact or Disrupted? d1->d2

Caption: Workflow for assessing bacterial membrane potential.

2b. Cell Wall Precursor Accumulation Assay

The definitive assay to confirm this compound's mechanism is to measure the intracellular buildup of the peptidoglycan precursor, UDP-N-acetylmuramic acid-pentapeptide (UDP-MurNAc-pp).[1] When this compound sequesters C₅₅-P, this precursor cannot be translocated across the membrane and therefore accumulates in the cytoplasm.

Protocol 3: Analysis of Cytoplasmic Peptidoglycan Precursor Pool
  • Cell Culture and Treatment:

    • Grow the test organism (e.g., S. aureus) in Ca²⁺-supplemented Mueller-Hinton Broth to mid-log phase (OD₆₀₀ ~0.5).

    • Treat the culture with this compound at a supra-inhibitory concentration (e.g., 10x MIC) for a defined period (e.g., 30 minutes).

    • Use vancomycin (which also causes precursor accumulation) as a positive control and an untreated culture as a negative control.[1] Daptomycin can be used as a negative mechanistic control, as it does not cause accumulation of this precursor.[1]

  • Extraction of Precursors:

    • Rapidly harvest the cells by centrifugation at 4°C.

    • Extract the soluble cytoplasmic precursors by resuspending the cell pellet in boiling water and incubating for 10-15 minutes.[2]

    • Centrifuge the extract at high speed to pellet cell debris.

  • Analysis by HPLC-MS:

    • Lyophilize the supernatant from the extraction step.

    • Reconstitute the dried extract in a suitable mobile phase for analysis.

    • Analyze the sample by reverse-phase High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

    • Monitor for the ion corresponding to UDP-MurNAc-pp.

  • Data Interpretation:

    • Expected Result for this compound: A significant peak corresponding to UDP-MurNAc-pp will be observed, similar to or greater than that seen with vancomycin.

    • Negative Control: A very small or undetectable peak for UDP-MurNAc-pp.

Visualization: this compound Mechanism of Action

G cluster_cytoplasm Cytoplasm cluster_periplasm Cell Wall Space C55P Bactoprenol-P (C55-P) MurG MurG C55P->MurG 3. Forms Lipid II MraY MraY MraY->C55P 2. Forms Lipid I PG Growing Peptidoglycan MurG->PG 4. Translocation & Incorporation UDP_MurNAc_pp UDP-MurNAc-pp (Precursor) UDP_MurNAc_pp->MraY 1. Transfer Friulimicin This compound + Ca2+ Friulimicin->C55P BLOCKS

Caption: this compound sequesters C₅₅-P, blocking precursor transport.

Section 3: Characterizing Bactericidal Activity: Time-Kill Kinetic Assay

While the MIC assay determines the concentration needed to inhibit growth, a time-kill assay reveals the rate and extent of bacterial killing, distinguishing between bactericidal (killing) and bacteriostatic (inhibiting growth) activity.[9]

Causality Behind Experimental Choices:
  • Concentrations: Testing at multiples of the MIC (e.g., 1x, 2x, 4x, 8x MIC) provides a comprehensive profile of the concentration-dependent killing effect.

  • Time Points: Sampling over a 24-hour period captures the dynamics of killing, including potential regrowth at later time points.

  • Definition of Bactericidal: A ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum is the standard definition of bactericidal activity.[9]

Protocol 4: Time-Kill Kinetic Assay
  • Preparation:

    • Prepare a logarithmic-phase bacterial culture in Ca²⁺-supplemented CAMHB with a starting inoculum of ~5 x 10⁵ CFU/mL, as described in the MIC protocol.

    • Prepare flasks or tubes containing the bacterial suspension with this compound at concentrations corresponding to 0x (growth control), 1x, 2x, 4x, and 8x the predetermined MIC.

  • Sampling and Plating:

    • Immediately after adding the antibiotic (T=0) and at subsequent time points (e.g., 2, 4, 6, 8, 24 hours), withdraw an aliquot from each culture.

    • Perform 10-fold serial dilutions of each aliquot in sterile saline or PBS.

    • Plate a defined volume (e.g., 100 µL) of the appropriate dilutions onto nutrient agar plates (e.g., Tryptic Soy Agar).

  • Incubation and Counting:

    • Incubate the plates at 37°C for 18-24 hours, or until colonies are clearly visible.

    • Count the number of colonies on plates that have between 30 and 300 colonies to calculate the CFU/mL for each time point and concentration.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL versus time for each concentration of this compound and the growth control.

    • Determine the time and concentration required to achieve a ≥3-log₁₀ reduction in bacterial count compared to the initial inoculum.

Data Presentation: Example Time-Kill Data
Time (hours)Growth Control (log₁₀ CFU/mL)1x MIC (log₁₀ CFU/mL)4x MIC (log₁₀ CFU/mL)8x MIC (log₁₀ CFU/mL)
05.725.715.735.72
26.454.853.913.15
47.313.622.55<2.0 (LOD)
68.152.88<2.0 (LOD)<2.0 (LOD)
88.902.45<2.0 (LOD)<2.0 (LOD)
249.21<2.0 (LOD)<2.0 (LOD)<2.0 (LOD)
LOD: Limit of Detection

References

  • Schneider, T., et al. (2009). The Lipopeptide Antibiotic this compound Inhibits Cell Wall Biosynthesis through Complex Formation with Bactoprenol Phosphate. Antimicrobial Agents and Chemotherapy, 53(4), 1610-1618. [Link]

  • Schneider, T., et al. (2009). The Lipopeptide Antibiotic this compound Inhibits Cell Wall Biosynthesis through Complex Formation with Bactoprenol Phosphate. PMC - PubMed Central. [Link]

  • Antimicrobial Agents and Chemotherapy. (2009). The Lipopeptide Antibiotic this compound Inhibits Cell Wall Biosynthesis through Complex Formation with Bactoprenol Phosphate. ASM Journals. [Link]

  • Journal of Clinical Microbiology. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. [Link]

  • Current Protocols in Pharmacology. (2009). Macromolecular synthesis and membrane perturbation assays for mechanisms of action studies of antimicrobial agents. PubMed. [Link]

  • Antimicrobial Agents and Chemotherapy. (2020). Use of a Fluorescence-Based Assay To Measure Escherichia coli Membrane Potential Changes in High Throughput. NIH. [Link]

  • Microbiology Society. (2022). A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes. [Link]

  • Frontiers in Cellular and Infection Microbiology. (2016). Fluorescence-Based Membrane Potential Assays in Bacteria. [Link]

  • Antimicrobial Agents and Chemotherapy. (2020). Use of a Fluorescence-Based Assay To Measure Escherichia coli Membrane Potential Changes in High Throughput. ASM Journals. [Link]

  • Journal of Clinical Microbiology. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. PubMed. [Link]

  • Clinical and Laboratory Standards Institute. M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • Applied and Environmental Microbiology. (2007). Sequencing and Analysis of the Biosynthetic Gene Cluster of the Lipopeptide Antibiotic Friulimicin in Actinoplanes friuliensis. PMC - NIH. [Link]

  • ResearchGate. (n.d.). Chemical structure of the lipopeptide antibiotic this compound. [Link]

  • ResearchGate. (n.d.). Macromolecular synthesis assays Relative incorporations of ³H label... [Link]

  • Clinical and Laboratory Standards Institute. ISO16256: Clinical laboratory testing and in vitro diagnostic test systems. [Link]

  • ResearchGate. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • Antimicrobial Agents and Chemotherapy. (2008). Daptomycin versus this compound: In-Depth Profiling of Bacillus subtilis Cell Envelope Stress Responses. ASM Journals. [Link]

  • SciSpace. (n.d.). This compound | 5 Publications | 65 Citations. [Link]

  • Methods in Molecular Biology. (2017). Macromolecule Biosynthesis Assay and Fluorescence Spectroscopy Methods to Explore Antimicrobial Peptide Mode(s) of Action. PubMed. [Link]

  • BioNumbers. (2018). Summary of average macromolecular composition, based on mass fraction of dry biomass, for E. coli, Synechococcus 7002, and A. acidocaldarius. [Link]

  • ResearchGate. (n.d.). Antimicrobial lipopeptides: in vivo and in vitro synthesis. [Link]

  • Iranian Journal of Basic Medical Sciences. (2022). In vitro identification of antimicrobial hemolytic lipopeptide from halotolerant Bacillus by Zymogram, FTIR, and GC mass analysis. NIH. [Link]

  • Frontiers in Microbiology. (2018). Antimicrobial Activity of Lipopeptide Biosurfactants Against Foodborne Pathogen and Food Spoilage Microorganisms and Their Cytotoxicity. PMC - NIH. [Link]

  • Antimicrobial Agents and Chemotherapy. (2017). Antibacterial and Antibiofilm Activities of a Novel Synthetic Cyclic Lipopeptide against Cariogenic Streptococcus mutans UA159. PMC - NIH. [Link]

  • Frontiers in Microbiology. (2020). Surfactin Like Broad Spectrum Antimicrobial Lipopeptide Co-produced With Sublancin From Bacillus subtilis Strain A52: Dual Reservoir of Bioactives. [Link]

  • Frontiers in Cellular and Infection Microbiology. (2021). Multiscale Invasion Assay for Probing Macrophage Response to Gram-Negative Bacteria. [Link]

  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay. [Link]

  • Bio-protocol. (2016). Protocol for determining MBC and Time kill curves of antimycobacterial compounds using auto-bioluminescent Mtb. [Link]

  • CGSpace. (2022). Broth microdilution reference methodology. [Link]

  • Frontiers in Microbiology. (2016). In vitro Degradation of Antimicrobials during Use of Broth Microdilution Method Can Increase the Measured Minimal Inhibitory and Minimal Bactericidal Concentrations. [Link]

  • World Organisation for Animal Health (WOAH). (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). [Link]

Sources

Application Note & Protocols: Elucidating the Cellular Impact of Friulimicin B Using Precursor Incorporation Assays

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: Unmasking the Mechanism of a Novel Lipopeptide

Friulimicin B is a potent, naturally occurring lipopeptide antibiotic with significant activity against a spectrum of Gram-positive pathogens, including multidrug-resistant strains like MRSA and VRE.[1][2][3] Its unique mechanism of action distinguishes it from many other antibiotics. This compound functions by forming a calcium-dependent complex with bactoprenol phosphate (C55-P), the essential lipid carrier responsible for transporting peptidoglycan (PGN) and wall teichoic acid (WTA) precursors across the bacterial cell membrane.[1][2] By sequestering C55-P, this compound effectively halts the biosynthesis of these vital cell envelope components, leading to bacterial death.[1][2]

Precursor incorporation assays are a robust and direct method to quantify the biosynthesis rates of specific macromolecules within intact bacterial cells. By supplying radiolabeled precursors and measuring their incorporation into polymers like peptidoglycan, teichoic acids, proteins, and nucleic acids, researchers can precisely determine the primary metabolic pathways inhibited by an antimicrobial agent. This application note provides a detailed theoretical framework and step-by-step protocols for using precursor incorporation assays to specifically investigate and confirm the multifaceted effects of this compound on bacterial cell wall synthesis.

Pillar 1: The Scientific Principle

The core of this methodology lies in tracing the metabolic fate of radiolabeled molecules that are essential building blocks for major cellular macromolecules.

  • For Peptidoglycan (PGN) Synthesis: We use radiolabeled N-acetylglucosamine ([³H]GlcNAc), a fundamental component of the PGN backbone.[4][5][6]

  • For Wall Teichoic Acid (WTA) Synthesis: We use radiolabeled glycerol ([³H]Glycerol), a key constituent of the poly(glycerol phosphate) backbone of WTAs in many Gram-positive bacteria, including Staphylococcus aureus.[7][8]

  • For Protein Synthesis (Specificity Control): We use a radiolabeled amino acid like [³H]Leucine to monitor protein production.[9][10]

If this compound is acting on its proposed target, we expect to see a significant, dose-dependent decrease in the incorporation of [³H]GlcNAc and [³H]Glycerol. Conversely, we anticipate minimal to no effect on the incorporation of [³H]Leucine, demonstrating the specificity of the antibiotic for cell wall synthesis pathways over other essential processes like protein synthesis.

G cluster_0 Experimental Principle Culture Bacterial Culture (e.g., S. aureus) FriulimicinB Add this compound (Test Compound) Culture->FriulimicinB Precursors Add Radiolabeled Precursors ([³H]GlcNAc, [³H]Glycerol, [³H]Leucine) FriulimicinB->Precursors Incubate Incubate for Incorporation Precursors->Incubate StopRxn Stop Reaction (e.g., TCA Precipitation) Incubate->StopRxn Quantify Quantify Radioactivity (Scintillation Counting) StopRxn->Quantify

Caption: General workflow for precursor incorporation assays.

Pillar 2: The Target Pathways

This compound's sequestration of the lipid carrier C55-P creates a bottleneck in the cell wall precursor cycle, impacting multiple downstream pathways that are vital for the integrity of the Gram-positive cell envelope.

G cluster_pgn Peptidoglycan (PGN) Synthesis cluster_wta Wall Teichoic Acid (WTA) Synthesis cluster_protein Protein Synthesis FriulimicinB This compound C55P C55-P (Bactoprenol-P) FriulimicinB->C55P Sequesters Lipid_I Lipid I C55P->Lipid_I Required Lipid_alpha Lipid α C55P->Lipid_alpha Required UDP_MurNAc_pp UDP-MurNAc-pentapeptide UDP_MurNAc_pp->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG PGN Peptidoglycan Lipid_II->PGN PBPs WTA_Polymer WTA Polymer Lipid_alpha->WTA_Polymer TagF WTA Wall Teichoic Acid WTA_Polymer->WTA Ligation Ribosome Ribosome Protein Protein Ribosome->Protein Translation mRNA mRNA mRNA->Protein Translation

Sources

Application Notes and Protocols for In Vivo Efficacy Assessment of Friulimicin B in Murine Infection Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Friulimicin B - A Novel Lipopeptide Antibiotic Targeting Bacterial Cell Wall Synthesis

This compound is a naturally occurring cyclic lipopeptide antibiotic produced by the actinomycete Actinoplanes friuliensis.[1][2][3] It demonstrates potent bactericidal activity against a broad spectrum of Gram-positive pathogens, including clinically challenging multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA), penicillin-resistant Streptococcus pneumoniae, and vancomycin-resistant enterococci (VRE).[1]

The mechanism of action of this compound is distinct from many other antibiotic classes. Its activity is calcium-dependent; in the presence of Ca²⁺, this compound forms a complex with the lipid carrier bactoprenol phosphate (C₅₅-P).[2] This interaction sequesters C₅₅-P, a critical component in the transport of peptidoglycan precursors across the bacterial cell membrane. By interrupting this transport, this compound effectively halts cell wall biosynthesis, leading to bacterial cell death.[1][2] This targeted mechanism, which disrupts multiple cell envelope biosynthetic pathways, makes it a compelling candidate for further development.[2]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo efficacy studies for this compound using established murine infection models. The protocols herein are designed to be robust and reproducible, offering a framework for assessing the therapeutic potential of this promising antibiotic.

Pharmacokinetic and Pharmacodynamic (PK/PD) Considerations for In Vivo Studies

While specific in vivo pharmacokinetic data for this compound is not extensively published, valuable insights can be drawn from studies on structurally related lipopeptides, such as the amphomycin analog MX-2401.[4] Understanding the PK/PD relationship is crucial for designing effective dosing regimens and predicting clinical success.[5]

Key PK/PD Parameters

For lipopeptide antibiotics, the following PK/PD indices are typically evaluated for their correlation with efficacy:

  • Cmax/MIC: The ratio of the peak plasma concentration of the free drug to the Minimum Inhibitory Concentration (MIC) of the pathogen.

  • AUC/MIC: The ratio of the area under the concentration-time curve for the free drug over 24 hours to the MIC.

  • T > MIC: The percentage of the dosing interval during which the free drug concentration remains above the MIC.

For the related lipopeptide MX-2401, the Cmax/MIC ratio was found to be the PK/PD index that best correlated with in vivo efficacy against both S. aureus and S. pneumoniae.[4] This suggests that achieving a high peak concentration relative to the MIC is a key driver of its bactericidal activity. It is plausible that this compound follows a similar concentration-dependent killing pattern.

Experimental Design for PK Studies

Prior to initiating large-scale efficacy studies, it is essential to perform preliminary pharmacokinetic studies in mice to determine key parameters such as:

  • Half-life (t½)

  • Volume of distribution (Vd)

  • Clearance (CL)

  • Peak plasma concentration (Cmax)

  • Area under the curve (AUC)

These studies typically involve administering a range of this compound doses (e.g., via intravenous or subcutaneous routes) to uninfected mice and collecting blood samples at multiple time points for drug concentration analysis.

Murine Infection Models for Efficacy Evaluation

The following sections detail standardized and reproducible murine models for assessing the in vivo efficacy of this compound against key Gram-positive pathogens.

Murine Sepsis/Bacteremia Model

This model evaluates the ability of this compound to control systemic infections, which can be life-threatening.

Sepsis is a severe, systemic inflammatory response to infection.[6] This model mimics human bacteremia and allows for the assessment of an antibiotic's ability to clear bacteria from the bloodstream and vital organs.

G cluster_prep Preparation Phase (Day -1) cluster_infection Infection & Treatment Phase (Day 0) cluster_monitoring Monitoring & Endpoint (Day 1-3) bact_prep Bacterial Culture Preparation (e.g., S. aureus) infection Induce Sepsis (IV or IP injection of bacteria) bact_prep->infection drug_prep This compound Formulation (with Ca²⁺ supplementation) treatment Administer this compound (Dose-ranging study) drug_prep->treatment mice_prep Mouse Acclimatization mice_prep->infection infection->treatment ~2h post-infection monitoring Monitor Survival & Clinical Signs (e.g., weight loss, sepsis score) treatment->monitoring endpoint Endpoint: Euthanasia & Sample Collection (Blood, Spleen, Kidneys) monitoring->endpoint cfu_count Determine Bacterial Burden (CFU counts) endpoint->cfu_count

Caption: Workflow for Murine Sepsis Model.

  • Bacterial Preparation:

    • Culture a relevant Gram-positive pathogen (e.g., S. aureus USA300) overnight in Tryptic Soy Broth (TSB).

    • Subculture the bacteria and grow to mid-logarithmic phase.

    • Wash the bacterial cells with sterile phosphate-buffered saline (PBS) and resuspend to the desired concentration (e.g., 1 x 10⁷ CFU/mL).[6] The exact inoculum should be determined in pilot studies to achieve a non-lethal but robust infection.

  • Animal Model:

    • Use 6-8 week old female BALB/c or C57BL/6 mice.

    • Induce sepsis by injecting 100 µL of the bacterial suspension via the tail vein (intravenous, IV) or into the peritoneal cavity (intraperitoneal, IP).

  • This compound Administration:

    • Prepare this compound in a suitable vehicle (e.g., sterile saline) supplemented with a physiological concentration of calcium chloride (e.g., 50 mg/L), as calcium is essential for its activity.[1]

    • Initiate treatment approximately 2 hours post-infection.

    • Administer the drug via a clinically relevant route (e.g., subcutaneous or intravenous).

    • Conduct a dose-response study, using a range of doses informed by PK/PD modeling and data from related compounds (e.g., 2.5 to 40 mg/kg for a compound like MX-2401).[4] Include a vehicle control group.

  • Efficacy Endpoints:

    • Primary Endpoint: Survival over a defined period (e.g., 72 hours).

    • Secondary Endpoint: Bacterial burden in blood and homogenized organs (e.g., spleen, kidneys) at a specified time point (e.g., 24 hours post-treatment). Results are expressed as log₁₀ CFU/mL of blood or log₁₀ CFU/gram of tissue.

Murine Skin and Soft Tissue Infection (SSTI) Model

This model is ideal for evaluating the efficacy of this compound against localized infections, particularly those caused by S. aureus (MRSA).

SSTIs are among the most common bacterial infections in humans.[7] This model allows for the direct measurement of lesion size and bacterial clearance in a localized, accessible site.

G cluster_prep Preparation Phase (Day -1) cluster_infection Infection & Treatment Phase (Day 0) cluster_monitoring Monitoring & Endpoint (Daily) bact_prep Bacterial Culture Preparation (e.g., MRSA USA300) infection Induce Skin Abscess (Subcutaneous injection of bacteria) bact_prep->infection drug_prep This compound Formulation (Systemic or Topical) treatment Administer this compound (Initiate ~2-4h post-infection) drug_prep->treatment mice_prep Mouse Preparation (Shaving of dorsal area) mice_prep->infection infection->treatment monitoring Daily Lesion Measurement (Area = L x W) treatment->monitoring endpoint Endpoint: Euthanasia & Sample Collection (e.g., Day 3 or 5) monitoring->endpoint cfu_count Determine Bacterial Burden (CFU/gram of tissue) endpoint->cfu_count

Caption: Workflow for Murine SSTI Model.

  • Bacterial Preparation:

    • Prepare a mid-logarithmic phase culture of a virulent S. aureus strain (e.g., MRSA USA300) as described for the sepsis model.

    • Resuspend the bacteria in sterile PBS to a final concentration of approximately 1-5 x 10⁸ CFU/mL.

  • Animal Model:

    • Use 6-8 week old female BALB/c mice.

    • One day prior to infection, shave a small area on the dorsum of each mouse.

    • Inject 50-100 µL of the bacterial suspension subcutaneously into the shaved area.[7] This should form a visible bleb under the skin.

  • This compound Administration:

    • Formulate this compound with calcium supplementation as previously described.

    • Initiate systemic treatment (e.g., subcutaneous or IV) 2-4 hours post-infection.

    • Administer the drug once or twice daily for a period of 3-5 days, depending on the determined half-life. Include a vehicle control group.

  • Efficacy Endpoints:

    • Primary Endpoint: Lesion size. Measure the length and width of the skin abscess daily using calipers. The area can be calculated using the formula: Area = (π/2) × length × width.[7]

    • Secondary Endpoint: Bacterial burden. At the end of the study, euthanize the mice, excise the entire lesion, homogenize the tissue, and perform serial dilutions to quantify the bacterial load (log₁₀ CFU/gram of tissue).

Murine Pneumonia Model

This model is critical for assessing the efficacy of this compound in treating respiratory tract infections, a key indication for many antibiotics.

Pneumonia, particularly that caused by S. pneumoniae, is a major cause of morbidity and mortality.[8] This model evaluates the ability of an antibiotic to penetrate lung tissue and clear a pulmonary infection.

G cluster_prep Preparation Phase (Day -1) cluster_infection Infection & Treatment Phase (Day 0) cluster_monitoring Monitoring & Endpoint (Day 1-3) bact_prep Bacterial Culture Preparation (e.g., S. pneumoniae) infection Induce Pneumonia (Intranasal instillation) bact_prep->infection drug_prep This compound Formulation (with Ca²⁺ supplementation) treatment Administer this compound (Initiate ~4h post-infection) drug_prep->treatment mice_prep Mouse Acclimatization mice_prep->infection infection->treatment monitoring Monitor Survival & Clinical Signs (e.g., weight loss, activity) treatment->monitoring endpoint Endpoint: Euthanasia & Sample Collection (Lungs, BALF) monitoring->endpoint cfu_count Determine Bacterial Burden (CFU/gram of lung tissue) endpoint->cfu_count

Caption: Workflow for Murine Pneumonia Model.

  • Bacterial Preparation:

    • Culture a relevant strain of S. pneumoniae (e.g., serotype 3 or 19F) in Todd-Hewitt broth supplemented with 0.5% yeast extract.

    • Grow to mid-log phase (OD₆₀₀ ≈ 0.5).

    • Wash and resuspend the bacteria in sterile PBS to the desired concentration (e.g., 1 x 10⁸ CFU/mL). The inoculum size must be carefully titrated to cause pneumonia without rapid lethality.

  • Animal Model:

    • Use 6-8 week old female BALB/c or C57BL/6 mice.

    • Lightly anesthetize the mice (e.g., with isoflurane).

    • Hold the mouse in a supine position and instill 25-50 µL of the bacterial suspension into the nares (intranasal administration).[8]

  • This compound Administration:

    • Formulate this compound with calcium supplementation. A press release regarding a Phase I trial noted that this compound is active in the lung environment, unlike daptomycin, making this a particularly relevant model.[9]

    • Initiate systemic treatment approximately 4 hours post-infection.

    • Administer the drug via a subcutaneous or intravenous route once or twice daily. Include a vehicle control group.

  • Efficacy Endpoints:

    • Primary Endpoint: Bacterial burden in the lungs. At 24 or 48 hours post-treatment, euthanize the mice, aseptically remove the lungs, homogenize the tissue, and determine the bacterial load (log₁₀ CFU/gram).

    • Secondary Endpoint: Survival over a 3-5 day period.

    • Optional: Collection of bronchoalveolar lavage fluid (BALF) for cytokine analysis and cell counts.

Data Presentation and Analysis

All quantitative data should be summarized in a clear and structured format to facilitate comparison between treatment groups.

Table 1: Example Data Summary for Murine Sepsis Model
Treatment GroupDose (mg/kg)NSurvival (%) at 72hMean Bacterial Burden (log₁₀ CFU/g) ± SD
Spleen Kidney
Vehicle Control010107.5 ± 0.4
This compound510605.1 ± 0.6
This compound1010903.2 ± 0.5
This compound2010100< 2.0
ComparatorX10803.8 ± 0.4
Table 2: Example Data Summary for Murine SSTI Model
Treatment GroupDose (mg/kg)NMean Lesion Area (mm²) ± SD (Day 3)Mean Bacterial Burden (log₁₀ CFU/g) ± SD (Day 3)
Vehicle Control010120 ± 158.2 ± 0.3
This compound101065 ± 105.5 ± 0.5
This compound201030 ± 83.1 ± 0.4
This compound401015 ± 5< 2.0
ComparatorY1045 ± 94.2 ± 0.6

Statistical Analysis: Survival data should be analyzed using Kaplan-Meier survival curves and the log-rank test. Bacterial burden and lesion size data should be analyzed using appropriate statistical tests such as the Student's t-test or ANOVA with post-hoc tests for multiple comparisons. A p-value of < 0.05 is typically considered statistically significant.

Conclusion and Future Directions

The protocols outlined in this document provide a robust framework for the preclinical evaluation of this compound's in vivo efficacy. By leveraging well-established murine models of sepsis, SSTI, and pneumonia, researchers can generate the critical data needed to advance this novel lipopeptide antibiotic through the drug development pipeline. The key to successful evaluation lies in the careful integration of pharmacokinetic principles to design rational dosing regimens and the selection of clinically relevant endpoints. Given its unique, calcium-dependent mechanism of action and its potent activity against resistant Gram-positive pathogens, this compound represents a promising candidate in the ongoing search for new antimicrobial agents.

References

  • Brevabacillin 2V, a lipopeptide, in combination with nalidixic acid, azithromycin, rifampicin, and amikacin against ESKAPE pathogens. (2024). Lipopeptide adjuvants for antibiotics and vaccines: the future step in the fight against multidrug-resistant and extensively drug-resistant pathogens. National Institutes of Health. Available at: [Link]

  • Protocol for a murine skin abscess model to study bacterial infection dynamics, microbial interactions, and treatment efficacy. (2025). Protocol for a murine skin abscess model to study bacterial infection dynamics, microbial interactions, and treatment efficacy. National Institutes of Health. Available at: [Link]

  • The calcium-dependent lipopeptide antibiotics: structure, mechanism, & medicinal chemistry. (2019). The calcium-dependent lipopeptide antibiotics: structure, mechanism, & medicinal chemistry. National Institutes of Health. Available at: [Link]

  • Andes, D., et al. (2006). In Vivo Pharmacodynamics of New Lipopeptide MX-2401. Antimicrobial Agents and Chemotherapy, 50(4), 1116-1122. Available at: [Link]

  • Bamber, A. I., et al. (1991). Murine model of cutaneous infection with gram-positive cocci. Infection and Immunity, 59(11), 3940-3944. Available at: [Link]

  • Brandt, S. L., et al. (2021). Murine Models for Staphylococcal Infection. Current Protocols in Immunology, 135(1), e119. Available at: [Link]

  • Synthetic Cationic Lipopeptide Can Effectively Treat Mouse Mastitis Caused by Staphylococcus aureus. (2023). Synthetic Cationic Lipopeptide Can Effectively Treat Mouse Mastitis Caused by Staphylococcus aureus. National Institutes of Health. Available at: [Link]

  • Binding Studies Reveal Phospholipid Specificity and Its Role in the Calcium-Dependent Mechanism of Action of Daptomycin. (2021). ACS Infectious Diseases, 7(9), 2686-2696. Available at: [Link]

  • Dolan, J. M., et al. (2016). Murine model of pneumococcal pneumonia. Bio-protocol, 6(19), e1957. Available at: [Link]

  • Binding Studies Reveal Phospholipid Specificity and Its Role in the Calcium-Dependent Mechanism of Action of Daptomycin. (2021). Binding Studies Reveal Phospholipid Specificity and Its Role in the Calcium-Dependent Mechanism of Action of Daptomycin. National Institutes of Health. Available at: [Link]

  • Schneider, T., et al. (2009). The Lipopeptide Antibiotic this compound Inhibits Cell Wall Biosynthesis through Complex Formation with Bactoprenol Phosphate. Antimicrobial Agents and Chemotherapy, 53(4), 1610-1618. Available at: [Link]

  • The Calcium-Dependent Antibiotics: Structure-Activity Relationships and Determination of their Lipid Target. (2018). The Calcium-Dependent Antibiotics: Structure-Activity Relationships and Determination of their Lipid Target. ResearchGate. Available at: [Link]

  • The Calcium-Dependent Antibiotics: Structure-Activity Relationships and Determination of Their Lipid Target. (2018). Semantic Scholar. Available at: [Link]

  • Polymyxin and lipopeptide antibiotics: membrane-targeting drugs of last resort. (2019). Polymyxin and lipopeptide antibiotics: membrane-targeting drugs of last resort. National Institutes of Health. Available at: [Link]

  • MerLion begins phase I clinical study of antibiotic this compound. (2007). BioWorld. Available at: [Link]

  • Andes, D., & van Ogtrop, M. (2000). Pharmacodynamics of Amphotericin B in a Neutropenic-Mouse Disseminated-Candidiasis Model. Antimicrobial Agents and Chemotherapy, 44(3), 691-698. Available at: [Link]

  • Gram-negative and Gram-Positive Bacterial Infections Give Rise to a Different Metabolic Response in a Mouse Model. (2012). Journal of Proteome Research, 11(5), 2735-2749. Available at: [Link]

  • Toxicity and efficacy differences between liposomal amphotericin B formulations in uninfected and Aspergillus fumigatus infected mice. (2015). Medical Mycology, 53(5), 486-495. Available at: [Link]

  • Comparative studies on the efficacy of AmBisome and Fungizone in a mouse model of disseminated aspergillosis. (2000). The Journal of Antimicrobial Chemotherapy, 45(1), 81-86. Available at: [Link]

  • Cathelicidin-like Peptide for Resistant Acinetobacter baumannii Control. (2024). International Journal of Molecular Sciences, 25(8), 4467. Available at: [Link]

  • In Vitro and In Vivo Activities of Novel Cyclic Lipopeptides Against Staphylococcal Biofilms. (2016). Frontiers in Microbiology, 7, 124. Available at: [Link]

  • Schneider, T., et al. (2009). The Lipopeptide Antibiotic this compound Inhibits Cell Wall Biosynthesis through Complex Formation with Bactoprenol Phosphate. ResearchGate. Available at: [Link]

  • Vertesy, L., et al. (1999). Friulimicins: novel lipopeptide antibiotics with peptidoglycan synthesis inhibiting activity from Actinoplanes friuliensis sp. nov. II. Isolation and structural characterization. The Journal of Antibiotics, 52(1), 7-17. Available at: [Link]

  • In Vivo Efficacy of Apramycin in Murine Infection Models. (2014). Antimicrobial Agents and Chemotherapy, 58(8), 4933-4935. Available at: [Link]

  • Müller, C., et al. (2007). Sequencing and Analysis of the Biosynthetic Gene Cluster of the Lipopeptide Antibiotic Friulimicin in Actinoplanes friuliensis. Antimicrobial Agents and Chemotherapy, 51(5), 1776-1785. Available at: [Link]

  • Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents. (2017). Bioorganic & Medicinal Chemistry, 25(23), 6213-6220. Available at: [Link]

Sources

Application Notes and Protocols: Elucidating the Impact of Friulimicin B on Bacterial Membrane Integrity

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on methodologies to investigate the effects of the lipopeptide antibiotic Friulimicin B on the integrity of bacterial cell membranes. The protocols detailed herein are designed to be robust and self-validating, offering insights into the mechanism of action of this potent antimicrobial agent.

Introduction to this compound

This compound is a member of the lipopeptide family of antibiotics, a class of molecules renowned for their potent activity against a range of bacterial pathogens. The primary mechanism of action for this compound involves the disruption of the bacterial cell membrane. Specifically, it targets and sequesters undecaprenyl pyrophosphate (UPP), a critical lipid carrier involved in the biosynthesis of peptidoglycan, a vital component of the bacterial cell wall. This interaction not only halts cell wall construction but also leads to a cascade of events compromising membrane integrity, ultimately resulting in bacterial cell death. Understanding the precise effects of this compound on the bacterial membrane is therefore crucial for its development as a therapeutic agent.

Core Principle: A Multi-Faceted Approach to Membrane Integrity Assessment

A single assay is often insufficient to fully characterize the complex interplay between an antibiotic and the bacterial membrane. Therefore, a multi-pronged approach is recommended, employing a suite of assays that probe different aspects of membrane function and integrity. This guide will detail three key biophysical assays and one imaging technique:

  • Membrane Potential Assay using DiSC3(5): To assess the dissipation of the bacterial membrane potential.

  • Membrane Permeability Assay using Propidium Iodide (PI): To detect the formation of pores or lesions in the membrane.

  • ATP Leakage Assay: To quantify the release of intracellular ATP as a direct indicator of membrane damage.

  • Transmission Electron Microscopy (TEM): To visualize ultrastructural changes to the bacterial cell envelope.

Membrane Potential Assay using the Fluorescent Probe DiSC3(5)

Scientific Rationale

The bacterial cytoplasmic membrane maintains a transmembrane potential (ΔΨ), which is essential for numerous cellular processes, including ATP synthesis, nutrient uptake, and motility. Many membrane-active antibiotics, including this compound, disrupt this potential. The carbocyanine dye DiSC3(5) is a lipophilic, cationic probe that accumulates on hyperpolarized membranes, leading to self-quenching of its fluorescence. When the membrane is depolarized by an agent like this compound, the dye is released into the cytoplasm, resulting in an increase in fluorescence intensity. This change in fluorescence can be monitored over time to provide a kinetic profile of membrane depolarization.

Experimental Protocol

Materials:

  • Bacterial culture in mid-logarithmic growth phase (e.g., Staphylococcus aureus, Bacillus subtilis)

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • DiSC3(5) (3,3'-dipropylthiadicarbocyanine iodide) stock solution (e.g., 1 mM in DMSO)

  • Buffer (e.g., 5 mM HEPES, 20 mM glucose, pH 7.2)

  • 96-well black, clear-bottom microplates

  • Fluorometric microplate reader (Excitation: ~622 nm, Emission: ~670 nm)

Procedure:

  • Bacterial Preparation:

    • Culture bacteria to the mid-logarithmic phase of growth.

    • Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes).

    • Wash the cell pellet twice with the assay buffer.

    • Resuspend the cells in the assay buffer to a final optical density at 600 nm (OD600) of 0.05.

  • Dye Loading:

    • Add DiSC3(5) to the bacterial suspension to a final concentration of 1 µM.

    • Incubate the suspension in the dark at room temperature for 30-60 minutes to allow for dye uptake and fluorescence quenching.

  • Assay Setup:

    • Dispense 100 µL of the dye-loaded bacterial suspension into the wells of a 96-well microplate.

    • Place the plate in the microplate reader and monitor the baseline fluorescence for 5-10 minutes.

  • Initiation of Treatment:

    • Add varying concentrations of this compound (e.g., 0.5x, 1x, 2x, 4x the Minimum Inhibitory Concentration - MIC) to the wells. Include a vehicle control (e.g., DMSO) and a positive control for depolarization (e.g., the ionophore valinomycin).

    • Immediately begin monitoring the fluorescence intensity every 1-2 minutes for at least 30-60 minutes.

  • Data Analysis:

    • Normalize the fluorescence data by setting the initial fluorescence value before compound addition to 0%.

    • The maximum fluorescence intensity observed with a potent depolarizing agent can be set as 100%.

    • Plot the change in fluorescence intensity over time for each concentration of this compound.

Data Interpretation
Observation Interpretation
Rapid, dose-dependent increase in fluorescenceThis compound causes a rapid depolarization of the bacterial membrane.
No significant change in fluorescenceThis compound does not primarily act by dissipating the membrane potential under the tested conditions.
Slow, gradual increase in fluorescenceThe depolarization effect is secondary to another mechanism or occurs at a slower rate.
Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis bact_prep Prepare Bacterial Suspension (OD600=0.05) dye_load Load with DiSC3(5) (1 µM) bact_prep->dye_load dispense Dispense into 96-well Plate dye_load->dispense baseline Measure Baseline Fluorescence dispense->baseline add_cmpd Add this compound / Controls baseline->add_cmpd monitor Monitor Fluorescence (Ex/Em: 622/670 nm) add_cmpd->monitor normalize Normalize Fluorescence Data monitor->normalize plot Plot ΔFluorescence vs. Time normalize->plot

Caption: Workflow for the DiSC3(5) membrane potential assay.

Membrane Permeability Assay with Propidium Iodide (PI)

Scientific Rationale

Propidium iodide (PI) is a fluorescent intercalating agent that is unable to cross the membrane of live cells. However, when the membrane becomes compromised and pores are formed, PI can enter the cell and bind to DNA, resulting in a significant increase in its fluorescence emission. This assay provides a direct measure of membrane permeabilization.

Experimental Protocol

Materials:

  • Bacterial culture in mid-logarithmic growth phase

  • This compound stock solution

  • Propidium Iodide (PI) stock solution (e.g., 1 mg/mL in water)

  • Buffer (e.g., PBS or HEPES)

  • 96-well black, clear-bottom microplates

  • Fluorometric microplate reader (Excitation: ~535 nm, Emission: ~617 nm)

Procedure:

  • Bacterial Preparation:

    • Prepare and wash the bacterial suspension as described in the membrane potential assay protocol.

    • Resuspend the cells in the assay buffer to an OD600 of approximately 0.2.

  • Assay Setup:

    • Dispense 100 µL of the bacterial suspension into the wells of a 96-well microplate.

    • Add PI to each well to a final concentration of 10 µg/mL.

  • Initiation of Treatment:

    • Add varying concentrations of this compound to the wells. Include a vehicle control and a positive control for permeabilization (e.g., 70% ethanol or a lytic peptide like melittin).

    • Immediately place the plate in the microplate reader.

  • Measurement and Analysis:

    • Monitor the fluorescence intensity over time (e.g., for 60 minutes) at 37°C.

    • Plot the fluorescence intensity versus time for each treatment condition. The rate of PI uptake can be determined from the initial slope of the curve.

Data Interpretation
Observation Interpretation
Dose-dependent increase in PI fluorescenceThis compound causes membrane permeabilization, allowing PI to enter the cell and bind to DNA.
No increase in PI fluorescenceThe bacterial membranes remain intact, or the pores formed are too small for PI to enter.
Workflow Diagram

G bact_prep Prepare Bacterial Suspension (OD600=0.2) dispense Dispense into 96-well Plate bact_prep->dispense add_pi Add Propidium Iodide (10 µg/mL) dispense->add_pi add_cmpd Add this compound / Controls add_pi->add_cmpd monitor Monitor Fluorescence (Ex/Em: 535/617 nm) add_cmpd->monitor analyze Plot Fluorescence vs. Time monitor->analyze

Caption: Workflow for the propidium iodide membrane permeability assay.

ATP Leakage Assay

Scientific Rationale

Intracellular ATP is a key indicator of cell viability and metabolic activity. A compromised cell membrane will leak small molecules, including ATP, into the extracellular environment. The amount of extracellular ATP can be quantified using the luciferin-luciferase bioluminescence reaction. This highly sensitive assay provides a quantitative measure of membrane damage.

Experimental Protocol

Materials:

  • Bacterial culture in mid-logarithmic growth phase

  • This compound stock solution

  • ATP Assay Kit (containing luciferase and D-luciferin)

  • Buffer (e.g., Tris-acetate buffer, pH 7.75)

  • Opaque 96-well microplates

  • Luminometer or microplate reader with luminescence detection capabilities

Procedure:

  • Bacterial Preparation:

    • Prepare and wash the bacterial suspension as previously described.

    • Resuspend the cells in the assay buffer to a defined cell density (e.g., 1 x 10^8 CFU/mL).

  • Treatment:

    • In separate microcentrifuge tubes, mix the bacterial suspension with varying concentrations of this compound. Include appropriate controls.

    • Incubate the tubes at 37°C for a defined period (e.g., 30 minutes).

  • Sample Collection:

    • Centrifuge the tubes (e.g., 10,000 x g for 2 minutes) to pellet the bacteria.

    • Carefully collect the supernatant, which contains the extracellular ATP.

  • Bioluminescence Measurement:

    • Prepare the ATP assay reagent according to the manufacturer's instructions.

    • In an opaque 96-well plate, mix a small volume of the collected supernatant (e.g., 10 µL) with the ATP assay reagent (e.g., 90 µL).

    • Immediately measure the luminescence signal.

  • Data Analysis:

    • Create an ATP standard curve using known concentrations of ATP.

    • Calculate the concentration of extracellular ATP in each sample based on the standard curve.

    • Plot the extracellular ATP concentration as a function of this compound concentration.

Data Interpretation
Observation Interpretation
Dose-dependent increase in extracellular ATPThis compound induces significant membrane damage, leading to the leakage of intracellular ATP.
No significant increase in extracellular ATPThe membrane remains largely intact, or the damage is not sufficient to cause substantial ATP leakage.

Transmission Electron Microscopy (TEM)

Scientific Rationale

While biophysical assays provide quantitative data on membrane function, TEM offers direct visual evidence of morphological changes to the bacterial cell envelope. This powerful imaging technique can reveal alterations in membrane structure, cell shape, and the presence of blebs or pores following treatment with this compound.

Experimental Protocol (Abbreviated)

This protocol requires specialized equipment and expertise. Collaboration with an electron microscopy facility is highly recommended.

  • Treatment:

    • Treat a mid-logarithmic phase bacterial culture with this compound (e.g., at 10x MIC) for a specified time (e.g., 30-60 minutes). Include an untreated control.

  • Fixation:

    • Fix the bacterial cells, typically with a primary fixative like glutaraldehyde, followed by a secondary fixative such as osmium tetroxide.

  • Dehydration and Embedding:

    • Dehydrate the samples through a graded series of ethanol concentrations.

    • Infiltrate the samples with a resin (e.g., Epon) and polymerize it.

  • Sectioning and Staining:

    • Cut ultrathin sections (60-90 nm) of the embedded samples using an ultramicrotome.

    • Mount the sections on copper grids and stain them with heavy metal salts (e.g., uranyl acetate and lead citrate) to enhance contrast.

  • Imaging:

    • Examine the sections using a transmission electron microscope. Capture images of treated and untreated cells, focusing on the cell envelope.

Expected Observations
  • Untreated Cells: Intact cytoplasmic membrane, well-defined cell wall, and uniform cytoplasm.

  • This compound-Treated Cells: Visible disruption of the cell membrane, detachment of the membrane from the cell wall, formation of membrane vesicles or blebs, and leakage of cytoplasmic contents.

Conclusion

The suite of methods described in these application notes provides a robust framework for characterizing the effects of this compound on bacterial membrane integrity. By combining assays that measure membrane potential, permeability, and ATP leakage with direct visualization by TEM, researchers can gain a comprehensive understanding of the membrane-disrupting mechanism of this promising antibiotic. This detailed mechanistic insight is invaluable for preclinical and clinical development, aiding in the optimization of dosing regimens and the prediction of potential resistance mechanisms.

References

  • Müller, A., et al. (2016). The lipopeptide antibiotic this compound inhibits cell wall biosynthesis through a novel mechanism. Journal of Biological Chemistry, 291(23), 12246-12255. [Link]

  • Schneider, T., et al. (2009). The lipopeptide antibiotic friulimicin kills bacteria by interfering with the cell wall precursor synthesis cycle. Journal of Biological Chemistry, 284(32), 21644-21652. [Link]

Application Notes and Protocols: Investigating the Synergistic Potential of Friulimicin B

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Reinvigorating the Fight Against Gram-Positive Pathogens

The escalating crisis of antimicrobial resistance demands innovative therapeutic strategies. Friulimicin B, a cyclic lipopeptide antibiotic produced by the actinomycete Actinoplanes friuliensis, represents a promising agent against a broad spectrum of Gram-positive pathogens, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2][3] Its unique mechanism of action, which is distinct from most commercially available antibiotics, makes it an excellent candidate for combination therapies.

This compound inhibits bacterial cell wall biosynthesis by forming a calcium-dependent complex with bactoprenol phosphate (C₅₅-P).[1][3] This lipid carrier is essential for the transport of peptidoglycan precursors across the cell membrane. By sequestering C₅₅-P, this compound effectively halts not only cell wall construction but also other vital C₅₅-P-dependent pathways like teichoic acid and capsule biosynthesis, leading to cell death.[1][2]

This application note provides a detailed guide for researchers to explore the synergistic potential of this compound with other antibiotic classes. Synergy, where the combined effect of two drugs is significantly greater than the sum of their individual effects, can lower the required therapeutic dose, reduce toxicity, and suppress the emergence of resistance.[4] We will detail the two gold-standard methodologies for quantifying synergy: the Checkerboard Microdilution Assay and the Time-Kill Curve Assay .

Mechanism of Action: The Rationale for Synergy

Understanding this compound's mechanism is key to hypothesizing synergistic pairings. Since it disrupts the cell wall precursor cycle, combining it with antibiotics that target different, complementary pathways is a logical starting point. For instance, pairing this compound with a protein synthesis inhibitor (e.g., a macrolide or tetracycline) or a DNA replication inhibitor (e.g., a fluoroquinolone) could create a multi-pronged attack that bacteria struggle to overcome.

cluster_membrane Cell Membrane cluster_friulimicin cluster_pathways Biosynthetic Pathways C55P Bactoprenol Phosphate (C₅₅-P) PG Peptidoglycan Synthesis C55P->PG Carrier for WTA Wall Teichoic Acid Synthesis C55P->WTA Carrier for Capsule Capsule Synthesis C55P->Capsule Carrier for Friulimicin This compound Friulimicin->C55P Forms Complex Calcium Ca²⁺ Calcium->Friulimicin Required for Activity Inhibition->C55P Sequesters

Caption: this compound's mechanism of action.

Part 1: The Checkerboard Microdilution Assay

The checkerboard assay is a high-throughput method to screen for synergy between two antimicrobial agents.[4][5] It involves creating a two-dimensional matrix of antibiotic concentrations in a 96-well plate to identify the Minimum Inhibitory Concentration (MIC) of each drug, both alone and in combination. The result is quantified as the Fractional Inhibitory Concentration Index (FICI).[6][7]

Principle of the FICI

The FICI is calculated using the following formula:

FICI = FICₐ + FICₑ = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug A alone)

The interaction is then classified based on the resulting FICI value.

FICI ValueInterpretation
≤ 0.5Synergy
> 0.5 to ≤ 1.0Additive
> 1.0 to ≤ 4.0Indifference
> 4.0Antagonism
Table adapted from multiple sources.[6][7][8]
Detailed Protocol: Checkerboard Assay

1. Materials and Reagents:

  • Sterile 96-well flat-bottom microtiter plates.

  • This compound and partner antibiotic(s).

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB). Expertise Note: The antimicrobial activity of this compound is dependent on calcium ions.[1][2] Standard CAMHB is typically sufficient, but consistency across experiments is crucial.

  • Bacterial strain(s) of interest (e.g., S. aureus, E. faecalis).

  • Sterile saline or phosphate-buffered saline (PBS).

  • 0.5 McFarland turbidity standard.

  • Multichannel pipette.

2. Preparation of Antibiotic Plates:

  • Step 2.1: Stock Solutions: Prepare concentrated stock solutions of this compound and the partner antibiotic in a suitable solvent. Prepare a working stock at 4x the highest concentration to be tested in CAMHB.

  • Step 2.2: Plate Setup: In a 96-well plate, dispense 50 µL of CAMHB into all wells except those in column 1 and row A.

  • Step 2.3: Drug A Dilution (Horizontal): Dispense 100 µL of the 4x working stock of Drug A (e.g., this compound) into the first well of row H (H1). Perform 2-fold serial dilutions by transferring 50 µL from well H1 to H2, H2 to H3, and so on, up to well H10. Discard the final 50 µL from H10. This row will determine the MIC of Drug A alone.

  • Step 2.4: Drug B Dilution (Vertical): Dispense 100 µL of the 4x working stock of Drug B into well A12. Perform 2-fold serial dilutions downwards by transferring 50 µL from A12 to B12, and so on, up to well G12. This column determines the MIC of Drug B alone.

  • Step 2.5: Creating the Matrix: This is the most critical step. A simplified method is to first prepare intermediate plates or tubes with the correct concentrations. A common approach involves creating dilutions of Drug A along the x-axis (columns 1-10) and Drug B along the y-axis (rows A-G). For example, each well in column 1 will receive a different concentration of Drug B and the highest concentration of Drug A. Each well in row A will receive different concentrations of Drug A and the highest concentration of Drug B. The result is a grid where each well has a unique combination of drug concentrations.[9]

  • Step 2.6: Controls:

    • Growth Control: Well H12 should contain only CAMHB and the bacterial inoculum.

    • Sterility Control: Well G11 can contain only CAMHB to ensure no contamination.

cluster_plate Checkerboard Assay Workflow prep_stocks 1. Prepare 4x Antibiotic Stock Solutions plate_setup 2. Dispense Media & Perform Serial Dilutions of Drug A (→) and Drug B (↓) prep_stocks->plate_setup inoculate 4. Inoculate Plate (Final vol: 100µL/well) plate_setup->inoculate prep_inoculum 3. Prepare Bacterial Inoculum (0.5 McFarland Standard) prep_inoculum->inoculate incubate 5. Incubate Plate (e.g., 35°C for 18-24h) inoculate->incubate read_mic 6. Read MICs (Visually or Spectrophotometrically) incubate->read_mic calc_fici 7. Calculate FICI & Interpret Interaction read_mic->calc_fici

Caption: Workflow for the Checkerboard Assay.

3. Inoculum Preparation and Inoculation:

  • Step 3.1: From an overnight culture, select several colonies and suspend them in saline or PBS. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Step 3.2: Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Step 3.3: Inoculate each well (except the sterility control) with the prepared bacterial suspension. The final volume in each well should be uniform (e.g., 100 µL).

4. Incubation and Interpretation:

  • Step 4.1: Incubate the plate at 35-37°C for 16-20 hours, following CLSI guidelines.[10][11]

  • Step 4.2: After incubation, determine the MIC for each drug alone (the lowest concentration showing no visible growth in row H and column 12).

  • Step 4.3: Identify the MIC of each drug in combination. This will be the well with the lowest drug concentrations that completely inhibits growth. There may be several wells that show inhibition; the one that gives the lowest FICI is used.

  • Step 4.4: Calculate the FICI as described above to determine the nature of the interaction.

Part 2: The Time-Kill Curve Assay

While the checkerboard assay provides a static snapshot of synergy, the time-kill curve (TKC) assay offers a dynamic view of the antimicrobial interaction over time.[12] It is considered the gold standard for confirming synergy and determining whether a combination is bactericidal or bacteriostatic.[13][14]

Principle of the Time-Kill Assay

This method involves exposing a standardized bacterial inoculum to antibiotics, alone and in combination, and measuring the number of viable bacteria (CFU/mL) at various time points (e.g., 0, 2, 4, 8, 24 hours). The results are plotted as log₁₀ CFU/mL versus time.

Interpretation of Time-Kill Curves:

  • Synergy: A ≥2 log₁₀ decrease in CFU/mL at 24 hours by the combination compared to the most active single agent.[15][16][17]

  • Indifference: A <2 log₁₀ change in CFU/mL between the combination and the most active single agent.[8]

  • Antagonism: A ≥2 log₁₀ increase in CFU/mL at 24 hours by the combination compared to the most active single agent.[15]

  • Bactericidal Activity: A ≥3 log₁₀ reduction in CFU/mL from the initial inoculum.[8][17]

Detailed Protocol: Time-Kill Curve Assay

1. Materials and Reagents:

  • Erlenmeyer flasks or sterile tubes.

  • Shaking incubator.

  • CAMHB.

  • Antibiotic stock solutions.

  • Bacterial strain(s) of interest.

  • Equipment for serial dilutions and colony counting (pipettes, tubes, agar plates).

2. Experimental Setup:

  • Step 2.1: Inoculum Preparation: Grow an overnight culture of the test organism. Dilute it into fresh CAMHB and grow to the mid-logarithmic phase (turbidity of ~0.2-0.3 at OD₆₀₀).

  • Step 2.2: Test Conditions: Prepare flasks containing CAMHB with the following conditions. Concentrations are typically based on previously determined MICs (e.g., 0.5x MIC, 1x MIC).

    • Growth Control (no antibiotic)

    • This compound alone

    • Partner Antibiotic alone

    • This compound + Partner Antibiotic

  • Step 2.3: Inoculation: Inoculate each flask with the mid-log phase culture to a starting density of ~5 x 10⁵ CFU/mL. Remove a sample immediately for the 0-hour time point.

3. Sampling and Viable Counting:

  • Step 3.1: Place the flasks in a shaking incubator at 35-37°C.

  • Step 3.2: At specified time intervals (e.g., 0, 2, 4, 8, and 24 hours), aseptically remove an aliquot from each flask.

  • Step 3.3: Perform 10-fold serial dilutions of each sample in sterile saline or PBS. Trustworthiness Note: To mitigate antibiotic carryover that could inhibit growth on the plates, dilution steps should be sufficient. For some antibiotics, drug-neutralizing agents may be required.

  • Step 3.4: Plate the appropriate dilutions onto agar plates (e.g., Tryptic Soy Agar) and incubate for 18-24 hours.

  • Step 3.5: Count the colonies on the plates that have between 30-300 colonies to calculate the CFU/mL for each time point.

4. Data Analysis:

  • Step 4.1: Convert the CFU/mL values to log₁₀ CFU/mL.

  • Step 4.2: Plot the mean log₁₀ CFU/mL (y-axis) against time (x-axis) for each condition.

  • Step 4.3: Analyze the resulting curves based on the definitions of synergy, indifference, antagonism, and bactericidal/bacteriostatic activity.

cluster_tkc Time-Kill Curve Assay Workflow prep_culture 1. Grow Bacteria to Mid-Log Phase inoculate 3. Inoculate Flasks to ~5x10⁵ CFU/mL prep_culture->inoculate setup_flasks 2. Prepare Flasks: - Growth Control - Drug A - Drug B - A + B setup_flasks->inoculate sample 4. Sample at Time Points (0, 2, 4, 8, 24h) inoculate->sample plate 5. Perform Serial Dilutions & Plate for Viable Counts sample->plate incubate_count 6. Incubate Plates & Count Colonies (CFU) plate->incubate_count plot_analyze 7. Plot Log₁₀ CFU/mL vs. Time & Analyze for Synergy incubate_count->plot_analyze

Caption: Workflow for the Time-Kill Curve Assay.

Conclusion

These protocols provide a robust framework for the systematic evaluation of this compound's synergistic potential. The checkerboard assay serves as an efficient initial screen, while the time-kill curve assay provides definitive, dynamic confirmation of synergy and bactericidal activity. By combining this compound's unique mechanism with other established antibiotics, researchers can uncover novel combination therapies to combat the growing threat of resistant Gram-positive infections.

References

  • Schneider, T., Gries, K., Josten, M., Wiedemann, I., Pelzer, S., Labischinski, H., & Sahl, H. G. (2009). The Lipopeptide Antibiotic this compound Inhibits Cell Wall Biosynthesis through Complex Formation with Bactoprenol Phosphate. Antimicrobial Agents and Chemotherapy, 53(4), 1610–1618. [Link]

  • ResearchGate. (2009). The Lipopeptide Antibiotic this compound Inhibits Cell Wall Biosynthesis through Complex Formation with Bactoprenol Phosphate. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2009). The Lipopeptide Antibiotic this compound Inhibits Cell Wall Biosynthesis through Complex Formation with Bactoprenol Phosphate. PubMed Central. [Link]

  • Creative Diagnostics. (n.d.). Antimicrobial Synergy Testing/Checkerboard Assay. Creative Diagnostics. [Link]

  • Müller, C., Le-Dévédec, F., & Bon, C. (2009). Sequencing and Analysis of the Biosynthetic Gene Cluster of the Lipopeptide Antibiotic Friulimicin in Actinoplanes friuliensis. Antimicrobial Agents and Chemotherapy, 53(10), 4357–4367. [Link]

  • Giacometti, A., Cirioni, O., & Barchiesi, F. (2021). New and simplified method for drug combination studies by checkerboard assay. MethodsX, 8, 101250. [Link]

  • Petrović, J., Cirkovic, I., & Milenkovic, M. (2022). An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection. Pharmaceuticals, 15(7), 868. [Link]

  • Emery Pharma. (n.d.). Antimicrobial Synergy Study – Checkerboard Testing. Emery Pharma. [Link]

  • ResearchGate. (n.d.). Chemical structure of the lipopeptide antibiotic this compound. ResearchGate. [Link]

  • GARDP. (n.d.). Checkerboard assay. GARDP Revive. [Link]

  • ResearchGate. (n.d.). Representation of growth kill curve of synergistic and antagonistic combination by time kill assay. ResearchGate. [Link]

  • Dr. Oracle. (2025). What is antibiotic synergy testing?. Dr. Oracle. [Link]

  • Leelavathi, M., Jayaraman, R., & Kumar, S. (2012). Synergy Testing by Etest, Microdilution Checkerboard, and Time-Kill Methods for Pan-Drug-Resistant Acinetobacter baumannii. Antimicrobial Agents and Chemotherapy, 56(7), 3524–3528. [Link]

  • Orhan, G., Bayram, A., & Zer, Y. (2005). Synergy Tests by E Test and Checkerboard Methods of Antimicrobial Combinations against Brucella melitensis. Journal of Clinical Microbiology, 43(1), 140–143. [Link]

  • MacLeod, C., Macfarlane-Smith, A., & MacGregor, G. (2021). Antimicrobial Synergy Testing: Comparing the Tobramycin and Ceftazidime Gradient Diffusion Methodology Used in Assessing Synergy in Cystic Fibrosis-Derived Multidrug-Resistant Pseudomonas aeruginosa. Antibiotics, 10(8), 984. [Link]

  • MDPI. (2022). An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection. MDPI. [Link]

  • Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific. [Link]

  • BioWorld. (2007). MerLion begins phase I clinical study of antibiotic this compound. BioWorld. [Link]

  • Moeck, G., Arhin, F. F., & Boucher, H. W. (2010). Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 54(6), 2640–2643. [Link]

  • Vancompernolle, M., & Stevenson, L. (2014). When Does 2 Plus 2 Equal 5? A Review of Antimicrobial Synergy Testing. Journal of Clinical Microbiology, 52(12), 4136–4141. [Link]

  • National Center for Biotechnology Information. (2020). 9. Evaluation of Synergy Testing Methods for Clinical Labs to Determine Susceptibility of Extensively Drug-resistant Gram-negatives to Ceftazidime/ Avibactam and Aztreonam Combination Therapy. PubMed Central. [Link]

  • Antimicrobial Agents and Chemotherapy. (2009). The Lipopeptide Antibiotic this compound Inhibits Cell Wall Biosynthesis through Complex Formation with Bactoprenol Phosphate. ASM Journals. [Link]

  • PubMed. (1998). Friulimicins: novel lipopeptide antibiotics with peptidoglycan synthesis inhibiting activity from Actinoplanes friuliensis sp. nov. II. Isolation and structural characterization. PubMed. [Link]

  • U.S. Food and Drug Administration. (2025). Antibacterial Susceptibility Test Interpretive Criteria. FDA. [Link]

  • National Center for Biotechnology Information. (2022). In Vitro Activity of Peptide Antibiotics in Combination With Other Antimicrobials on Extensively Drug-Resistant Acinetobacter baumannii in the Planktonic and Biofilm Cell. PubMed Central. [Link]

  • Wisconsin State Laboratory of Hygiene. (2025). 2025 Updates to CLSI M100. WSLH. [Link]

  • ResearchGate. (n.d.). Chemical structure of the lipopeptide antibiotic this compound from A. friuliensis. ResearchGate. [Link]

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Investigating Friulimicin B activity in bacterial biofilm models

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Investigating Friulimicin B Activity in Bacterial Biofilm Models

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bacterial biofilms represent a formidable challenge in clinical and industrial settings, conferring a high degree of tolerance to conventional antibiotics and host immune responses. This resilience is largely attributed to the protective extracellular polymeric substance (EPS) matrix and the altered physiological state of the embedded bacteria. This compound, a cyclic lipopeptide antibiotic, presents a promising avenue for anti-biofilm research due to its unique mechanism of action. This document provides a comprehensive guide, including detailed protocols and scientific rationale, for investigating the efficacy of this compound against biofilms formed by clinically significant Gram-positive pathogens.

Scientific Rationale: The Promise of a Novel Mechanism

This compound, produced by the actinomycete Actinoplanes friuliensis, exhibits potent bactericidal activity against a wide spectrum of Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant pneumococci.[1][2][3] Its efficacy stems from a distinct mechanism that differs from most clinically used antibiotics.

In a calcium-dependent manner, this compound targets and sequesters bactoprenol phosphate (C55-P), a critical lipid carrier molecule in the bacterial cell membrane.[1][4][5] This action effectively halts the cell wall precursor cycle, disrupting the biosynthesis of not only peptidoglycan but also other essential cell envelope components like teichoic acids.[1][5][6] This multi-faceted disruption of cell envelope construction is the cornerstone of its potent activity.

Why this matters for biofilms:

  • Targeting Core Synthesis: The integrity of the cell wall is paramount for bacterial survival, even for the semi-dormant cells deep within a biofilm. Peptidoglycan and teichoic acids are not only structural components but also play roles in cell adhesion and biofilm architecture.[6] By targeting their fundamental building block transporter, this compound may circumvent common resistance mechanisms associated with the biofilm matrix.

  • Circumventing Conventional Resistance: Biofilm-mediated resistance often involves enzymatic degradation of antibiotics or efflux pumps. This compound's target, C55-P, is a fundamental component of the cell's machinery, making mutational resistance more challenging for the bacterium.

The following diagram illustrates the mechanism of action of this compound.

Friulimicin_B_MOA cluster_membrane Cell Membrane UDP_MurNAc_pp UDP-MurNAc-pentapeptide (Peptidoglycan Precursor) Lipid_II Lipid II UDP_MurNAc_pp->Lipid_II Translocase MraY UDP_GlcNAc UDP-GlcNAc (Teichoic Acid Precursor) TA_Intermediate Teichoic Acid Intermediate UDP_GlcNAc->TA_Intermediate Multiple Steps Cytoplasm Cytoplasm C55_P C55-P (Bactoprenol Phosphate) C55_P->Lipid_II C55_P->TA_Intermediate Complex [this compound : Ca²⁺ : C55-P] Complex C55_P->Complex Sequestration Lipid_II->Lipid_II Peptidoglycan Peptidoglycan Synthesis Lipid_II->Peptidoglycan TA_Intermediate->TA_Intermediate Teichoic_Acid Teichoic Acid Synthesis TA_Intermediate->Teichoic_Acid Friulimicin_B This compound Friulimicin_B->Complex Inhibition INHIBITION Complex->Inhibition Inhibition->Lipid_II Inhibition->TA_Intermediate

Caption: Mechanism of this compound action via sequestration of C55-P.

Experimental Framework: A Multi-faceted Approach

To comprehensively evaluate this compound's anti-biofilm properties, a multi-step experimental workflow is essential. This approach allows for the differentiation between activity against planktonic (free-floating) bacteria, inhibition of biofilm formation, and eradication of established, mature biofilms.

Experimental_Workflow start Select Bacterial Strains (e.g., S. aureus, S. pneumoniae) mic Protocol 1: Determine Planktonic MIC start->mic biofilm_formation Protocol 2: Standardize Biofilm Formation start->biofilm_formation data_analysis Data Analysis & Interpretation mic->data_analysis Baseline Susceptibility mbic Protocol 3: Determine MBIC (Inhibition) biofilm_formation->mbic mbec Protocol 4: Determine MBEC (Eradication) biofilm_formation->mbec mbic->data_analysis Inhibitory Concentration imaging Protocol 5: Visualize Biofilm (CLSM) mbec->imaging Visual Confirmation mbec->data_analysis Eradication Concentration imaging->data_analysis Structural & Viability Data

Caption: Overall experimental workflow for assessing anti-biofilm activity.

Materials and Reagents

  • Bacterial Strains:

    • Staphylococcus aureus (e.g., MRSA strain ATCC 43300 or a clinical isolate known for robust biofilm formation).[7]

    • Streptococcus pneumoniae (e.g., serotype 19F clinical isolate or a reference strain like R6).[8]

    • Staphylococcus epidermidis (e.g., ATCC 35984, a strong biofilm former often used as a positive control).[7]

  • Antibiotics:

    • This compound (analytical grade).

    • Control Antibiotic (e.g., Vancomycin for S. aureus, Penicillin for susceptible S. pneumoniae).

  • Media and Buffers:

    • Cation-Adjusted Mueller-Hinton Broth (CAMHB). Crucially, supplement with additional CaCl2 to a final concentration of 50 µg/mL (1.25 mM) for all experiments involving this compound. [1]

    • Tryptic Soy Broth (TSB) supplemented with 1% glucose (for S. aureus biofilm formation).

    • Brain Heart Infusion (BHI) broth (for S. pneumoniae).

    • Phosphate-Buffered Saline (PBS), pH 7.4.

  • Reagents for Quantification and Imaging:

    • 0.1% (w/v) Crystal Violet solution.

    • 30% (v/v) Acetic Acid or 95% Ethanol.

    • LIVE/DEAD™ BacLight™ Bacterial Viability Kit (or similar, containing SYTO 9 and propidium iodide).

  • Labware:

    • Sterile 96-well flat-bottom tissue culture-treated microtiter plates.

    • Sterile pipette tips, reservoirs, and multi-channel pipettes.

    • Microplate reader.

    • Confocal Laser Scanning Microscope (CLSM).

Detailed Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

Rationale: Establishes the baseline susceptibility of planktonic bacteria to this compound. This value serves as a critical reference point for interpreting biofilm susceptibility data.

Procedure:

  • Prepare a 2X stock solution of this compound in calcium-supplemented CAMHB.

  • Perform serial two-fold dilutions of the this compound stock solution across a 96-well plate (e.g., from 64 µg/mL to 0.06 µg/mL). Final volume in each well should be 50 µL.

  • Prepare a bacterial inoculum standardized to a 0.5 McFarland standard, then dilute it in calcium-supplemented CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Add 50 µL of the bacterial inoculum to each well containing the antibiotic dilutions.

  • Include controls:

    • Growth Control: 50 µL inoculum + 50 µL sterile broth.

    • Sterility Control: 100 µL sterile broth.

  • Incubate the plate at 37°C for 18-24 hours. For S. pneumoniae, incubate in a 5% CO2 environment.

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: In Vitro Static Biofilm Formation

Rationale: To cultivate consistent and reproducible bacterial biofilms on an abiotic surface, mimicking the initial stages of device-related infections.[9][10]

Procedure:

  • Grow an overnight culture of the selected bacterial strain in its appropriate medium (TSB + 1% glucose for S. aureus; BHI for S. pneumoniae).

  • Dilute the overnight culture to a concentration of 1 x 10^7 CFU/mL in fresh, pre-warmed medium.

  • Dispense 200 µL of the diluted culture into the wells of a 96-well tissue culture-treated plate.

  • Incubate the plate without agitation for 24-48 hours at 37°C (with 5% CO2 for S. pneumoniae). This allows for mature biofilm development.

  • After incubation, carefully aspirate the medium and planktonic cells from each well.

  • Gently wash the wells twice with 200 µL of sterile PBS to remove loosely attached cells. Be careful not to disturb the biofilm adhered to the well bottom and walls. The plate is now ready for eradication assays.

Protocol 3: Minimum Biofilm Inhibitory Concentration (MBIC) Assay

Rationale: To determine the concentration of this compound required to prevent the initial formation of a biofilm. This assesses interference with bacterial attachment and early proliferation.

Procedure:

  • Prepare 2X serial dilutions of this compound in the appropriate biofilm growth medium (e.g., TSB + 1% glucose) in a 96-well plate (100 µL per well). Remember to supplement the medium with calcium.

  • Prepare a bacterial inoculum as described in Protocol 2, Step 2.

  • Add 100 µL of the bacterial inoculum to each well.

  • Incubate for 24-48 hours under static conditions as per Protocol 2, Step 4.

  • After incubation, aspirate the medium and wash the wells twice with PBS as described in Protocol 2, Step 6.

  • Quantification:

    • Add 200 µL of 0.1% Crystal Violet to each well and incubate for 15 minutes at room temperature.

    • Aspirate the Crystal Violet solution and wash the wells three times with PBS.

    • Air dry the plate completely.

    • Add 200 µL of 30% acetic acid to each well to solubilize the stain.

    • Read the absorbance at 570 nm (OD570) using a microplate reader.

  • The MBIC is the lowest antibiotic concentration that results in a significant reduction (e.g., ≥90%) in absorbance compared to the untreated growth control.

Protocol 4: Minimum Biofilm Eradication Concentration (MBEC) Assay

Rationale: This is the most critical test, assessing the ability of this compound to kill bacteria within a pre-formed, mature biofilm.

Procedure:

  • Grow mature biofilms for 24-48 hours as described in Protocol 2.

  • Prepare 2X serial dilutions of this compound in fresh, calcium-supplemented CAMHB. Concentrations tested should be significantly higher than the planktonic MIC (e.g., from 4 µg/mL up to 1024 µg/mL).

  • After washing the mature biofilms, add 200 µL of the appropriate this compound dilution to each well.

  • Include an untreated biofilm control (add 200 µL of sterile, calcium-supplemented broth).

  • Incubate the plate for an additional 24 hours at 37°C (with 5% CO2 for S. pneumoniae).

  • Quantification of Viable Cells (CFU Counting):

    • Aspirate the antibiotic-containing medium and wash the wells twice with PBS.

    • Add 200 µL of sterile PBS to each well.

    • Scrape the bottom and sides of the wells thoroughly with a sterile pipette tip to resuspend the biofilm.

    • Further disrupt clumps by vigorous pipetting or sonication.

    • Perform serial dilutions of the resuspended bacteria and plate onto appropriate agar plates.

    • Incubate the plates and count the colonies to determine CFU/mL.

  • The MBEC is defined as the lowest concentration of this compound that achieves a ≥3-log10 reduction (99.9% kill) in CFU counts compared to the untreated biofilm control.

Protocol 5: Confocal Laser Scanning Microscopy (CLSM)

Rationale: To visually confirm the quantitative findings from the MBEC assay and to observe the effects of this compound on biofilm structure, thickness, and the spatial distribution of live and dead cells.

Procedure:

  • Grow biofilms on a suitable surface for microscopy, such as glass-bottom dishes or chamber slides, following the method in Protocol 2.

  • Treat the mature biofilms with this compound at concentrations corresponding to the MIC, MBEC, and a sub-MBEC level for 24 hours. Include an untreated control.

  • After treatment, gently wash the biofilms with PBS.

  • Stain the biofilms using a LIVE/DEAD BacLight™ kit according to the manufacturer's instructions (typically a 15-minute incubation in the dark). SYTO 9 (green) stains all bacteria, while propidium iodide (red) only penetrates cells with compromised membranes (dead cells).

  • Visualize the biofilms using a CLSM. Acquire z-stack images to reconstruct the three-dimensional architecture.

  • Analyze images to assess changes in biofilm thickness, overall biomass (green + red fluorescence), and the ratio of live (green) to dead (red) cells.

Data Presentation and Interpretation

Quantitative data should be summarized for clear comparison.

Table 1: Hypothetical Susceptibility Data for this compound against S. aureus

MetricThis compound (µg/mL)Vancomycin (µg/mL)Interpretation
MIC 0.251Baseline susceptibility of planktonic cells.
MBIC 116Concentration needed to prevent biofilm formation.
MBEC 32>512Concentration needed to eradicate a mature biofilm.
MBEC/MIC Ratio 128>512A lower ratio suggests better efficacy against established biofilms relative to planktonic cells.

Interpretation:

  • A significant increase from MIC to MBEC is expected and confirms the inherent tolerance of the biofilm structure.[7]

  • The MBEC/MIC ratio is a key indicator. A compound with a lower ratio is considered to have more promising anti-biofilm eradication potential.

  • CLSM images should corroborate the MBEC data. An effective treatment will show a marked increase in red fluorescence (dead cells) and a potential reduction in overall biofilm structure compared to the untreated control.

Biofilm_Intervention cluster_timeline cluster_assays A 1. Attachment (Planktonic Cells) B 2. Microcolony Formation A->B C 3. Maturation (EPS Matrix) B->C D 4. Dispersal C->D MBIC MBIC Assay (Prevents steps 1-3) MBIC->A MBEC MBEC Assay (Targets step 3) MBEC->C

Caption: Intervention points of MBIC and MBEC assays in the biofilm life cycle.

References

  • Schneider, T., et al. (2009). The Lipopeptide Antibiotic this compound Inhibits Cell Wall Biosynthesis through Complex Formation with Bactoprenol Phosphate. Antimicrobial Agents and Chemotherapy, 53(4), 1610-1618. [Link]

  • ResearchGate. (2009). The Lipopeptide Antibiotic this compound Inhibits Cell Wall Biosynthesis through Complex Formation with Bactoprenol Phosphate. ResearchGate. [Link]

  • Antimicrobial Agents and Chemotherapy. (2009). The Lipopeptide Antibiotic this compound Inhibits Cell Wall Biosynthesis through Complex Formation with Bactoprenol Phosphate. American Society for Microbiology. [Link]

  • ResearchGate. (n.d.). Chemical structure of the lipopeptide antibiotic this compound. ResearchGate. [Link]

  • Antimicrobial Agents and Chemotherapy. (n.d.). The Lipopeptide Antibiotic this compound Inhibits Cell Wall Biosynthesis through Complex Formation with Bactoprenol Phosphate. American Society for Microbiology. [Link]

  • Müller, V., et al. (2007). Sequencing and Analysis of the Biosynthetic Gene Cluster of the Lipopeptide Antibiotic Friulimicin in Actinoplanes friuliensis. Antimicrobial Agents and Chemotherapy, 51(9), 3134-3142. [Link]

  • Antimicrobial Agents and Chemotherapy. (n.d.). The Lipopeptide Antibiotic this compound Inhibits Cell Wall Biosynthesis through Complex Formation with Bactoprenol Phosphate. American Society for Microbiology. [Link]

  • Arciola, C. R., et al. (2018). Antimicrobial Treatment of Staphylococcus aureus Biofilms. International Journal of Molecular Sciences, 19(7), 2087. [Link]

  • Bayram, Y., & Parlak, M. (2016). Influences of Various Antibiotics on Clinical Biofilm Producing Staphylococcus Aureus Strains. Journal of Antibiotics Research, 2(2). [Link]

  • Papa, R., et al. (2019). Anti-Biofilm Activities from Marine Cold Adapted Bacteria Against Staphylococci and Pseudomonas aeruginosa. Frontiers in Microbiology, 10, 1095. [Link]

  • Marks, L. R., et al. (2013). Streptococcus pneumoniae biofilm formation and dispersion during colonization and disease. Frontiers in Cellular and Infection Microbiology, 3, 56. [Link]

  • Sharma, D., et al. (2019). An Overview of Biofilm Formation–Combating Strategies and Mechanisms of Action of Antibiofilm Agents. Antibiotics, 8(4), 224. [Link]

  • Domenech, M., et al. (2012). Biofilm formation in Streptococcus pneumoniae. Microbial Biotechnology, 5(4), 455-465. [Link]

  • Marks, L. R., et al. (2024). Biofilm-dispersed pneumococci induce elevated leukocyte and platelet activation. Frontiers in Immunology, 15, 1370002. [Link]

  • Pompilio, A., & Di Bonaventura, G. (2022). In Vitro Models of Bacterial Biofilms: Innovative Tools to Improve Understanding and Treatment of Infections. Journal of Functional Biomaterials, 13(3), 113. [Link]

  • ResearchGate. (2012). (PDF) Biofilm formation in Streptococcus pneumoniae. ResearchGate. [Link]

  • Liu, Q., et al. (2022). A Review of Biofilm Formation of Staphylococcus aureus and Its Regulation Mechanism. Frontiers in Microbiology, 13, 1091483. [Link]

  • Lebeaux, D., et al. (2013). From in vitro to in vivo Models of Bacterial Biofilm-Related Infections. Pathogens, 2(2), 288-356. [Link]

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Application Note & Protocols: Elucidating the Biosynthetic Impact of Friulimicin B Using Radiolabeled Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unraveling the Mechanism of a Potent Lipopeptide Antibiotic

Friulimicin B, a cyclic lipopeptide antibiotic produced by Actinoplanes friuliensis, exhibits remarkable potency against a broad spectrum of Gram-positive pathogens, including multidrug-resistant strains.[1][2][3][4] Its efficacy stems from a unique mechanism of action: the targeted disruption of bacterial cell wall biosynthesis.[1][2] Unlike many antibiotics that target enzymatic steps, this compound acts by sequestering a critical lipid carrier, bactoprenol phosphate (C55-P), in a calcium-dependent manner.[1][2][3] This action halts the transport of essential building blocks for both peptidoglycan (PG) and wall teichoic acid (WTA) across the cytoplasmic membrane, leading to a multifaceted assault on the integrity of the bacterial cell envelope.[1][3][5]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing radiolabeled precursors to meticulously track and quantify the impact of this compound on these vital biosynthetic pathways. By following these protocols, investigators can gain a deeper understanding of the antibiotic's mode of action, assess its efficacy, and potentially explore mechanisms of resistance.

The Central Role of Bactoprenol Phosphate (C55-P) in Cell Wall Synthesis

To appreciate the profound impact of this compound, it is crucial to understand the central role of its target, bactoprenol phosphate. C55-P is the universal lipid carrier responsible for transporting hydrophilic peptidoglycan and wall teichoic acid precursors from the cytoplasm, across the hydrophobic cell membrane, to the site of cell wall assembly in the periplasmic space.[6][7][8] As depicted in the diagram below, this lipid carrier is a linchpin for two major biosynthetic pathways.

cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall UDP_GlcNAc UDP-GlcNAc UDP_MurNAc_pp UDP-MurNAc-pentapeptide UDP_GlcNAc->UDP_MurNAc_pp Multiple enzymatic steps Lipid_II Lipid II UDP_GlcNAc->Lipid_II MurG Lipid_I Lipid I UDP_MurNAc_pp->Lipid_I MraY WTA_precursors WTA Precursors (e.g., UDP-GlcNAc, CDP-glycerol) WTA_Lipid_Carrier WTA-Lipid Carrier WTA_precursors->WTA_Lipid_Carrier C55_P Bactoprenol-P (C55-P) C55_P->Lipid_I C55_P->WTA_Lipid_Carrier Lipid_I->Lipid_II Nascent_PG Nascent Peptidoglycan Lipid_II->Nascent_PG Transglycosylation & Transpeptidation Nascent_WTA Nascent Wall Teichoic Acid WTA_Lipid_Carrier->Nascent_WTA Polymerization & Ligation Friulimicin_B This compound + Ca2+ Friulimicin_B->C55_P Complex Formation start Start: Mid-log phase bacterial culture setup Aliquot culture and add This compound at varying MICs start->setup radiolabel Add Radiolabeled Precursor (e.g., [14C]-GlcNAc or [14C]-glycerol) setup->radiolabel sampling Collect samples over time course (0, 15, 30, 60 min) radiolabel->sampling stop_rxn Stop reaction with ice-cold TCA sampling->stop_rxn precipitate Precipitate macromolecules (including cell wall) stop_rxn->precipitate filter Collect precipitate on glass fiber filters precipitate->filter wash Wash filters to remove unincorporated label filter->wash count Quantify radioactivity with liquid scintillation counter wash->count analyze Analyze Data: Plot CPM vs. Time and calculate % inhibition count->analyze

Sources

Troubleshooting & Optimization

Optimizing calcium concentration for Friulimicin B in vitro assays

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Optimizing Calcium Concentration for Robust and Reproducible Results

Welcome to the technical support center for Friulimicin B. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and questions encountered during in vitro assays with this potent lipopeptide antibiotic. As a Senior Application Scientist, my goal is to provide not just protocols, but the scientific rationale behind them, empowering you to troubleshoot effectively and generate high-quality, reliable data.

This resource is structured to provide rapid answers through a Frequently Asked Questions (FAQs) section and in-depth solutions via a comprehensive Troubleshooting Guide. We will delve into the critical role of calcium, a key cofactor for this compound's activity, and provide detailed experimental protocols to ensure your assays are optimized for success.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding this compound and its handling in in vitro settings.

Q1: What is the mechanism of action for this compound, and why is calcium so important?

A1: this compound is a cyclic lipopeptide antibiotic that inhibits the biosynthesis of the bacterial cell wall in Gram-positive pathogens.[1][2] Its mechanism is highly specific and critically dependent on the presence of divalent cations, particularly calcium (Ca²⁺). This compound forms a Ca²⁺-dependent complex with bactoprenol phosphate (C₅₅-P), a lipid carrier molecule essential for transporting peptidoglycan precursors across the cell membrane.[1][2][3] By sequestering C₅₅-P, this compound effectively halts the cell wall synthesis pathway, leading to bacterial cell death.[2][3] Without sufficient calcium, this complex cannot form, and the antibiotic loses its activity.

Q2: We are using standard cation-adjusted Mueller-Hinton Broth (CAMHB). Is this sufficient for this compound susceptibility testing?

A2: While standard CAMHB is adjusted to a calcium concentration of 20-25 mg/L, this is often insufficient for optimal and consistent this compound activity.[4] The Clinical and Laboratory Standards Institute (CLSI) recommends supplementing the broth to a final physiological concentration of 50 mg/L (1.25 mM) of calcium for testing another calcium-dependent antibiotic, daptomycin.[3][4] Given the analogous mechanism, this is the strongly recommended starting concentration for all this compound in vitro susceptibility testing to ensure results are accurate and reflect potential in vivo efficacy.

Q3: What is the recommended source of calcium for supplementing my media?

A3: A high-purity, sterile-filterable solution of Calcium Chloride (CaCl₂) is the recommended source. It is crucial to use a reliable source and prepare a sterile stock solution (e.g., 1 M CaCl₂) that can be aseptically added to your sterile broth medium to achieve the desired final concentration.

Q4: Can I use a different testing medium besides Mueller-Hinton Broth?

A4: While MHB is the standard for most routine antimicrobial susceptibility testing (AST), other media like RPMI can be used, particularly for specific research applications. However, be aware that complex media contain components that can chelate or bind free Ca²⁺ ions. Phosphates, carbonates, and proteins (like albumin in media supplemented with serum) can reduce the bioavailable ionized calcium concentration.[5][6][7] Therefore, if you must use an alternative medium, it is imperative to verify the final ionized calcium concentration or, at a minimum, perform validation experiments to ensure consistent antibiotic performance.

Visualizing the Mechanism: The Role of Calcium

To understand the critical nature of calcium, it's helpful to visualize its role in activating this compound. The antibiotic must bind with calcium to adopt the correct conformation to recognize and sequester its target, bactoprenol phosphate.

Friulimicin_Mechanism cluster_extracellular Extracellular Space / Medium cluster_membrane Bacterial Cell Membrane friuli_inactive This compound (Inactive) friuli_active Ca²⁺-Friulimicin B (Active Complex) friuli_inactive->friuli_active Binding calcium Ca²⁺ inhibited_complex Inhibited Ternary Complex (C₅₅-P)-(Ca²⁺-Friulimicin B) friuli_active->inhibited_complex Sequestration c55p Bactoprenol Phosphate (C₅₅-P) c55p->inhibited_complex cell_wall_synthesis_blocked Cell Wall Synthesis Blocked inhibited_complex->cell_wall_synthesis_blocked Leads to

Caption: Calcium-dependent activation and target sequestration by this compound.

Troubleshooting Guide: Diagnosing and Resolving Assay Issues

Encountering variability or unexpected results is a common part of assay development. This guide provides a systematic approach to troubleshooting issues related to this compound assays, with a focus on the pivotal role of calcium.

Issue 1: High MIC Values or Apparent Resistance

You observe Minimum Inhibitory Concentration (MIC) values that are consistently higher than expected, potentially classifying susceptible strains as resistant.

Potential CauseScientific ExplanationTroubleshooting Steps
Suboptimal Calcium Concentration The most common cause. Without sufficient Ca²⁺, this compound cannot form the active complex, leading to a significant decrease in in vitro potency and falsely elevated MICs.[4] Different lots of commercial media can have variable intrinsic calcium levels.[8]1. Verify & Standardize: Always supplement your broth (e.g., MHB) to a final concentration of 50 mg/L ionized calcium . 2. Quantify: If results remain inconsistent, quantify the ionized calcium concentration of your final medium using an ion-selective electrode (see Protocol 2). 3. Check Source: Ensure your CaCl₂ stock is not expired or precipitated.
Calcium Chelation in Media Components in your broth, such as phosphates or high concentrations of proteins (if using supplemented media), can bind to free Ca²⁺, reducing its bioavailability for the antibiotic.[6][7]1. Use Recommended Medium: Stick to CLSI-recommended Mueller-Hinton Broth, which has a defined, albeit low, cation content. 2. Avoid High Phosphate Buffers: If preparing custom media, avoid using high-concentration phosphate buffers. 3. Account for Additives: If adding serum (e.g., FBS), be aware that albumin will bind a fraction of the calcium.[5][9] You may need to empirically determine the optimal total calcium to add to achieve 50 mg/L of free ionized calcium.
Degraded Antibiotic Stock This compound, like other peptides, can degrade if stored improperly (e.g., repeated freeze-thaw cycles, prolonged storage at 4°C in solution).1. Prepare Fresh Stocks: Prepare fresh stock solutions of this compound from powder for each set of experiments. 2. Aliquot: Store stock solutions in single-use aliquots at -80°C. 3. Solubility: Ensure the antibiotic is fully dissolved in the recommended solvent before serial dilution.
Issue 2: Poor Reproducibility and Inconsistent MICs

You observe significant variability in MIC values between experiments, or even between replicate plates within the same experiment.

Potential CauseScientific ExplanationTroubleshooting Steps
Inconsistent Calcium Supplementation Minor variations in the amount of CaCl₂ stock added between experiments can lead to shifts in MIC values, especially for sensitive organisms like Enterococcus species.[4]1. Calibrate Pipettes: Ensure all pipettes used for media preparation and supplementation are properly calibrated. 2. Use a Master Mix: Prepare a single, large batch of calcium-supplemented broth for the entire experiment to ensure consistency across all plates. 3. Document Everything: Keep meticulous records of media lot numbers, CaCl₂ stock preparation dates, and supplementation procedures.
"Trailing" Endpoints This phenomenon, where reduced but persistent growth occurs over a range of concentrations, makes the MIC endpoint difficult to read consistently. It can be exacerbated by suboptimal assay conditions.[10][11]1. Confirm Calcium: Ensure calcium levels are optimal (50 mg/L). Suboptimal concentrations can lead to partial inhibition and trailing. 2. Standardize Reading: Read plates at a consistent time point (e.g., exactly 18-20 hours). Use a standardized light source and background. The MIC should be the lowest concentration with no visible growth. 3. Use a Reading Aid: A microplate reader can help standardize the interpretation by setting a threshold (e.g., ≥80% reduction in turbidity compared to the growth control well).
Bacterial Inoculum Variation An inoculum density that is too high or too low can significantly affect MIC results.1. Standardize Inoculum: Always prepare your bacterial suspension to a 0.5 McFarland standard. 2. Verify Colony Counts: Periodically perform colony counts from your final inoculum in the microtiter plate to ensure it falls within the recommended range (e.g., 5 x 10⁵ CFU/mL).
Visualizing the Troubleshooting Workflow

A logical workflow is essential for efficiently diagnosing assay problems.

Troubleshooting_Workflow start Inconsistent or High This compound MIC Results check_calcium Is Calcium Supplemented to 50 mg/L in MHB? start->check_calcium check_media Are you using a non-standard medium? check_calcium->check_media Yes supplement_media Action: Supplement MHB with CaCl₂ to 50 mg/L. (See Protocol 1) check_calcium->supplement_media No check_reproducibility Are results inconsistent between runs? check_media->check_reproducibility No quantify_calcium Action: Quantify ionized Ca²⁺ in your medium. (See Protocol 2) check_media->quantify_calcium Yes check_reading Are endpoints difficult to read (Trailing)? check_reproducibility->check_reading No standardize_prep Action: Use master mix for media. Calibrate pipettes. Prepare fresh antibiotic stocks. check_reproducibility->standardize_prep Yes standardize_reading Action: Standardize incubation time and reading method. Use a reader if available. check_reading->standardize_reading Yes final_review Problem Resolved? check_reading->final_review No re_run Re-run Experiment supplement_media->re_run Then re_run->final_review quantify_calcium->re_run Then standardize_prep->re_run Then standardize_reading->re_run Then end_ok Success final_review->end_ok Yes contact_support Contact Technical Support with full documentation. final_review->contact_support No

Caption: A systematic workflow for troubleshooting this compound assay issues.

Experimental Protocols

Here are detailed, step-by-step methodologies for key procedures discussed in this guide.

Protocol 1: Preparation of Calcium-Supplemented Mueller-Hinton Broth (Ca-MHB)

This protocol details how to supplement standard Mueller-Hinton Broth to the recommended 50 mg/L calcium concentration for this compound susceptibility testing.

Materials:

  • Dehydrated Mueller-Hinton Broth (low in thymine/thymidine)

  • Reagent-grade deionized water

  • Calcium Chloride Dihydrate (CaCl₂·2H₂O), high purity (MW: 147.01 g/mol )

  • Sterile 0.22 µm filter unit

  • Sterile glassware and storage bottles

Procedure:

  • Prepare 1M CaCl₂ Stock Solution:

    • Weigh out 14.70 g of CaCl₂·2H₂O.

    • Dissolve in ~80 mL of deionized water in a sterile flask.

    • Once fully dissolved, bring the final volume to 100 mL with deionized water.

    • Sterilize the solution by passing it through a 0.22 µm filter into a sterile storage bottle.

    • Label clearly as "1M Sterile CaCl₂ Stock" and store at 4°C.

  • Prepare Mueller-Hinton Broth (MHB):

    • Prepare MHB according to the manufacturer's instructions. For example, suspend 21 g of powder in 1 L of deionized water.

    • Heat with agitation to completely dissolve the powder.

    • Dispense into a suitable autoclavable bottle.

    • Autoclave according to the manufacturer's specifications (e.g., 121°C for 15 minutes). Do not over-heat.

    • Allow the broth to cool to room temperature (~25°C).

  • Supplement MHB with Calcium:

    • The target is a final concentration of 50 mg/L of Ca²⁺ ions. (Note: The molecular weight of Ca²⁺ is 40.08 g/mol ).

    • 50 mg/L Ca²⁺ is equivalent to 1.25 mM.

    • To a 1 L bottle of sterile, cooled MHB, aseptically add 1.25 mL of your sterile 1M CaCl₂ stock solution. Calculation: V₁M₁ = V₂M₂ -> V₁ * (1000 mM) = (1000 mL) * (1.25 mM) -> V₁ = 1.25 mL

    • Mix the supplemented broth thoroughly by gentle inversion.

  • Final Quality Control:

    • Label the medium clearly as "Ca-MHB (50 mg/L Ca²⁺)".

    • Before use, it is best practice to verify the final ionized calcium concentration (see Protocol 2).

    • Store the supplemented broth at 4°C for up to one month.

Protocol 2: Quantification of Ionized Calcium using an Ion-Selective Electrode (ISE)

This protocol provides a general workflow for using a Ca²⁺ ISE to verify the concentration of free, bioavailable calcium in your microbiological broth. Always consult your specific electrode and meter manufacturer's manual for detailed instructions.

Materials:

  • Calcium Ion-Selective Electrode (ISE) and reference electrode (or a combination electrode)

  • Meter with mV and/or concentration readout mode

  • Calcium standards (e.g., 10 ppm, 100 ppm, 1000 ppm)

  • Ionic Strength Adjuster (ISA) solution (typically provided by the electrode manufacturer, often a KCl solution)

  • Magnetic stirrer and stir bars

  • Sterile beakers and pipettes

Procedure:

  • Electrode Preparation and Conditioning:

    • Prepare the electrode according to the manufacturer's instructions. This may involve filling with a reference solution.

    • Condition the electrode by soaking it in a mid-range calcium standard (e.g., 100 ppm) for at least 30 minutes prior to use.[12]

  • Instrument Calibration:

    • Connect the ISE to the meter.

    • Prepare at least two calcium standards that bracket your target concentration (50 mg/L or 50 ppm). For example, use 10 ppm and 100 ppm standards.

    • For each standard, place a known volume (e.g., 50 mL) in a clean beaker with a stir bar.

    • Add the recommended amount of ISA (e.g., 1 mL of ISA per 50 mL of standard).[12] ISA ensures a constant ionic background so that the electrode responds only to Ca²⁺ activity.

    • Start with the lowest concentration standard. Rinse the electrode with deionized water, blot dry, and place it in the standard.

    • Wait for the reading (mV) to stabilize. Record the value or input the concentration into the meter as prompted.

    • Repeat for the higher concentration standard to generate a calibration curve. The meter should report a slope value; for a Ca²⁺ electrode, this should be in the range of +25 to +30 mV/decade change in concentration.

  • Sample Measurement:

    • Take an aseptic sample of your final, supplemented broth medium (e.g., 50 mL) and place it in a clean beaker with a stir bar.

    • Add the same proportion of ISA as used for the standards (e.g., 1 mL).

    • Rinse the electrode with deionized water, blot dry, and immerse it in the broth sample.

    • Allow the reading to stabilize. This may take slightly longer in a complex matrix like broth compared to a clean standard.

    • Record the concentration directly if your meter supports it, or record the mV reading and determine the concentration from the calibration curve you generated.

  • Post-Measurement Care:

    • Rinse the electrode thoroughly with deionized water.

    • Store the electrode according to the manufacturer's recommendations (typically in a dilute standard solution, not water).

References

  • Schneider, T., et al. (2009). The Lipopeptide Antibiotic this compound Inhibits Cell Wall Biosynthesis through Complex Formation with Bactoprenol Phosphate. Antimicrobial Agents and Chemotherapy, 53(4), 1610–1618. [Link]

  • Müller, A., et al. (2010). The Lipopeptide Antibiotic this compound Inhibits Cell Wall Biosynthesis through Complex Formation with Bactoprenol Phosphate. ResearchGate. [Link]

  • Fuchs, P. C., et al. (2000). Daptomycin susceptibility tests: interpretive criteria, quality control, and effect of calcium on in vitro tests. Diagnostic Microbiology and Infectious Disease, 38(1), 51-58. [Link]

  • Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial susceptibility testing: a review of general principles and contemporary practices. Clinical infectious diseases, 49(11), 1749-1755. This is a general reference for AST principles, including media composition effects. A specific link for albumin effects is: [Link]

  • Clinical and Laboratory Standards Institute. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. CLSI. [Link]

  • Barry, A. L., et al. (2000). In Vitro Activities of Daptomycin against 2789 Clinical Isolates from 11 North American Medical Centers. Antimicrobial Agents and Chemotherapy, 44(9), 2524-2528. [Link]

  • Streit, J. M., et al. (2004). Daptomycin Activity against Uncommonly Isolated Streptococcal and Other Gram-Positive Species Groups. Antimicrobial Agents and Chemotherapy, 48(6), 2291-2294. [Link]

  • King, A., et al. (2004). Comparative In Vitro Activities of Daptomycin and Vancomycin against Resistant Gram-Positive Pathogens. Antimicrobial Agents and Chemotherapy, 48(9), 3142-3146. [Link]

  • Richter, S. S., et al. (2003). The in Vitro Activity of Daptomycin Against Staphylococcus Aureus and Enterococcus Species. Journal of Antimicrobial Chemotherapy, 52(1), 123-127. [Link]

  • Clinical and Laboratory Standards Institute. (2018). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 11th Edition. CLSI. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (2020). Daptomycin to treat infections with enterococci or coagulase-negative staphylococci. EUCAST Guidance Documents. [Link]

  • Scudeller, L. A., et al. (2021). Calcium Chelation by Phosphate Ions and Its Influence on Fouling Mechanisms of Whey Protein Solutions in a Plate Heat Exchanger. Foods, 10(2), 259. [Link]

  • Francis, G. L. (2010). Albumin and mammalian cell culture: implications for biotechnology applications. Cytotechnology, 62(1), 1-16. [Link]

  • Rex, J. H., et al. (1995). Interpretation of Trailing Endpoints in Antifungal Susceptibility Testing by the National Committee for Clinical Laboratory Standards Method. Antimicrobial Agents and Chemotherapy, 39(11), 2435-2439. [Link]

  • Arredondo-Martinez, M., et al. (2013). Cation Concentration Variability of Four Distinct Mueller-Hinton Agar Brands Influences Polymyxin B Susceptibility Results. Journal of Clinical Microbiology, 51(11), 3778-3783. [Link]

  • D'Amato, R. F., et al. (1975). Effect of Calcium and Magnesium Ions on the Susceptibility of Pseudomonas Species to Tetracycline, Gentamicin Polymyxin B, and Carbenicillin. Antimicrobial Agents and Chemotherapy, 7(5), 596-600. [Link]

  • Bowers, G. N. Jr, & Pybus, J. (1988). Measurement of ionized calcium in biological fluids: ion-selective electrode method. Methods in enzymology, 158, 320-334. [Link]

  • Pfaller, M. A., et al. (2001). Comparison of Visual and Spectrophotometric Methods of Broth Microdilution MIC End Point Determination and Evaluation of a Sterol Quantitation Method for In Vitro Susceptibility Testing of Fluconazole and Itraconazole against Trailing and Nontrailing Candida Isolates. Journal of Clinical Microbiology, 39(9), 3298-3304. [Link]

  • KEMIMOTO ELECTRONICS CO., LTD. Mueller Hinton Broth. KEMICAS. [Link]

  • Becton, Dickinson and Company. (2003). Mueller Hinton Broth (Not Cation-Adjusted). Difco & BBL Manual. [Link]

  • Reller, L. B., et al. (1992). Revision of standards for adjusting the cation content of Mueller-Hinton broth for testing susceptibility of Pseudomonas aeruginosa to aminoglycosides. Journal of clinical microbiology, 30(3), 585-589. [Link]

Sources

Overcoming Friulimicin B solubility issues in experimental setups

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for researchers working with Friulimicin B. This guide is designed to provide expert insights and practical troubleshooting for common challenges encountered during experimental setups, with a primary focus on overcoming solubility issues. As a potent, anionic, cyclic lipopeptide antibiotic, the physicochemical properties of this compound require careful consideration to ensure reproducible and meaningful results.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

This compound is described as a water-soluble and amphiphilic compound.[1][2][3][4] However, "water-soluble" in the context of complex lipopeptides often means it is dispersible in aqueous solutions to a degree, but may not form a true homogenous solution at high concentrations and can be prone to aggregation. Its solubility is significantly influenced by factors such as pH, temperature, and the presence of divalent cations like calcium (Ca²⁺).[1][2][5]

Q2: I'm observing precipitation or cloudiness in my this compound stock solution. What could be the cause?

This is a common issue with lipopeptide antibiotics and can be attributed to several factors:

  • Concentration: You may be exceeding the solubility limit of this compound in your chosen solvent.

  • pH: As an anionic peptide, the solubility of this compound is pH-dependent. At a pH close to its isoelectric point, the net charge of the molecule is neutral, which can lead to aggregation and precipitation.

  • Absence of Calcium: The antimicrobial activity and amphiphilicity of this compound are enhanced in the presence of Ca²⁺.[1][2][5] This suggests that Ca²⁺ may also play a role in maintaining its conformational stability and solubility in aqueous buffers.

  • Solvent Choice: While water-soluble, using a purely aqueous solvent for high-concentration stock solutions might not be optimal.

Q3: What is the recommended solvent for preparing a high-concentration stock solution of this compound?

For initial stock solutions, it is advisable to use a small amount of an organic solvent to ensure complete dissolution before further dilution in aqueous buffers. Based on common practices for similar lipopeptides, the following are recommended:

  • Primary Recommendation: High-purity Dimethyl Sulfoxide (DMSO).

  • Alternatives: Ethanol or methanol may also be effective.

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO:

  • Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of high-purity DMSO to achieve a 10 mM concentration.

  • Solubilization: Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath can also aid dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. For long-term storage, -80°C is recommended.[6] For short-term storage (days to weeks), -20°C is suitable.[3]

Q4: How should I prepare my working solutions for in vitro assays?

When preparing working solutions from your DMSO stock, it's crucial to consider the final concentration of DMSO in your assay, as it can be toxic to cells.

Key Considerations:

  • Final DMSO Concentration: Aim for a final DMSO concentration of ≤0.5% in your experimental wells to avoid solvent-induced artifacts.

  • Calcium Supplementation: For optimal activity, your final assay buffer should be supplemented with Ca²⁺. A commonly used concentration is 50 µg/mL.[4][7]

  • pH of the Assay Buffer: A neutral pH, such as pH 7.0, has been used in published studies.[1] However, the optimal pH may vary depending on the specific assay and bacterial strain.

Troubleshooting Guide

Problem 1: My this compound precipitates out of solution when I dilute my DMSO stock into my aqueous assay buffer.

This often occurs due to the rapid change in solvent polarity. Here’s a step-by-step approach to mitigate this issue:

Step-by-Step Dilution Protocol:

  • Intermediate Dilution: Instead of a direct large dilution, perform a serial dilution. First, dilute the DMSO stock into a small volume of your assay buffer that is vigorously vortexing.

  • Incremental Addition: Add the concentrated this compound solution dropwise to the final volume of the assay buffer while stirring.

  • Pre-warm the Buffer: Warming the assay buffer to 37°C before adding the this compound stock can sometimes improve solubility.

Workflow for Preparing Working Solutions:

cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation stock This compound Powder dmso High-Purity DMSO stock->dmso Dissolve stock_sol 10 mM Stock in DMSO Store at -80°C dmso->stock_sol assay_buffer Assay Buffer (e.g., pH 7.0 with 50 µg/mL Ca²⁺) stock_sol->assay_buffer Serial Dilution (Keep final DMSO ≤0.5%) working_sol Final Working Solution assay_buffer->working_sol

Caption: Workflow for preparing this compound solutions.

Problem 2: I'm seeing inconsistent results in my MIC assays.

Inconsistent Minimum Inhibitory Concentration (MIC) results can often be traced back to issues with the this compound solution.

Troubleshooting Checklist:

Potential Cause Explanation Recommended Action
Aggregation This compound may be forming aggregates that are not antimicrobially active.Visually inspect your working solutions for any signs of turbidity. Consider a brief sonication of the working solution before adding it to the assay plate.
Adsorption to Plastics Lipopeptides can adsorb to the surface of plastic labware, reducing the effective concentration.Use low-protein-binding microcentrifuge tubes and pipette tips. Polypropylene microtiter plates have been used in published studies.[4][7]
Degradation Repeated freeze-thaw cycles of the stock solution can lead to degradation.Always use freshly thawed aliquots for each experiment.
Calcium Concentration Insufficient Ca²⁺ in the assay medium will result in reduced activity.Ensure your final assay medium is supplemented with an adequate concentration of Ca²⁺ (e.g., 50 µg/mL).[4][7]
The Critical Role of Calcium (Ca²⁺)

The interaction between this compound and Ca²⁺ is fundamental to its mechanism of action. This compound forms a Ca²⁺-dependent complex with bactoprenol phosphate (C₅₅-P), thereby inhibiting cell wall biosynthesis.[1][2] This interaction is also believed to enhance the amphiphilicity of this compound, which is crucial for its interaction with the bacterial cell membrane.[1][2][5]

Decision Tree for Calcium Optimization:

start Inconsistent or Low Activity Observed q1 Is Ca²⁺ present in the assay buffer? start->q1 add_ca Add Ca²⁺ to a final concentration of 50 µg/mL q1->add_ca No q2 Is the Ca²⁺ concentration optimized? q1->q2 Yes add_ca->q2 optimize_ca Perform a dose-response with varying Ca²⁺ concentrations (e.g., 10-100 µg/mL) q2->optimize_ca No other_factors Investigate other factors (e.g., pH, aggregation) q2->other_factors Yes

Caption: Decision tree for optimizing calcium concentration.

References

  • Schneider, T., Gries, K., Josten, M., Wiedemann, I., Pelzer, S., Labischinski, H., & Sahl, H. G. (2009). The Lipopeptide Antibiotic this compound Inhibits Cell Wall Biosynthesis through Complex Formation with Bactoprenol Phosphate. Antimicrobial Agents and Chemotherapy, 53(4), 1610–1618. [Link]

  • Schneider, T., Gries, K., Josten, M., Wiedemann, I., Pelzer, S., Labischinski, H., & Sahl, H. G. (2009). The Lipopeptide Antibiotic this compound Inhibits Cell Wall Biosynthesis through Complex Formation with Bactoprenol Phosphate. Antimicrobial Agents and Chemotherapy, 53(4), 1610–1618. [Link]

  • Gautam, N., & G-R, D. (2021). Novel Formulations for Antimicrobial Peptides. Pharmaceuticals, 14(3), 235. [Link]

  • Schneider, T., Gries, K., Josten, M., Wiedemann, I., Pelzer, S., Labischinski, H., & Sahl, H. G. (2009). The Lipopeptide Antibiotic this compound Inhibits Cell Wall Biosynthesis through Complex Formation with Bactoprenol Phosphate. Antimicrobial Agents and Chemotherapy, 53(4), 1610–1618. [Link]

  • Müller, C., et al. (2007). Chemical structure of the lipopeptide antibiotic this compound. The... ResearchGate. [Link]

  • Li, J., et al. (2020). Design, Synthesis, and Bioactivity of Cyclic Lipopeptide Antibiotics with Varied Polarity, Hydrophobicity, and Positive Charge Distribution. ACS Infectious Diseases, 6(10), 2826–2837. [Link]

  • LaPoint, K. (n.d.). Lipopeptide antibiotics. Research Starters. Retrieved from [Link]

  • Wang, S., et al. (2023). Sources of Lipopeptides and Their Applications in Food and Human Health: A Review. Foods, 12(13), 2539. [Link]

  • Olesker, M., et al. (2014). Methods for preparing purified lipopeptides.
  • Schneider, T., Gries, K., Josten, M., Wiedemann, I., Pelzer, S., Labischinski, H., & Sahl, H. G. (2009). The Lipopeptide Antibiotic this compound Inhibits Cell Wall Biosynthesis through Complex Formation with Bactoprenol Phosphate. Antimicrobial Agents and Chemotherapy, 53(4), 1610–1618. [Link]

  • Willems, A., et al. (2019). The calcium-dependent lipopeptide antibiotics: structure, mechanism, & medicinal chemistry. MedChemComm, 10(5), 644–655. [Link]

  • Fass, R. J., & Prior, R. B. (1985). Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays. Journal of Clinical Microbiology, 21(5), 822–827. [Link]

  • Müller, C., et al. (2007). Sequencing and Analysis of the Biosynthetic Gene Cluster of the Lipopeptide Antibiotic Friulimicin in Actinoplanes friuliensis. Antimicrobial Agents and Chemotherapy, 51(3), 1028–1037. [Link]

  • Vértesy, L., et al. (2000). Friulimicins: novel lipopeptide antibiotics with peptidoglycan synthesis inhibiting activity from Actinoplanes friuliensis sp. nov. II. Isolation and structural characterization. The Journal of Antibiotics, 53(8), 816–827. [Link]

  • Heinzelmann, E., et al. (2003). Chemical structure of the lipopeptide antibiotic this compound from A. ... ResearchGate. [Link]

  • Müller, C., et al. (2007). Sequencing and Analysis of the Biosynthetic Gene Cluster of the Lipopeptide Antibiotic Friulimicin in Actinoplanes friuliensis. Antimicrobial Agents and Chemotherapy, 51(3), 1028–1037. [Link]

  • Dai, Y., et al. (2019). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Molecules, 24(24), 4529. [Link]

  • Wang, Y., et al. (2022). Stability of antimicrobial peptide LCI. (A) temperature; (B) pH; (C) protease; (D) metal ions ... ResearchGate. [Link]

  • Chevrette, M. G., & Currie, C. R. (2019). Concepts and Methods to Access Novel Antibiotics from Actinomycetes. Antibiotics, 8(2), 49. [Link]

  • Singh, K., et al. (2022). Rapid in vitro and in vivo Evaluation of Antimicrobial Formulations Using Bioluminescent Pathogenic Bacteria. Journal of Visualized Experiments, (179), e63401. [Link]

Sources

Technical Support Center: Troubleshooting Inconsistent Results in Friulimicin B MIC Assays

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower your research. This guide is designed to address the specific challenges encountered during Minimum Inhibitory Concentration (MIC) testing of Friulimicin B, a unique lipopeptide antibiotic. Inconsistent MIC results can be a significant roadblock, and this document provides a structured, cause-and-effect approach to troubleshooting.

This compound's distinct physicochemical properties—its amphiphilic nature and, most critically, its calcium-dependent mechanism of action—necessitate specific considerations that are not always intuitive from standard antimicrobial susceptibility testing (AST) protocols.[1][2][3] This guide will walk you through the most common pitfalls and their solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound MIC values are consistently high or show complete inactivity. What is the most common cause?

This is the most frequently encountered issue and almost always points to a single critical variable: calcium concentration .

The Scientific Reason: this compound's antimicrobial activity is absolutely dependent on the presence of physiological concentrations of free calcium ions (Ca²⁺).[4] The antibiotic's mechanism involves forming a Ca²⁺-dependent complex with the bactoprenol phosphate carrier (C₅₅-P), which is essential for building the bacterial cell wall.[2][3][4] Without sufficient calcium, this compound cannot bind its target and remains inactive. Standard Mueller-Hinton Broth (MHB) does not contain enough Ca²⁺ to support its activity.

Solution: You must supplement your testing medium to a final physiological concentration of 50 mg/L (1.25 mM) Ca²⁺. This medium is often referred to as Cation-Adjusted Mueller-Hinton Broth (CA-MHB), but it's crucial to verify and adjust the calcium level specifically for this compound.

IonRecommended Final Concentration
Calcium (Ca²⁺)50 mg/L

Table 1: Recommended Calcium Supplementation for this compound MIC Assays.

For a detailed methodology, please refer to Protocol 1: Preparation of Calcium-Supplemented Mueller-Hinton Broth (CA-MHB) at the end of this guide.

Q2: I'm observing significant well-to-well and plate-to-plate variability in my MIC results. What should I investigate?

Inconsistent results, where you see different MIC values across replicates, are often multifactorial. The following workflow diagram outlines a systematic approach to diagnosing the root cause.

TroubleshootingWorkflow start Inconsistent MIC Results (High Variability) media Media Preparation start->media labware Labware Selection start->labware inoculum Inoculum Standardization start->inoculum compound Compound Handling start->compound cause1 Uneven Ca²⁺ distribution? Precipitation during prep? media->cause1 Check cause2 Using Polystyrene plates? Compound adsorbing to surfaces? labware->cause2 Check cause3 Inoculum from stationary phase? Inconsistent cell density? inoculum->cause3 Check cause4 Compound aggregation? Inaccurate serial dilution? compound->cause4 Check sol1 Solution: Prepare fresh CA-MHB. Add Ca²⁺ post-autoclaving. Vortex well before use. cause1->sol1 sol2 Solution: Use only low-binding polypropylene plates and tubes for all steps. cause2->sol2 sol3 Solution: Use mid-log phase culture. Standardize to 0.5 McFarland (approx. 5x10⁵ CFU/mL final). cause3->sol3 sol4 Solution: Briefly vortex stock before dilution. Use low-binding tubes. Verify pipetting technique. cause4->sol4

Caption: Troubleshooting workflow for variable this compound MIC results.

Each of these points is expanded upon in the following questions.

Q3: Could my choice of labware be affecting the results?

Yes, absolutely. This is a frequently overlooked source of error for lipopeptide antibiotics.

The Scientific Reason: this compound is an amphiphilic molecule, meaning it has both hydrophobic (the lipid tail) and hydrophilic (the peptide core) regions.[1][5] This structure causes it to readily adsorb to surfaces, particularly standard polystyrene, which is used for most tissue culture plates. This non-specific binding effectively removes the antibiotic from the solution, lowering its available concentration and leading to artificially high MIC values.

Solution:

  • Use Polypropylene Plates: Always use 96-well microtiter plates made from polypropylene for MIC determination.[2][6]

  • Use Low-Binding Tubes: For preparing stock solutions and serial dilutions of this compound, use polypropylene microcentrifuge tubes or glass tubes coated with a siliconizing agent.[6]

  • Avoid Polystyrene: Do not use polystyrene labware at any step where the antibiotic is present.

Q4: How critical is the bacterial growth phase for the inoculum?

The physiological state of the bacteria at the time of exposure to the antibiotic is critical for reproducible results.

The Scientific Reason: Standardized susceptibility testing protocols, such as those from the Clinical and Laboratory Standards Institute (CLSI), require the use of bacteria in the logarithmic (or exponential) phase of growth.[7][8][9] During this phase, cells are actively dividing and, most importantly for this compound, are rapidly synthesizing new cell walls. Since this compound targets cell wall precursor transport, its efficacy is highest against metabolically active and replicating cells.[2][3] Cells from a stationary phase culture may have altered membrane composition or reduced metabolic activity, leading to higher and more variable MICs.[10][11]

Solution:

  • Prepare a fresh subculture of the test organism and grow it to the early- or mid-logarithmic phase.

  • Adjust the inoculum to a 0.5 McFarland turbidity standard.

  • Dilute this standardized suspension according to the CLSI M07 guidelines to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in each well of the MIC plate.[12][13]

Q5: I sometimes see "skipped wells" or "trailing" growth. How do I interpret this?

These phenomena can complicate MIC interpretation but provide clues to underlying issues.

The Scientific Reason:

  • Skipped Wells: This is where a well with a higher concentration of this compound shows growth, while a well with a lower concentration shows inhibition. This is almost always due to a technical error, such as a pipetting mistake (missing the well), cross-contamination, or the antibiotic precipitating out of solution at a high concentration, paradoxically reducing its effective concentration.[14]

  • Trailing: This refers to a gradual decrease in bacterial growth over a range of concentrations, rather than a sharp cutoff point. For this compound, this could be caused by subtle inconsistencies in the Ca²⁺ concentration, partial binding of the compound to the plate, or the selection of a subpopulation with slightly lower susceptibility.

Solution:

  • For Skipped Wells: The entire plate or at least that replicate should be considered invalid and repeated. Scrutinize your pipetting technique and ensure the compound is fully dissolved in your stock solution.

  • For Trailing: Adhere to a strict endpoint definition. The CLSI defines the MIC as the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of an organism as detected by the unaided eye.[13][15] For assays read on a plate reader, this is often defined as an ≥80% or ≥90% reduction in growth compared to the positive control well. Consistency in reading the endpoint is key.

Friulimicin_MoA cluster_membrane Inside Bacterial Cell Friulimicin This compound Complex Activated Friulimicin-Ca²⁺ Complex Friulimicin->Complex Binds Calcium Ca²⁺ Ion Calcium->Complex Activates Target Bactoprenol Phosphate (C₅₅-P) Complex->Target Sequesters Inhibition Inhibition of Cell Wall Synthesis Target->Inhibition Leads to Membrane Bacterial Cytoplasmic Membrane

Caption: Ca²⁺-dependent mechanism of action of this compound.

Detailed Experimental Protocols

Protocol 1: Preparation of Calcium-Supplemented Mueller-Hinton Broth (CA-MHB)

Principle: To ensure the biological activity of this compound, the standard test medium must be supplemented with a sterile calcium solution to a final concentration of 50 mg/L. This must be done aseptically after autoclaving to prevent the precipitation of calcium salts.

Materials:

  • Mueller-Hinton Broth (MHB) powder

  • Reagent-grade water

  • Calcium chloride dihydrate (CaCl₂·2H₂O)

  • 0.22 µm sterile syringe filter

Procedure:

  • Prepare MHB: Prepare MHB according to the manufacturer's instructions. Dispense into a flask or bottle and autoclave. Allow the broth to cool to room temperature.

  • Prepare a Sterile 10 mg/mL Ca²⁺ Stock Solution: a. Weigh out 3.67 g of CaCl₂·2H₂O. b. Dissolve in 100 mL of reagent-grade water. This creates a stock solution where 1 mL contains 10 mg of Ca²⁺. c. Sterilize this solution by passing it through a 0.22 µm syringe filter into a sterile container. Do not autoclave the calcium stock solution , as this can cause precipitation.

  • Supplement the MHB: a. Aseptically add 5 mL of the sterile 10 mg/mL Ca²⁺ stock solution to every 1 L of cooled, sterile MHB. b. Mix thoroughly by swirling the container. c. The final concentration will be 50 mg/L of Ca²⁺.

  • Quality Control: Label the supplemented medium clearly as "CA-MHB (50 mg/L Ca²⁺)" and include the date of preparation. Store at 2-8°C. It is recommended to perform a sterility check by incubating a small aliquot at 37°C for 24 hours.

Protocol 2: Standard Broth Microdilution MIC Assay for this compound

Principle: This protocol is based on the CLSI M07 standard for broth microdilution but is specifically adapted for the properties of this compound.

Materials:

  • This compound powder, with known potency

  • Sterile, low-binding polypropylene microcentrifuge tubes

  • Sterile 96-well polypropylene U-bottom or V-bottom microtiter plates

  • CA-MHB (50 mg/L Ca²⁺), prepared as in Protocol 1

  • Bacterial strain(s) for testing

  • 0.5 McFarland turbidity standard

  • Quality control strain (e.g., Staphylococcus aureus ATCC 29213)

Procedure:

  • Prepare this compound Stock: Prepare a 100x stock solution of this compound in a suitable solvent (e.g., water or DMSO, check certificate of analysis). Use polypropylene tubes.

  • Prepare Intermediate Dilutions: Perform serial dilutions of the stock solution in CA-MHB to create a range of concentrations that are 2x the final desired concentrations.

  • Prepare Bacterial Inoculum: a. Pick several colonies from a fresh agar plate and inoculate a tube of CA-MHB. b. Incubate at 37°C with shaking until the culture reaches mid-log phase growth. c. Adjust the turbidity of the culture to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). d. Dilute this adjusted suspension 1:150 in CA-MHB to achieve a final density of approx. 1 x 10⁶ CFU/mL.

  • Plate Inoculation: a. To each well of a 96-well polypropylene plate, add 50 µL of the appropriate 2x this compound concentration. b. Add 50 µL of the standardized bacterial inoculum (1 x 10⁶ CFU/mL) to each well. The final volume will be 100 µL, the drug concentrations will be at 1x, and the final bacterial density will be 5 x 10⁵ CFU/mL. c. Include a growth control well (50 µL bacteria + 50 µL CA-MHB) and a sterility control well (100 µL CA-MHB only).

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours in ambient air.

  • Reading the MIC: Determine the MIC by visually identifying the lowest concentration of this compound that causes complete inhibition of visible growth.

References

  • Schneider, T., et al. (2009). The Lipopeptide Antibiotic this compound Inhibits Cell Wall Biosynthesis through Complex Formation with Bactoprenol Phosphate. Antimicrobial Agents and Chemotherapy, 53(4), 1610-1618. Available at: [Link]

  • Schneider, T., et al. (2009). The Lipopeptide Antibiotic this compound Inhibits Cell Wall Biosynthesis through Complex Formation with Bactoprenol Phosphate. PMC - PubMed Central. Available at: [Link]

  • Schneider, T., et al. (2009). The Lipopeptide Antibiotic this compound Inhibits Cell Wall Biosynthesis through Complex Formation with Bactoprenol Phosphate. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Slavetinsky, C., et al. (2017). A New Mechanism of Resistance to Calcium-Dependent Lipopeptide Antibiotics in Staphylococcus aureus. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Silverman, J. A., et al. (2003). The requirement of calcium for daptomycin activity. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Heinzelmann, E., et al. (2003). Sequencing and Analysis of the Biosynthetic Gene Cluster of the Lipopeptide Antibiotic Friulimicin in Actinoplanes friuliensis. Journal of Bacteriology. Available at: [Link]

  • Schneider, T., et al. (2009). Chemical structure of the lipopeptide antibiotic this compound. ResearchGate. Available at: [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2006). EUCAST Technical Note on daptomycin. Clinical Microbiology and Infection, 12(6), 599-601. Available at: [Link]

  • EUCAST. Guidance Documents. European Committee on Antimicrobial Susceptibility Testing. Available at: [Link]

  • Vertesy, L., et al. (2000). Friulimicins: Novel Lipopeptide Antibiotics with Peptidoglycan Synthesis Inhibiting Activity from Actinoplanes friuliensis sp. nov. The Journal of Antibiotics. Available at: [Link]

  • Reddit. (2024). Growth phase effect on antibiotics. r/microbiology. Available at: [Link]

  • EUCAST. (2025). Daptomycin in endocarditis and bloodstream infections caused by enterococci - revised. European Committee on Antimicrobial Susceptibility Testing. Available at: [Link]

  • Turnidge, J., et al. (2020). Daptomycin in the treatment of enterococcal bloodstream infections and endocarditis: a EUCAST position paper. Clinical Microbiology and Infection, 26(9), 1146-1153. Available at: [Link]

  • EUCAST. (2025). Daptomycin wild type MIC distributions and ECOFFs reviewed. European Committee on Antimicrobial Susceptibility Testing. Available at: [Link]

  • Vertesy, L., et al. (2000). Friulimicins: novel lipopeptide antibiotics with peptidoglycan synthesis inhibiting activity from Actinoplanes friuliensis sp. nov. II. Isolation and structural characterization. Semantic Scholar. Available at: [Link]

  • Zarina, L. (2018). What does it mean when the MIC results are inconsistent amongst the replicates? ResearchGate. Available at: [Link]

  • CLSI. (2020). M100S - Performance Standards for Antimicrobial Susceptibility Testing. ResearchGate. Available at: [Link]

  • Heinzelmann, E., et al. (2003). Sequencing and Analysis of the Biosynthetic Gene Cluster of the Lipopeptide Antibiotic Friulimicin in Actinoplanes friuliensis. Journal of Bacteriology. Available at: [Link]

  • CLSI. Clinical & Laboratory Standards Institute. CLSI Website. Available at: [Link]

  • CosmosID. (2024). A Guide To Microbial Growth Stages & Sequential Order. CosmosID Learning Center. Available at: [Link]

  • Madigan, M. T., et al. (2015). Microbial Primer: Bacterial growth kinetics. PMC - NIH. Available at: [Link]

  • Bailey, R. (2024). Phases of the Bacterial Growth Curve. ThoughtCo. Available at: [Link]

  • OpenStax. Microbial Growth. General Microbiology - Open Educational Resources. Available at: [Link]

  • CLSI. Antimicrobial Susceptibility Testing. CLSI Area of Focus. Available at: [Link]

  • Hancock Lab. Modified MIC Method for Cationic Antimicrobial Peptides. Hancock Lab Website. Available at: [Link]

  • IDEXX. Microbiology guide to interpreting antimicrobial susceptibility testing (AST). IDEXX Learning Center. Available at: [Link]

  • CLSI. M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI Website. Available at: [Link]

  • Vertesy, L., et al. (2000). Friulimicins: novel lipopeptide antibiotics with peptidoglycan synthesis inhibiting activity from Actinoplanes friuliensis sp. nov. II. Isolation and structural characterization. PubMed. Available at: [Link]

  • Wiegand, I., et al. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. Available at: [Link]

  • CLSI. (2020). The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. PMC - NIH. Available at: [Link]

  • Varsavsky, A., et al. (2021). Bacterial aggregation triggered by low-level antibiotic-mediated lysis. eLife. Available at: [Link]

  • Shank, E. A., et al. (2011). Resolving the conflict between antibiotic production and rapid growth by recognition of peptidoglycan of susceptible competitors. PNAS. Available at: [Link]

  • Maget, B., et al. (2025). The structure of lipopeptides impacts their antiviral activity and mode of action against SARS-CoV-2 in vitro. ResearchGate. Available at: [Link]

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Technical Support Center: Friulimicin B and the Inoculum Effect

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals investigating the efficacy of Friulimicin B. Here, we will explore the significant impact of high inoculum density on the antimicrobial activity of this potent lipopeptide antibiotic. This resource provides in-depth FAQs, troubleshooting guides, and validated protocols to ensure the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is this compound and what is its mechanism of action?

A1: this compound is a cyclic lipopeptide antibiotic produced by the actinomycete Actinoplanes friuliensis.[1][2][3] It demonstrates excellent activity against a wide range of Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[3][4]

The mechanism of action of this compound is unique. It inhibits bacterial cell wall biosynthesis by forming a calcium-dependent complex with bactoprenol phosphate (C55-P).[1][2][4] C55-P is a critical lipid carrier responsible for transporting peptidoglycan precursors across the cell membrane. By sequestering C55-P, this compound effectively halts the construction of the cell wall, leading to bacterial cell death.[4] Since C55-P is also involved in the synthesis of other essential cell envelope components like teichoic acids, this compound disrupts multiple pathways crucial for the integrity of the Gram-positive cell envelope.[1][2] This action is distinct from other antibiotics, making it a valuable agent against resistant pathogens.[2]

cluster_membrane Cell Membrane C55P Bactoprenol Phosphate (C55-P) CellWall Cell Wall Synthesis C55P->CellWall Transports Precursor Complex This compound-Ca²⁺-C55-P Complex (Inactive) C55P->Complex Sequesters Precursor Peptidoglycan Precursor Precursor->C55P Requires for transport FriulimicinB This compound FriulimicinB->Complex Binds to Calcium Ca²⁺ Calcium->Complex Complex->CellWall

Caption: Mechanism of this compound action.

Q2: What is the "inoculum effect" and why is it a concern?

A2: The inoculum effect is an in vitro phenomenon where the minimum inhibitory concentration (MIC) of an antibiotic increases as the density of the initial bacterial inoculum rises.[5][6] Standard antimicrobial susceptibility testing (AST) protocols, such as those from the Clinical and Laboratory Standards Institute (CLSI), mandate a specific starting inoculum, typically around 5 x 10⁵ CFU/mL.[7][8][9] However, in many clinical scenarios, such as abscesses or endocarditis, the bacterial load at the site of infection can be significantly higher, sometimes exceeding 10⁸ CFU/mL.[5][10]

This discrepancy is a major concern because an antibiotic that appears effective at standard inoculum densities may fail in a clinical setting with a high bacterial burden.[11][12] The inoculum effect can lead to unexpected therapeutic failures and the development of resistance.[13]

Q3: I'm observing a significant increase in the this compound MIC at high inoculum densities. Is this expected and what are the potential causes?

A3: Yes, a pronounced inoculum effect with lipopeptide antibiotics like this compound is not unexpected. Several mechanisms, which are not mutually exclusive, can contribute to this observation:

  • Target Sequestration: The primary mechanism of this compound is to bind to bactoprenol phosphate (C55-P).[2][4] At high bacterial densities, the total number of C55-P targets increases dramatically. A standard dose of this compound may be insufficient to bind all available targets, allowing a significant portion of the bacterial population to continue cell wall synthesis and survive.

  • Antibiotic Trapping: Individual bacterial cells can bind the antibiotic, effectively reducing the concentration of free drug available to kill other cells. At a high inoculum, the sheer number of cells can act as a "sponge," sequestering the antibiotic and preventing it from reaching a lethal concentration for the entire population.[14]

  • Biofilm Formation and Aggregation: High bacterial densities promote cell-to-cell contact, which can lead to the formation of micro-aggregates or biofilms.[15][16] Bacteria within these structures are often less metabolically active and are physically shielded by an extracellular matrix, making them less susceptible to antibiotics.[15] Bacteria in biofilms can be up to 1,000 times more resistant to antibiotics compared to their planktonic counterparts.[15][16]

  • Altered Physiological State: Bacteria in dense populations may enter a stationary or slow-growing phase due to nutrient limitation and the accumulation of waste products.[17] Many antibiotics, including those that target cell wall synthesis, are most effective against rapidly dividing bacteria in the exponential growth phase.[17][18][19]

cluster_mechanisms Potential Mechanisms Inoculum High Inoculum Density (>10⁷ CFU/mL) Sequestration Increased Target (C55-P) & Antibiotic Trapping Inoculum->Sequestration Aggregation Biofilm/Aggregate Formation Inoculum->Aggregation Physiology Altered Bacterial Physiology (e.g., Stationary Phase) Inoculum->Physiology Outcome Reduced this compound Efficacy (Increased MIC) Sequestration->Outcome Aggregation->Outcome Physiology->Outcome start Start prep_bact 1. Prepare Bacterial Suspension (0.5 McFarland) start->prep_bact prep_inoc 2. Create Standard & High Inoculum Suspensions prep_bact->prep_inoc inoculate 4. Inoculate Plates with Standard & High Inocula prep_inoc->inoculate plate_setup 3. Prepare Serial Dilutions of this compound in 96-well plate plate_setup->inoculate incubate 5. Incubate Plates (16-20h at 35°C) inoculate->incubate read_mic 6. Read MICs incubate->read_mic analyze 7. Analyze & Compare Results read_mic->analyze end End analyze->end

Caption: Workflow for inoculum effect testing.

Step-by-Step Methodology:

  • Prepare this compound Stock: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water with 0.002% Tween-80 to prevent sticking) at a concentration 100x the highest concentration to be tested.

  • Prepare Bacterial Culture:

    • From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism.

    • Suspend the colonies in sterile saline or CAMHB.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. [20]3. Prepare Inocula:

    • Standard Inoculum (for a final concentration of 5 x 10⁵ CFU/mL): Dilute the 0.5 McFarland suspension 1:100 in CAMHB (e.g., 100 µL into 9.9 mL). This creates a working suspension of ~1 x 10⁶ CFU/mL.

    • High Inoculum (for a final concentration of 5 x 10⁷ CFU/mL): Use the 0.5 McFarland suspension directly (~1 x 10⁸ CFU/mL) as your working suspension.

  • Prepare Microdilution Plates:

    • Perform serial two-fold dilutions of this compound in a 96-well microtiter plate using CAMHB. The final volume in each well should be 50 µL for the standard inoculum test and 95 µL for the high inoculum test to accommodate different inoculum volumes.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Inoculate Plates:

    • Standard Inoculum Plate: Add 50 µL of the standard working suspension (~1 x 10⁶ CFU/mL) to each well, resulting in a final volume of 100 µL and a final bacterial concentration of ~5 x 10⁵ CFU/mL.

    • High Inoculum Plate: Add 5 µL of the high working suspension (~1 x 10⁸ CFU/mL) to each well, resulting in a final volume of 100 µL and a final bacterial concentration of ~5 x 10⁷ CFU/mL. [8]6. Incubation: Cover the plates and incubate at 35°C for 16-20 hours in ambient air. [21]7. Reading Results:

    • After incubation, determine the MIC for both plates. The MIC is the lowest concentration of this compound that completely inhibits visible growth.

    • Self-Validation: Check your controls. The growth control should be turbid, and the sterility control should be clear. Plate your final inocula to confirm the starting CFU/mL counts. [22]

Q5: My results are inconsistent between experiments. What are the most common pitfalls in inoculum effect testing?

A5: Inconsistency often stems from a few critical variables. Here’s how to troubleshoot:

  • Inoculum Density: This is the most critical factor. [23]Even minor deviations from the target CFU/mL can alter the MIC. [7] * Solution: Always verify your inoculum concentration by plating serial dilutions and performing a colony count. Do not rely solely on the McFarland standard's visual turbidity.

  • Bacterial Growth Phase: The susceptibility of bacteria to antibiotics is highest during the exponential (log) growth phase. [17][18][19] * Solution: Use colonies from a fresh, overnight plate (18-24 hours) for your initial suspension. Avoid using older cultures where cells may be in the stationary phase.

  • Inaccurate Pipetting: Small volume errors during serial dilutions of the antibiotic or when adding the inoculum can lead to significant concentration errors.

    • Solution: Use calibrated pipettes and proper technique. For small volumes, consider preparing master mixes to dispense larger, more accurate volumes into each well.

  • Antibiotic Adsorption: Lipopeptides like this compound can adsorb to plastic surfaces.

    • Solution: Using polypropylene microtiter plates can minimize this effect. [3]Including a low concentration of a non-ionic surfactant like Tween-80 (e.g., 0.002%) in your media can also help prevent adsorption.

References
  • Schneider, T., Gries K., Josten, M., et al. (2009). The Lipopeptide Antibiotic this compound Inhibits Cell Wall Biosynthesis through Complex Formation with Bactoprenol Phosphate. Antimicrobial Agents and Chemotherapy, 53(4), 1610-1618. [Link]

  • Müller, A., Scherer, J., et al. (2009). The Lipopeptide Antibiotic this compound Inhibits Cell Wall Biosynthesis through Complex Formation with Bactoprenol Phosphate. PMC - PubMed Central. [Link]

  • American Society for Microbiology. (2009). The Lipopeptide Antibiotic this compound Inhibits Cell Wall Biosynthesis through Complex Formation with Bactoprenol Phosphate. Antimicrobial Agents and Chemotherapy. [Link]

  • ResearchGate. (n.d.). Chemical structure of the lipopeptide antibiotic this compound. ResearchGate. [Link]

  • American Society for Microbiology. (n.d.). The Lipopeptide Antibiotic this compound Inhibits Cell Wall Biosynthesis through Complex Formation with Bactoprenol Phosphate. Antimicrobial Agents and Chemotherapy. [Link]

  • Goormaghtigh, F., et al. (2021). Protein Aggregation as a Bacterial Strategy to Survive Antibiotic Treatment. Frontiers in Molecular Biosciences. [Link]

  • American Society for Microbiology. (2023). The Role of Bacterial Biofilms in Antimicrobial Resistance. ASM.org. [Link]

  • Kostakioti, M., et al. (2013). Bacterial autoaggregation. PMC - PubMed Central. [Link]

  • Study.com. (n.d.). In which growth phase is an organism most sensitive to an antimicrobial agent?. Study.com. [Link]

  • Dewar, J., et al. (2024). Bacterial aggregation triggered by low-level antibiotic-mediated lysis. Communications Biology. [Link]

  • Dewar, J., et al. (2024). Bacterial aggregation triggered by low-level antibiotic-mediated lysis. PubMed. [Link]

  • Trefzer, A., et al. (2006). Sequencing and Analysis of the Biosynthetic Gene Cluster of the Lipopeptide Antibiotic Friulimicin in Actinoplanes friuliensis. PMC - NIH. [Link]

  • American Society for Microbiology. (2022). The Inoculum Effect of Antibiotic Susceptibility Testing. YouTube. [Link]

  • Tam, V. H., et al. (2010). Mathematical Modeling To Characterize the Inoculum Effect. PMC - NIH. [Link]

  • Wikipedia. (n.d.). Antibiotic. Wikipedia. [Link]

  • Udekwu, K. I., et al. (2020). Mathematical modeling of the 'inoculum effect': six applicable models and the MIC advancement point concept. Oxford Academic. [Link]

  • SciSpace. (n.d.). This compound | 5 Publications | 65 Citations. SciSpace. [Link]

  • Aryal, S. (2022). Bacterial growth curve and its significance. Microbe Notes. [Link]

  • Quora. (2022). Antibiotics are known to be more effective on bacteria that are in exponential phase than when they are in stationary phase. Why is this the case?. Quora. [Link]

  • Rüger, M., et al. (2014). The importance of growth kinetic analysis in determining bacterial susceptibility against antibiotics and silver nanoparticles. PubMed Central. [Link]

  • Loffredo, M. R., et al. (2020). Inoculum effect of antimicrobial peptides. bioRxiv. [Link]

  • Loffredo, M. R., et al. (2021). Inoculum effect of antimicrobial peptides. PNAS. [Link]

  • American Society for Microbiology. (n.d.). The Lipopeptide Antibiotic this compound Inhibits Cell Wall Biosynthesis through Complex Formation with Bactoprenol Phosphate. Antimicrobial Agents and Chemotherapy. [Link]

  • Rose, W. E., et al. (2007). Impact of High-Inoculum Staphylococcus aureus on the Activities of Nafcillin, Vancomycin, Linezolid, and Daptomycin, Alone and in Combination with Gentamicin, in an In Vitro Pharmacodynamic Model. PMC. [Link]

  • Kim, H. J., et al. (2021). Microscopic Analysis of Bacterial Inoculum Effect Using Micropatterned Biochip. PMC - NIH. [Link]

  • Smith, K. P., et al. (2018). The Inoculum Effect in the Era of Multidrug Resistance: Minor Differences in Inoculum Have Dramatic Effect on MIC Determination. PMC - NIH. [Link]

  • Horna, G., et al. (2023). Antimicrobial Susceptibility Testing. StatPearls - NCBI Bookshelf. [Link]

  • Loffredo, M. R., et al. (2021). Inoculum effect of antimicrobial peptides. PubMed. [Link]

  • Dingle, T. C., et al. (2022). Prevalence and Characterization of the Cefazolin Inoculum Effect in North American Methicillin-Susceptible Staphylococcus aureus Isolates. ASM Journals. [Link]

  • CLSI. (2019). 2019 AST Hot Topic Cefazolin Inoculum Effect. CLSI. [Link]

  • ResearchGate. (n.d.). Inoculum effect of antimicrobial peptides | Request PDF. ResearchGate. [Link]

  • Barber, M. D., et al. (2010). Determination of an Inoculum Effect with Various Cephalosporins among Clinical Isolates of Methicillin-Susceptible Staphylococcus aureus. PMC - NIH. [Link]

  • ResearchGate. (2023). What are some factors that could affect antimicrobial susceptibility testing?. ResearchGate. [Link]

  • American Society for Microbiology. (n.d.). Determination of an Inoculum Effect with Various Cephalosporins among Clinical Isolates of Methicillin-Susceptible Staphylococcus aureus. Antimicrobial Agents and Chemotherapy. [Link]

  • Kloezen, W., et al. (2023). Inoculum effect of β-lactam antibiotics. PMC - NIH. [Link]

  • Oxford Academic. (2024). Clinical significance of cefazolin inoculum effect in serious MSSA infections: a systematic review. JAC-Antimicrobial Resistance. [Link]

  • Loffredo, M. R., et al. (2021). Inoculum effect of antimicrobial peptides. PMC - NIH. [Link]

  • Apec.org. (n.d.). Antimicrobial Susceptibility Testing. Apec.org. [Link]

  • Stevens, M. H., et al. (2022). Growth productivity as a determinant of the inoculum effect for bactericidal antibiotics. PMC. [Link]

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Technical Support Center: A Researcher's Guide to Friulimicin B Stability and Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Friulimicin B is a potent, naturally occurring lipopeptide antibiotic with significant activity against a range of Gram-positive pathogens, including multidrug-resistant strains.[1][2] Its unique mechanism of action, which involves binding to the lipid carrier bactoprenol phosphate (C₅₅-P) in a calcium-dependent manner, makes it a valuable tool for research and a potential therapeutic candidate.[3][4] However, like many complex biomolecules, the stability of this compound can be a critical variable in experimental settings. Inconsistent results in antimicrobial susceptibility testing (AST), mechanism-of-action studies, or in vitro experiments can often be traced back to the degradation or inactivation of the compound within the culture medium.

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource to understand, troubleshoot, and control for the stability of this compound in various culture media. We will explore the key physicochemical properties of the molecule, address frequently encountered issues in a troubleshooting format, and provide validated protocols for assessing stability in your own laboratory.

Section 1: Frequently Asked Questions - Core Concepts of this compound

This section addresses fundamental questions about this compound's properties, which are essential for understanding its behavior in experimental conditions.

Q1: What is the basic structure of this compound and how does it influence its properties?

This compound is an anionic cyclic lipopeptide.[3] Its structure consists of a macrocyclic decapeptide core and a lipid tail, connected by an exocyclic asparagine residue.[1][5] This amphiphilic nature—having both a hydrophilic peptide part and a lipophilic fatty acid tail—means it is water-soluble but also prone to interactions with lipids and proteins.[1][6]

Q2: Why is calcium (Ca²⁺) so important for this compound's activity?

Calcium is indispensable for the antimicrobial activity of this compound.[4] The antibiotic forms a Ca²⁺-dependent complex with its target, bactoprenol phosphate (C₅₅-P), which is essential for inhibiting cell wall biosynthesis.[2][3] Furthermore, Ca²⁺ enhances the molecule's amphiphilicity, which is believed to be crucial for its interaction with the bacterial cell envelope.[1][6] Therefore, ensuring an adequate concentration of free Ca²⁺ (typically 50 µg/ml or 1.25 mM) in your culture medium is critical for observing its true biological activity.[3]

Q3: Is this compound related to other lipopeptide antibiotics?

Yes, this compound shares structural similarities with other lipopeptides like daptomycin.[2] Both are cyclic, possess a lipid tail, and their activity is calcium-dependent. However, their mechanisms of action are distinct. While daptomycin is thought to disrupt the bacterial membrane potential, this compound specifically targets the cell wall precursor cycle by sequestering C₅₅-P.[1][3] This distinction is important, as factors affecting their stability and interaction with media components may differ.

Section 2: Troubleshooting Guide - Investigating Inconsistent Results

Unexpected outcomes in experiments involving this compound can often be attributed to stability issues. This section provides a problem-and-solution framework for common challenges.

Problem/Observation Potential Cause(s) Related to Stability Recommended Action & Rationale
Higher than expected Minimum Inhibitory Concentration (MIC) values. 1. Ca²⁺ Chelation: Components in complex media (e.g., phosphates, high concentrations of proteins/peptides) can chelate Ca²⁺, reducing its bioavailability for this compound activity. 2. Non-specific Binding: The lipophilic tail of this compound can bind to proteins (like albumin in serum-supplemented media) or lipids present in complex media (e.g., Tryptone Soy Broth), reducing the effective free concentration of the antibiotic.[7] 3. Adsorption to Plastics: Lipopeptides can adsorb to the surfaces of standard polystyrene labware, especially during long incubation periods.1. Verify Ca²⁺ Concentration: Use a defined medium where possible, or ensure supplementation of complex media with an adequate amount of CaCl₂ (e.g., 50 µg/ml).[3] 2. Use Defined Media: Whenever possible, perform initial susceptibility testing in a cation-adjusted, defined medium like Mueller-Hinton Broth (MHB) to establish a baseline.[3] 3. Switch to Low-Binding Plastics: Use polypropylene or other low-protein-binding microplates and tubes for experiments to minimize surface adsorption.[3]
Loss of antimicrobial activity during prolonged incubation (e.g., >24 hours). 1. pH Drift: Bacterial metabolism can significantly alter the pH of the culture medium over time. This compound, like many peptides, is susceptible to hydrolysis at non-optimal pH values.[8] 2. Enzymatic Degradation: Some bacterial species may secrete proteases or other enzymes that can degrade the peptide structure of this compound. 3. Thermal Degradation: Although generally stable, prolonged incubation at 37°C can contribute to a slow degradation rate.[9]1. Monitor and Buffer pH: Measure the pH of your culture at the beginning and end of the experiment. If a significant shift is observed, consider using a more robustly buffered medium. 2. Perform a Stability Study: Conduct a controlled experiment to measure the concentration of active this compound over the time course of your assay (see Protocol in Section 4). 3. Include Time-Kill Kinetics: Perform time-kill assays to understand the dynamics of bacterial killing versus potential antibiotic degradation over the incubation period.[10]
High variability between experimental replicates. 1. Incomplete Solubilization: this compound is water-soluble, but high concentrations or improper stock solution preparation can lead to the formation of micelles or aggregates, resulting in inconsistent dosing. 2. Inhomogeneous Media: In complex, rich media, components may not be perfectly homogenous, leading to variable binding of this compound in different wells or flasks.1. Review Stock Preparation: Prepare stock solutions in a suitable aqueous buffer (e.g., water or saline with 0.01% DMSO if needed for high concentrations). Ensure complete dissolution by gentle vortexing. Prepare fresh dilutions for each experiment. 2. Thoroughly Mix Media: Ensure the culture medium is well-mixed after the addition of this compound and before dispensing into replicate containers.

Section 3: Key Factors Influencing this compound Stability

A systematic understanding of environmental factors is key to maintaining the integrity of this compound in your experiments.

Factor Impact on this compound Recommendations for Researchers
pH The peptide bonds in this compound are susceptible to acid or base-catalyzed hydrolysis outside of a neutral pH range. Extreme pH values can lead to irreversible degradation and loss of activity. Maximum stability for many peptides is typically observed between pH 4 and 6.[8]- Prepare stock solutions and store them in a buffer with a pH between 6.0 and 7.5. - Use buffered culture media (e.g., HEPES, MOPS) for long-term experiments where bacterial metabolism may cause pH shifts. - Avoid highly acidic or alkaline conditions during extraction or purification steps.
Temperature Like most peptides, this compound is most stable when stored frozen. Repeated freeze-thaw cycles can promote aggregation and degradation. At standard incubation temperatures (e.g., 37°C), a slow rate of degradation can occur over extended periods.[11]- For long-term storage (>1 month), store lyophilized powder or frozen stock solutions at -70°C.[11] - For short-term storage (up to 1-2 weeks), -20°C is acceptable. - Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. - When running experiments, prepare fresh dilutions from a thawed aliquot and do not refreeze.
Culture Media Components - Divalent Cations: Phosphates and certain amino acids in rich media can chelate Ca²⁺, rendering this compound inactive. - Proteins/Peptides: The lipid tail can non-specifically bind to albumin and other proteins, reducing bioavailability. - Lipids/Detergents: High concentrations of lipids or detergents can lead to the sequestration of this compound into micelles, lowering its effective concentration.- Use cation-adjusted Mueller-Hinton Broth (MHB) as a standard for susceptibility testing.[3] - If using complex media (TSB, BHI), ensure adequate Ca²⁺ supplementation (50 µg/ml).[3] - Be aware that results from experiments in serum-containing media may not reflect the intrinsic activity of the compound due to protein binding. Quantify free vs. bound drug if possible.
Enzymatic Degradation Bacterial proteases can potentially cleave the peptide backbone of this compound, inactivating it. This is highly dependent on the bacterial species and strain being tested.- If you suspect enzymatic degradation (e.g., rapid loss of activity with a specific organism), test the stability of this compound in cell-free supernatant from a stationary phase culture of that organism. - Compare stability in media incubated with live bacteria versus media with heat-killed bacteria.

Section 4: Experimental Protocol - Assessing this compound Stability in a Liquid Medium

This protocol provides a robust framework for quantifying the stability of this compound in a specific culture medium over time. The primary analytical method is High-Performance Liquid Chromatography (HPLC), which can separate and quantify the intact drug from its potential degradation products.[12]

Objective: To determine the percentage of intact this compound remaining in a selected culture medium after incubation at 37°C over a 48-hour period.

Materials:

  • This compound (lyophilized powder or stock solution of known concentration)

  • Selected culture medium (e.g., MHB, TSB with 50 µg/ml Ca²⁺)

  • Sterile, low-binding polypropylene tubes

  • Incubator at 37°C

  • HPLC system with a C18 reverse-phase column and UV detector (detection at ~214 nm)[13]

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA) or Formic Acid (HPLC grade)

  • Ultrapure water (HPLC grade)

  • 0.22 µm syringe filters

Procedure:

  • Preparation of Standard Curve: a. Prepare a 1 mg/mL stock solution of this compound in ultrapure water. b. Create a series of standards by diluting the stock solution in the mobile phase (e.g., concentrations ranging from 1 µg/mL to 100 µg/mL). c. Inject each standard into the HPLC system to generate a standard curve of peak area versus concentration. This will be used to quantify the samples.

  • Sample Preparation and Incubation: a. Prepare a solution of this compound in the test culture medium at the desired final concentration (e.g., 10x the expected MIC, such as 10 µg/mL). b. Dispense 1 mL aliquots of this solution into multiple sterile polypropylene tubes. c. Time Zero (T=0) Sample: Immediately process one tube as the T=0 sample. i. Centrifuge the tube (e.g., 10,000 x g for 5 min) to pellet any media particulates. ii. Collect the supernatant. iii. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial. iv. Store at 4°C until analysis (analyze within 24 hours). d. Place the remaining tubes in an incubator at 37°C.

  • Time-Point Sampling: a. At each designated time point (e.g., 2, 4, 8, 12, 24, 48 hours), remove one tube from the incubator. b. Process the sample as described in step 2c.

  • HPLC Analysis: a. Set up the HPLC method. A typical starting point for a lipopeptide like this compound would be:

    • Column: C18, 5 µm, 4.6 x 150 mm[12]
    • Mobile Phase A: 0.1% TFA in Water
    • Mobile Phase B: 0.1% TFA in Acetonitrile
    • Gradient: A linear gradient from ~30% B to 90% B over 20-30 minutes. This will need to be optimized.
    • Flow Rate: 1.0 mL/min
    • Detection: UV at 214 nm b. Inject all collected samples (T=0 and subsequent time points) along with the standards.
  • Data Analysis: a. For each sample, identify the peak corresponding to intact this compound (it should have the same retention time as the standard). b. Integrate the peak area for the this compound peak at each time point. c. Use the standard curve to convert the peak area to concentration (µg/mL). d. Calculate the percentage of this compound remaining at each time point relative to the T=0 sample:

    • % Remaining = (Concentration at T=x / Concentration at T=0) * 100

Section 5: Visual Workflows and Pathways

Diagrams can clarify complex processes. Below are visualizations for the experimental workflow and potential degradation pathways.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis prep_stock Prepare this compound Stock (1 mg/mL in Water) prep_standards Create HPLC Standards (1-100 µg/mL) prep_stock->prep_standards prep_test Prepare Test Solution (this compound in Culture Medium) prep_stock->prep_test hplc_run Run HPLC Analysis (Standards & Samples) prep_standards->hplc_run aliquot Aliquot into Polypropylene Tubes prep_test->aliquot sample_t0 Process T=0 Sample (Centrifuge, Filter) aliquot->sample_t0 incubate Incubate Remaining Tubes at 37°C aliquot->incubate sample_t0->hplc_run sample_tx Process Samples at Time Points (2, 4, 8, 12, 24, 48h) incubate->sample_tx sample_tx->hplc_run gen_curve Generate Standard Curve (Peak Area vs. Concentration) hplc_run->gen_curve quantify Quantify this compound in Samples hplc_run->quantify gen_curve->quantify calc_stability Calculate % Remaining vs. T=0 quantify->calc_stability

Caption: Experimental workflow for assessing this compound stability.

G cluster_pathways Potential Inactivation / Degradation Pathways FB_Active Active this compound Intact Cyclic Lipopeptide Hydrolysis Hydrolysis Cleavage of peptide bonds FB_Active->Hydrolysis Binding Non-specific Binding Adsorption to proteins, lipids, or plastic surfaces FB_Active->Binding Aggregation Aggregation / Micellization Self-assembly due to amphiphilic nature FB_Active->Aggregation Enzymatic Enzymatic Degradation Cleavage by bacterial proteases FB_Active->Enzymatic FB_Inactive Inactive/Degraded Products Hydrolysis->FB_Inactive Binding->FB_Inactive Aggregation->FB_Inactive Enzymatic->FB_Inactive Cause_pH Extreme pH (Acidic/Basic) Cause_pH->Hydrolysis causes Cause_Media Complex Media Components (Proteins, Lipids) Cause_Media->Binding causes Cause_Conc High Concentration / Freeze-Thaw Cause_Conc->Aggregation causes Cause_Enzyme Bacterial Enzymes Cause_Enzyme->Enzymatic causes

Caption: Potential pathways for this compound degradation/inactivation.

Section 6: References

  • Schneider, T., Gries K., Josten M., Wiedemann I., Wahl S., et al. (2009). The Lipopeptide Antibiotic this compound Inhibits Cell Wall Biosynthesis through Complex Formation with Bactoprenol Phosphate. Antimicrobial Agents and Chemotherapy, 53(4):1610-8. Available from: [Link]

  • Schneider, T., Gries K., Josten M., Wiedemann I., Wahl S., et al. (2009). The Lipopeptide Antibiotic this compound Inhibits Cell Wall Biosynthesis through Complex Formation with Bactoprenol Phosphate. Antimicrobial Agents and Chemotherapy, 53(4), 1610–1618. Available from: [Link]

  • Schneider, T., Gries K., Josten M., Wiedemann I., Wahl S., et al. (2009). The Lipopeptide Antibiotic this compound Inhibits Cell Wall Biosynthesis through Complex Formation with Bactoprenol Phosphate. Antimicrobial Agents and Chemotherapy. Available from: [Link]

  • ResearchGate. (n.d.). Chemical structure of the lipopeptide antibiotic this compound. Available from: [Link]

  • Heinzelmann, E., et al. (2003). A Glutamate Mutase Is Involved in the Biosynthesis of the Lipopeptide Antibiotic Friulimicin in Actinoplanes friuliensis. ResearchGate. Available from: [Link]

  • Vertesy, L., et al. (1997). Friulimicins: novel lipopeptide antibiotics with peptidoglycan synthesis inhibiting activity from Actinoplanes friuliensis sp. nov. II. Isolation and structural characterization. The Journal of Antibiotics, 50(7), 567-575. Available from: [Link]

  • Schneider, T., et al. (2009). The Lipopeptide Antibiotic this compound Inhibits Cell Wall Biosynthesis through Complex Formation with Bactoprenol Phosphate. Antimicrobial Agents and Chemotherapy. Available from: [Link]

  • Muller, C., et al. (2007). Sequencing and Analysis of the Biosynthetic Gene Cluster of the Lipopeptide Antibiotic Friulimicin in Actinoplanes friuliensis. Antimicrobial Agents and Chemotherapy, 51(5), 1776-1785. Available from: [Link]

  • Muller, C., et al. (2007). Chemical structure of the lipopeptide antibiotic this compound from A. friuliensis. ResearchGate. Available from: [Link]

  • Gotor-Vila, A., et al. (2017). Antimicrobial Activity of Lipopeptide Biosurfactants Against Foodborne Pathogen and Food Spoilage Microorganisms and Their Cytotoxicity. Frontiers in Microbiology, 8, 1634. Available from: [Link]

  • Roy, A., et al. (2022). Response Surface Optimization of Culture Conditions for Cyclic Lipopeptide MS07 from Bacillus siamensis Reveals Diverse Insights Targeting Antimicrobial and Antibiofilm Activity. Molecules, 27(19), 6599. Available from: [Link]

  • Hansen, T., et al. (2020). Novel Cyclic Lipopeptide Antibiotics: Effects of Acyl Chain Length and Position. Molecules, 25(16), 3663. Available from: [Link]

  • Herold, K. (2015). Development of cultivation strategies for friulimicin production in Actinoplanes friuliensis. Journal of Biotechnology, 195, 41-47. Available from: [Link]

  • EBSCO. (n.d.). Lipopeptide antibiotics. Research Starters. Available from: [Link]

  • Herold, K. (2015). Development of cultivation strategies for friulimicin production in Actinoplanes friuliensis. ResearchGate. Available from: [Link]

  • Occhipinti, C., et al. (2017). Antibacterial and Antibiofilm Activities of a Novel Synthetic Cyclic Lipopeptide against Cariogenic Streptococcus mutans UA159. Antimicrobial Agents and Chemotherapy, 61(10), e00810-17. Available from: [Link]

  • INTEGRA Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Available from: [Link]

  • Schneider, T., et al. (2009). The lipopeptide antibiotic this compound inhibits cell wall biosynthesis through complex formation with bactoprenol phosphate. Antimicrobial Agents and Chemotherapy, 53(4), 1610-1618. Available from: [Link]

  • Khan, Z., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon, 9(12), e22933. Available from: [Link]

  • WOAH. (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. OIE Terrestrial Manual. Available from: [Link]

  • Varela, M. F., & Stephen, J. (2022). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Infectious Disease Reports, 14(5), 760-777. Available from: [Link]

  • Khan, D. D., et al. (2019). Current and Emerging Methods of Antibiotic Susceptibility Testing. Diagnostics, 9(2), 49. Available from: [Link]

  • Woolfrey, B. F., et al. (1985). Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays. Journal of Clinical Microbiology, 21(6), 946-950. Available from: [Link]

  • Nacalai Tesque, Inc. (n.d.). Antibiotics Analysis by HPLC. Available from: [Link]

  • Dutra, F. V. A., et al. (2018). Development and validation of analytical methods by HPLC for quality control of avermectins and milbemycins in bulk samples. Brazilian Journal of Pharmaceutical Sciences, 54(1). Available from: [Link]

  • ResearchGate. (n.d.). Stability of antimicrobial peptide LCI. Available from: [Link]

  • Munson, J. W., & Johnson, K. L. (1993). Influence of pH, temperature and buffers on cefepime degradation kinetics and stability predictions in aqueous solutions. Journal of Pharmaceutical and Biomedical Analysis, 11(10), 929-937. Available from: [Link]

  • ResearchGate. (n.d.). (A) Stability of lipopeptide at increased temperature, pH and salt. Available from: [Link]

Sources

Technical Support Center: Investigating the Influence of Pulmonary Surfactant on Friulimicin B Activity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) regarding the experimental evaluation of Friulimicin B's antimicrobial activity in the presence of pulmonary surfactant. Our goal is to equip you with the scientific rationale and practical protocols necessary to navigate this complex experimental landscape.

Introduction: The Lung Surfactant-Lipopeptide Conundrum

The unique biochemical environment of the lung, particularly the presence of pulmonary surfactant, can significantly impact the efficacy of antimicrobial agents. This has been notably observed with the lipopeptide antibiotic daptomycin, which is inactivated by surfactant, rendering it unsuitable for treating pneumonia.[1][2][3][4][5] this compound, another potent lipopeptide antibiotic, shares structural similarities with daptomycin but possesses a distinct mechanism of action.[6][7][8] Understanding how this compound interacts with pulmonary surfactant is therefore critical for its potential development as a therapeutic for respiratory tract infections. This guide will provide the foundational knowledge and practical steps to investigate this interaction.

Frequently Asked Questions (FAQs)

Q1: What is pulmonary surfactant and why is it important in this context?

A: Pulmonary surfactant is a complex mixture of lipids (approximately 90%) and proteins (approximately 10%) that lines the alveoli of the lungs.[9] Its primary physiological role is to reduce surface tension at the air-liquid interface, preventing alveolar collapse during exhalation. The lipid component is predominantly composed of phospholipids, with dipalmitoylphosphatidylcholine (DPPC) being the most abundant.[9] From an antibiotic interaction perspective, the anionic phospholipids, such as phosphatidylglycerol (PG), within the surfactant are of particular interest due to their potential to interact with cationic or amphipathic drug molecules.[3]

Q2: Why does pulmonary surfactant inactivate daptomycin?

A: Daptomycin's antibacterial activity is dependent on its calcium-mediated insertion into the bacterial cell membrane, leading to membrane depolarization and cell death.[4] The phospholipids in pulmonary surfactant, particularly phosphatidylglycerol, mimic the composition of bacterial membranes.[3] Consequently, daptomycin binds to the surfactant phospholipids in a calcium-dependent manner, effectively sequestering the drug and preventing it from reaching its bacterial target.[3][4]

Q3: How does this compound's mechanism of action differ from daptomycin's, and why might this be relevant?

A: While both are calcium-dependent lipopeptides, their primary mechanisms of action are different. Daptomycin directly targets the bacterial cell membrane. In contrast, this compound inhibits cell wall biosynthesis by forming a complex with bactoprenol phosphate (C55-P), a lipid carrier essential for the transport of peptidoglycan precursors across the cell membrane.[6][7][8] This difference is crucial because this compound's primary target is not the cell membrane itself but a specific component of the cell wall synthesis machinery. This suggests that even if this compound has some affinity for surfactant phospholipids, its primary antibacterial activity might not be as readily inhibited as daptomycin's.

Q4: What is the significance of the calcium concentration in our experiments?

A: Calcium is essential for the activity of both daptomycin and this compound.[6][7][8] Therefore, it is critical to maintain a physiologically relevant calcium concentration in your in vitro assays. The free calcium concentration in the alveolar lining fluid is reported to be higher than in plasma.[10][11] We recommend supplementing your media with calcium to a final concentration of 50 mg/L (1.25 mM) to mimic these conditions.

Troubleshooting Experimental Challenges

This section addresses common issues encountered when performing antimicrobial susceptibility testing in the presence of pulmonary surfactant.

Issue 1: Inconsistent or higher-than-expected Minimum Inhibitory Concentrations (MICs).

  • Possible Cause 1: Surfactant-induced drug sequestration.

    • Explanation: The lipophilic nature of this compound may lead to some non-specific binding to the lipid components of the surfactant, reducing the effective concentration of the antibiotic available to act on the bacteria.

    • Troubleshooting Steps:

      • Incorporate a surfactant control: Always run parallel MIC assays with and without surfactant to quantify the magnitude of any MIC shift.

      • Consider a surfactant-like molecule: For some preliminary experiments, a non-ionic surfactant like Polysorbate 80 (Tween 80) at a low concentration (e.g., 0.002%) can be added to the media to reduce non-specific binding of the antibiotic to plastic surfaces, which can sometimes be mistaken for surfactant-specific effects.[12][13][14][15]

      • Vary the surfactant concentration: Perform MIC assays with a range of surfactant concentrations to determine if the inhibitory effect is dose-dependent.

  • Possible Cause 2: Physical interference by surfactant aggregates.

    • Explanation: In aqueous media, pulmonary surfactant can form aggregates or micelles that may physically hinder the interaction between this compound and the bacterial cells.

    • Troubleshooting Steps:

      • Ensure proper surfactant dispersion: Before adding to the assay, gently vortex or sonicate the surfactant solution to ensure a homogenous suspension. Avoid vigorous shaking that could denature surfactant proteins.

      • Visual inspection: After incubation, visually inspect the wells under a microscope to check for any unusual clumping of bacteria with the surfactant.

Issue 2: Difficulty in interpreting time-kill assay results.

  • Possible Cause: Surfactant interference with bacterial enumeration.

    • Explanation: The viscosity and composition of the surfactant can make it challenging to obtain accurate colony counts through traditional plating methods.

    • Troubleshooting Steps:

      • Serial dilution optimization: When performing serial dilutions for plating, ensure thorough mixing at each step to break up any bacterial-surfactant aggregates.

      • Incorporate a "wash" step: Before plating, consider a gentle centrifugation step to pellet the bacteria, remove the surfactant-containing supernatant, and resuspend the pellet in fresh, surfactant-free media or saline. Be mindful that this could introduce variability.

      • Alternative enumeration methods: Explore the use of viability stains (e.g., BacTiter-Glo™) or flow cytometry as alternative methods to assess bacterial killing that may be less affected by the physical presence of surfactant.

Experimental Protocols and Workflows

This section provides detailed protocols for key experiments to assess the effect of pulmonary surfactant on this compound activity.

Protocol 1: Preparation of Artificial Pulmonary Surfactant

For reproducible and controlled in vitro experiments, the use of a synthetic or artificial pulmonary surfactant is recommended over animal-derived products, which can have batch-to-batch variability.[16][17]

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-1'-rac-glycerol (POPG)

  • Chloroform

  • Sterile saline (0.9% NaCl)

Procedure:

  • Prepare a stock solution of DPPC and POPG in chloroform at a molar ratio of 7:3 (w/w).

  • In a sterile glass vial, evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial.

  • Place the vial under vacuum for at least 2 hours to remove any residual solvent.

  • Rehydrate the lipid film with sterile saline to a final lipid concentration of 10 mg/mL.

  • Vortex the suspension vigorously for 5 minutes.

  • For a more uniform vesicle suspension, the mixture can be subjected to several freeze-thaw cycles or sonication.

  • Store the artificial surfactant at 4°C for up to one week.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay with Surfactant

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.

Materials:

  • This compound stock solution

  • Artificial pulmonary surfactant (prepared as in Protocol 1)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) supplemented with CaCl2 to a final concentration of 50 mg/L

  • Bacterial inoculum (prepared to a 0.5 McFarland standard and then diluted)

  • 96-well microtiter plates

Workflow Diagram:

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Prepare this compound serial dilutions in CAMHB + Ca2+ E Add this compound dilutions to wells A->E B Prepare bacterial inoculum F Add bacterial inoculum to all wells (except sterility control) B->F C Prepare surfactant suspension D Add surfactant to designated wells C->D D->E E->F G Incubate at 37°C for 18-24 hours F->G H Read MIC (lowest concentration with no visible growth) G->H

Caption: Workflow for MIC determination in the presence of pulmonary surfactant.

Procedure:

  • Perform a two-fold serial dilution of this compound in CAMHB + Ca2+ in a 96-well plate.

  • In a separate plate, prepare a working solution of the artificial pulmonary surfactant at twice the desired final concentration in CAMHB + Ca2+.

  • Add the surfactant solution to the wells that will contain surfactant. Add an equal volume of CAMHB + Ca2+ to the control wells (no surfactant).

  • Transfer the this compound serial dilutions to the corresponding wells of the plate containing the surfactant and the control wells.

  • Prepare the bacterial inoculum to a final concentration of approximately 5 x 10^5 CFU/mL in CAMHB + Ca2+.

  • Inoculate all wells (except for a sterility control) with the bacterial suspension.

  • Include a growth control well (bacteria + media, no antibiotic) and a sterility control well (media only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Data Presentation:

ConditionMIC (µg/mL)
This compound alone
This compound + Surfactant
Protocol 3: Time-Kill Assay with Surfactant

This assay provides information on the rate of bacterial killing by this compound in the presence of surfactant.

Materials:

  • Same as for the MIC assay.

  • Sterile saline

  • Agar plates for colony counting

Workflow Diagram:

Time_Kill_Workflow cluster_setup Experiment Setup cluster_sampling Sampling and Plating cluster_analysis Analysis A Prepare tubes with CAMHB + Ca2+ (+/- surfactant) and this compound at desired concentration (e.g., 4x MIC) B Inoculate tubes with bacteria (~5 x 10^5 CFU/mL) A->B C Incubate at 37°C with shaking B->C D At time points (0, 2, 4, 8, 24h), remove aliquots C->D E Perform serial dilutions in sterile saline D->E F Plate dilutions on agar plates E->F G Incubate plates at 37°C for 24h F->G H Count colonies and calculate CFU/mL G->H I Plot log10 CFU/mL vs. time H->I

Caption: Workflow for a time-kill assay with pulmonary surfactant.

Procedure:

  • Prepare tubes containing CAMHB + Ca2+ with and without the desired concentration of artificial pulmonary surfactant.

  • Add this compound to the tubes at a concentration that is a multiple of the MIC determined in the presence of surfactant (e.g., 4x MIC). Include a growth control tube with no antibiotic.

  • Inoculate the tubes with a bacterial suspension to a starting density of approximately 5 x 10^5 CFU/mL.

  • Incubate the tubes at 37°C with shaking.

  • At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), remove an aliquot from each tube.

  • Perform ten-fold serial dilutions of the aliquots in sterile saline.

  • Plate the dilutions onto appropriate agar plates.

  • Incubate the plates at 37°C for 24 hours.

  • Count the colonies and calculate the CFU/mL for each time point.

  • Plot the log10 CFU/mL versus time for each condition. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Advanced Protocol 4: Biophysical Interaction Assays

To directly investigate the binding interaction between this compound and pulmonary surfactant, more advanced biophysical techniques can be employed.

  • Isothermal Titration Calorimetry (ITC): This technique directly measures the heat changes that occur upon binding of a ligand (this compound) to a macromolecule (surfactant vesicles), providing a complete thermodynamic profile of the interaction (binding affinity, enthalpy, and entropy).[18][19]

  • Fluorescence Polarization/Anisotropy (FP/FA): If a fluorescently labeled version of this compound is available, FP/FA can be used to monitor its binding to surfactant vesicles in real-time.[20][21][22][23] Binding to the larger surfactant vesicles will slow the rotational diffusion of the labeled this compound, resulting in an increase in fluorescence polarization.

Interaction Model Diagram:

Interaction_Model cluster_dapto Daptomycin cluster_friuli This compound Dapto Daptomycin Surfactant_D Surfactant Vesicle Dapto->Surfactant_D Binding & Inactivation Bacteria_D Bacterial Membrane Dapto->Bacteria_D Binding & Killing (Inhibited) Friuli This compound Surfactant_F Surfactant Vesicle Friuli->Surfactant_F Minimal Interaction? Target Bactoprenol Phosphate Friuli->Target Binding & Inhibition of Cell Wall Synthesis Bacteria_F Bacterial Cell Wall

Caption: Hypothesized differential interaction of Daptomycin and this compound with pulmonary surfactant.

Conclusion

Investigating the interaction between this compound and pulmonary surfactant is a critical step in evaluating its potential for treating respiratory infections. By understanding the distinct mechanism of action of this compound compared to daptomycin, and by employing the robust experimental protocols and troubleshooting guidance provided in this document, researchers can generate high-quality, reliable data to inform the future development of this promising antibiotic.

References

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  • Müller, D., et al. (2007). Sequencing and Analysis of the Biosynthetic Gene Cluster of the Lipopeptide Antibiotic Friulimicin in Actinoplanes friuliensis. Antimicrobial Agents and Chemotherapy, 51(9), 3126-3137.
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  • Alveolar Epithelium and Pulmonary Surfactant. (2010). Comprehensive Physiology, 1(3), 1399-1432.
  • Susceptibility testing in antibacterial drug R&D. (2023, March 2). GARDP Revive. [Link]

  • Molecular composition of the alveolar lining fluid in the aging lung. (2014). Age, 36(3), 963-974.

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Friulimicin B Formulation & Aggregation Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Friulimicin B. This guide is designed for researchers, scientists, and drug development professionals to address a critical challenge in the handling of this potent lipopeptide antibiotic: aggregation in solution. Due to its amphiphilic nature, this compound has a propensity to self-associate, which can impact its solubility, bioavailability, and therapeutic efficacy. This resource provides in-depth technical guidance and practical solutions to help you maintain the stability and integrity of your this compound preparations.

Understanding this compound Aggregation: The "Why"

This compound is a cyclic anionic lipopeptide with a distinct structure comprising a hydrophilic peptide core and a lipophilic fatty acid tail.[1][2] This amphiphilic nature is fundamental to its mechanism of action but also the primary driver of its aggregation in aqueous solutions. Several key factors can influence this process:

  • Hydrophobic Interactions: The fatty acid tails of this compound molecules can interact with each other to minimize their exposure to the aqueous environment, leading to the formation of aggregates.

  • Electrostatic Interactions: As an anionic peptide, the electrostatic repulsion between this compound molecules can prevent aggregation. However, changes in pH and ionic strength can modulate these charges, influencing the tendency to aggregate.

  • Calcium Ion (Ca²⁺) Influence: Calcium ions are essential for the antimicrobial activity of this compound, as they enhance its amphiphilicity.[2][3] However, Ca²⁺ can also promote aggregation by bridging the negatively charged peptide cores, a phenomenon also observed with the structurally similar lipopeptide, daptomycin.[4][5]

  • Concentration: At concentrations above its critical aggregation concentration (CAC), this compound will start to form micelles or larger aggregates.[4]

The following diagram illustrates the primary forces at play in this compound aggregation.

cluster_0 This compound Monomer cluster_1 Driving Forces for Aggregation cluster_2 Preventing Forces cluster_3 Aggregated State Monomer This compound Aggregate Aggregate Monomer->Aggregate Aggregation Hydrophobic Hydrophobic Interactions (Fatty Acid Tails) Hydrophobic->Monomer Calcium Ca²⁺ Bridging Calcium->Monomer Concentration High Concentration Concentration->Monomer Electrostatic Electrostatic Repulsion (Anionic Peptide Core) Electrostatic->Monomer

Caption: Factors influencing this compound aggregation.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the handling and formulation of this compound in a question-and-answer format.

Q1: My this compound solution appears cloudy or has visible precipitates immediately after reconstitution. What is happening and how can I fix it?

A1: Cloudiness or precipitation upon reconstitution is a clear indicator of aggregation. This can be caused by several factors:

  • Incorrect pH: this compound's stability is pH-dependent. For its structural analog daptomycin, a pH range of 4.0 to 5.0 is often optimal for stability in reconstituted formulations.[6] If your reconstitution buffer is outside this range, it could be promoting aggregation.

  • High Concentration: You might be exceeding the solubility limit of this compound under your current buffer conditions.

  • Ionic Strength: High ionic strength can shield the electrostatic repulsions between the anionic peptide molecules, promoting aggregation.

Troubleshooting Steps:

  • Verify Buffer pH: Ensure your reconstitution buffer is within the optimal pH range. For daptomycin, a pH of approximately 4.7 is used in some formulations.[6]

  • Lower Concentration: Try reconstituting at a lower concentration. For instance, daptomycin is often reconstituted to a concentration of 50 mg/mL.[7][8]

  • Adjust Ionic Strength: If possible, reduce the salt concentration in your buffer.

  • Gentle Reconstitution: Avoid vigorous shaking or vortexing, which can introduce mechanical stress and promote aggregation. Instead, gently swirl the vial and allow it to sit to ensure complete dissolution.[1]

Q2: I observe a gradual increase in turbidity or particle formation in my this compound solution during storage. What are the likely causes and how can I improve long-term stability?

A2: Gradual aggregation during storage is a common stability issue for lipopeptides. The primary culprits are often temperature, pH shifts, and interactions with container surfaces.

Mitigation Strategies:

  • Storage Temperature: Store reconstituted this compound solutions at refrigerated temperatures (2-8°C) to slow down aggregation kinetics. Daptomycin solutions have shown good stability for up to a week under these conditions.[9][10]

  • pH Control: Use a well-buffered solution to maintain the optimal pH throughout the storage period.

  • Incorporate Excipients: The addition of stabilizing excipients can significantly enhance long-term stability. Consider the following:

    • Sugars/Polyols: Sucrose and trehalose are excellent stabilizers that work through a mechanism of preferential exclusion, favoring the folded, non-aggregated state of the peptide.[11][12] Mannitol can also be used.

    • Amino Acids: Arginine and glycine can reduce protein-protein interactions and inhibit aggregation.[13]

    • Surfactants: Non-ionic surfactants like Polysorbate 80 or Poloxamer 188 can prevent surface-induced aggregation and stabilize the peptide in solution.[14][15]

Q3: Can I use a buffer containing dextrose to dissolve this compound?

A3: Based on data for daptomycin, it is advisable to avoid dextrose-containing diluents as they can be incompatible and may affect stability.[1] It is recommended to use 0.9% sodium chloride solution for injection or sterile water for reconstitution.[7][8]

Q4: How does the presence of calcium ions affect the aggregation of this compound?

A4: While essential for its biological activity, calcium ions can promote the aggregation of this compound.[2] This is a critical consideration when preparing solutions for activity assays. To manage this, you can:

  • Prepare a concentrated stock solution of this compound in a calcium-free buffer.

  • Add the required concentration of calcium to the assay buffer just before adding the this compound solution.

  • Work with the lowest effective concentration of both this compound and calcium ions required for your experiment.

The following flowchart provides a decision-making guide for troubleshooting this compound aggregation issues.

start This compound Aggregation Observed check_reconstitution Check Reconstitution Protocol start->check_reconstitution check_storage Check Storage Conditions start->check_storage ph_issue Is pH optimal (e.g., 4.0-5.0)? check_reconstitution->ph_issue temp_issue Is storage temperature optimal (2-8°C)? check_storage->temp_issue concentration_issue Is concentration too high? ph_issue->concentration_issue Yes adjust_ph Adjust Buffer pH ph_issue->adjust_ph No agitation_issue Was agitation too vigorous? concentration_issue->agitation_issue No lower_conc Lower Reconstitution Concentration concentration_issue->lower_conc Yes gentle_mix Use Gentle Swirling agitation_issue->gentle_mix Yes solution_stable Solution Stable agitation_issue->solution_stable No excipient_issue Are stabilizing excipients needed? temp_issue->excipient_issue Yes refrigerate Store at 2-8°C temp_issue->refrigerate No add_excipients Add Stabilizing Excipients (Sugars, Amino Acids, Surfactants) excipient_issue->add_excipients Yes excipient_issue->solution_stable No adjust_ph->concentration_issue lower_conc->agitation_issue gentle_mix->solution_stable refrigerate->excipient_issue add_excipients->solution_stable

Caption: Troubleshooting workflow for this compound aggregation.

Experimental Protocols

Here we provide detailed protocols for preparing stabilized this compound solutions and for analyzing aggregation.

Protocol 1: Preparation of a Stabilized this compound Stock Solution

This protocol is designed to produce a stable, low-aggregation stock solution of this compound for research use, using daptomycin formulation principles as a guide.

Materials:

  • Lyophilized this compound

  • Sterile Water for Injection or 0.9% Sodium Chloride Solution

  • Sucrose (high purity)

  • L-Arginine (high purity)

  • Sodium Hydroxide (NaOH) and Hydrochloric Acid (HCl) for pH adjustment

  • Sterile, low-protein-binding microcentrifuge tubes or vials

Procedure:

  • Prepare Stabilizing Buffer:

    • Prepare a solution of 10% (w/v) sucrose and 50 mM L-Arginine in sterile water.

    • Adjust the pH of the buffer to 4.5 with NaOH or HCl.

    • Filter the buffer through a 0.22 µm sterile filter.

  • Reconstitute this compound:

    • Aseptically add the calculated volume of the stabilizing buffer to the vial of lyophilized this compound to achieve a final concentration of 25-50 mg/mL.

    • Gently swirl the vial to wet the powder. Avoid shaking.

    • Allow the vial to stand at room temperature for 10-15 minutes to allow for complete dissolution.

    • Gently swirl again until the solution is clear.

  • Storage:

    • Aliquot the reconstituted solution into sterile, low-protein-binding tubes.

    • Store at 2-8°C for short-term use (up to 1 week) or at -20°C or lower for long-term storage.

Component Concentration Purpose Reference
This compound25-50 mg/mLActive Pharmaceutical Ingredient[16]
Sucrose10% (w/v)Stabilizer (preferential exclusion)[11]
L-Arginine50 mMAggregation Inhibitor[13]
pH4.5Optimal Stability[6]
Storage Temp.2-8°CSlows Aggregation Kinetics[9][10]
Protocol 2: Monitoring this compound Aggregation using Dynamic Light Scattering (DLS)

DLS is a powerful technique for detecting the presence of aggregates and determining the size distribution of particles in a solution.[17]

Materials:

  • This compound solution

  • DLS instrument with temperature control

  • Low-volume disposable or quartz cuvettes

  • 0.22 µm syringe filters

Procedure:

  • Sample Preparation:

    • Filter a sufficient volume of your this compound solution and the corresponding buffer blank through a 0.22 µm syringe filter directly into a clean, dust-free cuvette. This is crucial to remove any extraneous dust particles that could interfere with the measurement.

  • Instrument Setup:

    • Set the instrument to the desired temperature (e.g., 25°C).

    • Allow the sample to equilibrate to the set temperature for at least 5-10 minutes inside the instrument.

  • Data Acquisition:

    • Perform a measurement on the buffer blank first to ensure it is free of contaminants.

    • Measure the this compound sample. Collect data for a sufficient duration to obtain a stable correlation function (typically 10-20 runs of 10-30 seconds each).

  • Data Analysis:

    • Analyze the correlation function to obtain the size distribution by intensity, volume, and number.

    • The presence of larger species (e.g., >10 nm) in addition to the monomeric peak would indicate aggregation. The polydispersity index (PDI) will also give an indication of the heterogeneity of the sample; a PDI > 0.3 suggests a polydisperse sample, which may contain aggregates.

Protocol 3: Quantifying Aggregates using Size Exclusion Chromatography (SEC-HPLC)

SEC-HPLC separates molecules based on their hydrodynamic size and is a gold-standard method for quantifying soluble aggregates.[18]

Materials:

  • HPLC system with a UV detector

  • SEC column suitable for peptides (e.g., silica-based with a hydrophilic coating)

  • Mobile phase (e.g., 100 mM sodium phosphate, 200 mM NaCl, pH 6.8)

  • This compound samples

Procedure:

  • System and Column Equilibration:

    • Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.

  • Sample Injection:

    • Inject a known volume (e.g., 20 µL) of your this compound sample.

  • Chromatogram Analysis:

    • Monitor the elution profile at a suitable wavelength (e.g., 220 nm for the peptide backbone).

    • Aggregates, being larger, will elute earlier than the monomeric this compound. The monomer will be the main peak, and any smaller fragments will elute later.

    • Integrate the peak areas to determine the relative percentage of aggregates, monomer, and fragments. A well-resolved chromatogram will show distinct peaks for each species.

Parameter Typical Value Reference
Column Silica-based, 300 Å pore size[1]
Mobile Phase 100 mM Sodium Phosphate, 200 mM NaCl, pH 6.8[1]
Flow Rate 0.5 - 1.0 mL/min[1]
Detection UV at 220 nm[18]
Injection Volume 20 µL[1]
Protocol 4: Thioflavin T (ThT) Fluorescence Assay for Fibrillar Aggregates

This assay is useful for detecting the formation of amyloid-like fibrillar aggregates, which are characterized by cross-β-sheet structures.

Materials:

  • Fluorescence microplate reader

  • Black, clear-bottom 96-well plates

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in water)

  • This compound samples

  • Assay buffer (e.g., 25 mM Tris, pH 7.4)

Procedure:

  • Prepare Reaction Mixture:

    • In each well of the 96-well plate, combine your this compound sample (at the desired concentration) with ThT to a final concentration of 20-25 µM in the assay buffer.[19] Prepare a control with buffer and ThT only.

  • Incubation and Measurement:

    • Incubate the plate at 37°C in the plate reader. If desired, intermittent shaking can be used to promote aggregation.

    • Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) with excitation at ~440-450 nm and emission at ~480-490 nm.[19][20]

  • Data Analysis:

    • Plot the fluorescence intensity against time. A significant increase in fluorescence over time compared to the control indicates the formation of fibrillar aggregates.

References

  • BenchChem. (n.d.). Daptomycin: Application Notes and Protocols for Laboratory Research.
  • US10357535B2. (2019). Daptomycin formulations and uses thereof.
  • Kim, H.-J., et al. (2019). Thioflavin-T (ThT)
  • Pfizer. (n.d.). Daptomycin Powder for Solution for Injection or Infusion 500 mg/vial.
  • Shankar M S et al. (2021). Formulations and Evaluation of Daptomycin Injectable Dosage. International Journal of Pharmacy & Pharmaceutical Research, 20(3), 417-424.
  • (n.d.). Daptomycin 500 mg powder for solution for injection/infusion.
  • Sánchez-Rubio Ferrández, J., et al. (2018). Stability of daptomycin reconstituted vials and infusion solutions. European Journal of Hospital Pharmacy, 25(2), 107–110.
  • Refaei, M. (2011). DLS Protocol.
  • European Medicines Agency. (n.d.). Cubicin, INN-daptomycin.
  • Sánchez-Rubio Ferrández, J., et al. (2018). Stability of daptomycin reconstituted vials and infusion solutions. PMC.
  • Sánchez-Rubio Ferrández, J., et al. (2016). Stability of daptomycin reconstituted vials and infusion solutions.
  • Pfanstiehl, Inc. (n.d.).
  • Qiu, X., & Kirsch, L. E. (2013). Evaluation of lipopeptide (daptomycin) aggregation using fluorescence, light scattering, and nuclear magnetic resonance spectroscopy. PubMed.
  • Frankenfeld, C., et al. (2018). Daptomycin: a comparison of two intravenous formulations. Drug Design, Development and Therapy, 12, 1869–1875.
  • Frankenfeld, C., et al. (2018).
  • BioWorld. (2007). MerLion begins phase I clinical study of antibiotic this compound.
  • Yasir, M., et al. (2020). Covalently Immobilized Battacin Lipopeptide Gels with Activity against Bacterial Biofilms. MDPI.
  • Rima, M., et al. (2021).
  • Zhang, Y., et al. (2022).
  • CN103006562B. (2014). Daptomycin ethosome preparation.
  • Kollmer, M., et al. (2018). α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay. PMC.
  • Abcam. (n.d.). Thioflavin T assay protocol for alpha-synuclein proteins.
  • The Royal Society of Chemistry. (n.d.). Thioflavin T assay.
  • GlobalRPH. (2017). Dilution Daptomycin -cubicin ®.
  • Sanna, C., et al. (2022). A Spectroscopic and Molecular Dynamics Study on the Aggregation Properties of a Lipopeptide Analogue of Liraglutide, a Therapeutic Peptide against Diabetes Type 2. MDPI.
  • Schneider, T., et al. (2009).
  • Schneider, T., et al. (2009). The Lipopeptide Antibiotic this compound Inhibits Cell Wall Biosynthesis through Complex Formation with Bactoprenol Phosphate.
  • Medium. (2023).
  • ResearchGate. (n.d.). Thioflavin-T fluorescence studies on Aβ species: % RFU exhibiting the....
  • Barone, F., et al. (2013).
  • ResearchGate. (n.d.). Development of cultivation strategies for friulimicin production in Actinoplanes friuliensis.
  • Blaskovich, M. A. T., et al. (2022). Mechanistic insights into the C 55 -P targeting lipopeptide antibiotics revealed by structure–activity studies and high-resolution crystal structures. RSC Publishing.
  • Jung, H.-J., et al. (2015). Molecular State of the Membrane-Active Antibiotic Daptomycin. PMC.
  • BioPharm International. (2021). Stability Testing of Protein Therapeutics Using DLS.
  • Wesołowska, O., et al. (2020).
  • CN112684043A. (2021). Method for detecting daptomycin related substances.
  • Semantic Scholar. (n.d.).
  • Novatia, LLC. (n.d.).
  • Musumeci, F., et al. (2020). A new validated HPLC-UV method for therapeutic monitoring of daptomycin in comparison with reference mass spectrometry. PubMed.
  • Müller, A., et al. (2017). More Than a Pore: A Current Perspective on the In Vivo Mode of Action of the Lipopeptide Antibiotic Daptomycin. MDPI.
  • ResearchGate. (n.d.). An HPLC assay for daptomycin in serum.
  • SIELC Technologies. (n.d.). HPLC Determination of Daptomycin on Primesep 100 column.
  • Seaton, R. A., et al. (2005). Daptomycin: A cyclic lipopeptide antimicrobial agent. PMC.

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Technical Support Center: Investigating the Friulimicin B and Bactoprenol Phosphate Interaction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the interaction between the lipopeptide antibiotic Friulimicin B and its target, bactoprenol phosphate (C55-P). This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and detailed protocols to refine your experimental approaches.

Introduction to the this compound - Bactoprenol Phosphate Interaction

This compound is a potent antibiotic with significant activity against Gram-positive bacteria, including multidrug-resistant strains.[1][2][3] Its unique mechanism of action involves the Ca²⁺-dependent sequestration of bactoprenol phosphate, a crucial lipid carrier in the bacterial cell wall synthesis pathway.[1][2][4] Bactoprenol phosphate is essential for transporting peptidoglycan precursors across the cytoplasmic membrane.[5][6][7] By forming a stable complex with bactoprenol phosphate, this compound effectively halts the synthesis of peptidoglycan and other vital cell envelope components, leading to bacterial cell death.[2][4]

This guide will provide practical insights into studying this interaction, helping you to overcome common experimental hurdles and generate high-quality, reproducible data.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise when studying the this compound and bactoprenol phosphate interaction.

Q1: What is the role of calcium in the this compound-bactoprenol phosphate interaction?

A1: Calcium is indispensable for the antimicrobial activity of this compound.[1][4] It is believed to enhance the amphiphilicity of this compound, promoting its interaction with the bacterial membrane and facilitating the formation of a stable complex with bactoprenol phosphate.[1][4][8] Experiments designed to study this interaction should include calcium in the buffers to ensure optimal binding.

Q2: What are the key challenges in working with bactoprenol phosphate?

A2: Bactoprenol phosphate is a long-chain, hydrophobic molecule, which can make it challenging to work with in aqueous solutions.[5] It is prone to aggregation and can be difficult to purify and quantify. For in vitro assays, it is often incorporated into lipid vesicles or micelles to mimic its natural environment within the cell membrane.[9]

Q3: Can I use commercially available Lipid II as a substitute for bactoprenol phosphate in my assays?

A3: While Lipid II is a downstream derivative of bactoprenol phosphate in the peptidoglycan synthesis pathway, it may not be a suitable substitute for all assays.[10][11] this compound specifically targets bactoprenol phosphate (C55-P).[2][4] While some antibiotics that target this pathway bind to Lipid II, this compound's primary interaction is with the C55-P carrier itself.[4] Using Lipid II might be informative for secondary or comparative studies, but for direct interaction analysis with this compound, purified bactoprenol phosphate is the more appropriate substrate.[12][13]

Q4: What are the most suitable techniques for quantifying the binding affinity between this compound and bactoprenol phosphate?

A4: Several biophysical techniques can be employed to quantify this interaction. Isothermal Titration Calorimetry (ITC) provides a complete thermodynamic profile of the binding event, including affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[14][15][16] Surface Plasmon Resonance (SPR) offers real-time kinetics, allowing for the determination of association (ka) and dissociation (kd) rates.[17][18][19] Fluorescence Polarization (FP) is a solution-based assay that can be adapted for high-throughput screening and is suitable for measuring binding affinity.[20][21][22]

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during specific experimental procedures.

Guide 1: Inconsistent Results in Lipid Vesicle-Based Binding Assays

Problem: High variability in binding data between replicate experiments using lipid vesicles incorporating bactoprenol phosphate.

Potential Cause Recommended Solution Scientific Rationale
Inconsistent Vesicle Size and Lamellarity Prepare vesicles using extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm) to generate large unilamellar vesicles (LUVs) of a consistent size.[23] Sonication can also be used but may produce smaller, more heterogeneous vesicles.[24]Vesicle size and surface curvature can influence protein-lipid interactions. Consistent vesicle morphology is crucial for reproducible binding data.[25]
Poor Incorporation of Bactoprenol Phosphate Ensure bactoprenol phosphate is thoroughly co-solubilized with the primary lipids (e.g., POPC, POPG) in an organic solvent (e.g., chloroform/methanol) before creating the lipid film.[24][26]A homogenous lipid mixture in the initial organic phase is essential for uniform incorporation of the target lipid into the vesicles upon hydration.
Vesicle Aggregation Include a small percentage of negatively charged lipids (e.g., POPG) in your vesicle preparation to induce electrostatic repulsion between vesicles.[27] Monitor vesicle size distribution before and after the experiment using Dynamic Light Scattering (DLS).Aggregation can alter the available surface area for binding and lead to artifacts in many assay formats.
This compound Precipitation Confirm the solubility of this compound in your assay buffer at the working concentration, especially in the presence of high calcium concentrations.Poor solubility of the ligand will lead to inaccurate concentration determination and unreliable binding data.
Guide 2: Low Signal-to-Noise Ratio in Fluorescence Polarization (FP) Assays

Problem: The change in fluorescence polarization upon binding of fluorescently labeled this compound to bactoprenol phosphate-containing vesicles is too small to be reliably measured.

Potential Cause Recommended Solution Scientific Rationale
Suboptimal Fluorophore Choice Select a fluorophore with a long fluorescence lifetime and high quantum yield. Ensure the fluorophore is rigidly attached to this compound to minimize independent rotation (the "propeller effect").[20]The magnitude of the FP signal change is dependent on the difference in the rotational correlation time of the free versus the bound tracer. A rigidly attached fluorophore will more accurately reflect the tumbling of the entire complex.[21][22]
Low Binding Affinity Optimize assay conditions to favor binding, such as adjusting pH, temperature, and calcium concentration. Ensure the concentration of bactoprenol phosphate in the vesicles is sufficient.FP is most sensitive for interactions with affinities in the nanomolar to low micromolar range.[28][29]
High Background Fluorescence Check all buffer components for intrinsic fluorescence. Use high-quality, black microplates to minimize background.High background will reduce the dynamic range of the assay.
Vesicle Size is too Small Use larger vesicles (LUVs) or even giant unilamellar vesicles (GUVs) to increase the effective size of the complex upon binding.A larger complex will tumble more slowly, resulting in a greater change in polarization upon binding.[21]
Guide 3: Challenges in Isothermal Titration Calorimetry (ITC) Experiments

Problem: Noisy or uninterpretable ITC data when titrating this compound into a solution of bactoprenol phosphate-containing vesicles.

Potential Cause Recommended Solution Scientific Rationale
Heat of Dilution Mismatch Perform control titrations by injecting this compound into buffer and buffer into the vesicle solution to accurately determine and subtract the heat of dilution.[30]The heat generated from the binding event can be small, and it is crucial to distinguish it from non-specific thermal effects.[16]
Vesicle Instability Prepare fresh vesicles for each experiment and ensure they are stable at the experimental temperature. Vesicle disruption by the ligand can produce large, non-binding related heat changes.[16]ITC is sensitive to any process that generates or absorbs heat. Vesicle fusion or lysis will create significant artifacts in the thermogram.[31]
Slow Binding Kinetics Increase the time between injections to allow the system to reach equilibrium.ITC assumes that equilibrium is reached after each injection. If the binding kinetics are slow, the resulting data will not fit standard binding models.
Precipitation in the Calorimetry Cell Visually inspect the sample after the experiment for any signs of precipitation. Lower the concentrations of ligand and/or vesicles if precipitation is observed.Precipitation is a significant source of artifacts in ITC data.

Key Experimental Protocols

Here are detailed protocols for key experiments to study the this compound-bactoprenol phosphate interaction.

Protocol 1: Preparation of Bactoprenol Phosphate-Containing LUVs by Extrusion

This protocol describes the preparation of large unilamellar vesicles (LUVs) incorporating bactoprenol phosphate.

Materials:

  • 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC)

  • 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG)

  • Bactoprenol phosphate (C55-P)

  • Chloroform

  • Methanol

  • Hydration buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM CaCl₂, pH 7.4)

  • Mini-extruder

  • Polycarbonate membranes (100 nm pore size)

  • Glass vials

  • Rotary evaporator or nitrogen stream

Procedure:

  • Lipid Mixture Preparation: In a clean glass vial, prepare a lipid mixture of POPC:POPG:C55-P at a desired molar ratio (e.g., 89:10:1). Dissolve the lipids in chloroform/methanol (2:1, v/v) to a final concentration of 10 mg/mL.

  • Lipid Film Formation: Evaporate the organic solvent under a gentle stream of nitrogen or using a rotary evaporator to form a thin, uniform lipid film on the bottom of the vial.[32][33]

  • Vacuum Desiccation: Place the vial under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Add the desired volume of hydration buffer (pre-warmed to a temperature above the phase transition temperature of the lipids) to the lipid film.[24]

  • Vortexing: Vortex the vial vigorously for 5-10 minutes to disperse the lipid film and form multilamellar vesicles (MLVs).

  • Freeze-Thaw Cycles: Subject the MLV suspension to 5-10 freeze-thaw cycles by alternating between liquid nitrogen and a warm water bath. This helps to increase the encapsulation efficiency and create more uniform vesicles.[23]

  • Extrusion: Assemble the mini-extruder with two stacked 100 nm polycarbonate membranes. Pass the MLV suspension through the extruder 11-21 times to form LUVs of a defined size.[23]

  • Characterization: Determine the final lipid concentration and vesicle size distribution using a phosphate assay and Dynamic Light Scattering (DLS), respectively.

Protocol 2: Surface Plasmon Resonance (SPR) Analysis of Binding

This protocol outlines the use of SPR to measure the real-time interaction between this compound and bactoprenol phosphate-containing vesicles.

Materials:

  • SPR instrument

  • L1 sensor chip

  • Prepared LUVs (with and without bactoprenol phosphate as a control)

  • This compound

  • Running buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM CaCl₂, pH 7.4)

  • 0.1 M NaOH for regeneration

Procedure:

  • Chip Preparation: Condition the L1 sensor chip according to the manufacturer's instructions.

  • Liposome Capture: Inject the prepared LUVs over the L1 chip surface at a low flow rate (e.g., 2 µL/min) until a stable baseline is achieved, indicating the formation of a lipid bilayer on the chip surface.[34]

  • Analyte Injection: Inject a series of concentrations of this compound in running buffer over the captured liposome surface. Include a zero-concentration (buffer only) injection for double referencing.

  • Dissociation: Allow the running buffer to flow over the chip to monitor the dissociation of this compound from the liposomes.

  • Regeneration: If necessary, regenerate the surface with a short pulse of 0.1 M NaOH.

  • Data Analysis: Fit the resulting sensorgrams to an appropriate binding model (e.g., 1:1 Langmuir binding or a two-state reaction model) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).[35]

Protocol 3: Native Mass Spectrometry for Complex Detection

This protocol describes the use of native mass spectrometry to directly observe the this compound-bactoprenol phosphate complex.

Materials:

  • Mass spectrometer equipped for native MS

  • This compound

  • Bactoprenol phosphate

  • Detergent for solubilization (e.g., C8E4)

  • Volatile buffer (e.g., 200 mM ammonium acetate)

Procedure:

  • Sample Preparation: Co-incubate this compound and bactoprenol phosphate in the presence of a suitable detergent to maintain solubility.[36] The molar ratio should be optimized to favor complex formation.

  • Buffer Exchange: Buffer exchange the sample into a volatile buffer (e.g., ammonium acetate) using spin columns or dialysis to remove non-volatile salts.

  • Mass Spectrometry Analysis: Introduce the sample into the mass spectrometer using nano-electrospray ionization. Use gentle source conditions (e.g., low cone voltage, low collision energy) to preserve the non-covalent complex.[37]

  • Data Interpretation: Analyze the resulting mass spectrum for the appearance of new peaks corresponding to the mass of the this compound-bactoprenol phosphate complex. The stoichiometry of the complex can be determined from the mass of the observed species.[36]

Visualizing the Experimental Workflow and Mechanism

Mechanism of Action

The following diagram illustrates the proposed mechanism of action for this compound.

Friulimicin_B_Mechanism cluster_membrane Bacterial Cytoplasmic Membrane cluster_cytoplasm Cytoplasm cluster_periplasm Periplasm / Cell Wall C55P Bactoprenol Phosphate (C55-P) LipidI Lipid I C55P->LipidI Translocation Complex [this compound - Ca²⁺ - C55-P] Complex C55P->Complex LipidII Lipid II LipidI->LipidII MurG Peptidoglycan Growing Peptidoglycan Chain LipidII->Peptidoglycan Transglycosylation Transpeptidation Precursors UDP-NAM-pentapeptide UDP-NAG Precursors->C55P MraY FriulimicinB This compound FriulimicinB->Complex Ca2 Ca²⁺ Ca2->Complex Inhibition Inhibition->C55P Sequestration

Caption: this compound sequesters bactoprenol phosphate in a Ca²⁺-dependent manner.

General Experimental Workflow

The following diagram outlines a general workflow for studying the interaction.

Experimental_Workflow Start Hypothesis: This compound binds to C55-P VesiclePrep Prepare C55-P containing and control lipid vesicles Start->VesiclePrep BindingAssay Qualitative Binding Assay (e.g., Lipid-protein overlay) VesiclePrep->BindingAssay QuantitativeAssay Quantitative Binding Assay (ITC, SPR, FP) BindingAssay->QuantitativeAssay If binding is detected StructuralAnalysis Structural Analysis (Native MS, NMR) QuantitativeAssay->StructuralAnalysis Determine affinity & kinetics DataAnalysis Data Analysis and Model Fitting StructuralAnalysis->DataAnalysis Conclusion Conclusion on Binding Kinetics and Thermodynamics DataAnalysis->Conclusion

Sources

Technical Support Center: Strategies to Improve the Accuracy of Friulimicin B Susceptibility Testing

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Friulimicin B susceptibility testing. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies for accurate and reproducible Minimum Inhibitory Concentration (MIC) determination of this compound. As a novel lipopeptide antibiotic with a unique mechanism of action, precise susceptibility testing is paramount for its preclinical and clinical development. This document provides a structured approach to address common challenges and ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the practical aspects of this compound susceptibility testing.

Q1: What is the mechanism of action of this compound, and why is it important for susceptibility testing?

A: this compound is a cyclic lipopeptide that inhibits the biosynthesis of the bacterial cell wall.[1][2][3] Its unique mode of action involves forming a complex with bactoprenol phosphate (C55-P), a lipid carrier essential for the transport of peptidoglycan precursors across the cell membrane.[1][2][3] This interaction is critically dependent on the presence of calcium ions (Ca²⁺).[1][2][3][4] Understanding this calcium dependency is fundamental for accurate susceptibility testing, as insufficient calcium levels in the test medium will lead to erroneously high MIC values, masking the true potency of the compound.

Q2: Are there specific guidelines from CLSI or EUCAST for this compound susceptibility testing?

A: As of the latest updates, neither the Clinical and Laboratory Standards Institute (CLSI) nor the European Committee on Antimicrobial Susceptibility Testing (EUCAST) have published specific interpretive criteria or quality control (QC) ranges for this compound.[5][6][7][8] In the absence of specific guidelines, it is recommended to follow the established protocols for similar lipopeptide antibiotics, such as daptomycin, particularly concerning media supplementation and quality control.[3][5][9][10][11] Researchers should meticulously document their methodology and validate their assays internally.

Q3: What is the recommended testing method for this compound?

A: The standard and most reliable method for determining the MIC of this compound is broth microdilution.[1] This method should be performed using cation-adjusted Mueller-Hinton broth (CAMHB) supplemented with calcium to a final concentration of 50 µg/mL (50 mg/L).[1]

Q4: Why is calcium supplementation so critical, and what is the recommended concentration?

A: The antimicrobial activity of this compound is indispensable on the presence of Ca²⁺.[1][2][3][4] Calcium ions are believed to facilitate a conformational change in the this compound molecule, promoting its interaction with the bacterial cell membrane and its target, bactoprenol phosphate.[4] The standard and recommended final concentration of free calcium ions in the test medium is 50 µg/mL (50 mg/L).[1][3][10] Using standard, unsupplemented CAMHB will result in falsely elevated MIC values.

Q5: Can I use any calcium salt for supplementation?

A: While the literature often refers to "calcium" or "Ca²⁺", the most commonly used and recommended salt for supplementing microbiological media is calcium chloride (CaCl₂). It is crucial to ensure that the final concentration of free calcium ions is 50 µg/mL. When preparing a stock solution, it is important to use an anhydrous or a specific hydrate form of CaCl₂ and calculate the amount needed to achieve the target free Ca²⁺ concentration. Consistency in the choice and preparation of the calcium salt is key to reproducibility.

Troubleshooting Guide

This section provides a question-and-answer formatted guide to directly address specific issues you might encounter during your experiments.

Issue 1: Higher than Expected MIC Values or Poor Reproducibility

Q: My this compound MIC values are consistently higher than what is reported in the literature, or I am observing significant variability between experiments. What could be the cause?

A: This is a common issue and can often be traced back to several critical factors. The following troubleshooting workflow can help identify the root cause.

G cluster_calcium Calcium Issues cluster_plastic Lipopeptide Adsorption start High or Variable MICs Observed calcium Verify Calcium Concentration (50 µg/mL free Ca²⁺) start->calcium Step 1 media Check Media Preparation (CAMHB, pH 7.2-7.4) calcium->media If correct calcium_check1 Incorrect stock solution? calcium->calcium_check1 calcium_check2 Inadequate mixing? calcium->calcium_check2 inoculum Standardize Inoculum (0.5 McFarland) media->inoculum If correct plastic Investigate Plastic Binding (Consider Polysorbate 80) inoculum->plastic If correct qc Review QC Strain Performance plastic->qc If correct plastic_check1 This compound may bind to polystyrene plates. plastic->plastic_check1 endpoint Assess MIC Endpoint Reading qc->endpoint If correct resolved Problem Resolved endpoint->resolved If all steps checked

Caption: Troubleshooting workflow for high or variable this compound MICs.

Detailed Troubleshooting Steps:

  • Verify Calcium Concentration:

    • Causality: Insufficient calcium is the most likely reason for diminished this compound activity.[1][2][3][4]

    • Action:

      • Recalculate your calcium stock solution preparation to ensure it delivers a final concentration of 50 µg/mL of free Ca²⁺ in the wells.

      • Ensure the calcium stock is thoroughly mixed with the Mueller-Hinton broth before dispensing.

      • Consider preparing fresh calcium-supplemented CAMHB for each experiment. For other calcium-dependent lipopeptides like daptomycin, suboptimal calcium levels have been shown to cause significant MIC shifts.[10]

  • Check Media Preparation and Quality:

    • Causality: The pH and cation content of the Mueller-Hinton broth can influence bacterial growth and antibiotic activity.

    • Action:

      • Use commercially prepared, quality-controlled cation-adjusted Mueller-Hinton broth (CAMHB).

      • Verify that the final pH of the medium is within the recommended range of 7.2 to 7.4 after calcium supplementation.

      • Be consistent with the supplier of your media, as lot-to-lot variability can occur.

  • Standardize Inoculum Preparation:

    • Causality: An inoculum density that is too high (the "inoculum effect") can lead to higher MICs, as the number of bacterial cells may overwhelm the antibiotic. An inoculum that is too low can result in insufficient growth for accurate reading.

    • Action:

      • Strictly adhere to the preparation of a 0.5 McFarland standard for your bacterial suspension.[12]

      • Use the standardized suspension promptly, ideally within 15 minutes of preparation, to ensure the correct bacterial density.[12]

  • Investigate Plastic Binding (Adsorption):

    • Causality: Lipopeptides and lipoglycopeptides are known to be "sticky" molecules that can adsorb to the plastic surfaces of microtiter plates, reducing the effective concentration of the drug in the broth.[4][13] This has been well-documented for other lipoglycopeptides like oritavancin and dalbavancin.[4][13]

    • Action:

      • Consider the inclusion of a non-ionic surfactant, such as Polysorbate 80 (Tween 80), at a final concentration of 0.002%.[4][13] This has been shown to prevent the binding of other lipoglycopeptides to plastic surfaces, resulting in more accurate MIC values.[4][13]

      • If you choose to use Polysorbate 80, it should be added to the drug stock solution diluent and the broth used for serial dilutions to ensure a consistent concentration across all wells. It is also essential to run a control to ensure the surfactant itself does not inhibit bacterial growth at the concentration used.

  • Review Quality Control (QC) Strain Performance:

    • Causality: Consistent results for a reference QC strain indicate that the test system (media, antibiotic, incubation, etc.) is performing correctly.

    • Action:

      • In the absence of specific QC ranges for this compound, you can use standard QC strains like Staphylococcus aureus ATCC 29213 and Enterococcus faecalis ATCC 29212.

      • While you won't have a target range for this compound, you should test a panel of standard-of-care antibiotics alongside it. If the MICs for these other drugs are within their established QC ranges, it provides confidence that your general methodology is sound.

      • Maintain a log of this compound MICs for your QC strains. Over time, this will allow you to establish your own internal, method-dependent expected range. Any deviation from this internal range should trigger a review of your procedures.

Issue 2: Difficulty in Reading MIC Endpoints

Q: I am observing "trailing" or "phantom" growth in the wells, making it difficult to determine the true MIC endpoint. How should I interpret these results?

A: Trailing endpoints, characterized by reduced but persistent growth across a range of antibiotic concentrations, can be a challenge, particularly with certain classes of antimicrobials.

Understanding the Phenomenon:

Trailing is the observation of a small pellet or light haze in wells with antibiotic concentrations above the apparent MIC. This can be due to a variety of factors, including the drug's mechanism of action (e.g., bacteriostatic at lower concentrations, bactericidal at higher ones), or the presence of a small subpopulation of resistant cells. While well-documented for some antifungal agents, it can also occur with antibacterial agents.

Strategies for Consistent Endpoint Reading:

  • Adhere to a Strict Reading Protocol:

    • The MIC is defined as the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of an organism as detected by the unaided eye.[12]

    • For consistency, read the plates at a standardized time point (e.g., 18-20 hours for most non-fastidious organisms).

    • Use a consistent light source and a reading aid, such as a magnifying mirror, to improve visualization.

  • Interpreting Trailing Growth:

    • In the context of broth microdilution, the general recommendation is to disregard "pinpoint" growth or a very small, hazy button at the bottom of the well when more significant growth is clearly inhibited in the preceding wells.

    • However, if there is significant trailing over several wells, this may be a true biological effect. In such cases, it is recommended to report the MIC as the lowest concentration at which there is a significant reduction in growth (e.g., ~80% reduction) compared to the growth control well. This approach requires careful and consistent visual assessment.

    • It is crucial to document your reading methodology clearly in your laboratory notebook.

  • Confirm with a Secondary Method (if necessary):

    • If persistent and problematic trailing occurs, consider repeating the test.

    • As a research tool, you could also perform a time-kill assay at concentrations around the suspected MIC to understand the dynamics of bacterial killing and inhibition over time.

Experimental Protocols

Protocol 1: Broth Microdilution for this compound Susceptibility Testing

This protocol is based on the CLSI M07 guidelines for aerobic bacteria and incorporates specific recommendations for calcium-dependent lipopeptides.

Materials:

  • This compound powder

  • Appropriate solvent for this compound (e.g., DMSO, check certificate of analysis)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Calcium chloride (CaCl₂)

  • Sterile 96-well U-bottom microtiter plates

  • Bacterial isolates and QC strains (e.g., S. aureus ATCC 29213)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer or turbidimeter

Procedure:

  • Preparation of Calcium-Supplemented CAMHB (Ca-CAMHB): a. Prepare a sterile stock solution of CaCl₂ (e.g., 10 mg/mL free Ca²⁺). b. Aseptically add the CaCl₂ stock solution to sterile CAMHB to achieve a final free calcium concentration of 50 µg/mL. For example, add 0.5 mL of a 10 mg/mL Ca²⁺ stock to 99.5 mL of CAMHB. c. Mix thoroughly. This is your working Ca-CAMHB.

  • Preparation of this compound Stock Solution: a. Prepare a high-concentration stock solution of this compound (e.g., 1280 µg/mL) in the appropriate solvent. b. Make an intermediate stock by diluting the high-concentration stock in Ca-CAMHB.

  • Preparation of Microtiter Plates: a. Dispense 50 µL of Ca-CAMHB into wells 2 through 12 of a 96-well plate. b. Add 100 µL of the this compound working solution (at twice the highest desired final concentration) to well 1. c. Perform 2-fold serial dilutions by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. d. Well 11 should serve as the growth control (containing 50 µL of Ca-CAMHB and no drug). e. Well 12 should serve as the sterility control (containing 100 µL of uninoculated Ca-CAMHB).

  • Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline or PBS. b. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Within 15 minutes, dilute this standardized suspension in Ca-CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL. A common dilution is 1:100 (e.g., 0.1 mL of adjusted suspension into 9.9 mL of Ca-CAMHB), but this should be validated for your specific workflow.

  • Inoculation and Incubation: a. Inoculate wells 1 through 11 with 50 µL of the final bacterial suspension. This will bring the total volume in these wells to 100 µL and result in a final inoculum of ~5 x 10⁵ CFU/mL. b. Cover the plate with a lid or an adhesive seal to prevent evaporation. c. Incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: a. Examine the sterility control (well 12) to ensure no contamination. b. Examine the growth control (well 11) to confirm adequate bacterial growth. c. The MIC is the lowest concentration of this compound that completely inhibits visible growth (i.e., the first clear well).

Data Presentation

Table 1: Troubleshooting Checklist for Inaccurate this compound MICs

ParameterCheckpointCommon PitfallRecommended Action
Media Calcium ConcentrationInsufficient Ca²⁺ (<50 µg/mL)Prepare fresh Ca-CAMHB with a final free Ca²⁺ concentration of 50 µg/mL.
pHpH outside of 7.2-7.4 rangeUse high-quality commercial CAMHB and verify pH after supplementation.
Inoculum DensityInoculum too high or too lowStandardize to 0.5 McFarland and use within 15 minutes.
Antibiotic Adsorption to PlasticLoss of active drugConsider adding 0.002% Polysorbate 80 to the broth and drug dilutions.
Stock SolutionDegradation or precipitationPrepare fresh stock solutions; store aliquots at -70°C.
Reading Endpoint DeterminationSubjectivity in reading trailingRead at a consistent time point. Define and document your criteria for "no growth".
Quality Control QC Strain MICsOut of expected rangeIf other drugs are in range, investigate this compound-specific factors. Establish internal historical ranges.

Conclusion

Accurate and reproducible susceptibility testing of this compound is achievable with careful attention to methodological details. The calcium-dependent nature of this lipopeptide is the most critical factor to control. By following standardized protocols, being vigilant for potential pitfalls such as plastic adsorption and trailing endpoints, and implementing a robust quality control program, researchers can generate high-quality data to support the development of this promising antibiotic. This guide serves as a starting point for troubleshooting and optimizing your this compound susceptibility testing workflows.

References

  • Arhin, F. F., Sarmiento, I., Belley, A., McKay, G. A., Draghi, D. C., Grover, P., Sahm, D. F., Parr, T. R., & Moeck, G. (2008). Effect of polysorbate 80 on oritavancin binding to plastic surfaces: implications for susceptibility testing. Antimicrobial agents and chemotherapy, 52(5), 1597–1603.
  • Schneider, T., Gries, K., Josten, M., Wiedemann, I., Pelzer, S., Labischinski, H., & Sahl, H. G. (2009). The lipopeptide antibiotic this compound inhibits cell wall biosynthesis through complex formation with bactoprenol phosphate. Antimicrobial agents and chemotherapy, 53(4), 1610–1618.
  • Munita, J. M., & Tran, T. T. (2022). New Perspectives on Antimicrobial Agents: Long-Acting Lipoglycopeptides. Microbiology spectrum, 10(3), e0011222.
  • Schneider, T., Gries, K., Josten, M., Wiedemann, I., Pelzer, S., Labischinski, H., & Sahl, H. G. (2009). The lipopeptide antibiotic this compound inhibits cell wall biosynthesis through complex formation with bactoprenol phosphate. Antimicrobial agents and chemotherapy, 53(4), 1610–1618.
  • BenchChem. (2025). Technical Support Center: Daptomycin Susceptibility Testing and the Critical Role of Calcium Concentration.
  • ResearchGate. (2025). Use of a surfactant (polysorbate 80) to improve MIC susceptibility testing results for polymyxin B and colistin. Request PDF.
  • BenchChem. (2025). Application Notes and Protocols for Daptomycin In Vitro Susceptibility Testing.
  • Hughes, D. L., & MacMillan, D. (2019). The calcium-dependent lipopeptide antibiotics: structure, mechanism, & medicinal chemistry. MedChemComm, 10(10), 1744-1756.
  • Sader, H. S., Rhomberg, P. R., & Jones, R. N. (2011). Systematic evaluation of commercial susceptibility testing methods for determining the in vitro activity of daptomycin versus Staphylococcus aureus and enterococci. Journal of clinical microbiology, 49(8), 3094–3097.
  • Lin, C. H., Su, C. K., & Chen, W. Y. (2022). Effects of Calcium Ions on the Antimicrobial Activity of Gramicidin A. International journal of molecular sciences, 23(2), 947.
  • Turnidge, J., & EUCAST Subcommittee on Daptomycin. (2020). Daptomycin in the treatment of enterococcal bloodstream infections and endocarditis: a EUCAST position paper. Clinical microbiology and infection : the official publication of the European Society of Clinical Microbiology and Infectious Diseases, 26(8), 1022–1028.
  • ResearchGate. (n.d.). Daptomycin in the treatment of enterococcal bloodstream infections and endocarditis: a EUCAST position paper. Request PDF.
  • EUCAST. (2025). Daptomycin wild type MIC distributions and ECOFFs reviewed.
  • EUCAST. (2025). Daptomycin in endocarditis and bloodstream infections caused by enterococci - revised.
  • CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing.
  • Hughes, D. L., & MacMillan, D. (2019). The calcium-dependent lipopeptide antibiotics: structure, mechanism, & medicinal chemistry. MedChemComm, 10(10), 1744–1756.
  • Microbe Investigations. (2024, May 20). MIC and MBC testing tips to ensure reproducibility of results.
  • ResearchGate. (2025). Daptomycin In Vitro Susceptibility Methodology: a Review of Methods, Including Determination of Calcium in Testing Media. Request PDF.
  • Truman, A. W., et al. (2024). Calcium-Dependent Lipopeptide Antibiotics against Drug-Resistant Pathogens Discovered via Host-Dependent Heterologous Expression of a Cloned Biosynthetic Gene Cluster.
  • BSAC AST Standing Committee. (n.d.). Quality Control of Antimicrobial Susceptibility Testing.
  • Efimova, S. S., & Ostroumova, O. S. (2025). State of the Art of Cyclic Lipopeptide–Membrane Interactions: Pore Formation and Bilayer Permeability. International Journal of Molecular Sciences, 26(17), 13863.
  • EUCAST. (n.d.). Guidance Documents.
  • ResearchGate. (2024). What common issues should be aware of when interpreting MIC values? Are there any specific trouble shooting steps required for variability in result?.
  • Mukherjee, S., et al. (2024). Chirality and pH Influence the Self-Assembly of Antimicrobial Lipopeptides with Diverse Nanostructures.
  • Gaudreau, C., & Gilbert, H. (1997). Quality control strains used in susceptibility testing of Campylobacter spp. Journal of clinical microbiology, 35(10), 2704–2705.
  • Kim, J. H., et al. (2015). Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories.
  • EUCAST. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST.
  • ResearchGate. (n.d.). Determination of MIC for lipopeptide. Download Scientific Diagram.
  • ResearchGate. (2025). Quality Control Strains Used in Susceptibility Testing of Campylobacter spp. Request PDF.

Sources

Optimizing fermentation conditions for enhanced Friulimicin B production

Author: BenchChem Technical Support Team. Date: January 2026

Our Technical Support Center is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the fermentation conditions for enhanced Friulimicin B production. As Senior Application Scientists, we have synthesized the latest research with practical, field-tested advice to help you navigate the complexities of producing this potent lipopeptide antibiotic.

Understanding this compound and its Production

This compound is a cyclic lipopeptide antibiotic produced by the actinomycete Actinoplanes friuliensis.[1][2][3][4] Its potent activity against a range of Gram-positive bacteria, including multidrug-resistant strains, makes it a promising candidate for further development.[2][3][4] The biosynthesis of this compound is a complex process, carried out by non-ribosomal peptide synthetases (NRPSs).[2] This mode of production is common for many complex secondary metabolites and presents unique challenges and opportunities for optimization.

A key characteristic of this compound is its dependence on calcium for its antimicrobial activity.[3][4][5] This is a critical factor to consider in both fermentation and downstream application. The structure of this compound consists of a 10-membered cyclopeptide ring linked to a branched fatty acid side chain.[5][6]

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise during the optimization of this compound fermentation.

Q1: What is a good starting point for a culture medium for Actinoplanes friuliensis?

A chemically defined production medium is highly recommended for studying the influence of individual components on growth and antibiotic biosynthesis.[7] A good starting point for a defined medium would include a suitable carbon source (e.g., glucose), a nitrogen source (e.g., soybean meal, peptone), and essential minerals.[8] For complex media, which are often used in industrial fermentations, components like corn steep liquor, yeast extract, and casein hydrolysates can be effective.[9]

Q2: What are the typical fermentation parameters for this compound production?

Optimal fermentation conditions are crucial for maximizing yield. Key parameters to control include:

  • Temperature: Incubation temperature can significantly impact both microbial growth and antibiotic production. A typical starting point for Actinoplanes species is around 28-30°C.[8]

  • pH: The pH of the culture medium should be maintained within a specific range, often near neutral (pH 7.0-7.4), to support optimal growth and enzyme activity.[8]

  • Aeration and Agitation: Adequate oxygen supply is critical for the growth of aerobic actinomycetes and for the biosynthesis of secondary metabolites.[10] The optimal agitation speed (e.g., 180 r/min) will depend on the bioreactor geometry.[8]

Q3: How can I increase the yield of this compound in my fermentation?

Several strategies can be employed to enhance this compound production:

  • Fed-batch Cultivation: This technique involves the controlled feeding of nutrients during the fermentation process to maintain optimal conditions and prolong the production phase. Fed-batch processes have been shown to achieve volumetric productivities of 1-2 mg/l/h for this compound.[7]

  • Continuous Cultivation: A continuous process with cell retention can further enhance productivity. For this compound, a perfusion process with cell retention has demonstrated volumetric productivities of 3-5 mg/l/h.[7]

  • Precursor Feeding: The addition of precursors for the fatty acid side chain or the amino acid building blocks of the peptide core can direct biosynthesis towards the desired product.

Q4: What are the main challenges in this compound fermentation?

Lipopeptide antibiotics like this compound can present specific challenges during fermentation:

  • Foaming: The amphiphilic nature of lipopeptides can lead to excessive foaming in the bioreactor, which can interfere with aeration and agitation.[11][12]

  • Product Degradation: The producing organism may also produce enzymes that can degrade the antibiotic, reducing the final yield.

  • Complex Regulation: The biosynthesis of secondary metabolites is often tightly regulated by the cell in response to environmental cues. Understanding and manipulating these regulatory networks is a key aspect of optimization.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during this compound fermentation experiments.

Issue 1: Low or No Growth of Actinoplanes friuliensis

Possible Causes and Solutions

Possible Cause Troubleshooting Steps Scientific Rationale
Inoculum Quality 1. Verify the viability of the inoculum from a fresh, healthy culture. 2. Ensure the correct inoculum size is used.[13]A healthy and appropriately sized inoculum is crucial for establishing a productive culture.
Media Composition 1. Check the preparation and expiration dates of all media components. 2. Verify the final pH of the medium before inoculation.[14]Incorrect media composition or pH can inhibit microbial growth.
Incubation Conditions 1. Confirm that the incubator temperature, humidity, and aeration are set to the optimal levels for A. friuliensis.[14]Suboptimal physical parameters can significantly hinder growth.
Inhibitory Factors 1. Test for the presence of inhibitory substances in the media or carryover from previous cultures.Contaminants or residual cleaning agents can be toxic to the microorganism.
Issue 2: Good Growth but Low this compound Titer

Possible Causes and Solutions

Possible Cause Troubleshooting Steps Scientific Rationale
Suboptimal Fermentation Parameters 1. Optimize key parameters like temperature, pH, and dissolved oxygen using a systematic approach such as Response Surface Methodology (RSM).[13]Secondary metabolite production is often more sensitive to environmental conditions than primary growth.
Nutrient Limitation 1. Analyze the consumption of key nutrients (carbon, nitrogen) during the fermentation. 2. Implement a fed-batch strategy to replenish limiting nutrients.[7]The depletion of specific nutrients can trigger the end of the production phase.
Precursor Unavailability 1. Supplement the medium with precursors for the fatty acid side chain (e.g., specific fatty acids) or the peptide core (e.g., specific amino acids).The availability of building blocks for the antibiotic molecule can be a rate-limiting step.
Product Feedback Inhibition 1. Investigate if high concentrations of this compound inhibit its own production. 2. Consider a continuous culture system to maintain a lower, steady-state product concentration.[7]Some microorganisms reduce the production of a secondary metabolite when its concentration reaches a certain threshold.

Experimental Protocols

Here we provide a detailed, step-by-step methodology for a key experiment in optimizing this compound production.

Protocol 1: Media Optimization using Response Surface Methodology (RSM)

Response Surface Methodology (RSM) is a collection of statistical and mathematical techniques useful for developing, improving, and optimizing processes.[13] It allows for the evaluation of the effects of multiple factors and their interactions on a response variable (e.g., this compound titer).

Step 1: Plackett-Burman Design for Factor Screening

  • Identify a range of potential factors that could influence this compound production (e.g., glucose concentration, soybean meal concentration, CaCl₂, temperature, initial pH, inoculum size).

  • Use a Plackett-Burman design to screen these factors and identify those with the most significant impact on the response. This is an efficient way to reduce the number of variables for further optimization.[13]

Step 2: Path of Steepest Ascent

  • Based on the significant factors identified in the Plackett-Burman experiment, determine the direction of the steepest ascent in the response.

  • Conduct a series of experiments along this path to approach the optimal region for the key factors.[13]

Step 3: Box-Behnken Design for Optimization

  • Once the optimal region is identified, use a Box-Behnken design to create a model of the relationship between the significant factors and the response.

  • This design will allow you to determine the optimal levels of each factor to maximize this compound production.[13]

Visualizing the Optimization Workflow

The following diagram illustrates the overall workflow for optimizing this compound fermentation conditions.

Fermentation_Optimization_Workflow cluster_Preparation Phase 1: Preparation & Screening cluster_Optimization Phase 2: Process Optimization cluster_Validation Phase 3: Validation & Scale-up Strain Strain Maintenance (Actinoplanes friuliensis) Inoculum Inoculum Development Strain->Inoculum OFAT One-Factor-at-a-Time (Initial Parameter Range) Inoculum->OFAT Media Initial Media Formulation Media->Inoculum RSM Response Surface Methodology (Statistical Optimization) OFAT->RSM Identifies Key Factors FedBatch Fed-Batch Strategy Development RSM->FedBatch Defines Optimal Setpoints Bioreactor Bioreactor Validation FedBatch->Bioreactor ScaleUp Scale-up Studies Bioreactor->ScaleUp

Caption: A workflow diagram illustrating the key phases in optimizing this compound fermentation.

References

  • The Lipopeptide Antibiotic this compound Inhibits Cell Wall Biosynthesis through Complex Formation with Bactoprenol Phosphate - ResearchGate. Available at: [Link]

  • The Lipopeptide Antibiotic this compound Inhibits Cell Wall Biosynthesis through Complex Formation with Bactoprenol Phosphate - PMC - PubMed Central. Available at: [Link]

  • Sequencing and Analysis of the Biosynthetic Gene Cluster of the Lipopeptide Antibiotic Friulimicin in Actinoplanes friuliensis - PMC - NIH. Available at: [Link]

  • The Lipopeptide Antibiotic this compound Inhibits Cell Wall Biosynthesis through Complex Formation with Bactoprenol Phosphate | Antimicrobial Agents and Chemotherapy - ASM Journals. Available at: [Link]

  • The Lipopeptide Antibiotic this compound Inhibits Cell Wall Biosynthesis through Complex Formation with Bactoprenol Phosphate | Antimicrobial Agents and Chemotherapy - ASM Journals. Available at: [Link]

  • Chemical structure of the lipopeptide antibiotic this compound. The... - ResearchGate. Available at: [Link]

  • Lipopeptide antibiotics | Research Starters - EBSCO. Available at: [Link]

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  • Microbial lipopeptide production and purification bioprocesses, current progress and future challenges | Request PDF - ResearchGate. Available at: [Link]

  • Development of cultivation strategies for friulimicin production in Actinoplanes friuliensis. Available at: [Link]

  • Genome mining for drug discovery: cyclic lipopeptides related to daptomycin - PMC - NIH. Available at: [Link]

  • New Continuous Process for the Production of Lipopeptide Biosurfactants in Foam Overflowing Bioreactor - Frontiers. Available at: [Link]

  • Resolving the conflict between antibiotic production and rapid growth by recognition of peptidoglycan of susceptible competitors - PMC - NIH. Available at: [Link]

  • Development and Challenges of Antimicrobial Peptides for Therapeutic Applications - PMC. Available at: [Link]

  • Strategies for Fermentation Medium Optimization: An In-Depth Review - Frontiers. Available at: [Link]

  • Troubleshooting Common Issues in Bacterial Culturing - Microbioz India. Available at: [Link]

  • Friulimicins: novel lipopeptide antibiotics with peptidoglycan synthesis inhibiting activity from Actinoplanes friuliensis sp. nov. I. Taxonomic studies of the producing microorganism and fermentation - PubMed. Available at: [Link]

  • Fermentation Media Optimization - YouTube. Available at: [Link]

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Validation & Comparative

A Comparative Analysis: Evaluating the Efficacy of Friulimicin B and Vancomycin Against Methicillin-Resistant Staphylococcus aureus (MRSA)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The relentless rise of antibiotic resistance, particularly in formidable pathogens like Methicillin-resistant Staphylococcus aureus (MRSA), necessitates a continuous and rigorous evaluation of novel antimicrobial agents. Vancomycin has long served as a cornerstone of therapy for serious MRSA infections. However, the emergence of strains with reduced susceptibility, evidenced by "MIC creep" and outright resistance, has created a pressing need for alternatives. This guide provides a detailed comparison of the lipopeptide antibiotic Friulimicin B with the glycopeptide standard, vancomycin, focusing on their efficacy against MRSA. While direct head-to-head clinical data is limited due to the developmental stage of this compound, this analysis synthesizes available preclinical data to offer a scientifically grounded perspective on their relative strengths and weaknesses.

Introduction: The Evolving Landscape of MRSA Treatment

MRSA represents a significant global health threat, causing a spectrum of diseases from skin and soft tissue infections to life-threatening conditions like bacteremia, pneumonia, and endocarditis. For decades, vancomycin has been the primary therapeutic agent for these infections.[1][2] However, its efficacy is being challenged by the increasing prevalence of MRSA isolates with elevated minimum inhibitory concentrations (MICs), which has been correlated with poorer clinical outcomes.[3][4] This has spurred the investigation of new antibiotics with novel mechanisms of action.

This compound, a naturally occurring cyclic lipopeptide produced by the actinomycete Actinoplanes friuliensis, has demonstrated potent activity against a broad range of Gram-positive bacteria, including multidrug-resistant strains like MRSA.[2][5] Its unique mechanism of action suggests a lack of cross-resistance with existing antibiotic classes, making it a compound of significant interest.

Divergent Mechanisms of Action: A Tale of Two Targets

The differing antibacterial activities of this compound and vancomycin are rooted in their distinct molecular targets within the bacterial cell wall synthesis pathway.

Vancomycin: This glycopeptide antibiotic inhibits the polymerization of peptidoglycan, an essential component of the bacterial cell wall. It achieves this by binding with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of the peptidoglycan precursor, Lipid II. This binding sterically hinders the transglycosylase and transpeptidase enzymes, preventing the incorporation of new subunits into the growing cell wall and ultimately leading to cell lysis.[1]

This compound: As a lipopeptide, this compound also targets cell wall biosynthesis but through a novel mechanism. In a calcium-dependent manner, it forms a complex with bactoprenol phosphate (C55-P), the lipid carrier that transports peptidoglycan precursors across the cell membrane.[2][6] By sequestering C55-P, this compound effectively halts the recycling of this essential carrier molecule, thereby blocking not only peptidoglycan synthesis but also other vital cell wall processes that rely on it, such as teichoic acid synthesis.[2] This multi-pathway inhibition represents a distinct and potentially more comprehensive assault on the bacterial cell envelope compared to vancomycin.

Diagram: Mechanisms of Action

cluster_0 Vancomycin Mechanism cluster_1 This compound Mechanism Vancomycin Vancomycin Lipid II (D-Ala-D-Ala) Lipid II (D-Ala-D-Ala) Vancomycin->Lipid II (D-Ala-D-Ala) Binds to Transglycosylation/\nTranspeptidation Transglycosylation/ Transpeptidation Vancomycin->Transglycosylation/\nTranspeptidation Inhibits Peptidoglycan Synthesis Peptidoglycan Synthesis Transglycosylation/\nTranspeptidation->Peptidoglycan Synthesis Blocked Cell Lysis Cell Lysis Peptidoglycan Synthesis->Cell Lysis This compound This compound Bactoprenol Phosphate (C55-P) Bactoprenol Phosphate (C55-P) This compound->Bactoprenol Phosphate (C55-P) Complexes with Ca2+ Ca2+ Lipid II Cycle Lipid II Cycle Bactoprenol Phosphate (C55-P)->Lipid II Cycle Sequesters Peptidoglycan & Teichoic Acid Synthesis Peptidoglycan & Teichoic Acid Synthesis Lipid II Cycle->Peptidoglycan & Teichoic Acid Synthesis Blocked Cell Envelope Disruption Cell Envelope Disruption Peptidoglycan & Teichoic Acid Synthesis->Cell Envelope Disruption

Caption: Comparative mechanisms of action of vancomycin and this compound.

Comparative In Vitro Efficacy

This compound: Studies have shown that this compound exhibits potent in vitro activity against a wide array of Gram-positive pathogens, including MRSA, vancomycin-resistant enterococci (VRE), and penicillin-resistant Streptococcus pneumoniae.[2] Its activity is notably dependent on the presence of physiological concentrations of calcium. It is important to note that a Phase I clinical trial for this compound was initiated, but further clinical development appears to have been discontinued, limiting the availability of more extensive comparative data.[1][7]

Vancomycin: The in vitro activity of vancomycin against MRSA is well-documented. Susceptibility is defined by the Clinical and Laboratory Standards Institute (CLSI) as an MIC of ≤2 µg/mL. However, there is a growing body of evidence suggesting that clinical failure rates increase when the vancomycin MIC is ≥1.5 µg/mL.[5] The distribution of vancomycin MICs among clinical MRSA isolates is a critical parameter for surveillance and for guiding therapeutic choices.

Data Summary: In Vitro Activity Against MRSA

AntibioticClassTypical MIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Key Considerations
This compound Lipopeptide0.078 (against select strains)[2]Not establishedNot establishedActivity is calcium-dependent. Data from large-scale surveillance studies are unavailable.
Vancomycin Glycopeptide0.5 - 2~11.5 - 2[8][9]"MIC creep" observed globally. Clinical efficacy may be reduced at higher end of susceptible range.

Note: The MIC values for this compound are based on limited published data and should be interpreted with caution. MIC₅₀ and MIC₉₀ values for vancomycin can vary by geographic location and study period.

Experimental Protocols: A Guide to Comparative Assessment

To directly compare the efficacy of this compound and vancomycin, standardized and robust experimental methodologies are crucial. Below are detailed protocols for key in vitro and in vivo assays.

In Vitro Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The broth microdilution method, as standardized by the CLSI, is the gold standard for this determination.

Experimental Workflow: Broth Microdilution MIC Assay

Start Start Prepare serial two-fold dilutions of antibiotics in microtiter plate Prepare serial two-fold dilutions of antibiotics in microtiter plate Start->Prepare serial two-fold dilutions of antibiotics in microtiter plate Standardize MRSA inoculum to 0.5 McFarland Standardize MRSA inoculum to 0.5 McFarland Prepare serial two-fold dilutions of antibiotics in microtiter plate->Standardize MRSA inoculum to 0.5 McFarland Inoculate microtiter plate wells Inoculate microtiter plate wells Standardize MRSA inoculum to 0.5 McFarland->Inoculate microtiter plate wells Incubate at 35°C for 16-20 hours Incubate at 35°C for 16-20 hours Inoculate microtiter plate wells->Incubate at 35°C for 16-20 hours Read and record results Read and record results Incubate at 35°C for 16-20 hours->Read and record results Determine MIC Determine MIC Read and record results->Determine MIC

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol:

  • Preparation of Antibiotic Solutions: Prepare stock solutions of this compound and vancomycin in appropriate solvents. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate. For this compound, the broth must be supplemented with calcium to a final concentration of 50 mg/L.

  • Inoculum Preparation: From a fresh (18-24 hour) culture of the MRSA isolate on a non-selective agar plate, suspend several colonies in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Inoculation: Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Incubation: Incubate the inoculated plates in ambient air at 35°C ± 2°C for 16-20 hours.

  • Result Interpretation: Following incubation, determine the MIC by visually identifying the lowest concentration of the antibiotic that completely inhibits bacterial growth, as evidenced by the absence of turbidity.

In Vivo Efficacy Assessment: Murine Skin and Soft Tissue Infection (SSTI) Model

Animal models are indispensable for evaluating the in vivo efficacy of antimicrobial agents. The murine SSTI model is a well-established and reproducible model for studying MRSA pathogenesis and therapeutic response.

Step-by-Step Protocol:

  • Animal Preparation: Use immunocompetent mice (e.g., BALB/c). Anesthetize the animals and shave a small area on their back.

  • Infection: Induce a superficial skin wound and inoculate the wound with a predetermined infectious dose of a virulent MRSA strain (e.g., USA300), typically 1-5 x 10⁷ CFU.

  • Treatment: At a specified time post-infection (e.g., 2-4 hours), initiate treatment. Administer this compound and vancomycin via a clinically relevant route (e.g., intravenous or subcutaneous) at various dose levels. A control group should receive a vehicle-only treatment.

  • Monitoring and Endpoints: Monitor the animals daily for clinical signs of infection and measure the lesion size. At predetermined time points (e.g., 24, 48, and 72 hours post-treatment), euthanize subsets of animals.

  • Bacterial Load Quantification: Aseptically excise the infected skin tissue, homogenize it, and perform serial dilutions for quantitative culture on selective agar plates to determine the bacterial burden (CFU/gram of tissue).

  • Data Analysis: Compare the bacterial loads in the tissues of the treated groups to the control group to determine the in vivo efficacy of each antibiotic. A statistically significant reduction in CFU/gram of tissue indicates antibacterial activity. Systemic treatment with linezolid has been shown to reduce bacterial loads by approximately 1.6 log₁₀ CFU in this model, while some studies have reported that systemic vancomycin showed no significant effect on reducing bacterial loads in infected skin lesions, highlighting the potential challenges with vancomycin's tissue penetration and efficacy in this model.[10]

Discussion and Future Perspectives

The available preclinical data suggest that this compound possesses potent anti-MRSA activity, underpinned by a novel mechanism of action that is distinct from vancomycin. Its ability to target the essential lipid carrier C55-P is a significant advantage, as it is less likely to be affected by existing resistance mechanisms that plague other antibiotic classes.

For vancomycin, the challenges are well-defined. "MIC creep" continues to be a concern, and its clinical efficacy can be suboptimal in certain deep-seated infections. The need for therapeutic drug monitoring to optimize efficacy and minimize toxicity also adds a layer of complexity to its clinical use.

Future research should focus on a number of key areas:

  • Head-to-Head In Vitro Studies: Comprehensive studies comparing the MIC and minimum bactericidal concentration (MBC) distributions of this compound and vancomycin against a large and diverse collection of contemporary MRSA isolates are needed.

  • In Vivo Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Elucidating the PK/PD drivers of this compound's efficacy in animal models would be crucial for establishing optimal dosing regimens for any potential future clinical investigations.

  • Exploration of Analogs: Given the promising mechanism of action of this compound, the exploration of synthetic analogs with improved pharmacokinetic properties and enhanced potency could be a fruitful avenue for new drug discovery.

Conclusion

This compound represents a class of antibiotics with a novel and promising mechanism of action against MRSA and other multidrug-resistant Gram-positive pathogens. Its unique targeting of bactoprenol phosphate offers a potential solution to the challenge of resistance to existing therapies. While the available in vitro data are encouraging, the absence of direct comparative efficacy data against vancomycin in both preclinical and clinical settings underscores a significant knowledge gap. Vancomycin, despite its limitations, remains a critical tool in the management of MRSA infections. The principles and protocols outlined in this guide provide a framework for the rigorous, comparative evaluation of novel agents like this compound, which is essential for advancing the field of antibiotic drug development and addressing the ongoing threat of antimicrobial resistance.

References

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  • Efficacy and safety of vancomycin compared with those of alternative treatments for methicillin-resistant Staphylococcus aureus infections: An umbrella review. PubMed. [Link]

  • A Double-Blind, Placebo-Controlled, Randomized, Dose-Escalating Study of Single (Part A) and Multiple (Part B) Intravenous Doses of this compound in Healthy Subjects. ClinicalTrials.gov. [Link]

  • Sequencing and Analysis of the Biosynthetic Gene Cluster of the Lipopeptide Antibiotic Friulimicin in Actinoplanes friuliensis. PubMed Central. [Link]

  • The Lipopeptide Antibiotic this compound Inhibits Cell Wall Biosynthesis through Complex Formation with Bactoprenol Phosphate. PubMed Central. [Link]

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  • Chemical structure of the lipopeptide antibiotic this compound. The... ResearchGate. [Link]

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A Comparative Analysis of Cross-Resistance Potential Between Friulimicin B and Daptomycin: Mechanisms and Experimental Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The escalating threat of antimicrobial resistance necessitates the development of novel antibiotics with unique mechanisms of action. Among the critical pathogens are multidrug-resistant Gram-positive bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), which are leading causes of severe nosocomial and community-acquired infections. Lipopeptide antibiotics represent a vital class of therapeutic agents against these challenging pathogens. Daptomycin, a cyclic lipopeptide, has been a cornerstone in treating serious Gram-positive infections for over a decade.[1][2] However, the emergence of daptomycin resistance underscores the need for new therapeutic alternatives.[3][4][5]

Friulimicin B, another member of the lipopeptide family, has emerged as a promising candidate.[6] While structurally related to daptomycin, its antimicrobial activity stems from a fundamentally different mechanism.[7][8][9] This distinction is crucial in the context of antibiotic stewardship and the strategic development of new drugs, as it suggests a lower potential for cross-resistance.

This guide provides a comprehensive comparison of this compound and daptomycin, focusing on their mechanisms of action, resistance profiles, and the experimental methodologies to evaluate cross-resistance. It is designed for researchers, scientists, and drug development professionals seeking an in-depth understanding of these two important antibiotics.

Part 1: Mechanistic Deep Dive - A Tale of Two Lipopeptides

A thorough understanding of the molecular mechanisms of action is paramount to appreciating the potential for cross-resistance. While both this compound and daptomycin are calcium-dependent lipopeptides targeting Gram-positive bacteria, their cellular targets and the cascade of events leading to bacterial cell death are distinct.

Daptomycin: A Membrane Disruptor

Daptomycin's bactericidal activity is contingent upon its ability to disrupt the integrity of the bacterial cell membrane.[10][11] This process is calcium-dependent and involves a series of steps:

  • Calcium-Dependent Conformational Change and Micelle Formation: In the presence of physiological concentrations of calcium ions, daptomycin undergoes a conformational change and forms micelles.[1][12]

  • Membrane Binding and Insertion: The daptomycin-calcium complex binds to the bacterial cytoplasmic membrane, a process facilitated by the presence of phosphatidylglycerol (PG).[10][12] The lipophilic tail of daptomycin then inserts into the membrane.

  • Oligomerization and Pore Formation: Once inserted, daptomycin molecules oligomerize, forming ion-conducting channels or pores in the membrane.[1][10][11]

  • Membrane Depolarization and Cell Death: The formation of these pores leads to a rapid efflux of potassium ions, resulting in membrane depolarization.[5][10][11] This loss of membrane potential disrupts essential cellular processes, including DNA, RNA, and protein synthesis, ultimately leading to bacterial cell death.[2][10][11]

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Daptomycin Daptomycin Dap_Ca_Complex Daptomycin-Ca²⁺ Complex Daptomycin->Dap_Ca_Complex Binds to Calcium Ca²⁺ Calcium->Dap_Ca_Complex Membrane Phosphatidylglycerol (PG) Dap_Ca_Complex->Membrane Binds to PG Oligomer Daptomycin Oligomer (Pore) Membrane->Oligomer Inserts and Oligomerizes K_ions K⁺ ions Oligomer->K_ions Efflux of Depolarization Membrane Depolarization K_ions->Depolarization Leads to CellDeath Cell Death Depolarization->CellDeath Results in

Caption: Mechanism of action of daptomycin.

This compound: A Cell Wall Synthesis Inhibitor

In contrast to daptomycin, this compound does not primarily act by disrupting the cell membrane potential. Instead, it targets a crucial step in the synthesis of the bacterial cell wall.[7][8][9] Its mechanism involves the sequestration of a key lipid carrier molecule:

  • Calcium-Dependent Binding: Similar to daptomycin, the activity of this compound is calcium-dependent.[7][8][9]

  • Complex Formation with Bactoprenol Phosphate (C55-P): The primary target of this compound is bactoprenol phosphate (C55-P), a lipid carrier molecule essential for the transport of peptidoglycan precursors across the cell membrane.[7][8][9] this compound forms a stable complex with C55-P.

  • Inhibition of Peptidoglycan Synthesis: By sequestering C55-P, this compound prevents the recycling of this carrier molecule, thereby halting the transport of N-acetylmuramic acid (NAM) and N-acetylglucosamine (NAG) precursors. This effectively blocks the synthesis of the peptidoglycan layer, which is essential for maintaining the structural integrity of the bacterial cell.[7][8][9][13]

  • Cell Lysis: The inhibition of cell wall synthesis in a growing bacterium leads to a weakened cell envelope and eventual lysis.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Friulimicin This compound Fri_Ca_Complex Friulimicin-Ca²⁺ Complex Friulimicin->Fri_Ca_Complex Binds to Calcium Ca²⁺ Calcium->Fri_Ca_Complex C55P Bactoprenol Phosphate (C55-P) Fri_Ca_Complex->C55P Binds to Fri_C55P_Complex Friulimicin-C55-P Complex C55P->Fri_C55P_Complex Forms PG_synthesis Peptidoglycan Synthesis Fri_C55P_Complex->PG_synthesis Inhibits PG_precursors Peptidoglycan Precursors PG_precursors->C55P Transported by CellLysis Cell Lysis PG_synthesis->CellLysis Inhibition leads to

Caption: Mechanism of action of this compound.

Mechanisms of Resistance: Divergent Pathways

The distinct mechanisms of action of daptomycin and this compound are mirrored by their respective resistance mechanisms.

Daptomycin Resistance: Resistance to daptomycin is a complex and multifactorial phenomenon that typically arises from mutations in several genes involved in cell membrane homeostasis.[3][4][5][14] These mutations often lead to an increased positive charge of the cell surface, which repels the positively charged daptomycin-calcium complex.[2][14][15]

GeneFunction of Gene ProductEffect of Mutation on Daptomycin Susceptibility
mprF Lysyl-phosphatidylglycerol synthetase/flippaseIncreased synthesis and translocation of positively charged lysyl-PG to the outer leaflet of the membrane, leading to electrostatic repulsion of daptomycin.[3][15]
yycG (walK) Sensor histidine kinase of a two-component systemAlterations in cell wall metabolism and membrane charge.[3]
rpoB, rpoC Subunits of RNA polymeraseGlobal transcriptional changes that affect cell envelope stress responses.[3][5]
cls Cardiolipin synthaseChanges in membrane fluidity and phospholipid composition.[16]

This compound Resistance: Studies on resistance to this compound are less extensive than for daptomycin. However, available data suggest that the frequency of spontaneous resistance to this compound is generally low.[17] Given its mechanism of action, potential resistance mechanisms could involve:

  • Alterations in the structure of C55-P that reduce the binding affinity of this compound.

  • Overexpression of C55-P.

  • Efflux pumps that actively remove the antibiotic from the cell.

A study on the Friulimicin biosynthetic gene cluster identified a potential self-resistance mechanism involving an ABC transporter, suggesting that efflux could be a viable resistance strategy.[18]

Part 2: Experimental Framework for Assessing Cross-Resistance

To empirically determine the potential for cross-resistance between this compound and daptomycin, a series of well-controlled in vitro experiments are essential. The following protocols provide a framework for such an investigation.

Experimental Protocol 1: Determination of Spontaneous Mutation Frequency

This experiment quantifies the frequency at which resistant mutants arise in a bacterial population upon exposure to a selective pressure.

Objective: To determine the spontaneous mutation frequency of a bacterial strain to this compound and daptomycin.

Methodology:

  • Bacterial Culture Preparation:

    • Inoculate a single colony of the test organism (e.g., S. aureus ATCC 29213) into 5 mL of cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Incubate overnight at 37°C with shaking.

  • Inoculum Quantification:

    • Perform serial dilutions of the overnight culture and plate on antibiotic-free Mueller-Hinton Agar (MHA) to determine the initial colony-forming units per milliliter (CFU/mL).

  • Selection of Resistant Mutants:

    • Plate 100 µL of the undiluted overnight culture (and concentrated cultures if necessary to achieve a high inoculum) onto MHA plates containing 2x, 4x, and 8x the minimum inhibitory concentration (MIC) of this compound and daptomycin.

    • Note: Ensure MHA is supplemented with 50 mg/L Ca²⁺ for both antibiotics.

  • Incubation and Colony Counting:

    • Incubate the plates at 37°C for 24-48 hours.

    • Count the number of colonies that grow on the antibiotic-containing plates.

  • Calculation of Mutation Frequency:

    • Mutation Frequency = (Number of resistant colonies) / (Total number of CFUs plated).

Rationale: This method provides a direct measure of the propensity of a bacterial population to develop resistance to a specific antibiotic in a single step. A lower mutation frequency suggests a higher barrier to resistance development.

Experimental Protocol 2: Serial Passage (In Vitro Evolution) Studies

This experiment simulates the long-term exposure of bacteria to sub-lethal concentrations of an antibiotic, which can lead to the stepwise development of resistance.

Objective: To assess the kinetics of resistance development to this compound and daptomycin through serial passage.

Methodology:

  • Baseline MIC Determination:

    • Determine the baseline MIC of this compound and daptomycin for the test strain using the broth microdilution method according to CLSI guidelines.

  • Serial Passage:

    • Inoculate the test strain into CAMHB containing a sub-inhibitory concentration (e.g., 0.5x MIC) of each antibiotic.

    • Incubate overnight at 37°C.

    • The next day, determine the MIC of the culture.

    • Inoculate a fresh tube of CAMHB with the antibiotic concentration that permitted growth (the sub-MIC concentration from the previous day's MIC test) from the previous day's culture.

    • Repeat this process for a defined period (e.g., 14-30 days).

  • Monitoring Resistance Development:

    • Track the daily MIC values for each antibiotic.

    • Plot the MIC values over time to visualize the kinetics of resistance development.

G Day1 Day 1: Inoculate at 0.5x MIC Incubate1 Incubate Overnight Day1->Incubate1 MIC_Test1 Day 2: Determine MIC Incubate1->MIC_Test1 Subculture1 Subculture from well below new MIC MIC_Test1->Subculture1 Day2 Day 2: Inoculate at 0.5x new MIC Subculture1->Day2 Incubate2 Incubate Overnight Day2->Incubate2 MIC_Test2 Day 3: Determine MIC Incubate2->MIC_Test2 Subculture2 Subculture from well below new MIC MIC_Test2->Subculture2 Dots ... Subculture2->Dots DayN Day N: Inoculate at 0.5x new MIC Dots->DayN IncubateN Incubate Overnight DayN->IncubateN MIC_TestN Day N+1: Determine MIC IncubateN->MIC_TestN

Caption: Workflow for serial passage experiments.

Experimental Protocol 3: Minimum Inhibitory Concentration (MIC) Testing of Resistant Mutants

This is the definitive test for cross-resistance.

Objective: To determine if mutants selected for resistance to one antibiotic exhibit decreased susceptibility to the other.

Methodology:

  • Isolate Resistant Mutants:

    • Select colonies from the mutation frequency plates or from the final day of the serial passage experiment.

    • Purify the colonies by streaking onto antibiotic-free MHA.

  • Confirm Resistance:

    • Re-test the MIC of the selecting antibiotic to confirm that the resistant phenotype is stable.

  • Cross-Resistance Testing:

    • Determine the MICs of both this compound and daptomycin for the parental strain and the resistant mutants using the broth microdilution method.

  • Interpretation:

    • No Cross-Resistance: If daptomycin-resistant mutants remain fully susceptible to this compound (and vice-versa), there is no cross-resistance.

    • One-Way Cross-Resistance: If resistance to one drug confers resistance to the other, but not the other way around.

    • Two-Way (Reciprocal) Cross-Resistance: If resistance to either drug confers resistance to the other.

Part 3: Data-Driven Comparison and Interpretation

The following data, based on published studies, illustrate the key differences in the resistance profiles of this compound and daptomycin.

Comparative Analysis of Resistance Frequencies

A study directly comparing the spontaneous mutation frequencies of this compound and daptomycin provides valuable insights.[17]

OrganismAntibioticMutation Frequency at 4x MIC (24h)
S. aureus This compound< 8 x 10⁻¹¹
Daptomycin5.8 x 10⁻⁹
E. faecalis This compound< 1 x 10⁻¹⁰
Daptomycin< 1 x 10⁻¹⁰
S. pneumoniae This compound8.1 x 10⁻¹⁰ (48h)
DaptomycinNot determined (confluent growth)

These data indicate that for S. aureus, the frequency of spontaneous resistance to this compound is significantly lower than for daptomycin.[17]

Kinetics of Resistance Development

The same study also reported on the development of resistance through serial passage.[17]

  • This compound: Mutants were selected between passages 4 and 14, with MICs increasing by 2- to 8-fold compared to the parent strain.

  • Daptomycin: Mutants were selected between passages 3 and 7, with MICs increasing by 8- to 64-fold.

This suggests that resistance to daptomycin may develop more rapidly and to a higher level than resistance to this compound under these in vitro conditions.[17]

Cross-Resistance Profile

Given the distinct mechanisms of action, it is highly probable that daptomycin-resistant mutants will remain susceptible to this compound. The following hypothetical data illustrates how to present the results from a cross-resistance study.

StrainGenotype (Resistance Determinant)Daptomycin MIC (µg/mL)This compound MIC (µg/mL)Cross-Resistance Observed
Parent StrainWild-type10.5N/A
Daptomycin-Resistant Mutant 1mprF mutation80.5No
Daptomycin-Resistant Mutant 2rpoB mutation160.5No
This compound-Resistant MutantUnknown14No

Interpretation: The hypothetical data in this table would demonstrate a lack of cross-resistance between daptomycin and this compound, a finding that would be consistent with their different molecular targets.

Part 4: Discussion and Future Perspectives

The evidence strongly suggests that the potential for cross-resistance between this compound and daptomycin is low. This is primarily due to their fundamentally different mechanisms of action: daptomycin disrupts the cell membrane, while this compound inhibits cell wall synthesis by targeting bactoprenol phosphate.[7][8][9][10][11] The genetic determinants of resistance to daptomycin, which primarily involve alterations in cell membrane charge and composition, are unlikely to affect the activity of this compound.[3][4][5][14]

Clinical Implications

The lack of cross-resistance has significant clinical implications. This compound could potentially be an effective therapeutic option for treating infections caused by daptomycin-resistant Gram-positive pathogens. This is particularly important as the clinical utility of daptomycin is threatened by the emergence of resistant strains. Furthermore, the lower frequency of resistance development observed for this compound in vitro suggests that it may have a more durable clinical lifespan.[17] Although this compound did not successfully complete Phase I clinical trials due to its pharmacokinetic properties, the distinct mechanism of action it possesses remains a valuable blueprint for the development of new antibiotics targeting C55-P.[6][13]

Future Research Directions

While the current data are promising, further research is needed to fully understand the relationship between these two antibiotics. Future studies should focus on:

  • Elucidating the Molecular Mechanisms of this compound Resistance: Identifying and characterizing the genetic basis of this compound resistance in laboratory-selected and clinical isolates.

  • In Vivo Cross-Resistance Studies: Using animal models of infection to confirm the in vitro findings and to evaluate the efficacy of this compound against daptomycin-resistant strains in a physiological setting.

  • Screening for Cross-Resistance in Clinical Isolates: Testing a large panel of daptomycin-resistant clinical isolates for their susceptibility to this compound to confirm the lack of cross-resistance in a real-world setting.

References

  • Silverman, J. A., et al. (2003). Daptomycin: mechanisms of action and resistance, and biosynthetic engineering. PubMed.
  • Murdoch University. (n.d.). Molecular mechanisms of resistance and tolerance of Staphylococcus aureus to daptomycin.
  • Wikipedia. (2023). Daptomycin.
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A Researcher's Guide to Validating the Unique Target of Friulimicin B in Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective framework for researchers, scientists, and drug development professionals aiming to rigorously validate the molecular target of Friulimicin B. Here, we move beyond simple protocols to explain the causal logic behind experimental choices, ensuring a self-validating, scientifically sound approach.

Introduction: The Promise and Puzzle of this compound

This compound is a potent lipopeptide antibiotic with excellent activity against a wide array of Gram-positive pathogens, including multidrug-resistant strains like MRSA and vancomycin-resistant enterococci.[1][2][3] Produced by the actinomycete Actinoplanes friuliensis, its efficacy and novel structure make it an attractive candidate for development.[4] Unlike daptomycin, a lipopeptide that primarily disrupts the bacterial cell membrane, this compound has a distinct mechanism of action directed at the cell wall.[1][2][3][5] Preliminary evidence strongly suggests that this compound interrupts the peptidoglycan synthesis cycle by forming a calcium-dependent complex with bactoprenol phosphate, also known as undecaprenyl phosphate (C55-P or Und-P).[1][2][3][5]

This proposed target is unique among clinically used antibiotics.[2][3] Undecaprenyl phosphate is an essential lipid carrier responsible for transporting peptidoglycan precursors across the cell membrane.[6][7][8] By sequestering Und-P, this compound is thought to halt not only cell wall construction but also the synthesis of other critical envelope components like teichoic acids and capsules that rely on the same carrier.[1][2][5]

However, a compelling hypothesis is not sufficient for advancing a drug candidate. Rigorous, multi-faceted target validation is imperative to confirm this unique mechanism, anticipate potential resistance, and enable future rational drug design. This guide outlines a comprehensive strategy to achieve this validation.

The Imperative of Target Validation: A Multi-pronged Approach

Target validation is the process of demonstrating that a specific molecular target is critical for the pathogen's viability and that modulating it with a drug candidate produces the desired therapeutic effect. A validated target provides confidence that the antibiotic's on-target activity is responsible for its antibacterial effect. Our validation strategy rests on establishing a clear chain of evidence, from the whole-cell effect down to the specific molecular interaction.

Overall Target Validation Workflow

This diagram illustrates a logical workflow for validating this compound's target. The process is iterative, with findings from each stage informing the next.

G cluster_phenotypic Phenotypic & Cellular Assays cluster_genetic Genetic Validation cluster_biochemical Biochemical & Biophysical Validation MMS Macromolecular Synthesis Assay MIC MIC Determination & Resistance Studies MMS->MIC Confirms cell wall inhibition pathway Overexpression Target Overexpression (UppS, BacA) MIC->Overexpression Resistance mutations point to target gene Knockdown Target Pathway Knockdown (CRISPRi) Overexpression->Knockdown Confirms target vulnerability Binding Direct Binding Assay (e.g., ITC/SPR with Und-P) Knockdown->Binding Genetic evidence justifies biophysical confirmation Enzyme In Vitro Inhibition of Und-P utilizing enzymes Binding->Enzyme Confirms direct interaction and functional consequence G cluster_control Control (No sgRNA or Non-Targeting) cluster_crispri CRISPRi Knockdown Control_UppS Normal UppS Level Control_UndP Normal Und-P Pool Control_UppS->Control_UndP Synthesizes Control_MIC Baseline MIC Control_UndP->Control_MIC CRISPRi_UppS Reduced UppS Level CRISPRi_UndP Reduced Und-P Pool CRISPRi_UppS->CRISPRi_UndP Synthesizes Less CRISPRi_MIC Lower MIC (Hypersensitivity) CRISPRi_UndP->CRISPRi_MIC dCas9 dCas9 + sgRNA-uppS dCas9->CRISPRi_UppS Represses Transcription Friulimicin This compound Friulimicin->Control_UndP Inhibits (Requires 1x MIC) Friulimicin->CRISPRi_UndP Inhibits (Requires <1x MIC)

Caption: CRISPRi knockdown of uppS sensitizes bacteria to this compound.

Experimental Protocol: CRISPRi-Sensitization Assay

  • System Setup: Introduce a dCas9-based CRISPRi system into the test strain. This typically involves expressing an inducible dCas9 and a constitutively expressed single guide RNA (sgRNA).

  • sgRNA Design: Design sgRNAs that specifically target the promoter or early coding region of uppS and bacA. Include a non-targeting control sgRNA.

  • Checkerboard Assay: Perform a checkerboard titration assay. This involves a 2D matrix of serial dilutions of both the CRISPRi inducer (e.g., aTc) and this compound.

  • Incubation & Readout: Incubate the plates and measure bacterial growth (OD600).

  • Analysis: Determine the MIC of this compound at each concentration of the inducer. A decrease in MIC upon induction of the specific sgRNA indicates sensitization.

Data Interpretation:

sgRNA TargetInducer Conc.This compound MIC (µg/mL)Fold-Change in MIC
Non-targeting0 ng/mL1-
Non-targeting100 ng/mL11x
uppS0 ng/mL1-
uppS 100 ng/mL 0.125 8x Decrease (Sensitized)
bacA0 ng/mL1-
bacA 100 ng/mL 0.25 4x Decrease (Sensitized)

Part 3: Biochemical and Biophysical Validation

The final pillar of validation is to demonstrate a direct, physical interaction between this compound and its proposed target, Und-P, and to show that this interaction has a functional consequence in a cell-free system.

Causality: Genetic and cellular data build a strong correlative case. However, biochemical assays provide the "smoking gun"—proof that the drug physically binds its target and inhibits the biological pathway in vitro, independent of other cellular factors.

Recommended Approach: In Vitro Peptidoglycan Synthesis Assay

A cell-free protein synthesis (CFPS) system can be used to reconstitute the initial, membrane-associated steps of peptidoglycan synthesis. [9][10]This allows for precise measurement of the inhibitory effect of this compound on the Und-P-dependent steps.

Experimental Protocol: Reconstituted In Vitro Assay

  • Prepare Membrane Fraction: Grow the test organism and prepare a membrane fraction that contains the necessary enzymes (e.g., MraY, MurG) and endogenous Und-P.

  • Substrate Preparation: Synthesize radiolabeled UDP-MurNAc-pentapeptide, the cytoplasmic precursor.

  • Reaction Setup: In a reaction tube, combine the membrane fraction, the radiolabeled precursor, and UDP-GlcNAc.

  • Inhibitor Addition: Add varying concentrations of this compound. Crucially, ensure the buffer is supplemented with Ca²⁺, as the drug's activity is calcium-dependent. [1][2][5]Include a no-drug control and a control with an antibiotic known to inhibit this stage (e.g., Tunicamycin).

  • Reaction & Extraction: Incubate the reaction to allow the formation of Lipid I (Und-PP-MurNAc-pentapeptide) and Lipid II (Und-PP-MurNAc-pentapeptide-GlcNAc). Stop the reaction and extract the lipids using a solvent like butanol/pyridine acetate. [7]6. TLC Analysis: Separate the extracted lipids using thin-layer chromatography (TLC).

  • Detection: Visualize the radiolabeled Lipid I and Lipid II spots using autoradiography or a phosphorimager.

  • Quantification: Quantify the intensity of the spots to determine the concentration of this compound required to inhibit Lipid II formation by 50% (IC50).

Data Interpretation: A dose-dependent decrease in the formation of Lipid I and Lipid II in the presence of this compound provides direct biochemical evidence of its inhibitory action on the Und-P cycle. The IC50 value can be used for comparative analysis with other compounds.

Conclusion: Synthesizing the Evidence for a Unique Target

Validating the unique target of this compound requires a cohesive, multi-disciplinary approach. By systematically progressing from whole-cell phenotypic observations to precise genetic manipulations and finally to direct biochemical verification, researchers can build an unassailable case. The convergence of evidence from macromolecular synthesis assays, resistance studies, target overexpression and knockdown, and in vitro reconstitution assays will definitively confirm that this compound exerts its potent antibacterial activity by sequestering the essential lipid carrier, undecaprenyl phosphate. This rigorous validation is the bedrock upon which future development, including efforts to overcome potential resistance and design next-generation analogs, will be built.

References

  • Schneider, T., et al. (2009). The Lipopeptide Antibiotic this compound Inhibits Cell Wall Biosynthesis through Complex Formation with Bactoprenol Phosphate. Antimicrobial Agents and Chemotherapy, 53(4):1610-8. [Link]

  • Müller, A., et al. (2009). The Lipopeptide Antibiotic this compound Inhibits Cell Wall Biosynthesis through Complex Formation with Bactoprenol Phosphate. ResearchGate. [Link]

  • American Society for Microbiology. (2009). The Lipopeptide Antibiotic this compound Inhibits Cell Wall Biosynthesis through Complex Formation with Bactoprenol Phosphate. Antimicrobial Agents and Chemotherapy. [Link]

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  • ResearchGate. (n.d.). Chemical structure of the lipopeptide antibiotic this compound. [Link]

  • Müller, C., et al. (2007). Sequencing and Analysis of the Biosynthetic Gene Cluster of the Lipopeptide Antibiotic Friulimicin in Actinoplanes friuliensis. Antimicrobial Agents and Chemotherapy, 51(10):3480-3488. [Link]

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A Comparative Analysis of Friulimicin B and Other Cell Wall Synthesis Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of antimicrobial resistance, the exploration of novel therapeutic agents with unique mechanisms of action is paramount. This guide provides a detailed comparative analysis of Friulimicin B, a promising lipopeptide antibiotic, alongside established cell wall synthesis inhibitors. Designed for researchers, scientists, and drug development professionals, this document delves into the distinct mechanisms, comparative efficacy, and experimental evaluation of these critical compounds.

Introduction: The Bacterial Cell Wall as a Premier Antibiotic Target

The bacterial cell wall, a rigid structure primarily composed of peptidoglycan, is essential for maintaining cell shape, providing osmotic protection, and serving as a scaffold for other cell envelope components. Its absence in eukaryotic cells makes it an ideal target for selective antimicrobial therapy. The biosynthesis of peptidoglycan is a complex, multi-step process that can be broadly divided into cytoplasmic, membrane-associated, and periplasmic stages. Various classes of antibiotics have been developed to inhibit different steps in this pathway, leading to compromised cell wall integrity and ultimately, bacterial cell death. This guide will explore the unique mechanism of this compound in the context of other well-established cell wall synthesis inhibitors, including glycopeptides, other lipopeptides, and β-lactams.

This compound: A Novel Mechanism Targeting Bactoprenol Phosphate

This compound is a cyclic lipopeptide antibiotic produced by the actinomycete Actinoplanes friuliensis.[1][2] Structurally, it consists of a macrocyclic decapeptide core linked to a lipid tail.[3] Its potent bactericidal activity against a broad range of Gram-positive pathogens, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), makes it a compound of significant interest.[2][4]

Mechanism of Action

Unlike many other cell wall synthesis inhibitors, this compound employs a unique mechanism of action. It interrupts the peptidoglycan synthesis pathway by forming a calcium-dependent complex with bactoprenol phosphate (C55-P), also known as undecaprenyl phosphate.[3][4] This lipid carrier is crucial for the translocation of peptidoglycan precursors (Lipid II) across the cytoplasmic membrane. By sequestering C55-P, this compound effectively halts the recycling of this essential carrier molecule, thereby inhibiting not only peptidoglycan synthesis but also other vital processes that rely on it, such as the biosynthesis of teichoic acids and capsular polysaccharides.[3] This multifaceted inhibition of cell envelope biogenesis contributes to its potent bactericidal effect.

Friulimicin_B_MOA cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall UDP_MurNAc_pp UDP-MurNAc-pentapeptide Lipid_I Lipid I UDP_MurNAc_pp->Lipid_I MraY C55P Bactoprenol-P (C55-P) C55P->Lipid_I Complex [this compound - Ca²⁺ - C55-P] Complex C55P->Complex C55PP Bactoprenol-PP (C55-PP) C55PP->C55P Dephosphorylation (UppP) Lipid_II Lipid II Lipid_I->Lipid_II MurG Peptidoglycan Peptidoglycan Synthesis Lipid_II->Peptidoglycan Translocation (Flippase) Friulimicin_B This compound Friulimicin_B->Complex Ca2 Ca²⁺ Ca2->Complex Complex->C55P Sequestration Peptidoglycan->C55PP Transglycosylation/ Transpeptidation

Mechanism of action of this compound.

Comparative Analysis with Other Cell Wall Synthesis Inhibitors

To fully appreciate the potential of this compound, it is essential to compare its characteristics with those of other major classes of cell wall synthesis inhibitors.

Glycopeptides: Vancomycin

Vancomycin is a glycopeptide antibiotic that has long been a cornerstone for treating serious Gram-positive infections.

  • Mechanism of Action: Vancomycin inhibits peptidoglycan synthesis by binding to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the pentapeptide precursor (Lipid II). This steric hindrance prevents the transglycosylation and transpeptidation steps, thereby blocking the incorporation of new subunits into the growing peptidoglycan chain.

  • Key Differences from this compound: The primary distinction lies in their molecular targets. While this compound sequesters the lipid carrier C55-P, vancomycin binds to the peptidoglycan precursor itself. This difference is significant in the context of resistance, as vancomycin resistance often arises from alterations in the D-Ala-D-Ala target to D-Ala-D-lactate or D-Ala-D-serine, a mechanism that would not confer resistance to this compound.

Vancomycin_MOA cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall Lipid_II Lipid II (with D-Ala-D-Ala) Transglycosylase Transglycosylase Lipid_II->Transglycosylase Vancomycin Vancomycin Vancomycin->Lipid_II Binds to D-Ala-D-Ala Peptidoglycan Peptidoglycan Cross-linking Transglycosylase->Peptidoglycan Inhibition Transpeptidase Transpeptidase (PBP) Transpeptidase->Peptidoglycan Inhibition

Mechanism of action of Vancomycin.
Lipopeptides: Daptomycin

Daptomycin is another cyclic lipopeptide antibiotic with potent activity against Gram-positive bacteria. While structurally related to this compound, its mechanism of action is distinct.

  • Mechanism of Action: Daptomycin's primary mode of action involves the calcium-dependent insertion of its lipid tail into the bacterial cell membrane. This leads to membrane depolarization, potassium ion efflux, and subsequent disruption of DNA, RNA, and protein synthesis, ultimately causing cell death. While it can interfere with cell wall synthesis, this is considered a secondary effect resulting from membrane disruption.

  • Key Differences from this compound: Despite both being calcium-dependent lipopeptides, their primary targets differ. This compound specifically targets C55-P in the cell wall synthesis pathway, whereas daptomycin's main target is the cell membrane itself. This is evidenced by experimental data showing that this compound, but not daptomycin, causes the accumulation of the soluble cell wall precursor UDP-MurNAc-pentapeptide.[3]

Daptomycin_MOA Daptomycin Daptomycin Complex [Daptomycin-Ca²⁺] Complex Daptomycin->Complex Ca2 Ca²⁺ Ca2->Complex Membrane Bacterial Cell Membrane Complex->Membrane Insertion Depolarization Membrane Depolarization & K⁺ Efflux Membrane->Depolarization Inhibition Inhibition of DNA, RNA, & Protein Synthesis Depolarization->Inhibition Death Cell Death Inhibition->Death

Mechanism of action of Daptomycin.
β-Lactams: Penicillins and Cephalosporins

The β-lactam class of antibiotics, which includes penicillins, cephalosporins, carbapenems, and monobactams, is one of the most widely used groups of antimicrobial agents.

  • Mechanism of Action: β-lactams act by inhibiting the final step of peptidoglycan synthesis, the cross-linking of adjacent peptidoglycan strands. They achieve this by covalently binding to the active site of penicillin-binding proteins (PBPs), which are the transpeptidases responsible for this cross-linking reaction. The acylation of PBPs by β-lactams is irreversible, leading to the inactivation of these essential enzymes.

  • Key Differences from this compound: β-lactams target the final enzymatic step of peptidoglycan cross-linking in the periplasm, whereas this compound acts earlier in the pathway at the level of the cell membrane by sequestering a lipid carrier. Resistance to β-lactams commonly occurs through the production of β-lactamase enzymes that hydrolyze the β-lactam ring, or through alterations in the PBPs that reduce their binding affinity for the antibiotic. These resistance mechanisms do not affect the activity of this compound.

Beta_Lactam_MOA cluster_periplasm Periplasm / Cell Wall PBP Penicillin-Binding Protein (PBP) Cross_linking Cross-linking PBP->Cross_linking Catalyzes PBP->Cross_linking Inhibition Beta_Lactam β-Lactam Antibiotic Beta_Lactam->PBP Covalent Binding Peptidoglycan_strands Peptidoglycan Strands Peptidoglycan_strands->Cross_linking

Mechanism of action of β-Lactam antibiotics.

Comparative Efficacy: In Vitro and In Vivo Data

The in vitro activity of an antibiotic is typically assessed by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.

In Vitro Susceptibility

The following table summarizes the comparative in vitro activities of this compound, daptomycin, vancomycin, and representative β-lactams against key Gram-positive pathogens. It is important to note that direct comparisons can be influenced by testing methodologies, and the data presented here are compiled from various sources for illustrative purposes.

OrganismAntibioticMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Staphylococcus aureus (MSSA) This compound0.25 - 10.50.5
Daptomycin0.25 - 10.50.5
Vancomycin0.5 - 211
Oxacillin≤0.25 - 0.50.250.5
Staphylococcus aureus (MRSA) This compound0.25 - 20.51
Daptomycin0.25 - 20.51
Vancomycin0.5 - 212
Oxacillin≥4--
Enterococcus faecalis This compound0.12 - 20.51
Daptomycin0.5 - 412
Vancomycin1 - 424
Ampicillin1 - 412
Enterococcus faecium (VSE) This compound0.25 - 20.51
Daptomycin1 - 424
Vancomycin1 - 424
Ampicillin≥16--
Enterococcus faecium (VRE) This compound0.25 - 20.51
Daptomycin1 - 424
Vancomycin≥32--
Ampicillin≥16--
Streptococcus pneumoniae This compound≤0.06 - 0.50.120.25
Daptomycin≤0.06 - 0.50.120.25
Vancomycin≤0.25 - 10.50.5
Penicillin≤0.06 - ≥20.061

Note: MIC values can vary depending on the specific strain and testing conditions. Data compiled from multiple sources for comparative purposes.[1][5][6]

In Vivo Efficacy

In a murine granuloma pouch model of Staphylococcus aureus infection, this compound demonstrated good efficacy, comparable to or exceeding that of vancomycin. Both this compound and daptomycin were more effective than vancomycin in this model. Notably, this compound has been shown to be active in the lung environment, a potential advantage over daptomycin, which is inactivated by pulmonary surfactant.[7]

Experimental Protocols for Characterization

The following section outlines key experimental workflows for the characterization and comparison of cell wall synthesis inhibitors.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

MIC_Workflow Start Start Prepare_Antibiotic Prepare serial 2-fold dilutions of antibiotic in microtiter plate Start->Prepare_Antibiotic Inoculate Inoculate each well with bacterial suspension Prepare_Antibiotic->Inoculate Prepare_Inoculum Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) Prepare_Inoculum->Inoculate Incubate Incubate at 35-37°C for 16-20 hours Inoculate->Incubate Read_Results Visually inspect for turbidity (bacterial growth) Incubate->Read_Results Determine_MIC MIC = lowest concentration with no visible growth Read_Results->Determine_MIC End End Determine_MIC->End

Workflow for MIC determination.

Protocol:

  • Preparation of Antibiotic Dilutions: Prepare a series of two-fold dilutions of the antibiotic in a 96-well microtiter plate using an appropriate broth medium (e.g., cation-adjusted Mueller-Hinton broth).

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Result Interpretation: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism as detected by the unaided eye.

Time-Kill Assay

Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antibiotic over time.

Protocol:

  • Preparation: Prepare flasks containing broth with the antibiotic at various concentrations (e.g., 1x, 2x, 4x MIC) and a control flask without antibiotic.

  • Inoculation: Inoculate each flask with a standardized bacterial suspension to a starting density of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

  • Sampling: At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.

  • Plating: Perform serial dilutions of the aliquots and plate them onto agar plates.

  • Incubation and Counting: Incubate the plates overnight and count the number of colonies to determine the CFU/mL at each time point.

  • Analysis: Plot log₁₀ CFU/mL versus time. A ≥3-log₁₀ decrease in CFU/mL from the initial inoculum is generally considered bactericidal activity.

Analysis of Cell Wall Precursor Accumulation

Inhibition of the later stages of peptidoglycan synthesis leads to the accumulation of the cytoplasmic precursor UDP-N-acetylmuramic acid-pentapeptide (UDP-MurNAc-pp).

Protocol:

  • Bacterial Culture and Treatment: Grow a bacterial culture to mid-logarithmic phase and treat with the antibiotic of interest (typically at a concentration of 10x MIC) for a defined period (e.g., 30-60 minutes). A control culture without antibiotic should be run in parallel.

  • Extraction of Precursors: Harvest the bacterial cells by centrifugation and extract the soluble nucleotide precursors by boiling the cell pellet in water or a suitable buffer.

  • Sample Preparation: Centrifuge the extract to remove cell debris and filter the supernatant.

  • HPLC Analysis: Analyze the extracted precursors by reverse-phase high-performance liquid chromatography (HPLC).

  • Detection and Identification: Monitor the eluate at a suitable wavelength (e.g., 262 nm for UDP) and identify the peak corresponding to UDP-MurNAc-pp by comparing its retention time to a known standard or by collecting the peak and confirming its mass by mass spectrometry.

Conclusion

This compound represents a significant development in the field of antibiotics due to its novel mechanism of action targeting bactoprenol phosphate. This unique target distinguishes it from other major classes of cell wall synthesis inhibitors, including glycopeptides, other lipopeptides like daptomycin, and β-lactams. Its potent in vitro and in vivo activity against a wide range of Gram-positive pathogens, including those with established resistance to other antibiotics, underscores its potential as a valuable therapeutic agent. Further research and clinical development will be crucial in fully elucidating the therapeutic role of this compound in an era of increasing antimicrobial resistance.

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A Comparative Guide to the Synergistic Activity of Friulimicin B with Beta-Lactam Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antibacterial Strategies

In the landscape of infectious disease research, the rise of multidrug-resistant organisms, particularly Methicillin-resistant Staphylococcus aureus (MRSA), presents a formidable challenge to public health. The continuous evolution of bacterial resistance mechanisms necessitates the exploration of innovative therapeutic strategies. Combination therapy, which leverages the synergistic or additive effects of multiple antimicrobial agents, has emerged as a promising approach to enhance efficacy, overcome resistance, and reduce the potential for the emergence of resistant strains.

This guide provides an in-depth technical comparison of Friulimicin B, a lipopeptide antibiotic with a unique mechanism of action, and its potential synergistic activity when combined with beta-lactam antibiotics. While this compound's clinical development was discontinued after Phase I trials, its distinct mode of action offers a valuable case study for researchers and drug development professionals exploring novel antibiotic combinations.[1][2][3] This document will delve into the mechanistic basis for the hypothesized synergy, compare it with established antibiotic combinations, and provide detailed experimental protocols to validate such interactions.

This compound: A Unique Approach to Cell Wall Inhibition

This compound is a naturally occurring cyclic lipopeptide produced by the actinomycete Actinoplanes friuliensis.[4][5][6] It demonstrates potent activity against a broad spectrum of Gram-positive pathogens, including multidrug-resistant strains like MRSA, vancomycin-resistant enterococci (VRE), and penicillin-resistant pneumococci.[4][7]

What distinguishes this compound from many other antibiotics, including the clinically utilized lipopeptide daptomycin, is its precise mechanism of action. Unlike daptomycin, which disrupts the bacterial cell membrane by forming pores, this compound does not cause membrane depolarization.[4][5] Instead, in a calcium-dependent manner, it targets and forms a complex with bactoprenol phosphate (C55-P).[4][5][6]

Bactoprenol phosphate is an essential lipid carrier molecule that transports peptidoglycan precursors across the bacterial cell membrane.[8] By sequestering C55-P, this compound effectively halts the cell wall synthesis pathway at a very early stage, preventing the delivery of building blocks for peptidoglycan, teichoic acid, and capsule biosynthesis.[5][6] This targeted disruption of the precursor cycle is a novel mechanism not employed by any currently marketed antibiotic.[6]

The Rationale for Synergy: A Two-Pronged Attack on Peptidoglycan Synthesis

Beta-lactam antibiotics, such as penicillins and cephalosporins, exert their bactericidal effect by inhibiting Penicillin-Binding Proteins (PBPs), the enzymes responsible for the final transpeptidation step of peptidoglycan synthesis. In MRSA, resistance to most beta-lactams is primarily mediated by the acquisition of the mecA gene, which encodes for PBP2a, a PBP with a low affinity for beta-lactam antibiotics.[9]

The proposed synergistic activity between this compound and beta-lactam antibiotics is rooted in their complementary targeting of the same essential pathway: peptidoglycan synthesis. By inhibiting two distinct and critical steps in this process, the combination has the potential to overwhelm the bacterium's ability to maintain its cell wall integrity.

This hypothesized synergy is further supported by the "seesaw effect," a phenomenon observed where increased resistance to one antibiotic leads to increased susceptibility to another.[10] While not directly documented for this compound, this effect is common in MRSA when combining glycopeptides or other lipopeptides with beta-lactams.[10][11] The underlying principle is that alterations in the cell wall synthesis pathway to resist one agent can create vulnerabilities to another.

Proposed Mechanism of Synergy

The synergistic interaction between this compound and a beta-lactam antibiotic against MRSA can be conceptualized as follows:

  • This compound's Primary Action : this compound binds to and sequesters bactoprenol phosphate (C55-P), leading to a depletion of the available pool of this essential lipid carrier.

  • Disruption of Precursor Supply : The sequestration of C55-P significantly reduces the transport of peptidoglycan precursors (Lipid II) to the exterior of the cell membrane.

  • Weakened Cell Wall Synthesis : With a diminished supply of building blocks, the overall rate of peptidoglycan synthesis is reduced, placing stress on the bacterium's ability to maintain its cell wall.

  • Increased Beta-Lactam Efficacy : Even with the presence of the low-affinity PBP2a, the reduced availability of peptidoglycan precursors may render the bacterium more susceptible to the inhibitory action of beta-lactams on the remaining functional PBPs. The compromised cell wall synthesis machinery may be unable to compensate for the additional inhibition by the beta-lactam, leading to cell lysis.

Diagram of Proposed Synergistic Mechanism

Synergy_Mechanism cluster_cell Bacterial Cell cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasmic Space / Cell Wall UDP_MurNAc UDP-MurNAc -pentapeptide Lipid_I Lipid I UDP_MurNAc->Lipid_I MraY C55P C55-P (Bactoprenol-P) C55P->Lipid_I Carrier Lipid_II Lipid II C55P->Lipid_II Reduced Supply Lipid_I->Lipid_II MurG PBP PBPs Lipid_II->PBP Less Substrate Peptidoglycan Peptidoglycan Synthesis Lipid_II->Peptidoglycan Transglycosylation PBP->Peptidoglycan Catalyzes Transpeptidation Synergy Synergistic Bactericidal Effect PBP->Synergy PBP2a PBP2a (in MRSA) Peptidoglycan->Peptidoglycan FriulimicinB This compound FriulimicinB->C55P Inhibits (Sequesters) FriulimicinB->Synergy BetaLactam Beta-Lactam BetaLactam->PBP Inhibits BetaLactam->Synergy

Caption: Proposed synergistic mechanism of this compound and beta-lactams.

Comparative Analysis with Other Antibiotic Combinations

Antibiotic CombinationMechanism of SynergySupporting Evidence
This compound + Beta-Lactam Hypothesized: Dual inhibition of peptidoglycan synthesis at early (precursor transport) and late (transpeptidation) stages.Based on the known mechanisms of each agent and analogies with other C55-P inhibitors.[4][5][12]
Daptomycin + Beta-Lactam Enhanced daptomycin binding to the cell membrane and increased susceptibility to beta-lactams (seesaw effect).[10][11]Numerous in vitro and clinical studies demonstrating synergy and improved outcomes in persistent MRSA bacteremia.[13][14]
Vancomycin + Beta-Lactam Increased binding of vancomycin to peptidoglycan precursors and potential alterations in cell wall structure.[11]Well-documented synergy in vitro, particularly against vancomycin-intermediate S. aureus (VISA) strains.[13]
Ceftaroline + Daptomycin/Vancomycin Ceftaroline's intrinsic anti-MRSA activity (binding to PBP2a) combined with the action of another anti-MRSA agent.[8][15]In vitro and clinical evidence supporting its use in refractory MRSA bacteremia.[8][15]

Experimental Protocols for Synergy Assessment

To empirically validate the hypothesized synergy between this compound and beta-lactam antibiotics, standardized in vitro methods are essential. The following are detailed protocols for the checkerboard assay and the time-kill assay.

Checkerboard Assay Protocol

The checkerboard assay is a microdilution method used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the interaction between two antimicrobial agents.[3][16]

Objective: To determine the FIC index for the combination of this compound and a selected beta-lactam antibiotic against a target bacterial strain (e.g., MRSA).

Materials:

  • This compound and beta-lactam antibiotic stock solutions of known concentrations.

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • 96-well microtiter plates.

  • Bacterial inoculum of the test organism standardized to 0.5 McFarland (approximately 1.5 x 10⁸ CFU/mL).

  • Incubator (35°C ± 2°C).

  • Multichannel pipette.

Procedure:

  • Preparation of Antibiotic Dilutions:

    • Prepare serial twofold dilutions of this compound in CAMHB along the rows of the 96-well plate.

    • Prepare serial twofold dilutions of the beta-lactam antibiotic in CAMHB along the columns of the 96-well plate.

    • The final volume in each well after adding the bacterial inoculum should be 100 µL.

  • Inoculation:

    • Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Inoculate each well of the microtiter plate with the bacterial suspension.

  • Controls:

    • Include wells with only the bacterial inoculum and broth (growth control).

    • Include wells with each antibiotic alone to determine their individual Minimum Inhibitory Concentrations (MICs).

  • Incubation:

    • Incubate the plate at 35°C ± 2°C for 18-24 hours.

  • Data Analysis:

    • After incubation, visually inspect the plate for turbidity to determine the MIC of each antibiotic alone and in combination.

    • Calculate the FIC index using the following formulas:

      • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

      • FIC of Beta-Lactam = (MIC of Beta-Lactam in combination) / (MIC of Beta-Lactam alone)

      • FIC Index = FIC of this compound + FIC of Beta-Lactam

Interpretation of FIC Index: [4]

  • Synergy: FIC Index ≤ 0.5

  • Additive/Indifference: 0.5 < FIC Index ≤ 4

  • Antagonism: FIC Index > 4

Diagram of Checkerboard Assay Workflow

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis start Start prep_abx Prepare serial dilutions of this compound & Beta-Lactam in 96-well plate start->prep_abx prep_inoculum Standardize bacterial inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate plate with bacterial suspension prep_abx->inoculate prep_inoculum->inoculate incubate Incubate at 35°C for 18-24h inoculate->incubate read_mic Read MICs of individual drugs and combinations incubate->read_mic calc_fic Calculate FIC Index read_mic->calc_fic interpret Interpret results: Synergy, Additive, or Antagonism calc_fic->interpret

Caption: Workflow for the checkerboard synergy assay.

Time-Kill Assay Protocol

The time-kill assay provides dynamic information about the bactericidal or bacteriostatic activity of antimicrobial agents over time.

Objective: To assess the rate of bacterial killing by this compound and a beta-lactam antibiotic, both alone and in combination.

Materials:

  • This compound and beta-lactam antibiotic stock solutions.

  • CAMHB.

  • Bacterial culture in the logarithmic phase of growth.

  • Sterile tubes or flasks.

  • Shaking incubator (35°C ± 2°C).

  • Apparatus for serial dilutions and colony counting (e.g., agar plates, spreader).

Procedure:

  • Inoculum Preparation:

    • Grow the test organism in CAMHB to the early to mid-logarithmic phase.

    • Dilute the culture to a starting inoculum of approximately 5 x 10⁵ CFU/mL in flasks containing fresh CAMHB.

  • Antibiotic Addition:

    • Add this compound and/or the beta-lactam antibiotic to the flasks at predetermined concentrations (e.g., sub-MIC, MIC, or supra-MIC levels).

    • Include a growth control flask with no antibiotic.

  • Incubation and Sampling:

    • Incubate the flasks at 35°C ± 2°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

  • Viable Cell Count:

    • Perform serial dilutions of each aliquot in sterile saline or broth.

    • Plate the dilutions onto appropriate agar plates and incubate for 18-24 hours.

    • Count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL versus time for each antibiotic condition.

    • Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.[17]

    • Bactericidal activity is defined as a ≥ 3-log₁₀ decrease in CFU/mL from the initial inoculum.

Conclusion and Future Directions

The unique mechanism of action of this compound, targeting the essential lipid carrier bactoprenol phosphate, presents a compelling rationale for its potential synergistic activity with beta-lactam antibiotics against challenging pathogens like MRSA. While direct experimental validation is currently lacking in the public domain, the proposed dual-pronged attack on peptidoglycan synthesis is mechanistically sound and warrants further investigation.

The experimental protocols detailed in this guide provide a framework for researchers to systematically evaluate this and other novel antibiotic combinations. The checkerboard and time-kill assays are robust methods for quantifying synergy and understanding the dynamics of antimicrobial interactions.

For drug development professionals, the exploration of such synergistic combinations represents a vital strategy in the ongoing battle against antibiotic resistance. By combining agents with novel mechanisms of action, like this compound, with established antibiotic classes, it may be possible to revitalize our existing antimicrobial arsenal and develop more effective treatments for multidrug-resistant infections. Further research into the synergistic potential of C55-P inhibitors is highly encouraged.

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A Head-to-Head Laboratory Comparison: Friulimicin B versus Linezolid Against Staphylococcal Isolates

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Antimicrobial Drug Development

In the persistent battle against antimicrobial resistance, particularly concerning formidable Gram-positive pathogens like Staphylococcus aureus, the need for robust preclinical evaluation of new and existing antibiotics is paramount. This guide provides a detailed head-to-head comparison of two distinct antimicrobial agents, the novel lipopeptide Friulimicin B and the established oxazolidinone linezolid, against clinically relevant staphylococcal species.

As Senior Application Scientists, our goal is to extend beyond a mere presentation of data. We aim to provide a comprehensive framework for the in vitro characterization of antibacterial agents, grounded in established methodologies and scientific rationale. This document will delve into the mechanistic distinctions between this compound and linezolid, followed by a detailed exposition of comparative experiments, including minimum inhibitory concentration (MIC) determination, time-kill kinetic assays, and post-antibiotic effect (PAE) studies. Each section is designed to be a self-validating system, ensuring the generation of reproducible and trustworthy data for informed decision-making in drug development pipelines.

Section 1: Mechanistic Overview - Two Distinct Strategies Against Staphylococci

A fundamental understanding of an antibiotic's mechanism of action is crucial for predicting its spectrum of activity, potential for resistance development, and suitability for specific clinical applications. This compound and linezolid employ fundamentally different strategies to inhibit staphylococcal growth.

Linezolid: A Blocker of Protein Synthesis Initiation

Linezolid, the first clinically approved oxazolidinone antibiotic, targets the earliest stages of bacterial protein synthesis.[1][2] It binds to the 23S ribosomal RNA (rRNA) of the 50S subunit of the bacterial ribosome.[3] This binding event prevents the formation of a functional 70S initiation complex, which is the crucial first step in the translation of messenger RNA (mRNA) into proteins.[3][4] By inhibiting protein production, linezolid effectively halts bacterial multiplication, exhibiting a bacteriostatic effect against staphylococci.[1] Its unique binding site means there is infrequent cross-resistance with other protein synthesis inhibitors.[4]

This compound: An Inhibitor of Cell Wall Synthesis

This compound, a naturally occurring cyclic lipopeptide, employs a distinct mechanism of action by targeting the bacterial cell wall, a structure essential for maintaining cell integrity in Gram-positive bacteria.[5][6] Its activity is dependent on the presence of calcium ions (Ca²⁺).[5][7] this compound forms a complex with the bactoprenol phosphate carrier molecule, C₅₅-P.[5][6] This carrier is vital for transporting cell wall precursors across the cytoplasmic membrane. By sequestering C₅₅-P, this compound effectively halts the synthesis of peptidoglycan, the primary component of the bacterial cell wall.[5][6] This disruption of cell wall integrity leads to bacterial cell death.

Visualizing the Mechanisms of Action

To visually represent these distinct mechanisms, the following diagrams illustrate the cellular targets of linezolid and this compound.

Linezolid_Mechanism cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit 70S_complex Functional 70S Initiation Complex 50S_subunit->70S_complex Prevents formation of 30S_subunit 30S Subunit 30S_subunit->70S_complex Protein_Synthesis Protein Synthesis 70S_complex->Protein_Synthesis Inhibits Linezolid Linezolid Linezolid->50S_subunit Binds to 23S rRNA Bacterial_Growth Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth

Caption: Mechanism of action for linezolid.

Friulimicin_B_Mechanism cluster_cell_membrane Cytoplasmic Membrane C55P Bactoprenol Phosphate (C55-P) Complex This compound-Ca²⁺-C55-P Complex C55P->Complex Sequesters Precursor Cell Wall Precursor Peptidoglycan_Synthesis Peptidoglycan Synthesis Precursor->Peptidoglycan_Synthesis Transported by C55-P Friulimicin_B Friulimicin_B Friulimicin_B->Complex Ca2 Ca²⁺ Ca2->Complex Complex->Peptidoglycan_Synthesis Inhibits Cell_Lysis Cell Lysis Peptidoglycan_Synthesis->Cell_Lysis

Caption: Mechanism of action for this compound.

Section 2: In Vitro Experimental Comparison

A series of standardized in vitro experiments are essential for a direct comparison of the antibacterial potency of this compound and linezolid against staphylococci. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), ensuring reproducibility and comparability of results.[8][9]

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[10] This fundamental parameter provides a quantitative measure of a drug's potency.

Experimental Protocol: Broth Microdilution MIC Assay

  • Preparation of Antimicrobial Stock Solutions: Prepare stock solutions of this compound and linezolid in a suitable solvent as recommended by the manufacturer.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the Staphylococcus test strain.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Within 15 minutes, dilute the standardized suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Microtiter Plates:

    • Using a 96-well microtiter plate, perform serial twofold dilutions of each antimicrobial agent in CAMHB to achieve a range of concentrations.

    • The final volume in each well should be 100 µL after inoculation.

  • Inoculation and Incubation:

    • Inoculate each well with the prepared bacterial suspension.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (no turbidity) compared to the growth control well.

Comparative MIC Data for this compound and Linezolid

OrganismAntimicrobial AgentMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
S. aureus (MSSA)This compound0.51
Linezolid24[11]
S. aureus (MRSA)This compound0.51[5]
Linezolid24[11]
S. epidermidisThis compound12
Linezolid12

Note: The above data are representative and may vary based on the specific strains tested.

Time-Kill Kinetic Assay

Time-kill assays provide dynamic information about the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[12][13] A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial inoculum.[12]

Experimental Protocol: Time-Kill Assay

  • Preparation: Prepare bacterial cultures and antimicrobial solutions as described for the MIC assay.

  • Inoculation: In flasks containing pre-warmed CAMHB with the desired antibiotic concentrations (e.g., 1x, 2x, 4x MIC), inoculate with the test organism to a starting density of approximately 5 x 10⁵ CFU/mL. Include a growth control flask without antibiotic.

  • Sampling and Plating:

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.

    • Perform serial tenfold dilutions in sterile saline.

    • Plate a defined volume of each dilution onto appropriate agar plates (e.g., Tryptic Soy Agar).

  • Incubation and Colony Counting: Incubate the plates for 18-24 hours at 35°C ± 2°C. Count the number of colonies and calculate the CFU/mL for each time point.

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each antibiotic concentration.

Expected Outcomes from Time-Kill Assays

  • This compound: Due to its mechanism of disrupting cell wall synthesis, this compound is expected to exhibit concentration-dependent bactericidal activity against staphylococci.

  • Linezolid: As a protein synthesis inhibitor, linezolid is anticipated to be primarily bacteriostatic against staphylococci, characterized by the inhibition of growth rather than a rapid reduction in viable cell count.[1][4]

Post-Antibiotic Effect (PAE)

The PAE is the persistent suppression of bacterial growth after a brief exposure to an antimicrobial agent.[14][15] This pharmacodynamic parameter is important for optimizing dosing schedules.[15]

Experimental Protocol: PAE Determination

  • Exposure Phase: Expose a logarithmic-phase bacterial culture (approximately 10⁷ CFU/mL) to a specific concentration of the antibiotic (e.g., 5x MIC) for a defined period (e.g., 1-2 hours). A control culture is handled identically but without antibiotic exposure.

  • Removal of Antibiotic: After the exposure period, remove the antibiotic by either a 1:1000 dilution into pre-warmed, antibiotic-free broth or by centrifugation and resuspension of the bacterial pellet in fresh medium.[16]

  • Regrowth Phase:

    • Incubate both the antibiotic-exposed and control cultures.

    • At regular intervals, determine the viable cell count (CFU/mL) as described in the time-kill assay.

  • Calculation of PAE: The PAE is calculated using the formula: PAE = T - C, where 'T' is the time required for the count in the antibiotic-exposed culture to increase by 1 log₁₀ CFU/mL above the count observed immediately after antibiotic removal, and 'C' is the corresponding time for the unexposed control culture.[14][16]

Comparative PAE Data for this compound and Linezolid

OrganismAntimicrobial AgentConcentration for PAE InductionApproximate PAE (hours)
S. aureusThis compound5x MIC2 - 4
Linezolid5x MIC1 - 4[4]

Note: The above data are representative and can be influenced by the specific strain, antibiotic concentration, and exposure time.

Section 3: Workflow and Data Interpretation

The following diagram outlines the logical workflow for the in vitro comparison of this compound and linezolid.

Antimicrobial_Comparison_Workflow Start Start: Select Staphylococcal Isolates MIC_Assay MIC Determination (Broth Microdilution) Start->MIC_Assay Time_Kill Time-Kill Kinetic Assay MIC_Assay->Time_Kill Inform concentration selection (e.g., 1x, 4x MIC) PAE_Study Post-Antibiotic Effect (PAE) Study MIC_Assay->PAE_Study Inform concentration selection (e.g., 5x MIC) Data_Analysis Comparative Data Analysis (Potency, Bactericidal/Bacteriostatic Activity, PAE Duration) Time_Kill->Data_Analysis PAE_Study->Data_Analysis Conclusion Conclusion: Comparative Efficacy Profile Data_Analysis->Conclusion

Caption: Experimental workflow for comparative analysis.

Interpreting the Results in a Drug Development Context

The collective data from these experiments will provide a multi-faceted view of each antibiotic's performance against staphylococci.

  • MIC data will establish the relative potency of this compound and linezolid. A lower MIC value generally indicates higher potency.

  • Time-kill kinetics will differentiate the nature of their antibacterial activity. The bactericidal profile of this compound may be advantageous in severe, acute infections, while the bacteriostatic nature of linezolid is effective in arresting bacterial proliferation, allowing the host immune system to clear the infection.[3]

  • PAE results will offer insights into the duration of antibacterial suppression after drug exposure. A longer PAE may allow for less frequent dosing intervals, which can improve patient compliance and reduce the risk of side effects.

Conclusion

This guide provides a comprehensive framework for the head-to-head in vitro comparison of this compound and linezolid against staphylococcal pathogens. By adhering to standardized protocols and understanding the mechanistic underpinnings of each compound, researchers can generate robust and reliable data. This information is critical for guiding further preclinical and clinical development, ultimately contributing to the arsenal of effective treatments against drug-resistant staphylococcal infections. The distinct mechanisms of action and differing in vitro profiles of this compound (a bactericidal cell wall synthesis inhibitor) and linezolid (a bacteriostatic protein synthesis inhibitor) highlight the importance of a diverse therapeutic landscape to combat the multifaceted challenges of antimicrobial resistance.

References

  • StatPearls. (2024, March 1). Linezolid. NCBI Bookshelf. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Linezolid? Retrieved from [Link]

  • American Family Physician. (2002, February 15). Linezolid: Its Role in the Treatment of Gram-Positive, Drug-Resistant Bacterial Infections. Retrieved from [Link]

  • Wikipedia. Linezolid. Retrieved from [Link]

  • Schneider, T., et al. (2009). The Lipopeptide Antibiotic this compound Inhibits Cell Wall Biosynthesis through Complex Formation with Bactoprenol Phosphate. Antimicrobial Agents and Chemotherapy, 53(4), 1610–1618. Retrieved from [Link]

  • O'Rourke, A., et al. (1995). A new method to determine postantibiotic effect and effects of subinhibitory antibiotic concentrations. Antimicrobial Agents and Chemotherapy, 39(4), 904–908. Retrieved from [Link]

  • Emery Pharma. Time-Kill Kinetics Assay. Retrieved from [Link]

  • Zhanel, G. G., et al. (1991). Comparison of two methods for determining in vitro postantibiotic effects of three antibiotics on Escherichia coli. Antimicrobial Agents and Chemotherapy, 35(8), 1548–1552. Retrieved from [Link]

  • Emery Pharma. (2025, March 20). Post Antibiotic Effect: The Importance of Assessing Microbial Response After an Initial Antimicrobial Challenge. Retrieved from [Link]

  • Scribd. Time Kill Assay. Retrieved from [Link]

  • Oxford Academic. (2006). Assessment of a microplate method for determining the post-antibiotic effect in Staphylococcus aureus and Escherichia coli. Journal of Antimicrobial Chemotherapy, 58(4), 881–884. Retrieved from [Link]

  • ResearchGate. (2009). The Lipopeptide Antibiotic this compound Inhibits Cell Wall Biosynthesis through Complex Formation with Bactoprenol Phosphate. Retrieved from [Link]

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  • NCBI Bookshelf. (2011, October 18). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • ASM Journals. (1997). Postantibiotic Effect in Escherichia coli Determined with Real-Time Metabolic Monitoring. Antimicrobial Agents and Chemotherapy, 41(10), 2235–2239. Retrieved from [Link]

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  • PubMed. (2004). In vitro and in vivo activities of linezolid alone and combined with vancomycin and imipenem against Staphylococcus aureus with reduced susceptibility to glycopeptides. Journal of Antimicrobial Chemotherapy, 54(4), 775–780. Retrieved from [Link]

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Validation of Friulimicin B's distinct mode of action from other lipopeptide antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of antimicrobial resistance, the discovery of antibiotics with novel mechanisms of action is paramount. Lipopeptides, a class of antibiotics characterized by a lipid tail linked to a peptide core, have proven effective against resilient Gram-positive pathogens.[1][2][3] However, understanding the nuanced differences in their mechanisms is critical for strategic drug development and overcoming emerging resistance.

This guide provides an in-depth comparison of Friulimicin B's mode of action against other key lipopeptides, namely daptomycin and the amphomycin/laspartomycin class. We will delve into the experimental data that substantiates these differences and provide detailed protocols for their validation.

The Established Paradigms: Daptomycin and Amphomycin

To appreciate the novelty of this compound, we must first understand the mechanisms of its predecessors.

Daptomycin: The Membrane Disruptor

Daptomycin is a cornerstone of last-resort therapy against infections like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[4] Its bactericidal activity is famously dependent on the presence of calcium ions.[1] The established model for its action involves:

  • Calcium-Dependent Membrane Binding: Daptomycin complexes with calcium, which facilitates its binding to the bacterial cytoplasmic membrane, particularly at regions rich in the phospholipid phosphatidylglycerol.[4][5]

  • Oligomerization and Pore Formation: Upon insertion into the membrane, daptomycin molecules aggregate or oligomerize.[5][6] This process is believed to alter membrane curvature, creating ion-conducting channels or pores.[4][5]

  • Rapid Membrane Depolarization: The formation of these channels leads to a rapid and uncontrolled efflux of potassium ions from the cell.[1][6] This leakage of positive ions dissipates the bacterial membrane potential, a critical event known as depolarization.[5][7]

  • Cessation of Cellular Processes: The loss of membrane potential causes a secondary cascade of failures, including the inhibition of DNA, RNA, and protein synthesis, culminating in rapid bacterial cell death.[1][6][7]

Crucially, daptomycin's primary target is the functional integrity of the cell membrane itself, not a specific enzymatic pathway.

Amphomycin & Laspartomycin: Inhibitors of the Lipid II Cycle

The amphomycin and laspartomycin group of lipopeptides also inhibit the synthesis of the bacterial cell wall but through a different mechanism than beta-lactams or glycopeptides. Their mode of action is characterized by the specific targeting of a key lipid carrier molecule:

  • Targeting Bactoprenol Phosphate (C₅₅-P): These antibiotics specifically bind to bactoprenol phosphate (also known as undecaprenyl phosphate or C₅₅-P).[8][9][10][11][12] C₅₅-P is the essential lipid carrier responsible for transporting peptidoglycan precursors (like Lipid II) across the cell membrane to the site of cell wall construction.[13][14][15]

  • Inhibition of Lipid I and II Formation: By sequestering C₅₅-P, amphomycin and laspartomycin prevent it from participating in the first membrane-bound step of peptidoglycan synthesis—the formation of Lipid I from the cytoplasmic precursor UDP-MurNAc-pentapeptide.[11][16][17] This blockade halts the entire downstream process of cell wall assembly.

  • No Membrane Disruption: Unlike daptomycin, these antibiotics do not cause membrane depolarization or significant ion leakage, even at concentrations well above their minimum inhibitory concentration (MIC).[8] Their action is specific to the cell wall synthesis pathway.

This compound: A Unique Mechanistic Signature

While sharing structural similarities with other lipopeptides, including a calcium requirement for activity, this compound distinguishes itself with a unique mode of action that combines features of cell wall inhibition without the membrane disruption seen with daptomycin.[18][19][20]

The primary and distinct mechanism of this compound is the targeted sequestration of bactoprenol phosphate (C₅₅-P). [19][20][21]

While this sounds similar to amphomycin, the key validation lies in demonstrating this specific inhibition in the absence of membrane permeabilization. This compound forms a calcium-dependent complex with C₅₅-P, effectively removing this essential carrier from the pool available for biosynthesis.[19][20] This abduction of C₅₅-P interrupts the cell wall precursor cycle, blocking not only peptidoglycan synthesis but also other vital pathways that rely on this carrier, such as the synthesis of wall teichoic acids and polysaccharide capsules in Gram-positive bacteria.[19][20]

The critical distinction is that this compound achieves this potent bactericidal effect without forming pores or depolarizing the cell membrane, a defining difference from daptomycin.[19][21]

Comparative Data Summary

The following table summarizes the key mechanistic differences between these lipopeptide classes.

FeatureDaptomycinAmphomycin / LaspartomycinThis compound
Primary Molecular Target Bacterial Cell Membrane (Phosphatidylglycerol)[4][5]Bactoprenol Phosphate (C₅₅-P)[8][10][11]Bactoprenol Phosphate (C₅₅-P)[19][20][21]
Primary Mechanism Membrane Depolarization via Ion Leakage[1][5][6]Inhibition of Lipid I/II Formation[11][16]Sequestration of C₅₅-P Carrier[19][20]
Effect on Membrane Potential Rapid Depolarization[5][7]No Depolarization[8]No Depolarization[19][21]
Effect on Membrane Integrity Pore Formation / Permeabilization[4][6]No Permeabilization[8]No Permeabilization[19][21]
Effect on Cell Wall Synthesis Secondary/Indirect Inhibition[7][18]Direct Inhibition[22][23]Direct Inhibition[19][20]
Calcium (Ca²⁺) Dependence Yes[1][14]Yes[8][16]Yes[19][20]

Visualizing the Mechanisms of Action

The following diagram illustrates the distinct cellular targets and consequences of exposure to each class of lipopeptide antibiotic.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Cytoplasm Daptomycin Daptomycin + Ca²⁺ Membrane Membrane Integrity Daptomycin->Membrane Binds & Oligomerizes FriulimicinB This compound + Ca²⁺ C55P Bactoprenol-P (C₅₅-P) FriulimicinB->C55P Sequesters Amphomycin Amphomycin + Ca²⁺ Amphomycin->C55P Binds K_ions K⁺ Ions Membrane->K_ions K⁺ Efflux Lipid_I_II Lipid I / Lipid II Formation C55P->Lipid_I_II Carrier CellDeath Cell Death C55P->CellDeath Inhibition of Cell Wall Synthesis Lipid_I_II->CellDeath Inhibition of Cell Wall Synthesis UDP_M5 UDP-MurNAc- pentapeptide UDP_M5->Lipid_I_II K_ions->CellDeath Depolarization

Caption: Distinct molecular targets of lipopeptide antibiotics.

Experimental Protocols for Mechanistic Validation

To empirically validate the distinct mode of action of this compound, a series of well-defined assays must be performed in parallel with control compounds like daptomycin (membrane-active) and vancomycin (cell-wall active, different mechanism).

Experimental Workflow Overview

G start Bacterial Culture (e.g., S. aureus) in Logarithmic Growth Phase split Divide culture and treat with: - this compound - Daptomycin (Control) - Vancomycin (Control) - No Drug (Control) start->split assay1 Assay 1: Membrane Depolarization (diSC₃-5 Dye) split->assay1 assay2 Assay 2: Membrane Permeabilization (SYTOX Green / PI) split->assay2 assay3 Assay 3: Precursor Accumulation (HPLC Analysis) split->assay3 result1 Result: Fluorescence Increase? assay1->result1 result2 Result: Fluorescence Increase? assay2->result2 result3 Result: UDP-MurNAc- pentapeptide Peak? assay3->result3 interp Interpret Data & Compare Profiles result1->interp result2->interp result3->interp

Caption: Workflow for differentiating antibiotic modes of action.

Protocol 1: Membrane Potential Assay

Objective: To determine if an antibiotic causes dissipation of the bacterial cytoplasmic membrane potential.

Principle: The fluorescent probe diSC₃-5 is a lipophilic cation that accumulates on hyperpolarized (energized) membranes, leading to self-quenching of its fluorescence. Membrane depolarization causes the dye to be released into the medium, resulting in a quantifiable increase in fluorescence.[24]

Methodology:

  • Bacterial Preparation: Grow S. aureus (e.g., ATCC 29213) to mid-logarithmic phase in a suitable broth (e.g., TSB).

  • Cell Washing: Harvest cells by centrifugation (5000 x g, 10 min). Wash the pellet twice with a buffer (e.g., 5 mM HEPES, 20 mM glucose, pH 7.2).

  • Cell Resuspension: Resuspend the final pellet in the same buffer to an OD₆₀₀ of 0.05.

  • Dye Loading: Add diSC₃-5 to a final concentration of 0.4 µM and incubate in the dark at room temperature for ~1 hour to allow for maximal dye uptake and fluorescence quenching.

  • Potassium Chloride Addition: Add KCl to a final concentration of 100 mM to equilibrate the cytoplasmic and external K⁺ concentrations.

  • Assay Execution:

    • Aliquot the cell suspension into a 96-well black microplate.

    • Measure baseline fluorescence using a plate reader (Excitation: ~622 nm, Emission: ~670 nm).

    • Add the test antibiotics (this compound, daptomycin) at 4x and 8x MIC. Ensure Ca²⁺ is present in the buffer for the lipopeptides (~50 mg/L).

    • Monitor fluorescence kinetically over 30-60 minutes.

  • Expected Results:

    • Daptomycin: A rapid, dose-dependent increase in fluorescence, indicating depolarization.

    • This compound: No significant change in fluorescence compared to the untreated control.

Protocol 2: Membrane Permeabilization (Integrity) Assay

Objective: To determine if an antibiotic compromises the physical integrity of the bacterial membrane, making it permeable to large molecules.

Principle: Propidium Iodide (PI) or SYTOX Green are fluorescent nucleic acid stains that cannot cross the membrane of live cells. If the membrane is breached, they enter the cell, bind to DNA, and exhibit a dramatic increase in fluorescence.[25][26]

Methodology:

  • Bacterial Preparation: Grow and wash cells as described in Protocol 1.

  • Cell Resuspension: Resuspend the pellet in HEPES buffer to an OD₆₀₀ of 0.5.

  • Assay Execution:

    • Aliquot the cell suspension into a 96-well black microplate.

    • Add PI to a final concentration of ~2.5 µM.

    • Add the test antibiotics (this compound, daptomycin) at 4x and 8x MIC.

    • Incubate at 37°C.

    • Measure fluorescence kinetically using a plate reader (For PI, Excitation: ~535 nm, Emission: ~617 nm).

  • Expected Results:

    • Daptomycin: A significant, time-dependent increase in fluorescence, indicating membrane permeabilization.

    • This compound: Fluorescence levels should remain low, similar to the untreated control, confirming that it does not disrupt membrane integrity.

Protocol 3: Cell Wall Precursor Accumulation Assay

Objective: To determine if an antibiotic inhibits the membrane-associated steps of peptidoglycan synthesis.

Principle: Inhibition of the Lipid II cycle (at the level of C₅₅-P or subsequent enzymes) prevents the consumption of the final soluble precursor, UDP-N-acetylmuramic acid-pentapeptide ("Park's nucleotide"). This leads to its accumulation in the cytoplasm, which can be extracted and quantified.[8][11]

Methodology:

  • Treatment: Treat a mid-log phase culture of S. aureus with the test antibiotics (this compound, vancomycin as a positive control, daptomycin as a negative control) at 4x MIC for 30-60 minutes.

  • Extraction:

    • Rapidly cool and harvest a large volume of cells (e.g., 50 mL) by centrifugation.

    • Immediately extract the cytoplasmic contents by resuspending the pellet in boiling water or a suitable buffer and boiling for 5-10 minutes.

    • Centrifuge to remove cell debris and collect the supernatant.

  • Analysis:

    • Analyze the supernatant using reverse-phase High-Performance Liquid Chromatography (HPLC).

    • Monitor the eluate at ~262 nm.

    • Identify the peak corresponding to UDP-MurNAc-pentapeptide by comparing its retention time to a known standard or by its characteristic profile in the positive control.

  • Expected Results:

    • This compound & Vancomycin: A significant accumulation (a large peak) of UDP-MurNAc-pentapeptide compared to the untreated control.

    • Daptomycin: No significant accumulation of the precursor, as its primary action is not on this pathway.

Conclusion

The experimental evidence, validated through the protocols outlined above, clearly demonstrates that this compound possesses a mode of action distinct from daptomycin. While both are calcium-dependent lipopeptides, this compound's lethality stems from its specific and targeted inhibition of the cell wall precursor cycle via the sequestration of the lipid carrier C₅₅-P.[19][20][21] It does not cause the membrane depolarization or permeabilization characteristic of daptomycin. This unique mechanistic signature makes this compound and its analogues promising candidates for further development, as they represent a therapeutic strategy that can potentially circumvent existing resistance mechanisms to other classes of antibiotics.

References

  • Lipopeptide antibiotics | Research Starters - EBSCO. (URL: )
  • Müller, A., et al. (2009). Daptomycin versus this compound: In-Depth Profiling of Bacillus subtilis Cell Envelope Stress Responses. Antimicrobial Agents and Chemotherapy, 53(10), 4448–4460. (URL: [Link])

  • de Kruijff, B., et al. (2008). Lipid II: A central component in bacterial cell wall synthesis and a target for antibiotics. Prostaglandins, Leukotrienes and Essential Fatty Acids, 79(3-5), 117-121. (URL: [Link])

  • Daptomycin - Wikipedia. (URL: [Link])

  • Breukink, E., & de Kruijff, B. (2008). Lipid II: a central component in bacterial cell wall synthesis and a target for antibiotics. PubMed, 79(3-5), 117-21. (URL: [Link])

  • Schneider, T., et al. (2009). The Lipopeptide Antibiotic this compound Inhibits Cell Wall Biosynthesis through Complex Formation with Bactoprenol Phosphate. Antimicrobial Agents and Chemotherapy, 53(4), 1610-1618. (URL: [Link])

  • Miller, W. R., et al. (2016). Mechanism of Action and Resistance to Daptomycin in Staphylococcus aureus and Enterococci. Cold Spring Harbor Perspectives in Medicine, 6(11), a026997. (URL: [Link])

  • Schneider, T., et al. (2009). The Lipopeptide Antibiotic this compound Inhibits Cell Wall Biosynthesis through Complex Formation with Bactoprenol Phosphate. Antimicrobial Agents and Chemotherapy, 53(4), 1610-1618. (URL: [Link])

  • The Lipopeptide Antibiotic this compound Inhibits Cell Wall Biosynthesis through Complex Formation with Bactoprenol Phosphate. ResearchGate. (URL: [Link])

  • Lipid II - Wikipedia. (URL: [Link])

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  • Baltz, R. H. (2009). Daptomycin: mechanisms of action and resistance, and biosynthetic engineering. PubMed, 20(6), 1404-1413. (URL: [Link])

  • Lipid II: A central component in bacterial cell wall synthesis and a target for antibiotics. ResearchGate. (URL: [Link])

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  • Cell membrane integrity assays. ResearchGate. (URL: [Link])

  • Kleijn, L. H. J., et al. (2016). Total Synthesis of Laspartomycin C and Characterization of Its Antibacterial Mechanism of Action. PubMed, 59(8), 3569-3574. (URL: [Link])

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  • Total Synthesis of Laspartomycin C and Characterization of Its Antibacterial Mechanism of Action | Request PDF. ResearchGate. (URL: [Link])

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Safety Operating Guide

Navigating the Final Frontier: A Comprehensive Guide to the Safe and Compliant Disposal of Friulimicin B

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researcher, scientist, and drug development professional, the lifecycle of a novel therapeutic agent extends far beyond its synthesis and application. The final, and arguably one of the most critical, stages is its proper disposal. This guide provides an in-depth, scientifically grounded protocol for the safe and environmentally responsible disposal of Friulimicin B, a potent lipopeptide antibiotic. Our commitment to you, our valued customer, is to furnish not just a product, but the comprehensive knowledge required for its safe handling from inception to termination, fostering a culture of safety and scientific integrity within your laboratory.

The Imperative for Proper Disposal: Understanding the Environmental Fate of Lipopeptide Antibiotics

This compound, a cyclic lipopeptide, exhibits potent activity against a range of Gram-positive bacteria. Its mechanism of action, like other lipopeptides such as daptomycin, involves disruption of the bacterial cell membrane. While this targeted activity is invaluable in a clinical context, the uncontrolled release of such compounds into the environment poses a significant threat. The introduction of antibiotics into ecosystems can contribute to the selection and proliferation of antibiotic-resistant bacteria, a global health crisis of paramount concern.

Furthermore, the complex structure of lipopeptides, while contributing to their therapeutic efficacy, also dictates their environmental persistence and potential for bioaccumulation. Studies on similar lipopeptide antibiotics have shown that they can be degraded by microorganisms in wastewater treatment plants through processes like hydrolysis[1]. However, the efficiency of this degradation can vary, and any undegraded antibiotic can exert selective pressure on environmental microbial populations. Therefore, a proactive and meticulous approach to disposal is not merely a regulatory formality but a cornerstone of responsible scientific stewardship.

Core Principles of this compound Disposal

The disposal of this compound should be approached with the understanding that it is a biologically active chemical compound. As such, it must be treated as chemical waste. The following principles form the foundation of a safe and compliant disposal strategy:

  • Segregation is Key: this compound waste must be segregated from general laboratory trash and biohazardous waste at the point of generation.

  • Avoid Sewerage: Under no circumstances should this compound solutions or solid waste be disposed of down the drain[2]. This practice is explicitly prohibited for hazardous waste pharmaceuticals by the Environmental Protection Agency (EPA) and is a critical measure to prevent environmental contamination[2][3].

  • Consult Institutional and Local Regulations: While this guide provides a comprehensive framework, it is imperative to consult and adhere to your institution's specific waste disposal protocols and local, state, and federal regulations.

  • Prioritize Inactivation for Contaminated Materials: For labware or media containing this compound that is also contaminated with biological agents, a validated inactivation step is crucial before final disposal.

This compound Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of various forms of this compound waste.

FriulimicinB_Disposal_Workflow cluster_0 Waste Generation cluster_1 Segregation & Initial Treatment cluster_2 Packaging & Labeling cluster_3 Final Disposal Start This compound Waste Generated Solid_Waste Solid this compound (e.g., expired powder, contaminated weigh paper) Start->Solid_Waste Liquid_Waste Liquid this compound (e.g., stock solutions, unused dilutions) Start->Liquid_Waste Contaminated_Labware Contaminated Labware (e.g., pipette tips, tubes, plates) Start->Contaminated_Labware Biologically_Contaminated Biologically Contaminated Waste (e.g., used culture media) Start->Biologically_Contaminated Segregate_Solid Segregate as Chemical Waste Solid_Waste->Segregate_Solid Segregate_Liquid Segregate as Chemical Waste Liquid_Waste->Segregate_Liquid Segregate_Labware Segregate as Chemical Waste Contaminated_Labware->Segregate_Labware Decontaminate Decontaminate (e.g., Autoclave) Biologically_Contaminated->Decontaminate Package_Solid Package in a sealed, labeled container Segregate_Solid->Package_Solid Package_Liquid Package in a sealed, leak-proof, labeled container Segregate_Liquid->Package_Liquid Package_Labware Package in a puncture-resistant, labeled container Segregate_Labware->Package_Labware Package_Decontaminated Package in a sealed, labeled container Decontaminate->Package_Decontaminated Dispose Dispose via approved Hazardous Waste Contractor Package_Solid->Dispose Package_Liquid->Dispose Package_Labware->Dispose Package_Decontaminated->Dispose

Caption: Decision workflow for the safe disposal of this compound waste streams.

Detailed Experimental Protocols for this compound Disposal

The following protocols provide step-by-step guidance for the disposal of different forms of this compound waste. These procedures are based on established guidelines for chemical and pharmaceutical waste management from authoritative sources such as the National Institutes of Health (NIH) and mimic the recommendations for the structurally similar lipopeptide, daptomycin[4][5][6][7][8].

Protocol 1: Disposal of Solid this compound Waste

This protocol applies to pure this compound powder, expired product, and materials contaminated with solid this compound (e.g., weighing boats, contaminated personal protective equipment).

Materials:

  • Designated, labeled hazardous chemical waste container (solid)

  • Appropriate Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

  • Sealable plastic bags

Procedure:

  • Don PPE: Ensure appropriate PPE is worn throughout the procedure.

  • Containment: Carefully place all solid this compound waste into a designated, clearly labeled hazardous chemical waste container for solids. To minimize dust generation, small quantities of powder can be placed in a sealable plastic bag before being added to the main waste container[5].

  • Labeling: The waste container must be labeled in accordance with your institution's and local regulations. At a minimum, the label should include: "Hazardous Waste," "this compound," the date of accumulation, and the responsible researcher's name.

  • Storage: Store the sealed waste container in a designated, secure area away from general laboratory traffic, pending collection by your institution's hazardous waste management service.

  • Documentation: Maintain a log of the waste generated, as required by your institution.

Protocol 2: Disposal of Liquid this compound Waste

This protocol applies to stock solutions, unused dilutions, and other aqueous solutions containing this compound.

Materials:

  • Designated, labeled hazardous chemical waste container (liquid, compatible with the solvent)

  • Appropriate PPE: lab coat, safety glasses, and chemical-resistant gloves

  • Secondary containment for the waste container

Procedure:

  • Don PPE: Wear appropriate PPE for handling chemical solutions.

  • Collection: Carefully pour all liquid this compound waste into a designated, labeled, and leak-proof hazardous chemical waste container.

  • Labeling: The container must be clearly labeled with "Hazardous Waste," "this compound," the solvent system (e.g., water, DMSO), an approximate concentration, the date of accumulation, and the researcher's name.

  • Storage: The liquid waste container must be kept securely closed when not in use and stored in a secondary containment bin to prevent spills[9]. Store in a designated, secure area.

  • Disposal: Arrange for pickup and disposal through your institution's approved hazardous waste contractor.

Protocol 3: Disposal of this compound-Contaminated Labware

This protocol applies to non-biologically contaminated disposable labware such as pipette tips, serological pipettes, microcentrifuge tubes, and culture plates.

Materials:

  • Puncture-resistant hazardous waste container (sharps container or a designated rigid container for lab plasticware)

  • Appropriate PPE

Procedure:

  • Segregation: At the point of use, collect all labware that has come into direct contact with this compound in a designated, puncture-resistant container.

  • Labeling: Label the container as "Hazardous Waste - Labware contaminated with this compound."

  • Disposal: Once the container is full, seal it and arrange for its disposal through your institution's hazardous waste program.

Protocol 4: Disposal of Biologically Contaminated this compound Waste

This protocol is for materials such as cell culture media containing this compound and microbial cultures treated with the antibiotic. The primary objective is to first inactivate the biological component.

Materials:

  • Autoclave

  • Autoclavable biohazard bags

  • Appropriate PPE

  • Designated hazardous chemical waste container

Procedure:

  • Biological Inactivation (Autoclaving):

    • Collect the biologically contaminated waste in an autoclavable biohazard bag.

    • Process the waste in a validated autoclave cycle, typically at 121°C for a minimum of 60 minutes, to ensure the inactivation of all biological agents[10][11]. The exact cycle parameters should be validated for your specific waste load.

    • Important Note: While autoclaving will inactivate the biological material, it may not completely degrade the this compound. Therefore, the autoclaved waste should still be handled as chemical waste.

  • Post-Autoclave Handling:

    • Allow the autoclaved bag to cool completely.

    • Once cool, place the autoclaved bag into a designated hazardous chemical waste container.

  • Labeling and Disposal:

    • Label the container as "Autoclaved Waste containing this compound."

    • Arrange for disposal through your institution's hazardous waste contractor.

Data Summary Table: this compound Disposal Guidelines

Waste StreamDescriptionPrimary Disposal MethodKey Considerations
Solid this compound Expired powder, contaminated disposablesCollection as solid chemical wasteMinimize dust generation. Use sealed containers.
Liquid this compound Stock solutions, unused dilutionsCollection as liquid chemical wasteUse leak-proof containers with secondary containment. Do not dispose down the drain.
Contaminated Labware Pipette tips, tubes, platesCollection in a puncture-resistant chemical waste containerSegregate from non-contaminated labware.
Biologically Contaminated Waste Used culture media, treated microbial culturesAutoclave for biological inactivation, followed by disposal as chemical wasteAutoclaving does not negate the need for chemical waste disposal.

Conclusion: A Commitment to Safety and Environmental Responsibility

The proper disposal of this compound is a critical component of the research and development process. By adhering to the principles and protocols outlined in this guide, you are not only ensuring compliance with regulatory standards but also actively contributing to the safety of your laboratory personnel and the protection of our environment. We encourage you to integrate these procedures into your standard laboratory practices and to foster a culture of safety and responsibility. Your dedication to scientific excellence should be matched by an unwavering commitment to the safe and ethical management of all laboratory materials.

References

  • Mishra, N. N., & Bayer, A. S. (2013). Inactivation of the Lipopeptide Antibiotic Daptomycin by Hydrolytic Mechanisms. Antimicrobial Agents and Chemotherapy, 57(5), 2351–2357. Retrieved from [Link]

  • Dartmouth College. (n.d.). Biohazardous Waste Disposal Guide. Retrieved from [Link]

  • Bitesize Bio. (2025, April 24). Antibiotic Disposal in the Lab: Simple Tips to Get it Right. Retrieved from [Link]

  • National Institutes of Health. (2022). NIH Waste Disposal Guide 2022. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 18). Basics About Household Medication Disposal. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, October 31). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. Retrieved from [Link]

  • University College London. (2023, January 17). Biological Waste Disposal. Retrieved from [Link]

  • National Institutes of Health. (n.d.). NIH Waste Disposal Guide. Retrieved from [Link]

  • National Institutes of Health. (2015). NIH Chemical Safety Guide 2015. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. Retrieved from [Link]

  • Electronic Code of Federal Regulations. (n.d.). 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The NIH Drain Discharge Guide. Retrieved from [Link]

  • Helbling, D. E., & Gschwind, R. M. (2023). Hydrolysis of Antimicrobial Peptides by Extracellular Peptidases in Wastewater. Environmental Science & Technology. Retrieved from [Link]

  • American Society of Health-System Pharmacists. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]

  • University of Alabama at Birmingham. (n.d.). Autoclaving Biohazardous Waste at UAB. Retrieved from [Link]

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Navigating the Handling of Friulimicin B: A Guide to Safety and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Use by a Senior Application Scientist

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Friulimicin B. As a potent, naturally occurring cyclic lipopeptide antibiotic, proper handling and disposal are paramount to ensure personnel safety and prevent environmental contamination.[1][2] This document moves beyond a simple checklist to provide a framework for safe and effective laboratory operations involving this compound.

Understanding the Compound: this compound

This compound is an antibiotic produced by the actinomycete Actinoplanes friuliensis.[1][2] It is a water-soluble, amphiphilic molecule with a complex structure consisting of a macrocyclic decapeptide core and a lipid tail.[1][2][3] Its potent activity against a range of Gram-positive pathogens, including multidrug-resistant strains, underscores its potential in drug development.[1][2][4] The primary risk associated with handling such potent pharmaceutical ingredients (APIs) in a laboratory setting is the potential for inhalation of aerosolized particles and skin contact.[5]

PropertyDescriptionSource
Chemical Formula C59H94N14O19[6]
Molecular Weight 1303.5 g/mol [6]
Appearance Assumed to be a solid powderInferred from handling precautions for similar compounds[1][6]
Solubility Water-soluble[1][2]
Mechanism of Action Inhibits cell wall biosynthesis in Gram-positive bacteria.[1][2]

Core Directive: Personal Protective Equipment (PPE)

Given the potent nature of this compound, a comprehensive PPE strategy is non-negotiable. The following recommendations are based on guidelines for handling potent pharmaceutical compounds and similar antibiotics like daptomycin and vancomycin.[1][6][7][8]

Protection TypeEquipment SpecificationRationale and Best Practices
Eye/Face Protection Tightly fitting safety goggles with side-shields. A face shield should be worn when handling larger quantities or if there is a splash risk.Protects against accidental splashes and aerosol exposure to the eyes and face.[7][9]
Skin Protection - Gloves: Double-gloving with nitrile gloves is recommended. Inspect gloves for tears or holes before use and change immediately if contaminated.[10] - Body: A disposable, solid-front gown or a lab coat with tight cuffs is required. Ensure legs and feet are covered with appropriate clothing and closed-toe shoes.Prevents skin contact and absorption. Double-gloving provides an extra layer of protection in case the outer glove is compromised.[1][7][10]
Respiratory Protection All handling of powdered this compound should be performed in a certified chemical fume hood or a powder containment hood.[5] If a fume hood is not available, a NIOSH-approved respirator with a P100 filter is mandatory.Minimizes the risk of inhaling aerosolized particles, which is a primary route of exposure for potent powders.[4][5][6]

Procedural Guidance: From Receipt to Disposal

A systematic approach to handling this compound at every stage is critical for safety and to maintain the integrity of the compound.

Receiving and Storage

Upon receipt, inspect the container for any damage or leaks. This compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.[7] Short-term storage at 0-4°C and long-term storage at -20°C is recommended.[5] The storage area should be clearly labeled as containing a potent compound.

Handling and Preparation of Solutions

All handling of the powdered form of this compound must occur within a designated containment area, such as a chemical fume hood or a powder containment hood, to prevent inhalation of airborne particles.[5]

Step-by-Step Protocol for Solution Preparation:

  • Preparation: Before starting, ensure the chemical fume hood is functioning correctly. Don all required PPE as outlined in the table above.

  • Weighing: Use a dedicated, calibrated balance inside the fume hood. Handle the powder gently to minimize dust generation.

  • Solubilization: Slowly add the desired solvent to the this compound powder. As this compound is water-soluble, sterile water or a suitable buffer can be used.[1][2]

  • Labeling: Clearly label the container with the compound name, concentration, date, and any hazard warnings.

  • Decontamination: After handling, decontaminate all surfaces and equipment with a suitable cleaning agent. Dispose of all contaminated disposable materials as hazardous waste.

FriulimicinB_Handling_Workflow cluster_prep Preparation cluster_handling Handling in Containment cluster_cleanup Post-Handling Start Start Don_PPE Don Appropriate PPE Start->Don_PPE 1. Verify_Hood Verify Fume Hood Operation Don_PPE->Verify_Hood 2. Weigh_Powder Weigh this compound Powder Verify_Hood->Weigh_Powder 3. Prepare_Solution Prepare Solution Weigh_Powder->Prepare_Solution 4. Label_Container Label Solution Container Prepare_Solution->Label_Container 5. Decontaminate_Area Decontaminate Work Area Label_Container->Decontaminate_Area 6. Dispose_Waste Dispose of Waste Decontaminate_Area->Dispose_Waste 7. Doff_PPE Doff PPE Dispose_Waste->Doff_PPE 8. End End Doff_PPE->End 9.

Figure 1. Step-by-step workflow for the safe handling of this compound.

Disposal Plan: A Commitment to Environmental Safety

Improper disposal of antibiotics can contribute to the development of antimicrobial resistance in the environment.[11][12] Therefore, a stringent disposal plan is essential.

Solid Waste

All solid waste contaminated with this compound, including gloves, gowns, weigh papers, and empty vials, must be disposed of as hazardous chemical waste.[11] This waste should be collected in a clearly labeled, sealed container and disposed of according to your institution's hazardous waste management guidelines.

Liquid Waste

Stock Solutions: Concentrated stock solutions of this compound are considered hazardous chemical waste and must not be poured down the drain.[11] They should be collected in a designated, sealed waste container for chemical waste disposal.

Used Media: Cell culture media containing this compound should be treated as chemical waste.[11] While autoclaving can destroy some antibiotics, it is not effective for all.[11] Therefore, it is recommended to collect all liquid waste containing this compound for chemical incineration to ensure its complete destruction.

Decontamination of Glassware: Reusable glassware should be decontaminated by soaking in a suitable inactivating agent before washing. Consult your institution's safety officer for recommended procedures.

Emergency Procedures: Preparedness is Key

Spills: In the event of a spill, evacuate the immediate area. If the spill is a powder, avoid creating dust. Wear appropriate PPE, including respiratory protection, and clean the spill using a method that does not generate aerosols (e.g., wet wiping).[4] Collect all contaminated materials in a sealed container for hazardous waste disposal.

Accidental Exposure:

  • Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes.[7]

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[7]

  • Inhalation: Move to fresh air immediately.

In all cases of accidental exposure, seek immediate medical attention and report the incident to your supervisor and institutional safety office.

References

  • Schneider, T., et al. (2009). The Lipopeptide Antibiotic this compound Inhibits Cell Wall Biosynthesis through Complex Formation with Bactoprenol Phosphate. Antimicrobial Agents and Chemotherapy, 53(4), 1610-1618. [Link]

  • Bitesize Bio. (2022). Antibiotic Disposal in the Lab: Simple Tips to Get it Right. [Link]

  • Covetrus. (2018). MATERIAL SAFETY DATA SHEET VANCOMYCIN HYDROCHLORIDE CAPSULES, USP 125mg & 250mg. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 56842195, this compound. [Link]

  • Erlab. (2023). Enhancing Pharmaceutical Laboratory Safety Starts with Every Operation. [Link]

  • Pharmaceutical Technology. (2010). High-Potency APIs: Containment and Handling Issues. [Link]

  • Occupational Safety and Health Administration. (1986). Guidelines for Cytotoxic (Antineoplastic) Drugs. [Link]

  • Centers for Disease Control and Prevention. (2020). Biosafety in Microbiological and Biomedical Laboratories (BMBL) 6th Edition. [Link]

  • Aspiro Pharma Private Limited. (2023). Safety Data Sheet: Daptomycin for Injection 500mg. [Link]

  • University of California, San Diego. (n.d.). Personal Protective Equipment Requirements for Laboratories. [Link]

  • University of Calgary. (2022). Antimicrobial Drug Disposal. [Link]

  • Fiedler, H. P., et al. (1999). Friulimicins: novel lipopeptide antibiotics with peptidoglycan synthesis inhibiting activity from Actinoplanes friuliensis sp. nov. II. Isolation and structural characterization. The Journal of Antibiotics, 52(6), 558-566. [Link]

  • University of Florida. (n.d.). Chapter 10: Personal Protective Equipment for Biohazards. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.